Product packaging for 4-Hydroxy-2-methylbutanoic acid(Cat. No.:)

4-Hydroxy-2-methylbutanoic acid

Cat. No.: B13291241
M. Wt: 118.13 g/mol
InChI Key: JYTYEGKJKIXWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-hydroxy-2-methylbutanoic acid is a hydroxy fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B13291241 4-Hydroxy-2-methylbutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

4-hydroxy-2-methylbutanoic acid

InChI

InChI=1S/C5H10O3/c1-4(2-3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

JYTYEGKJKIXWOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 4-hydroxy-2-methylbutanoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-hydroxy-2-methylbutanoic acid (CAS No. 81381-89-7) is a chiral hydroxy fatty acid characterized by a C5 backbone with a hydroxyl group at the C4 position and a methyl group at the C2 (alpha) position.[1][2] This dual functionality imparts a unique combination of reactivity, making it a molecule of interest for synthetic chemists and drug development professionals. Its structure suggests potential for use as a versatile chiral building block in the synthesis of complex organic molecules and as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and expected spectroscopic signatures. Furthermore, it outlines a plausible synthetic pathway, details its key chemical reactivities, and discusses its safety profile and potential applications in research and development.

Molecular Structure and Stereochemistry

This compound is a short-chain fatty acid derivative with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol .[1][2][3] The structure features a primary alcohol at one terminus and a carboxylic acid at the other, with a methyl-substituted chiral center at the carbon adjacent to the carboxyl group.

Key Structural Features:

  • Carboxylic Acid Group: The -COOH group at C1 is the primary functional group, imparting acidic properties to the molecule.

  • Primary Alcohol Group: The -OH group at C4 allows for typical alcohol reactions such as oxidation and esterification.

  • Chiral Center: The carbon at the C2 position is bonded to four different groups (H, CH3, COOH, and CH2CH2OH), making it a stereocenter. Consequently, the molecule exists as a pair of enantiomers: (R)-4-hydroxy-2-methylbutanoic acid and (S)-4-hydroxy-2-methylbutanoic acid. The stereochemistry at this center is critical in biological systems and for the synthesis of enantiomerically pure target molecules.

The presence of both a hydroxyl and a carboxyl group allows for potential intramolecular cyclization (lactonization) under certain conditions, typically acidic, to form α-methyl-γ-butyrolactone.[4] This reactivity is a key consideration in its synthesis, purification, and storage.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the handling, characterization, and application of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that many of these values are computationally predicted and should be confirmed experimentally.

PropertyValueSource
IUPAC Name This compound[1][3][5]
CAS Number 81381-89-7[1][2][5]
Molecular Formula C5H10O3[1][2][3]
Molecular Weight 118.13 g/mol [1][2][3]
Boiling Point 277.3 ± 23.0 °C (Predicted)[2]
Density 1.140 ± 0.06 g/cm³ (Predicted)[2]
pKa 4.67 ± 0.10 (Predicted)[2]
LogP 0.028 (Predicted)[5]
Hydrogen Bond Donors 2[1][5]
Hydrogen Bond Acceptors 3[1][5]
Polar Surface Area 57.5 Ų[1]
Spectroscopic Profile (Interpretive Guide)

Experimental spectra for this compound are not widely published. However, based on its functional groups, a detailed prediction of its spectral characteristics can be made, providing a robust framework for its identification and characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chiral center, which can render the C3 methylene protons diastereotopic.

    • -COOH (1H): A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.

    • -CH(CH₃)- (1H): A multiplet (likely a sextet or more complex) around 2.5-2.8 ppm.

    • -CH₂-CH₂OH (2H): A multiplet around 3.6-3.8 ppm.

    • -CH₂-CH₂OH (2H): Two distinct multiplets for the diastereotopic protons around 1.7-2.1 ppm.

    • -CH(CH₃)- (3H): A doublet around 1.2-1.4 ppm.

    • -CH₂OH (1H): A broad singlet or triplet, D₂O exchangeable, with a variable chemical shift.

  • ¹³C NMR Spectroscopy: The carbon spectrum should display five distinct signals corresponding to each carbon atom.

    • -COOH: ~175-180 ppm

    • -CH₂OH: ~60-65 ppm

    • -CH(CH₃)-: ~40-45 ppm

    • -CH₂-CH₂OH: ~35-40 ppm

    • -CH₃: ~15-20 ppm

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.

    • O-H Stretch (Alcohol): A broad absorption band around 3200-3500 cm⁻¹.

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches.

    • C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

    • C-O Stretch: A band in the 1050-1250 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) can be used.

    • Molecular Ion (M⁺): A peak at m/z = 118 for the molecular ion.

    • Key Fragments: Common fragmentation patterns would include the loss of a water molecule ([M-18]⁺), loss of a carboxyl group ([M-45]⁺), and other characteristic cleavages of the carbon chain.

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust synthesis of this compound can be envisioned starting from commercially available γ-butyrolactone. This approach involves an alpha-alkylation followed by hydrolysis.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: α-Methylation cluster_2 Step 3: Ring Opening cluster_3 Step 4: Acidification A γ-Butyrolactone C Lactone Enolate A->C Deprotonation B LDA, THF, -78 °C E α-Methyl-γ-butyrolactone C->E SN2 Attack D Methyl Iodide (CH₃I) G Sodium 4-hydroxy-2-methylbutanoate E->G Saponification F Aqueous NaOH, Heat I This compound (Product) G->I Protonation H Aqueous HCl

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Enolate Formation: To a solution of diisopropylamine in anhydrous THF cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir for 30 minutes. Add a solution of γ-butyrolactone in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Methylation: Add methyl iodide to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification (Lactone): Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude α-methyl-γ-butyrolactone via vacuum distillation or column chromatography.

  • Hydrolysis: To the purified lactone, add a 2M aqueous solution of sodium hydroxide. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Acidification and Extraction (Final Product): Cool the reaction mixture to 0 °C and carefully acidify with 3M hydrochloric acid to a pH of ~2. Extract the product from the aqueous layer with a suitable solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield this compound.

Key Chemical Transformations

The bifunctional nature of the molecule allows for selective reactions.

  • Esterification: The carboxylic acid can be readily converted to an ester using Fischer esterification (alcohol with a catalytic amount of strong acid) or by activation with reagents like DCC or EDC for amide coupling.

  • Oxidation: The primary alcohol can be oxidized. Using a mild oxidant like PCC or Dess-Martin periodinane would yield the corresponding aldehyde, while a strong oxidant like potassium permanganate or chromic acid would oxidize it to a carboxylic acid, forming 2-methylsuccinic acid.

  • Intramolecular Lactonization: As mentioned, heating under acidic conditions can drive the equilibrium towards the formation of α-methyl-γ-butyrolactone, a reaction that must be controlled if the open-chain form is desired.

Biological Context and Potential Applications

While direct biological studies on this compound are limited, its structure is analogous to several biologically important molecules, suggesting potential areas for investigation.

  • Structural Analogue of GHB: It is a structural isomer of the well-known neurotransmitter and drug γ-hydroxybutyric acid (GHB).[6] This relationship suggests that it could be investigated for potential activity at GHB or GABA receptors, although the alpha-methyl group would significantly alter its binding profile and metabolic fate.

  • Chiral Building Block: For drug development professionals, the primary value of this compound lies in its utility as a chiral building block. The defined stereocenter and the two distinct functional groups allow for its incorporation into larger, more complex molecules where stereochemistry is crucial for biological activity.

  • Metabolite Research: Short-chain hydroxy fatty acids are key intermediates in various metabolic pathways. This compound could serve as a standard for metabolomics research or be used to probe enzymatic pathways involved in fatty acid metabolism.

G cluster_0 Potential Research & Development Pathways A (R/S)-4-hydroxy- 2-methylbutanoic acid B Chiral Precursor A->B Use in C Scaffold for Analog Synthesis A->C Use as D Metabolic Probe A->D Use as E Enantioselective Synthesis of Bioactive Molecules B->E Leads to F Novel CNS Agents (GHB/GABA Analogs) C->F Leads to G Enzyme Active Site Investigation D->G Leads to

Caption: Potential applications of this compound in R&D.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification: [5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Safety Precautions: [5]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a functionally rich small molecule with significant potential as a synthetic intermediate in medicinal and materials chemistry. Its chiral nature and orthogonal reactive sites—a primary alcohol and a carboxylic acid—offer chemists a versatile platform for constructing complex molecular architectures. While its direct biological activity remains largely unexplored, its structural similarity to other neuroactive compounds warrants further investigation. A comprehensive understanding of its chemical properties, reactivity, and spectroscopic signatures, as outlined in this guide, is fundamental for unlocking its full potential in scientific research and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14081034, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54104277, 4-Hydroxy-2-methylbut-2-enoic acid.
  • ChemBK. (2024). This compound lactone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235532, 2-Amino-4-hydroxy-2-methylbutanoic acid.
  • Stenutz, R. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13884593, 4-Hydroxy-2,2-dimethylbutanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95433, (+-)-2-Hydroxy-2-methylbutyric acid.
  • Google Patents. (n.d.). CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.
  • Molbase. (n.d.). 4-hydroxy-2-methylene-butanoic acid.
  • Wikipedia. (n.d.). β-Hydroxybutyric acid.
  • Wikipedia. (n.d.). γ-Hydroxybutyric acid.
  • Human Metabolome Database. (2006). Showing metabocard for 2-Hydroxy-2-methylbutyric acid (HMDB0001987).
  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube.
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

Sources

The Dual Facets of 4-Hydroxy-2-methylbutanoic Acid and Its Isomers: A Technical Guide to Natural Occurrence and Biotechnological Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 4-hydroxy-2-methylbutanoic acid and its naturally occurring isomers, with a primary focus on 4-hydroxy-2-methylenebutanoic acid. This reactive α,β-unsaturated carboxylic acid is a key component of the defense mechanism in plants of the Liliaceae family, where it exists as glycosidic precursors known as tuliposides. Upon tissue damage, enzymatic hydrolysis liberates 4-hydroxy-2-methylenebutanoic acid, which rapidly lactonizes to form the potent antimicrobial and allergenic compound, tulipalin A. This guide delves into the biosynthesis of these compounds, their ecological significance, and their relevance to human health, particularly in the context of contact dermatitis. Furthermore, we explore the biotechnological potential of related isomers, specifically the microbial production of 2-hydroxy-2-methylbutanoic acid, a valuable chiral building block for the pharmaceutical industry. Detailed experimental protocols for the extraction, analysis, and synthesis of these compounds are provided, catering to researchers, scientists, and drug development professionals.

Introduction

The family of 4-hydroxy-2-methylbutanoic acids encompasses a group of structurally related isomers with diverse origins and biological activities. While the saturated form, this compound, is recognized as a hydroxy fatty acid[1], it is the unsaturated variant, 4-hydroxy-2-methylenebutanoic acid, that has garnered significant scientific interest due to its prominent role in the plant kingdom[2]. This reactive molecule is the immediate precursor to tulipalin A (α-methylene-γ-butyrolactone), a compound with a dual reputation as a potent plant defense agent and a common cause of allergic contact dermatitis[2]. Understanding the natural occurrence and biosynthesis of 4-hydroxy-2-methylenebutanoic acid is therefore crucial for fields ranging from chemical ecology to dermatology and drug discovery.

In parallel to the exploration of naturally occurring isomers, the field of industrial biotechnology offers promising avenues for the sustainable production of related chiral molecules. This guide also provides an in-depth look at the microbial synthesis of 2-hydroxy-2-methylbutanoic acid, a valuable precursor for pharmaceuticals, leveraging the metabolic pathways of microorganisms. By presenting both the natural and biotechnological facets of these hydroxybutanoic acids, this guide aims to provide a holistic and technically robust resource for the scientific community.

Part 1: The Natural Occurrence and Biological Significance of 4-Hydroxy-2-methylenebutanoic Acid

A Tale of Tulips and Lilies: Natural Sources

4-Hydroxy-2-methylenebutanoic acid is predominantly found in plants belonging to the Liliaceae family, most notably in tulips (Tulipa) and Peruvian lilies (Alstroemeria)[2]. In these plants, it does not exist as a free acid but rather as a stable glycosidic precursor called tuliposide A[2]. Tuliposides are secondary metabolites that serve as a key component of the plant's chemical defense system[2].

The Plant's Defense Mechanism: Biosynthesis and a Cascade of Reactions

The biosynthesis of tuliposides is a complex process rooted in terpenoid metabolism[3][4]. While the complete pathway is still under investigation, it is understood to be a multi-step enzymatic process within the plant cells. The crucial event leading to the formation of 4-hydroxy-2-methylenebutanoic acid is triggered by tissue damage, such as from herbivores or pathogens[2]. This damage brings the stored tuliposide A into contact with a specific enzyme, the tuliposide-converting enzyme (TCE)[1][5].

The TCE catalyzes the hydrolysis of the glycosidic bond in tuliposide A, releasing glucose and the unstable aglycone, 4-hydroxy-2-methylenebutanoic acid[1][2]. This intermediate then undergoes a rapid, spontaneous intramolecular cyclization (lactonization) to form the more stable and biologically active α-methylene-γ-butyrolactone, commonly known as tulipalin A[1][2].

Biosynthesis of Tulipalin A cluster_plant_cell Plant Cell Tuliposide A Tuliposide A 4-Hydroxy-2-methylenebutanoic Acid 4-Hydroxy-2-methylenebutanoic Acid Tuliposide A->4-Hydroxy-2-methylenebutanoic Acid hydrolysis via TCE Tulipalin A Tulipalin A 4-Hydroxy-2-methylenebutanoic Acid->Tulipalin A spontaneous lactonization Tissue Damage Tissue Damage Tissue Damage->Tuliposide A releases Tuliposide-Converting Enzyme (TCE) Tuliposide-Converting Enzyme (TCE)

Caption: Enzymatic conversion of Tuliposide A to 4-hydroxy-2-methylenebutanoic acid and its subsequent lactonization to Tulipalin A upon plant tissue damage.

Biological Activities and Human Health Implications

The primary biological role of the tuliposide-tulipalin system is defense. Tulipalin A exhibits potent antifungal and antimicrobial properties, protecting the plant from a range of pathogens[2].

However, this defense mechanism has implications for human health. Tulipalin A is a well-known contact allergen responsible for a condition called "tulip fingers," a form of allergic contact dermatitis common among florists and horticulturalists who frequently handle tulips and alstroemerias. The α-methylene group in the γ-butyrolactone ring is a reactive Michael acceptor, which can covalently bind to skin proteins, triggering an immune response.

Part 2: Methodologies for Isolation and Analysis

Extraction and Isolation of Tuliposide A from Plant Material

The isolation of the precursor, tuliposide A, is a critical first step for many research applications. The following protocol outlines a robust method for its extraction and purification from tulip leaves.

Experimental Protocol: Extraction and Purification of Tuliposide A

  • Harvesting and Preparation: Harvest fresh tulip leaves and immediately freeze them in liquid nitrogen to prevent enzymatic degradation of tuliposides. Lyophilize the frozen leaves to remove water.

  • Extraction:

    • Grind the lyophilized leaves into a fine powder.

    • Extract the powder with 80% methanol (MeOH) in water at a ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.

    • Filter the extract through cheesecloth and then a 0.45 µm filter to remove solid debris.

    • Concentrate the filtrate under reduced pressure at 40°C to remove the methanol, yielding an aqueous extract.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the aqueous extract onto the conditioned cartridge.

    • Wash the cartridge with deionized water to remove highly polar impurities.

    • Elute the tuliposides with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

    • Collect the fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing tuliposide A.

  • Preparative HPLC for Final Purification:

    • Pool the fractions enriched with tuliposide A and concentrate them.

    • Perform preparative reversed-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile in water as the mobile phase.

    • Monitor the elution at 210 nm and collect the peak corresponding to tuliposide A.

    • Lyophilize the collected fraction to obtain pure tuliposide A.

Analytical Quantification: HPLC and GC-MS Methods

Accurate quantification of 4-hydroxy-2-methylenebutanoic acid and its related compounds is essential for both research and quality control.

Table 1: HPLC and GC-MS Parameters for Analysis

ParameterHPLC for 4-hydroxy-2-methylenebutanoic acidGC-MS for Tulipalin A
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Gradient of acetonitrile in 0.1% formic acid (aq)Helium at a constant flow rate
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmMass Spectrometry (Electron Ionization)
Injection Volume 10 µL1 µL (splitless)
Oven Program (GC-MS) N/AInitial temp 50°C, ramp to 250°C at 10°C/min
Sample Preparation Direct injection of aqueous extractLiquid-liquid extraction with dichloromethane, followed by derivatization (e.g., silylation) if necessary

Part 3: Biotechnological Production of 2-Hydroxy-2-methylbutanoic Acid

While nature provides a fascinating source of unsaturated hydroxybutanoic acids, biotechnology offers a controlled and sustainable route to other valuable isomers. 2-Hydroxy-2-methylbutanoic acid is a chiral building block with significant potential in the synthesis of pharmaceuticals. Microbial fermentation presents an attractive alternative to traditional chemical synthesis, which often involves harsh conditions and produces racemic mixtures.

Harnessing Microbial Metabolism: The L-Isoleucine Catabolic Pathway

A feasible biosynthetic route for 2-hydroxy-2-methylbutanoic acid leverages the natural L-isoleucine degradation pathway in microorganisms like Escherichia coli and Corynebacterium glutamicum[2]. The key steps involve:

  • Transamination: L-isoleucine is converted to 2-keto-3-methylvalerate.

  • Oxidative Decarboxylation: 2-keto-3-methylvalerate is converted to 2-methylbutanoyl-CoA.

  • Hydration: An intermediate in the pathway is hydrated to form 2-hydroxy-2-methylbutanoyl-CoA.

  • Thioester Cleavage: A thioesterase cleaves the CoA group to yield 2-hydroxy-2-methylbutanoic acid.

Microbial Production of 2-Hydroxy-2-methylbutanoic Acid L-Isoleucine L-Isoleucine 2-Keto-3-methylvalerate 2-Keto-3-methylvalerate L-Isoleucine->2-Keto-3-methylvalerate Transamination 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA 2-Keto-3-methylvalerate->2-Methylbutanoyl-CoA Oxidative Decarboxylation 2-Hydroxy-2-methylbutanoyl-CoA 2-Hydroxy-2-methylbutanoyl-CoA 2-Methylbutanoyl-CoA->2-Hydroxy-2-methylbutanoyl-CoA Hydration 2-Hydroxy-2-methylbutanoic Acid 2-Hydroxy-2-methylbutanoic Acid 2-Hydroxy-2-methylbutanoyl-CoA->2-Hydroxy-2-methylbutanoic Acid Thioester Cleavage

Caption: Proposed biosynthetic pathway for 2-Hydroxy-2-methylbutanoic acid from L-isoleucine in a microbial host.

Experimental Protocol: Fed-Batch Fermentation for Enhanced Production

To achieve high titers of 2-hydroxy-2-methylbutanoic acid, a fed-batch fermentation strategy is recommended. This approach allows for high cell densities and controlled nutrient feeding to maximize product formation.

Experimental Protocol: Fed-Batch Fermentation

  • Strain and Pre-culture: Use a metabolically engineered strain of E. coli overexpressing the key enzymes in the L-isoleucine catabolic pathway. Grow a pre-culture overnight in a rich medium (e.g., LB broth) at 37°C.

  • Fermenter Setup: Prepare a fermenter with a defined mineral medium containing a limiting carbon source (e.g., glucose), a nitrogen source, phosphate, and trace elements.

  • Batch Phase: Inoculate the fermenter with the pre-culture. Allow the culture to grow in batch mode until the initial carbon source is depleted, which can be monitored by an increase in dissolved oxygen (DO).

  • Fed-Batch Phase:

    • Initiate a continuous feed of a concentrated solution containing the carbon source and other necessary nutrients.

    • Maintain the DO level at a setpoint (e.g., 30%) by controlling the feed rate and agitation.

    • Monitor and control the pH at a neutral value (e.g., 7.0) by the automated addition of an acid or base.

  • Induction: If using an inducible promoter system for gene expression, add the inducer (e.g., IPTG) once the culture reaches a desired cell density.

  • Harvesting: Continue the fermentation for a predetermined period (e.g., 48-72 hours) and then harvest the cells by centrifugation.

Downstream Processing: Purification of the Target Acid

The recovery and purification of 2-hydroxy-2-methylbutanoic acid from the fermentation broth is a critical step.

Experimental Workflow: Downstream Processing

Downstream Processing Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Cell Removal Cell-Free Supernatant Cell-Free Supernatant Centrifugation->Cell-Free Supernatant Acidification Acidification Cell-Free Supernatant->Acidification pH Adjustment Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction with organic solvent Organic Phase Organic Phase Liquid-Liquid Extraction->Organic Phase Back Extraction Back Extraction Organic Phase->Back Extraction with aqueous base Aqueous Phase Aqueous Phase Back Extraction->Aqueous Phase Crystallization Crystallization Aqueous Phase->Crystallization after re-acidification Pure 2-Hydroxy-2-methylbutanoic Acid Pure 2-Hydroxy-2-methylbutanoic Acid Crystallization->Pure 2-Hydroxy-2-methylbutanoic Acid

Caption: A generalized workflow for the purification of 2-hydroxy-2-methylbutanoic acid from fermentation broth.

Conclusion

The study of this compound and its isomers reveals a captivating interplay between natural product chemistry and modern biotechnology. The naturally occurring 4-hydroxy-2-methylenebutanoic acid, locked within the elegant structures of tulips and lilies, serves as a potent defender, yet also poses a challenge to human health through its allergenic properties. A thorough understanding of its biosynthesis and chemical transformations is paramount for managing its effects and harnessing its potential.

Concurrently, the ability to engineer microbial pathways for the production of valuable isomers like 2-hydroxy-2-methylbutanoic acid opens up exciting possibilities for the sustainable synthesis of pharmaceutical precursors. The detailed methodologies presented in this guide are intended to empower researchers and drug development professionals to explore these fascinating molecules further, from unraveling the intricacies of plant defense to designing novel bioproduction platforms. The continued investigation into the natural occurrence and biotechnological synthesis of these compounds will undoubtedly lead to new discoveries and applications in the years to come.

References

  • A Comprehensive Review of Plant Volatile Terpenoids, Elucidating Interactions with Surroundings, Systematic Synthesis, Regulation, and Targeted Engineering Production - MDPI. (URL: [Link])
  • Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applic
  • This compound | C5H10O3 | CID 14081034 - PubChem. (URL: [Link])
  • Function and application of a non-ester-hydrolyzing carboxylesterase discovered in tulip. (URL: [Link])
  • A Novel Lactone-Forming Carboxylesterase: Molecular Identification of a Tuliposide A-Converting Enzyme in Tulip - PubMed Central. (URL: [Link])
  • Substrate specificity of tuliposide-converting enzyme, a unique non-ester-hydrolyzing carboxylesterase in tulip - PubMed. (URL: [Link])
  • A Novel Lactone-Forming Carboxylesterase: Molecular Identification of a Tuliposide A-Converting Enzyme in Tulip - PubMed. (URL: [Link])
  • Isolation and quantification of tuliposides and tulipalins in tulips (Tulipa)
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (URL: [Link])
  • Analysis of biofluids for gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL) by headspace GC-FID and GC-MS - PubMed. (URL: [Link])
  • Method for high-efficiency fed-batch cultures of recombinant Escherichia coli. (URL: [Link])
  • Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - NIH. (URL: [Link])
  • Recovery of carboxylic acids produced by ferment
  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applic

Sources

4-hydroxy-2-methylbutanoic acid CAS number 81381-89-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-hydroxy-2-methylbutanoic acid (CAS 81381-89-7)

Introduction

This compound (CAS 81381-89-7) is a short-chain hydroxy fatty acid.[1][2] As a member of this chemical class, it possesses both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group, bestowing upon it properties that are of significant interest in metabolic studies and synthetic chemistry. While direct research and literature on this specific molecule are limited, its structural similarity to other well-characterized hydroxy acids allows for informed hypotheses regarding its potential biological roles and applications.

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed overview of the known chemical and physical properties of this compound, outlines plausible synthetic and analytical methodologies, and explores its putative biological significance by drawing logical parallels with structurally related, well-studied analogs. The protocols and workflows described herein are designed to be self-validating, providing a robust framework for future investigation into this molecule.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that while some properties are experimentally derived, others, such as boiling point and pKa, are predicted based on computational models.[2]

PropertyValueSource
CAS Number 81381-89-7[1][2][3]
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [1][3]
IUPAC Name This compound[1]
Synonyms Butanoic acid, 4-hydroxy-2-methyl-; α-methyl-δ-hydroxy-n-butyric acid[2][4]
SMILES CC(CCO)C(=O)O[1][4]
InChI Key JYTYEGKJKIXWOJ-UHFFFAOYSA-N[1][3]
Predicted Boiling Point 277.3 ± 23.0 °C[2]
Predicted Density 1.140 ± 0.06 g/cm³[2]
Predicted pKa 4.67 ± 0.10[2]

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a plausible and chemically sound route can be designed based on established organic chemistry principles. The following proposed synthesis involves the reduction of a keto-ester precursor, a common and effective method for producing hydroxy acids.

Proposed Synthetic Workflow

The workflow involves two main stages: the synthesis of a suitable precursor, ethyl 4-oxo-2-methylbutanoate, followed by its selective reduction to yield the target molecule.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction & Hydrolysis cluster_2 Stage 3: Purification A Ethyl Acetoacetate + Paraformaldehyde B Michael Addition Reaction (Base-catalyzed) A->B C Precursor: Ethyl 4-oxo-2-methylbutanoate B->C D Selective Reduction (e.g., NaBH₄) C->D Proceed to reduction E Intermediate Ester: Ethyl 4-hydroxy-2-methylbutanoate D->E Reduces ketone F Saponification (e.g., NaOH) E->F G Acidic Workup (e.g., HCl) F->G H Final Product: This compound G->H Protonates carboxylate I Crude Product H->I J Silica Gel Column Chromatography I->J K Pure Product J->K G Start Purified Sample NMR NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR Structural backbone MS Mass Spectrometry (LC-MS/ESI) Start->MS Molecular weight IR FTIR Spectroscopy Start->IR Functional groups Purity Purity Assessment (e.g., HPLC-UV, qNMR) Start->Purity Quantification Data Structural Confirmation & Purity Determination NMR->Data MS->Data IR->Data Purity->Data

Sources

The Enigmatic Role of 4-hydroxy-2-methylbutanoic Acid in Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-hydroxy-2-methylbutanoic acid is a hydroxy fatty acid whose metabolic significance is largely uncharted.[1][2] While direct research on its biological role is sparse, its structural similarity to other key metabolic players offers a foundation for postulating its potential functions. This technical guide provides a comprehensive overview of this compound, delving into its chemical properties and exploring its hypothetical metabolic roles by drawing parallels with well-characterized analogous compounds. We will examine potential pathways, enzymatic interactions, and physiological effects, offering a roadmap for future research into this intriguing molecule. This document is intended for researchers, scientists, and professionals in drug development who are interested in novel metabolic pathways and therapeutic targets.

Introduction: Unveiling a Potential Metabolic Player

In the intricate web of metabolic pathways, numerous small molecules play pivotal roles in maintaining cellular homeostasis. This compound, a C5 hydroxy fatty acid, is one such molecule that has appeared in chemical literature but whose biological significance remains largely unexplored.[1][2] Its structure, featuring both a hydroxyl and a carboxyl group, suggests a potential for diverse biochemical transformations and interactions. The presence of a methyl group at the alpha-carbon further distinguishes it from its close structural relative, γ-hydroxybutyric acid (GHB), a known neurotransmitter and therapeutic agent.[3]

The scarcity of direct research on this compound necessitates a comparative and speculative approach to understanding its potential metabolic roles. By examining the established metabolic fates and physiological effects of structurally similar compounds, we can construct a theoretical framework to guide future investigations. This guide will therefore explore the known metabolic pathways of related hydroxy acids to hypothesize the potential biological significance of this compound.

Physicochemical Properties and Analytical Methodologies

A thorough understanding of a molecule's chemical and physical properties is fundamental to elucidating its biological function.

PropertyValueSource
Molecular Formula C5H10O3[1]
Molecular Weight 118.13 g/mol [1]
IUPAC Name This compound[1]
Synonyms α-methyl-δ-hydroxy-n-butyric acid, α-methyl-δ-hydroxybutyric acid[2]

Analytical Methods:

The detection and quantification of this compound in biological matrices are crucial for studying its metabolism. While specific, validated protocols for this compound are not widely established, methodologies used for other urinary organic acids can be adapted.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for analyzing organic acids in biological fluids. Derivatization is typically required to increase the volatility of the analyte.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity for the analysis of small molecules in complex biological samples.[4] Reversed-phase chromatography would likely be a suitable separation method.

Detailed Experimental Protocol: Hypothetical Quantification of this compound in Urine using GC-MS

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Acidify the sample with HCl.

    • Extract the organic acids with an organic solvent such as ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl and carboxyl groups to their trimethylsilyl ethers.

    • Incubate at a controlled temperature to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for identification.

Postulated Metabolic Roles Based on Structural Analogs

Given the limited direct evidence, we can infer potential metabolic roles for this compound by examining its structural relatives.

Analogy to β-hydroxy β-methylbutyrate (HMB): A Role in Muscle Metabolism?

β-hydroxy β-methylbutyrate (HMB) is a well-studied metabolite of the branched-chain amino acid leucine.[5] HMB is known to stimulate protein synthesis and inhibit protein breakdown in muscle tissue.[5]

Hypothetical Pathway:

It is plausible that this compound could interact with similar enzymatic pathways, potentially influencing muscle protein turnover. The structural similarity, particularly the presence of a hydroxyl group and a carboxylic acid function, suggests it could be a substrate for enzymes involved in HMB metabolism.

HMB_Metabolism_Analogy Leucine L-Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Aminotransferase HMB β-Hydroxy β-methylbutyrate (HMB) alpha_KIC->HMB α-KIC dioxygenase Muscle_Protein Muscle Protein Metabolism HMB->Muscle_Protein Stimulation of Synthesis Inhibition of Breakdown HMBA This compound (Hypothetical Substrate) HMBA->Muscle_Protein Potential Interaction?

Figure 1: Hypothetical interaction of this compound with muscle protein metabolism, drawing an analogy to HMB.

Comparison with γ-hydroxybutyric acid (GHB): Neurological Implications?

γ-hydroxybutyric acid (GHB) is a neurotransmitter and a central nervous system depressant.[3] It is synthesized from the neurotransmitter GABA.[3] The structural difference between GHB and this compound lies in the presence of a methyl group at the alpha-position of the latter. This methylation could significantly alter its binding to GHB and GABA receptors.

Potential for Receptor Interaction:

The methyl group could either enhance or hinder the binding of this compound to the GHB receptor or the GABAB receptor. Further research is needed to investigate its potential neuroactivity.

GHB_Receptor_Interaction GHB γ-hydroxybutyric acid (GHB) GHB_Receptor GHB Receptor GHB->GHB_Receptor Agonist GABA_B_Receptor GABAB Receptor GHB->GABA_B_Receptor Weak Agonist HMBA This compound HMBA->GHB_Receptor Potential Binding? HMBA->GABA_B_Receptor Potential Binding? Neuronal_Activity Modulation of Neuronal Activity GHB_Receptor->Neuronal_Activity GABA_B_Receptor->Neuronal_Activity

Figure 2: Postulated interaction of this compound with GHB and GABAB receptors.

Involvement in Fatty Acid Metabolism

As a hydroxy fatty acid, this compound could potentially be a substrate or product in fatty acid oxidation or synthesis pathways. The Human Metabolome Database lists "(2S,3R)-3-Hydroxy-2-methylbutanoic acid" as belonging to the class of hydroxy fatty acids and potentially involved in fatty acid metabolism, though literature is scarce.[6] It is conceivable that this compound could undergo similar metabolic transformations.

Potential Role in Disease

The presence of structurally related compounds in certain disease states raises the possibility that this compound could also be a biomarker or a participant in pathological processes. For instance, 2-hydroxy-2-methylbutanoic acid has been identified as a metabolite in the urine of individuals with Maple Syrup Urine Disease (MSUD) and 2-hydroxyglutaric aciduria.[7] While a different isomer, this finding suggests that altered branched-chain amino acid metabolism could potentially lead to the production of various hydroxy-methylated butanoic acids.

Future Research Directions

The field is wide open for the investigation of this compound. Key areas for future research include:

  • Metabolomic Profiling: Targeted and untargeted metabolomic studies are needed to identify and quantify this compound in various biological tissues and fluids in both healthy and diseased states.

  • Enzyme Assays: In vitro enzyme assays are required to identify the enzymes that synthesize and degrade this compound.

  • Receptor Binding Studies: Radioligand binding assays and functional assays should be performed to determine if this compound interacts with known receptors, particularly those for GHB and GABA.

  • In Vivo Studies: Animal models can be used to investigate the physiological and behavioral effects of this compound administration.

Conclusion

This compound represents a fascinating and understudied molecule with the potential for significant biological activity. While direct evidence of its metabolic role is currently lacking, its structural similarity to well-characterized compounds such as HMB and GHB provides a strong rationale for further investigation. The hypotheses presented in this guide, based on these structural analogies, offer a starting point for researchers to unravel the metabolic pathways and physiological functions of this enigmatic hydroxy fatty acid. The exploration of its role in health and disease could open new avenues for therapeutic intervention and diagnostic biomarker development.

References

  • Taylor & Francis Online. Analytical methods – Knowledge and References. Accessed January 2, 2024. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14081034, this compound. Accessed January 2, 2024. [Link]
  • ResearchGate. 2-Hydroxy-(4-methylseleno)butanoic Acid Is Used by Intestinal Caco-2 Cells as a Source of Selenium and Protects against Oxidative Stress. Accessed January 2, 2024. [Link]
  • Human Metabolome Database. Showing metabocard for (2S,3R)-3-Hydroxy-2-methylbutanoic acid (HMDB0000351). Accessed January 2, 2024. [Link]
  • ACS Publications. Determination of 2-Hydroxy-4-(methylthio)
  • SciSpace. 2-Hydroxy-(4-methylseleno)butanoic Acid Is Used by Intestinal Caco-2 Cells as a Source of Selenium and Protects against Oxidative Stress. Accessed January 2, 2024. [Link]
  • Stenutz. This compound. Accessed January 2, 2024. [Link]
  • Wikipedia. γ-Hydroxybutyric acid. Accessed January 2, 2024. [Link]
  • PubMed. The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. Accessed January 2, 2024. [Link]
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Accessed January 2, 2024. [Link]
  • Wikipedia. β-Hydroxy β-methylbutyric acid. Accessed January 2, 2024. [Link]

Sources

An In-depth Technical Guide to 4-hydroxy-2-methylbutanoic Acid as a Hydroxy Fatty Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-hydroxy-2-methylbutanoic acid is a short-chain hydroxy fatty acid that is emerging as a molecule of interest for researchers in metabolism, drug development, and nutritional science. As a structural analog of well-characterized compounds with significant biological activity, it presents an intriguing subject for investigation into its own physiological roles. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a comparative analysis with its structural isomers, and detailed protocols for its chemical synthesis and analytical quantification. Furthermore, this guide explores the putative mechanisms of action of this compound, drawing on established knowledge of related hydroxy fatty acids to propose its potential involvement in key cellular signaling pathways such as the mTOR pathway and cellular antioxidant responses. This document is intended to be a foundational resource for scientists and researchers, providing the necessary technical information and methodologies to stimulate and facilitate further investigation into this promising molecule.

Introduction

Hydroxy fatty acids (HFAs) are a diverse class of molecules characterized by the presence of at least one hydroxyl group on the fatty acid carbon chain. Their functional diversity lends them a wide range of biological activities, from signaling molecules to structural components of lipids. This compound, a less-studied member of this family, holds potential for novel applications in therapeutics and as a biomarker. Its structural similarity to compounds like β-hydroxy β-methylbutyrate (HMB), a modulator of muscle protein synthesis, and γ-hydroxybutyrate (GHB), a neurotransmitter, suggests that it may possess unique biological functions. This guide aims to consolidate the current, albeit limited, knowledge on this compound and to provide a technical framework for its further scientific exploration.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective study and application.

Core Physicochemical Data

While some experimental data for this compound is limited, its properties can be reliably predicted and are supported by data from structurally similar compounds.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms α-methyl-δ-hydroxy-n-butyric acid, α-methyl-δ-hydroxybutyric acid[2]
CAS Number 81381-89-7[1]
Molecular Formula C₅H₁₀O₃[1]
Molecular Weight 118.13 g/mol [1]
Appearance Predicted to be a liquid or low-melting solid
Boiling Point 277.3±23.0 °C (Predicted)[2]
Density 1.140±0.06 g/cm³ (Predicted)[2]
pKa 4.67±0.10 (Predicted)[2]
Water Solubility Predicted to be high due to polar hydroxyl and carboxyl groups[3]
Structural Isomers and Related Compounds

It is critical to distinguish this compound from its isomers and other related compounds, as subtle structural changes can lead to vastly different biological activities.

  • 4-hydroxy-2-methylenebutanoic acid: An unsaturated analog found in plants like tulips, it is a precursor to the allergenic and antimicrobial compound Tulipalin A.[3]

  • 2-hydroxy-2-methylbutanoic acid: An alpha-hydroxy acid that has been identified as a metabolite in certain inborn errors of metabolism, such as maple syrup urine disease.[4][5]

  • (2S,3R)-3-Hydroxy-2-methylbutanoic acid: A stereoisomer with potential roles in fatty acid metabolism.[6]

  • γ-hydroxybutyric acid (GHB): A structural analog lacking the methyl group at the 2-position, it is a neurotransmitter and a psychoactive drug.[7]

  • β-hydroxy β-methylbutyric acid (HMB): An isomer with the hydroxyl and methyl groups on the beta-carbon, it is a well-known supplement for promoting muscle growth.[8]

G 4H2MBA This compound (C5H10O3) 4H2MBA_unsat 4-hydroxy-2-methylenebutanoic acid (C5H8O3) 4H2MBA->4H2MBA_unsat Unsaturated analog 2H2MBA 2-hydroxy-2-methylbutanoic acid (C5H10O3) 4H2MBA->2H2MBA Positional isomer (alpha-hydroxy) 3H2MBA (2S,3R)-3-Hydroxy-2-methylbutanoic acid (C5H10O3) 4H2MBA->3H2MBA Positional isomer (beta-hydroxy) GHB gamma-Hydroxybutyric acid (GHB) (C4H8O3) 4H2MBA->GHB Structural analog (lacks methyl group) HMB beta-Hydroxy beta-methylbutyric acid (HMB) (C5H10O3) 4H2MBA->HMB Positional isomer (beta-hydroxy, beta-methyl)

Structural relationships of this compound.

Proposed Metabolic Pathways

The endogenous synthesis and degradation pathways of this compound are not yet fully elucidated. However, based on established metabolic routes for other short-chain fatty acids, a putative pathway can be proposed.

Putative Biosynthesis

It is plausible that this compound could be synthesized from intermediates of branched-chain amino acid (BCAA) catabolism, particularly from isoleucine metabolism. A side reaction or an alternative enzymatic activity could potentially lead to its formation.

Proposed Catabolism

The catabolism of this compound is likely to proceed via a pathway analogous to mitochondrial beta-oxidation of fatty acids.

G cluster_0 Proposed Catabolic Pathway of this compound 4H2MBA This compound 4H2MBA_CoA 4-hydroxy-2-methylbutanoyl-CoA 4H2MBA->4H2MBA_CoA Acyl-CoA Synthetase Keto_acid 4-oxo-2-methylbutanoyl-CoA 4H2MBA_CoA->Keto_acid Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Keto_acid->Propionyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Keto_acid->Acetyl_CoA Thiolase TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA G cluster_0 Hypothesized mTORC1 Activation 4H2MBA This compound (Hypothesized) mTORC1 mTORC1 4H2MBA->mTORC1 Activates? S6K1 p70S6K mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when active)

Hypothesized activation of the mTORC1 pathway.
Antioxidant Potential

The methionine analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), has been shown to possess antioxidant properties by being preferentially shunted into the transsulfuration pathway, leading to the synthesis of glutathione. [9]Given its hydroxy acid structure, this compound may also contribute to the cellular antioxidant defense system, a hypothesis that warrants further investigation.

Methodologies for Research and Development

To facilitate further research, this section provides detailed protocols for the chemical synthesis and analytical quantification of this compound.

Chemical Synthesis Protocol

The following protocol describes a potential route for the synthesis of this compound via the oxidation of a precursor.

Step 1: Synthesis of 4-hydroxy-2-butanone (Precursor)

  • In a round-bottom flask equipped with a stirrer, add acetone and formaldehyde in a 1:1 molar ratio.

  • Slowly add a catalytic amount of a base (e.g., NaOH or KOH) while maintaining the temperature below 20°C to initiate an aldol condensation.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Neutralize the reaction with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 4-hydroxy-2-butanone by distillation.

Step 2: Oxidation to this compound

  • Dissolve the purified 4-hydroxy-2-butanone in a suitable solvent such as acetone.

  • Prepare Jones reagent (chromium trioxide in sulfuric acid and water) and add it dropwise to the solution of the precursor at 0°C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidant with isopropanol.

  • Perform an aqueous workup and extract the product with ethyl acetate.

  • Dry the combined organic layers, filter, and evaporate the solvent.

  • Purify the final product, this compound, by column chromatography on silica gel.

Analytical Quantification Protocols

Accurate quantification of this compound in biological matrices is essential for studying its pharmacokinetics and biological roles.

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis.

Sample Preparation and Derivatization:

  • To 1 mL of a biological sample (e.g., plasma or urine), add an internal standard (e.g., a deuterated analog).

  • Acidify the sample to pH ~1 with 6M HCl.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.

  • For derivatization, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.

  • Heat the mixture at 60°C for 30 minutes.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

HPLC offers a direct method for the analysis of organic acids.

HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.

G cluster_0 Analytical Workflow Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or HPLC Analysis Extraction->Analysis Direct for HPLC Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is a hydroxy fatty acid with unexplored potential. While its direct biological functions are yet to be discovered, its structural similarity to key metabolic and signaling molecules suggests that it could play a significant role in cellular processes. This technical guide provides a foundational platform for researchers by consolidating the available information and presenting detailed methodologies for its synthesis and analysis. Future research should focus on elucidating its metabolic pathways, identifying its protein targets, and validating its hypothesized effects on mTOR signaling and antioxidant pathways. Such studies will be crucial in unlocking the full potential of this compound in drug development and nutritional science.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14081034, this compound.
  • Romero, D., et al. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. Food Chemistry, 141(3), 1702-1709.
  • Wikipedia. (2024). γ-Hydroxybutyric acid.
  • Stenutz, R., et al. (n.d.). This compound.
  • Mamer, O. A., et al. (1976). Metabolism of deuterated analogues of valine.
  • Human Metabolome Database. (2022). Showing metabocard for 2-Hydroxy-2-methylbutyric acid (HMDB0001987).
  • Wikipedia. (2024). β-Hydroxy β-methylbutyric acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235532, 2-Amino-4-hydroxy-2-methylbutanoic acid.
  • Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923.
  • ChemBK. (2024). This compound lactone.
  • Human Metabolome Database. (2022). Showing metabocard for (2S,3R)-3-Hydroxy-2-methylbutanoic acid (HMDB0000351).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13884593, 4-Hydroxy-2,2-dimethylbutanoic acid.
  • Human Metabolome Database. (2022). Showing metabocard for 2,3-Dihydroxy-2-methylbutanoic acid (HMDB0029576).

Sources

An In-depth Technical Guide to the Putative Metabolic Pathway of 4-hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-2-methylbutanoic acid is a methyl-branched hydroxy fatty acid whose metabolic fate has not been extensively documented in scientific literature.[1][2] This technical guide synthesizes information from related metabolic pathways, particularly those of branched-chain amino acids and other hydroxy fatty acids, to propose a putative catabolic pathway for this molecule. We will delve into the probable enzymatic steps, potential intermediates, and the overarching biochemical logic. Furthermore, this guide provides a detailed experimental protocol for pathway elucidation using stable isotope tracing and mass spectrometry, a state-of-the-art methodology in metabolomics.[3][4][5] This document is intended to serve as a foundational resource for researchers investigating the metabolism of branched-chain fatty acids and their physiological and pathophysiological significance.

Introduction: The Significance of Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) and their derivatives are increasingly recognized for their diverse biological roles, extending beyond simple energy substrates. They are integral components of cellular membranes, and their metabolism is closely linked with that of branched-chain amino acids (BCAAs), which are crucial signaling molecules in health and disease.[6][7] Dysregulation of BCAA and BCFA metabolism has been implicated in various metabolic disorders, including organic acidurias and insulin resistance.[8][9]

This compound, as a structural analog of intermediates in these pathways, warrants investigation to understand its potential contribution to metabolic networks.[1] This guide will provide a scientifically grounded, albeit putative, framework for its metabolic breakdown, offering a starting point for empirical validation.

A Putative Metabolic Pathway of this compound

Based on established principles of fatty acid and amino acid catabolism, we propose a mitochondrial pathway for the degradation of this compound. This pathway would likely converge with the catabolism of the branched-chain amino acid isoleucine.[10]

The key proposed steps are:

  • Activation to Acyl-CoA: Like other fatty acids, the catabolism of this compound is expected to begin with its activation to a coenzyme A (CoA) ester, forming 4-hydroxy-2-methylbutanoyl-CoA. This reaction would be catalyzed by an acyl-CoA synthetase.

  • Oxidation of the Hydroxyl Group: The primary alcohol at the 4-position is a likely site for oxidation. An alcohol dehydrogenase could convert 4-hydroxy-2-methylbutanoyl-CoA to 2-methyl-4-oxobutanoyl-CoA.[11]

  • Thiolytic Cleavage: The resulting keto-acyl-CoA could then undergo thiolytic cleavage, potentially yielding acetyl-CoA and 2-oxobutanoyl-CoA (alpha-ketobutyrate).

  • Entry into Central Metabolism: Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production. 2-oxobutanoyl-CoA is a known intermediate in the catabolism of threonine and methionine and can be converted to propionyl-CoA, which also feeds into the TCA cycle after conversion to succinyl-CoA.

Below is a diagrammatic representation of this putative pathway.

Putative_Metabolic_Pathway cluster_0 Mitochondrial Matrix mol1 This compound mol2 4-hydroxy-2-methylbutanoyl-CoA mol1->mol2 Acyl-CoA Synthetase (ATP, CoA-SH) mol3 2-methyl-4-oxobutanoyl-CoA mol2->mol3 Alcohol Dehydrogenase (NAD+ -> NADH) mol4 Acetyl-CoA mol3->mol4 Thiolase (CoA-SH) mol5 2-oxobutanoyl-CoA (alpha-ketobutyrate) mol3->mol5 tca TCA Cycle mol4->tca mol6 Propionyl-CoA mol5->mol6 Branched-chain alpha-keto acid dehydrogenase complex mol6->tca ... -> Succinyl-CoA

Caption: A putative mitochondrial pathway for the catabolism of this compound.

Experimental Elucidation of the Metabolic Pathway

To empirically validate and refine the proposed pathway, a stable isotope tracing study coupled with mass spectrometry is the recommended approach. This methodology allows for the tracking of atoms from a labeled substrate through metabolic reactions to identify downstream metabolites.[12][13]

Stable Isotope Resolved Metabolomics (SIRM) Workflow

The general workflow for this investigation would involve:

  • Synthesis of Labeled this compound: A chemically synthesized version of this compound with stable isotopes (e.g., ¹³C or ²H) at specific positions is required.

  • Cell Culture or Animal Model Administration: The labeled compound is introduced to a biological system, such as a relevant cell line (e.g., hepatocytes) or an animal model.

  • Metabolite Extraction: After a defined period, metabolites are extracted from the cells or tissues.

  • Mass Spectrometry Analysis: The extracts are analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS) to detect and quantify labeled metabolites.

  • Data Analysis and Pathway Mapping: The mass shifts in the detected metabolites due to the incorporated stable isotopes are used to trace the metabolic fate of the initial compound and map the pathway.

SIRM_Workflow cluster_workflow Experimental Workflow start Synthesis of ¹³C-labeled This compound step1 Administer to Cell Culture or Animal Model start->step1 step2 Incubate and Harvest step1->step2 step3 Metabolite Extraction step2->step3 step4 LC-MS/MS or GC-MS Analysis step3->step4 step5 Data Analysis: Identify Labeled Metabolites step4->step5 end Pathway Elucidation step5->end

Caption: A generalized workflow for the elucidation of a metabolic pathway using stable isotope tracing.

Detailed Experimental Protocol: Stable Isotope Tracing in Cell Culture

This protocol outlines a typical experiment using a cultured cell line.

Materials:

  • ¹³C-labeled this compound

  • Appropriate cell line (e.g., HepG2 human hepatoma cells)

  • Cell culture medium and supplements

  • Methanol, water, and chloroform (all LC-MS grade)

  • Centrifuge

  • Lyophilizer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere and grow to a desired confluency (typically 70-80%).

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of ¹³C-labeled this compound.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the progression of the label through the metabolic network.

  • Metabolite Quenching and Extraction:

    • Aspirate the medium and quickly wash the cells with ice-cold saline.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris.

  • Sample Preparation for MS:

    • Collect the supernatant containing the metabolites.

    • Dry the metabolite extract, for example, by lyophilization.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto an appropriate liquid chromatography column to separate the metabolites.

    • Analyze the eluting compounds using a mass spectrometer in full scan and tandem MS (MS/MS) modes to identify and quantify the masses of the parent and fragmented ions.

  • Data Analysis:

    • Process the raw data to identify peaks corresponding to metabolites.

    • Determine the mass isotopologue distributions for known and putative metabolites of this compound.

    • Map the flow of the ¹³C label through the proposed pathway by identifying which downstream intermediates have incorporated the label.

Quantitative Data Summary

As the metabolic pathway of this compound is not yet established, quantitative data such as enzyme kinetics are not available. However, for context, the following table provides typical Michaelis-Menten constant (Km) values for enzymes involved in related metabolic pathways. These values can serve as a benchmark for future enzymatic studies on the putative pathway of this compound.

Enzyme TypeSubstrateKm (µM)Organism/Tissue
Acyl-CoA SynthetaseMedium-chain fatty acids50 - 200Rat Liver
Alcohol DehydrogenasePrimary alcohols100 - 2000Human Liver
ThiolaseAcetoacetyl-CoA30 - 100Bovine Liver

Note: These are approximate values and can vary significantly based on specific enzyme isoforms and experimental conditions.

Conclusion and Future Directions

This technical guide has outlined a putative metabolic pathway for this compound based on analogous, well-characterized metabolic routes. While this proposed pathway provides a strong starting point for investigation, empirical validation is essential. The provided experimental workflow using stable isotope-resolved metabolomics offers a robust methodology for elucidating the true metabolic fate of this compound.[3][12]

Future research should focus on:

  • Confirmation of the proposed pathway: Utilizing the described SIRM approach to identify the key intermediates and end products of this compound catabolism.

  • Enzyme identification and characterization: Isolating and characterizing the specific enzymes responsible for each step of the pathway.[14]

  • Physiological and pathophysiological relevance: Investigating the role of this compound and its metabolites in cellular signaling and in the context of metabolic diseases such as organic acidurias.[8][15]

By systematically addressing these research questions, the scientific community can gain a comprehensive understanding of the metabolism and biological significance of this compound.

References

  • Fan, T.W., Lorkiewicz, P.K., Sellers, K., Moseley, H.N., Lane, A.N., & Higashi, R.M. (2014). Stable Isotope-Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Methods in Molecular Biology, 1198, 147-67. [Link]
  • Buescher, J.M., Moco, S., Sauer, U., & Zamboni, N. (2012). Stable isotope-assisted metabolomics for network-wide metabolic pathway elucidation. Analytical Chemistry, 84(20), 8564-8571. [Link]
  • Fan, T.W., Lorkiewicz, P.K., Sellers, K., Moseley, H.N., Lane, A.N., & Higashi, R.M. (2014).
  • Buescher, J. M., Moco, S., Sauer, U., & Zamboni, N. (2012).
  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2014). Stable Isotope Tracers for Metabolic Pathway Analysis.
  • Al-Dirbashi, O. Y., & Rashed, M. S. (2020). The metabolomics of organic acidemias: current advances and future prospects. Metabolomics, 16(9), 95. [Link]
  • Di Poto, E., et al. (2018). Mass Spectrometry-Based Metabolomic and Proteomic Strategies in Organic Acidemias. PubMed Central. [Link]
  • Mamer, O. A., & Tjoa, S. S. (1979). Metabolism in rats in vivo of RS-2-methylbutyrate and n-butyrate labeled with stable isotopes at various positions. Mechanism of biosynthesis and degradation of ethylmalonyl semialdehyde and ethylmalonic acid. PubMed. [Link]
  • Casteels, M., Sniekers, M., Fraccascia, P., Mannaerts, G. P., & Van Veldhoven, P. P. (2007).
  • Kim, M., et al. (2023). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. MDPI. [Link]
  • Caglič, D., et al. (2016). Branched Fatty Acid Esters of Hydroxy Fatty Acids Are Preferred Substrates of the MODY8 Protein Carboxyl Ester Lipase. PubMed. [Link]
  • Vamecq, J., et al. (1985).
  • S. S., K., & S., R. (2011).
  • BioAssay Systems. (n.d.). EnzyChrom™ Aldehyde Dehydrogenase Assay Kit. BioAssay Systems. [Link]
  • University of Westminster. (2022). Microbial catalysis for the production of hydroxy- and amino-fatty acids. University of Westminster. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Wang, Y., et al. (2021). Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids. Frontiers in Endocrinology. [Link]
  • Neinast, M. D., et al. (2019). Whole-body metabolic fate of branched-chain amino acids.
  • Neinast, M., et al. (2019). Whole-body metabolic fate of branched-chain amino acids. PubMed Central. [Link]
  • Lee, S., et al. (2022).
  • Stenutz, R. (n.d.). This compound. Stenutz. [Link]
  • Human Metabolome Database. (2021). Showing metabocard for Methyl (S)
  • Lehotay, D. C., & Clarke, J. T. R. (1995). Organic Acidurias and Related Abnormalities.
  • Rutgers New Jersey Medical School. (n.d.). Organic Aciduria. Rutgers. [Link]
  • The Science of Healthy Living. (n.d.). The Biological Significance of 2-Methyl Butyric Acid in Metabolism. The Science of Healthy Living. [Link]
  • Matern, D., et al. (2003).
  • Zhang, Y., et al. (2012).
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (2021). Preparation method of 4-hydroxy-2-butynoic acid.
  • Wikipedia. (n.d.). β-Hydroxybutyric acid. Wikipedia. [Link]
  • Human Metabolome Database. (2021). Showing metabocard for (2S,3R)-3-Hydroxy-2-methylbutanoic acid (HMDB0000351). HMDB. [Link]
  • Human Metabolome Database. (2021). Showing metabocard for (S)-2-Methylbutanoic acid (HMDB0033742). HMDB. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Effects of 4-Hydroxy-2-methylbutanoic Acid: A Mechanistic Exploration Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxy-2-methylbutanoic acid is a hydroxy fatty acid whose direct therapeutic potential remains largely unexplored in the scientific literature.[1][2] However, its structural isomers and analogs, such as gamma-hydroxybutyric acid (GHB), β-hydroxybutyric acid (BHB), and 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), exhibit significant and diverse biological activities. This guide provides a comprehensive analysis of these related compounds to build a predictive framework for the potential therapeutic applications of this compound. By examining the established mechanisms of action of its structural relatives, we hypothesize potential therapeutic avenues for this compound in neuromodulation, metabolic regulation, and cellular protection. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols to investigate these hypotheses and unlock the potential of this understudied molecule.

Introduction: The Untapped Potential of this compound

This compound is a small molecule belonging to the class of hydroxy fatty acids.[1][3][4] While its chemical properties are documented, a significant gap exists in the understanding of its biological role and therapeutic utility. In contrast, its structural isomers and analogs are well-characterized, with some having established clinical applications. This guide will navigate the known pharmacology and biochemistry of these related compounds to construct a scientifically-grounded rationale for the investigation of this compound as a novel therapeutic agent.

Table 1: Physicochemical Properties of this compound and its Key Isomers/Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Known Roles
This compound C5H10O3118.13Largely uncharacterized
Gamma-Hydroxybutyric Acid (GHB)C4H8O3104.10Neurotransmitter, CNS depressant[5]
β-Hydroxybutyric Acid (BHB)C4H8O3104.10Ketone body, energy substrate, signaling molecule[6]
2-Hydroxy-4-(methylthio)butanoic acid (HMTBa)C5H10O3S150.20Methionine analog, antioxidant[7]

A Landscape of Bioactive Isomers and Analogs: Building a Predictive Framework

The therapeutic potential of this compound can be inferred from the activities of its close chemical relatives.

Gamma-Hydroxybutyric Acid (GHB): The Neuromodulatory Analog

GHB, or 4-hydroxybutanoic acid, is a naturally occurring neurotransmitter and a central nervous system (CNS) depressant.[5] It is a precursor to GABA, glutamate, and glycine in certain brain regions.[5]

  • Mechanism of Action: GHB acts on two distinct receptors in the CNS:

    • GHB receptor (GHBR): An excitatory G-protein coupled receptor.

    • GABAB receptor: A weak agonist at this inhibitory receptor, responsible for its sedative effects at therapeutic doses.[5]

  • Therapeutic Applications:

    • Treatment of cataplexy and narcolepsy.[5]

    • Management of alcoholism.[5]

  • Hypothesized Relevance to this compound: The structural similarity between GHB and this compound suggests the latter could possess neuromodulatory properties. The presence of a methyl group at the 2-position may alter its binding affinity and selectivity for GHBR and GABAB receptors, potentially leading to a different pharmacological profile with therapeutic advantages.

GHB_Signaling_Pathway cluster_neuron Postsynaptic Neuron GHB GHB / this compound (Hypothesized) GHBR GHB Receptor GHB->GHBR High Affinity GABABR GABAB Receptor GHB->GABABR Low Affinity Excitatory Excitatory Effects GHBR->Excitatory Inhibitory Inhibitory/Sedative Effects GABABR->Inhibitory Neuron Neuron Synthesis_Workflow Start 2-Methyl-1,4-butanediol Dissolve Dissolve in Acetone Start->Dissolve Oxidize Add Jones Reagent (Oxidation) Dissolve->Oxidize Quench Quench with Isopropanol Oxidize->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify End This compound Purify->End

Sources

4-Hydroxy-2-methylbutanoic Acid: A Potential Biomarker in Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-2-methylbutanoic acid and its potential as a biomarker for inborn errors of metabolism, with a particular focus on Maple Syrup Urine Disease (MSUD). We will delve into the biochemical origins of this metabolite, detailing its likely formation as a consequence of enzymatic defects in the branched-chain amino acid catabolic pathway. Furthermore, this guide will provide detailed, field-proven methodologies for the detection and quantification of this compound in biological matrices, primarily urine, using gas chromatography-mass spectrometry (GC-MS). We will also explore its clinical relevance and potential utility as a secondary or confirmatory biomarker, contextualizing its significance alongside established diagnostic markers for MSUD. This document is intended to serve as a valuable resource for researchers and clinicians in the fields of metabolic disorders, biomarker discovery, and drug development.

Introduction: The Landscape of Inborn Errors of Metabolism and the Need for Novel Biomarkers

Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders characterized by defects in metabolic pathways, leading to the accumulation or deficiency of specific metabolites.[1] Many of these disorders, if not diagnosed and managed early, can lead to severe and irreversible neurological damage, developmental delay, and even mortality.[2][3] Maple Syrup Urine Disease (MSUD) is a classic example of an IEM, an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKD) complex.[1][4] This enzymatic deficiency disrupts the normal catabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, resulting in their accumulation and that of their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids.[1][4]

The diagnosis and monitoring of MSUD currently rely on the quantification of these primary metabolites and the pathognomonic marker, alloisoleucine.[2] However, the exploration of novel, secondary biomarkers can provide deeper insights into the pathophysiology of the disease, offer alternative or confirmatory diagnostic avenues, and potentially aid in monitoring therapeutic interventions. This compound has emerged as one such potential biomarker, appearing as an unusual metabolite in the urinary organic acid profiles of MSUD patients. This guide will explore the scientific underpinnings of its formation and its utility as a diagnostic tool.

Biochemical Provenance of this compound in Maple Syrup Urine Disease

The accumulation of this compound in MSUD is not a result of a primary metabolic pathway but rather a consequence of a metabolic "overflow" or the shunting of accumulated precursors into alternative enzymatic reactions. The foundational defect in MSUD lies in the impaired function of the BCKD complex, which is responsible for the oxidative decarboxylation of the α-keto acids derived from leucine, isoleucine, and valine.[1][4]

The Isoleucine Catabolic Pathway and its Disruption in MSUD

The catabolism of the essential amino acid isoleucine begins with its transamination to α-keto-β-methylvaleric acid. In healthy individuals, this α-keto acid is subsequently decarboxylated by the BCKD complex. However, in MSUD patients, the deficiency of this enzyme leads to a significant build-up of α-keto-β-methylvaleric acid.[5]

A Postulated Pathway for the Formation of this compound

The elevated concentrations of α-keto-β-methylvaleric acid create a substrate pool for alternative enzymatic reactions that are normally minor pathways. It is hypothesized that this accumulated α-keto acid undergoes a series of reduction and hydroxylation reactions to form this compound. While the specific enzymes catalyzing these steps in this context have not been definitively characterized, the chemical structures of the precursor and product strongly support this metabolic link.

The following diagram illustrates the standard isoleucine catabolic pathway and the proposed ancillary pathway leading to the formation of this compound in MSUD.

Metabolic Pathway of this compound in MSUD cluster_0 Normal Isoleucine Catabolism cluster_1 MSUD Pathophysiology Isoleucine Isoleucine a_keto_b_methylvalerate α-keto-β-methylvalerate Isoleucine->a_keto_b_methylvalerate Transamination propionyl_coa Propionyl-CoA a_keto_b_methylvalerate->propionyl_coa BCKD Complex (Oxidative Decarboxylation) bckd_defect BCKD Complex Defect accumulated_aketo Accumulated α-keto-β-methylvalerate bckd_defect->accumulated_aketo hydroxy_acid This compound accumulated_aketo->hydroxy_acid Alternative Pathway (Reduction/Hydroxylation) Analytical Workflow for this compound start Urine Sample internal_standard Add Internal Standard start->internal_standard extraction Liquid-Liquid Extraction internal_standard->extraction derivatization Derivatization (Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis end Result data_analysis->end

Sources

enzymatic synthesis of 4-hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enzymatic Synthesis of 4-Hydroxy-2-Methylbutanoic Acid

Abstract

This compound is a chiral carboxylic acid possessing significant potential as a versatile building block in the synthesis of fine chemicals and pharmaceuticals. Traditional chemical synthesis of such molecules often contends with challenges related to stereocontrol, harsh reaction conditions, and environmental impact. This technical guide explores the principles and methodologies for the , presenting a sustainable and highly selective alternative. We provide a detailed examination of two primary biocatalytic strategies: the stereoselective reduction of a keto-acid precursor using oxidoreductases, and the regioselective hydroxylation of an alkyl-chain precursor via C-H activating enzymes. This document is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a comparative analysis to guide the development of robust biocatalytic processes for this valuable molecule.

Introduction

Chemical Profile of this compound

This compound (C₅H₁₀O₃) is a hydroxy fatty acid characterized by a primary alcohol and a carboxylic acid functional group, with a chiral center at the C2 position due to the methyl substituent.[1][2] Its bifunctional nature makes it an attractive synthon for creating more complex molecules.

  • Molecular Formula: C₅H₁₀O₃

  • Molecular Weight: 118.13 g/mol [1]

  • IUPAC Name: this compound[1]

  • CAS Number: 81381-89-7[1]

Significance as a Chiral Building Block

The presence of a stereocenter makes enantiomerically pure forms of this compound highly valuable. Enantiopure chiral building blocks are critical in drug development, as the biological activity of a pharmaceutical compound is often exclusive to a single enantiomer. The ability to selectively synthesize either the (R) or (S) enantiomer allows for the precise construction of stereochemically complex active pharmaceutical ingredients (APIs).

Rationale for Biocatalysis: The Enzymatic Advantage

While classical organic synthesis can produce this molecule, achieving high enantioselectivity often requires chiral auxiliaries or expensive asymmetric catalysts. Biocatalysis, the use of enzymes to perform chemical transformations, offers a compelling alternative.

Key Advantages of Enzymatic Synthesis:

  • High Stereoselectivity: Enzymes are inherently chiral and can distinguish between enantiomers or create a single enantiomer from a prochiral substrate, often with enantiomeric excess (ee) values exceeding 99%.[3]

  • Mild Reaction Conditions: Most enzymatic reactions occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for protecting groups.

  • Environmental Sustainability: Enzymes are biodegradable catalysts that replace often-toxic heavy metal catalysts and harsh reagents, aligning with the principles of green chemistry.[4]

  • High Specificity: The chemo-, regio-, and stereospecificity of enzymes minimizes the formation of unwanted byproducts, simplifying downstream processing and purification.[5]

Key Enzymatic Strategies

Two principal and scientifically robust enzymatic pathways are proposed for the synthesis of this compound.

  • Pathway A: Stereoselective Reduction of a Precursor. This approach involves the enzymatic reduction of the aldehyde group of 2-methyl-4-oxobutanoic acid.[6][7] This is a highly feasible route that leverages the well-understood capabilities of oxidoreductase enzymes.

  • Pathway B: Regioselective Hydroxylation of a Precursor. This more advanced strategy involves the direct enzymatic hydroxylation of 2-methylbutanoic acid at the terminal (C4) position. This pathway relies on powerful C-H activating enzymes like monooxygenases.

Pathway A: Stereoselective Reduction of 2-Methyl-4-oxobutanoic Acid

This strategy is arguably the more direct and readily implementable of the two. It relies on the conversion of a prochiral aldehyde to a chiral primary alcohol, a transformation for which a vast number of enzymes have been characterized.

Principle: The Role of Oxidoreductases

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from a reductant to an oxidant.[4][8] Within this class, alcohol dehydrogenases (ADHs) are particularly suited for this synthesis. ADHs catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols.[9]

The reaction requires a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide (NADH) or its phosphate equivalent (NADPH). The high cost of these cofactors makes their stoichiometric use prohibitive; therefore, an efficient in situ cofactor regeneration system is essential for a preparative-scale process.

Enzyme Spotlight: Alcohol Dehydrogenases (ADHs)

ADHs are commercially available and well-studied enzymes that exhibit broad substrate scope.[3][10] Many ADHs follow Prelog's rule, which predicts the stereochemical outcome of the reduction based on the relative size of the substituents flanking the carbonyl group, allowing for the targeted synthesis of either the (R) or (S) alcohol.

Causality in Experimental Design: The choice of ADH is the primary determinant of stereoselectivity. Screening a panel of commercially available ADHs with varying stereopreferences (e.g., those from Lactobacillus brevis vs. Ralstonia sp.) is a critical first step to identify an enzyme that yields the desired enantiomer with high purity.[3][10]

Process Workflow: Bioreduction of 2-Methyl-4-oxobutanoic Acid

Workflow for Pathway A: Bioreduction sub Substrate 2-Methyl-4-oxobutanoic Acid bioreactor Bioreactor Aqueous Buffer, pH 7.0, 30°C sub->bioreactor enzyme Enzyme System Alcohol Dehydrogenase (ADH) enzyme->bioreactor cofactor Cofactor System NAD(P)H + Regeneration Enzyme (e.g., GDH + Glucose) cofactor->bioreactor monitoring Reaction Monitoring Chiral HPLC / GC bioreactor->monitoring downstream Downstream Processing 1. Acidification (pH 2) 2. Solvent Extraction 3. Purification bioreactor->downstream monitoring->bioreactor Feedback for Optimization product Final Product (R)- or (S)-4-Hydroxy- 2-methylbutanoic Acid downstream->product

Caption: Process flow for the ADH-catalyzed reduction of 2-methyl-4-oxobutanoic acid.

Detailed Experimental Protocol: Bioreduction

Self-Validating System: This protocol includes in-process controls (monitoring substrate consumption and product formation) and a final purity analysis (chiral HPLC) to validate the success of the transformation.

  • Precursor Acquisition: 2-Methyl-4-oxobutanoic acid can be sourced commercially or synthesized via established organic chemistry routes.[6][7]

  • Enzyme and Cofactor Preparation:

    • Prepare a stock solution of the selected ADH (e.g., 10 mg/mL) in 100 mM potassium phosphate buffer (pH 7.0).

    • Prepare a stock solution of NAD⁺ or NADP⁺ (depending on enzyme requirement) at 20 mM in the same buffer.

    • Prepare a stock solution of the regeneration enzyme, such as glucose dehydrogenase (GDH), at 20 U/mL.

  • Reaction Setup:

    • In a temperature-controlled vessel at 30°C, combine the following in order:

      • Potassium phosphate buffer (100 mM, pH 7.0) to 90% of the final volume.

      • Glucose (for the GDH regeneration system) to a final concentration of 150 mM. The use of glucose as the sacrificial substrate for cofactor regeneration is a cost-effective and well-established method.

      • NAD⁺/NADP⁺ to a final concentration of 1 mM.

      • Glucose Dehydrogenase (GDH) to a final activity of 2 U/mL.

      • 2-Methyl-4-oxobutanoic acid substrate to a final concentration of 50 mM.

    • Initiate the reaction by adding the ADH to a final concentration of 1 mg/mL.

  • Reaction Optimization: The parameters below can be systematically varied to maximize yield and stereoselectivity.

ParameterRangeRationale
pH 6.0 - 8.5Enzyme activity and stability are highly pH-dependent.
Temperature 25 - 40°CBalances reaction rate against potential enzyme denaturation.
Substrate Loading 10 - 200 mMHigher concentrations are economically favorable but may lead to substrate inhibition.
Enzyme Loading 0.5 - 5 mg/mLAffects reaction rate; must be optimized for cost-effectiveness.
  • Reaction Monitoring:

    • Withdraw aliquots at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Quench the reaction by adding an equal volume of acetonitrile or by acidification.

    • Analyze the samples by chiral HPLC to determine the concentration of the substrate and product, as well as the enantiomeric excess (ee) of the product.

  • Product Isolation:

    • Once the reaction reaches completion (>99% conversion), terminate it by removing the enzyme via ultrafiltration or by acidifying the mixture to pH 2 with 3M HCl.

    • Saturate the aqueous phase with NaCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x reaction volume).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Further purification can be achieved via silica gel chromatography if necessary.

Pathway B: Regioselective Hydroxylation of 2-Methylbutanoic Acid

This pathway represents a more cutting-edge biocatalytic approach, involving the highly challenging activation of a terminal, non-activated C-H bond.

Principle: C-H Activating Enzymes

Enzymes such as Cytochrome P450 monooxygenases (P450s) are capable of performing chemically difficult C-H hydroxylation reactions.[11] They utilize a heme cofactor and molecular oxygen to generate a highly reactive oxygen species that can be inserted into a C-H bond.[9]

Key Challenge: The primary hurdle in this pathway is controlling regioselectivity. The 2-methylbutanoic acid substrate has multiple C-H bonds, and achieving hydroxylation exclusively at the desired C4 position requires an enzyme with exceptional specificity. Without such specificity, a mixture of isomers (e.g., 3-hydroxy and 4-hydroxy) would be formed.

Enzyme Spotlight: Cytochrome P450 Monooxygenases

P450s are a superfamily of enzymes known for their role in metabolism and detoxification.[3] While their natural substrates are diverse, protein engineering techniques like directed evolution can be used to alter their active sites and evolve novel P450 variants with high selectivity for non-natural substrates. The 2-aminoisobutyric acid hydroxylase from Rhodococcus wratislaviensis is an example of an enzyme that can hydroxylate a strong aliphatic C-H bond, demonstrating the biological feasibility of such reactions.[11]

Conceptual Workflow: Hydroxylation Screening

Workflow for Pathway B: Hydroxylation sub Substrate 2-Methylbutanoic Acid biotransformation Whole-Cell Biotransformation - Growing Culture - Aeration (O₂ Supply) - Glucose as energy source sub->biotransformation screening Enzyme Source Screening - Microbial Strain Library - P450 Enzyme Panel - Metagenomic Library screening->biotransformation analytics Product Detection & Analysis GC-MS / LC-MS for Isomer Identification biotransformation->analytics engineering Protein Engineering (If selectivity is low) Directed Evolution / Site-Directed Mutagenesis analytics->engineering Low Regioselectivity product Desired Product This compound analytics->product High Regioselectivity engineering->screening Generate Improved Enzyme Variants

Sources

4-hydroxy-2-methylbutanoic acid structural isomers and stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 4-hydroxy-2-methylbutanoic acid

Introduction

This compound, a hydroxy fatty acid with the molecular formula C5H10O3, serves as a crucial molecule in various biochemical and synthetic contexts.[1] Its structure, containing both a hydroxyl and a carboxylic acid functional group, allows for a rich variety of isomeric forms. Understanding the nuances of its structural and stereoisomers is paramount for researchers in drug development, metabolomics, and synthetic chemistry, as different isomers can exhibit distinct biological activities and physicochemical properties.[2][3] This guide provides a comprehensive exploration of the isomers of this compound, detailing their classification, characterization, and the methodologies for their separation.

Part 1: Unraveling the Structural Isomers of C5H10O3

Structural isomers, or constitutional isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms.[4][5] The molecular formula C5H10O3 has a degree of unsaturation of one, indicating the presence of either a double bond or a ring structure.[6] This allows for a wide array of possible structural arrangements.

Classification of Key Structural Isomers

The structural isomers of C5H10O3 can be broadly categorized based on their primary functional groups:

  • Hydroxy Carboxylic Acids: These isomers contain both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. The position of the hydroxyl and methyl groups on the butanoic acid backbone gives rise to several isomers.

  • Hydroxy Esters: These isomers contain a hydroxyl group and an ester functional group.

  • Other Functional Group Isomers: This category includes isomers with different functional groups such as ethers, ketones, or aldehydes, in combination with hydroxyl groups.

Key Structural Isomers of C5H10O3

IUPAC Name Structure Key Distinguishing Features
This compoundCH3CH(CH2OH)CH2COOHPrimary alcohol, chiral center at C2.
2-hydroxy-2-methylbutanoic acidCH3CH2C(OH)(CH3)COOHTertiary alcohol, chiral center at C2.[7][8]
3-hydroxy-3-methylbutanoic acid(CH3)2C(OH)CH2COOHTertiary alcohol, no chiral center.
3-hydroxypentanoic acidCH3CH2CH(OH)CH2COOHSecondary alcohol, chiral center at C3.
5-hydroxypentanoic acidHOCH2(CH2)3COOHPrimary alcohol, no chiral center.[6]
3-Hydroxypivalic acid(CH3)2C(CH2OH)COOHPrimary alcohol, no chiral center.[9]
Methyl 3-hydroxybutanoateCH3CH(OH)CH2COOCH3Ester, secondary alcohol, chiral center at C3.[10][11]
Ethyl 2-hydroxypropanoateCH3CH(OH)COOCH2CH3Ester, secondary alcohol, chiral center at C2.[12]

graph Isomer_Types {
layout=neato;
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

C5H10O3 [label="C5H10O3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structural [label="Structural Isomers"]; Stereo [label="Stereoisomers"]; HydroxyAcids [label="Hydroxy Carboxylic Acids"]; HydroxyEsters [label="Hydroxy Esters"]; Enantiomers [label="Enantiomers (R/S)"]; Diastereomers [label="Diastereomers (not applicable for this molecule)"];

C5H10O3 -- Structural [label="Different Connectivity"]; C5H10O3 -- Stereo [label="Same Connectivity, Different Spatial Arrangement"]; Structural -- HydroxyAcids; Structural -- HydroxyEsters; Stereo -- Enantiomers; Stereo -- Diastereomers; }

Caption: Relationship between structural isomers and stereoisomers of C5H10O3.

Part 2: A Deep Dive into the Stereoisomers of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound possesses a single chiral center at the second carbon atom (C2), the carbon atom to which the methyl group is attached. This chirality gives rise to a pair of enantiomers.[8]

The Enantiomers: (R)- and (S)-4-hydroxy-2-methylbutanoic acid

Enantiomers are non-superimposable mirror images of each other. The two enantiomers of this compound are designated as (R)-4-hydroxy-2-methylbutanoic acid and (S)-4-hydroxy-2-methylbutanoic acid based on the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties of Enantiomers
Property (R)-enantiomer (S)-enantiomer Racemic Mixture
Molecular Weight 118.13 g/mol [1]118.13 g/mol [1]118.13 g/mol [1]
Melting Point Identical to (S)-enantiomerIdentical to (R)-enantiomerMay differ from pure enantiomers
Boiling Point Identical to (S)-enantiomerIdentical to (R)-enantiomerMay differ from pure enantiomers
Solubility Identical to (S)-enantiomerIdentical to (R)-enantiomerMay differ from pure enantiomers
Optical Rotation Equal in magnitude, opposite in direction to (S)-enantiomerEqual in magnitude, opposite in direction to (R)-enantiomerZero
The Biological Significance of Chirality

In a chiral biological environment, such as the human body, enantiomers can interact differently with enzymes, receptors, and other chiral molecules. This can lead to significant differences in their pharmacological and toxicological profiles.[2][3] For instance, one enantiomer of a drug may be therapeutically active while the other may be inactive or even harmful.[2][13] Therefore, the ability to separate and characterize the individual enantiomers of this compound is of utmost importance in drug development and related fields.

Part 3: Analytical Methodologies for Isomer Differentiation

A suite of analytical techniques is employed to distinguish between the various structural and stereoisomers of this compound.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms, making them ideal for distinguishing between structural isomers. The chemical shifts, coupling constants, and number of signals in an NMR spectrum provide a detailed fingerprint of a molecule's structure.[14]

  • Mass Spectrometry (MS): While structural isomers have the same molecular weight, they can often be differentiated by their fragmentation patterns in a mass spectrometer.[7][10][15][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[15] For example, the presence of a broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, while a sharp peak around 1700-1725 cm⁻¹ indicates the C=O stretch of the acid.

Chromatographic Separation
  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are adept at separating structural isomers based on differences in their polarity and volatility.

  • Chiral Chromatography: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC or GC. The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation.[17][18][19]

Part 4: Experimental Protocols

Protocol 1: Direct Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a direct method for the separation of (R)- and (S)-4-hydroxy-2-methylbutanoic acid using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., amylose or cellulose-based)

  • Mobile phase: n-hexane/isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid (TFA)

  • Racemic this compound standard

  • Sample to be analyzed

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a stock solution of racemic this compound (1 mg/mL) in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard and sample solutions.

  • Analyze the resulting chromatogram to determine the retention times and peak areas of the two enantiomers.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation Injection Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for chiral separation by HPLC.

Protocol 2: Indirect Chiral Separation via Diastereomer Formation

This method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.

1. Derivatization:

  • React the racemic mixture of this compound with a chiral derivatizing agent (e.g., (R)-(+)-1-phenylethylamine) in the presence of a coupling agent to form diastereomeric amides.

2. HPLC Analysis:

  • Separate the resulting diastereomers on a standard C18 column using a mobile phase such as acetonitrile/water.

  • The two diastereomers will have different retention times, allowing for their separation and quantification.

Conclusion

The isomeric landscape of this compound is rich and varied, encompassing a range of structural and stereoisomers. A thorough understanding of these isomers and the analytical techniques to differentiate them is critical for advancing research in fields where molecular specificity is key. The protocols and information provided in this guide serve as a foundational resource for scientists and researchers, enabling them to confidently navigate the complexities of this important molecule.

References

  • Filo. (2025, July 14). Identify possible compounds with the molecular formula C5H10O3.
  • Benchchem. 4-Hydroxy-2-methylenebutanoic Acid|CAS 24923-76-0.
  • NIST. Butanoic acid, 3-hydroxy-, methyl ester, (S)-. NIST WebBook.
  • NIST. 2-Hydroxy-2-methylbutyric acid. NIST WebBook.
  • Benchchem. An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methylbutanoic Acid.
  • Doc Brown's Chemistry. 6 non-cyclic alkenes and 4 cycloalkane structural isomers of molecular formula C 5 H 10.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351).
  • NIST.
  • PubChem. This compound | C5H10O3 | CID 14081034. NIH.
  • YouTube. (2024, September 4). Constitutional Isomers/ Structural Isomers for C5H10 With A Ring.
  • Guidechem. Hydroxypivalic acid 4835-90-9 wiki.
  • Benchchem. Technical Support Center: Chiral Separation of (R)- and (S)-2-Hydroxy-3-methylbutanoic acid.
  • NIST. Butanoic acid, 2-hydroxy-, methyl ester. NIST WebBook.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407).
  • PubChem. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433.
  • Benchchem.
  • Benchchem. Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC.
  • PubMed. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)
  • Organic Syntheses Procedure. Butanoic acid, 3-hydroxy-, methyl ester, (R)-.
  • Stenutz. This compound.
  • NIST. Butanoic acid, 3-hydroxy-, methyl ester. NIST WebBook.
  • ScienceDirect. (2018, June 7). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester.
  • PubChem. (2R)-2-hydroxy-2-methylbutanoic acid | C5H10O3 | CID 7018233. NIH.
  • SlideShare. stereochemistry and biological activity of drugs.
  • ResearchGate. (2025, August 9). Effects of Stereoisomers on Drug Activity.

Sources

A Toxicological and Safety Assessment Framework for 4-hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental toxicological data for 4-hydroxy-2-methylbutanoic acid is not extensively available in peer-reviewed literature or regulatory databases.[1][2] This guide therefore provides a comprehensive framework for establishing a toxicological profile based on international standards. It synthesizes information from structurally related compounds and details the authoritative methodologies required for a robust safety assessment.

Substance Identification and Physicochemical Profile

This compound is a hydroxy fatty acid.[2] Its fundamental properties are crucial for designing toxicological studies, as they influence absorption, distribution, and potential interactions.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[2]
Molecular Formula C₅H₁₀O₃ PubChem[2]
Molecular Weight 118.13 g/mol PubChem[2]
Canonical SMILES CC(CCO)C(=O)O PubChem[2]
InChIKey JYTYEGKJKIXWOJ-UHFFFAOYSA-N PubChem[2]

| CAS Number | 81381-89-7 | PubChem[2] |

Toxicological Assessment Strategy: A Roadmap in the Absence of Data

Given the data gap, a structured, tiered approach is essential for characterizing the toxicological profile of this compound. This strategy, aligned with global regulatory expectations, prioritizes in vitro and in silico methods before proceeding to necessary in vivo studies, adhering to the 3Rs principle (Replacement, Reduction, Refinement).

The assessment workflow begins with computational analysis and read-across from analogous structures, followed by a battery of standardized tests to evaluate key toxicological endpoints. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the internationally accepted standard for these studies.[3][4]

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing (Tiered) cluster_3 Phase 4: Risk Characterization A Compound Identification (C5H10O3) B In Silico / QSAR Analysis (Toxicity Prediction) A->B C Read-Across Analysis (Data from Analogues) A->C D Genotoxicity Battery (Ames, Micronucleus) B->D Informs initial concentration ranges C->D F Acute Systemic Toxicity (OECD TG 425) D->F If genotoxicity is positive, may alter in vivo strategy E Cytotoxicity Assays E->F G Repeated Dose Toxicity (Sub-chronic, 28-day or 90-day) F->G Guides dose selection I Hazard Identification (NOAEL, LD50) F->I H Reproductive & Developmental Toxicity Screening G->H G->I H->I K Risk Characterization & Classification I->K J Exposure Assessment J->K

Caption: Tiered Toxicological Assessment Workflow.

Read-Across and Analog Analysis

While direct data is absent, preliminary hazard identification can be informed by examining structurally similar molecules.

  • 2-hydroxy-2-methylbutanoic acid (Isomer): GHS classifications for this isomer suggest a potential for skin and eye irritation, as well as respiratory irritation.[5] This provides a testable hypothesis that this compound may share these properties due to the presence of the same functional groups (carboxylic acid, hydroxyl group) and similar molecular size.

  • Other Hydroxy Fatty Acids: These compounds are generally involved in lipid metabolism.[6][7] High concentrations of certain metabolites can indicate inborn errors of metabolism, such as Maple Syrup Urine Disease.[8] This suggests the primary metabolic pathway for the test compound is likely related to fatty acid oxidation.

Core Toxicological Endpoints and Methodologies

A comprehensive toxicological profile requires assessment across several key endpoints. The following sections detail the rationale and standardized protocols for this evaluation.

Acute Systemic Toxicity

Objective: To determine the short-term toxicity of a single high-dose exposure and to estimate the median lethal dose (LD50). This data is fundamental for preliminary hazard classification.

Recommended Protocol: OECD Test Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure (UDP).[9]

Rationale for Method Selection: The UDP is the preferred method as it significantly reduces the number of animals required compared to historical methods while still providing a statistically robust LD50 estimate and confidence intervals.[9] The procedure allows for observation of clinical signs of toxicity.[9]

Step-by-Step Protocol: OECD TG 425

  • Preparation: A review of all available information (physicochemical properties, read-across data) is conducted to estimate a starting dose.[9]

  • Animal Selection: Healthy, young adult female rodents (usually rats) are chosen. Testing in one sex is generally considered sufficient.[9]

  • Limit Test (Optional): If the substance is expected to have low toxicity, a limit test is performed first at a dose of 2000 mg/kg. If the first animal survives, four more are dosed sequentially. If three or more survive, the LD50 is determined to be greater than 2000 mg/kg and no further testing is needed.[9]

  • Main Test (Up-and-Down Procedure):

    • A single animal is dosed at the best-estimated starting dose.

    • Outcome 1 (Survival): If the animal survives for a defined period (typically 48 hours), the next animal is dosed at a higher level (using a pre-defined dose progression factor, e.g., 3.2x).

    • Outcome 2 (Mortality): If the animal dies, the next animal is dosed at a lower level.

  • Observation: Animals are observed for a total of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Termination: The test is concluded when a stopping criterion is met (e.g., a specific number of dose reversals have occurred). The LD50 is then calculated using maximum likelihood methods.

  • Validation: The protocol's validity relies on the clear documentation of dosing, clinical observations, body weights, and necropsy findings.

Genotoxicity

Objective: To assess the potential for the compound to induce mutations or chromosomal damage, a key indicator of carcinogenic potential. A standard battery of in vitro tests is required.

Recommended Protocols:

  • OECD TG 471: Bacterial Reverse Mutation Test (Ames Test).

  • OECD TG 487: In Vitro Mammalian Cell Micronucleus Test.

Rationale for Method Selection: This two-test battery is the global standard. The Ames test detects gene mutations (point mutations and frameshifts), while the micronucleus test detects chromosomal damage (clastogenicity and aneugenicity). Performing both provides a comprehensive screen of genotoxic potential.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis cluster_3 Result Interpretation A Select Tester Strains (e.g., TA98, TA100) Histidine-dependent D Mix Bacteria, Test Compound, and buffer (-S9) A->D E Mix Bacteria, Test Compound, and S9 mix (+S9) A->E B Prepare Test Compound (this compound) in appropriate solvent B->D B->E C Prepare S9 Liver Extract for Metabolic Activation C->E F Plate on minimal glucose agar plates D->F E->F G Incubate plates (37°C for 48-72h) F->G H Count Revertant Colonies (Bacteria that can now grow without external histidine) G->H I Compare to Negative Control (Solvent only) H->I J Positive Result: Biologically significant increase in revertants vs. control I->J K Negative Result: No significant increase in revertants I->K

Caption: Experimental Workflow for the Ames Test (OECD TG 471).

Step-by-Step Protocol: OECD TG 471 (Ames Test)

  • Strain Selection: Use multiple strains of Salmonella typhimurium and/or Escherichia coli with specific mutations in the histidine (or tryptophan) operon, making them unable to synthesize the essential amino acid.[10]

  • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (the "S9 fraction," derived from rat liver homogenate). This is critical because some chemicals only become genotoxic after being metabolized.[10]

  • Exposure: The bacterial strains are exposed to a range of concentrations of this compound in a minimal media.

  • Plating: The treated bacteria are plated onto agar plates lacking histidine. Only bacteria that have undergone a reverse mutation (a "reversion") that restores their ability to produce histidine will be able to grow and form colonies.

  • Incubation & Counting: Plates are incubated for 48-72 hours, after which the number of revertant colonies is counted for each concentration and compared to negative (solvent) and positive controls.

  • Interpretation: A positive result is defined as a concentration-dependent increase in revertant colonies that is at least double the background (negative control) count.

  • Validation: The assay is considered valid if the negative controls show a normal background reversion rate and the positive controls (known mutagens) show a robust increase in revertants.

Repeated Dose Toxicity

Objective: To identify adverse effects from long-term, lower-dose exposure and to determine a No-Observed-Adverse-Effect Level (NOAEL). This is critical for setting safe exposure limits for humans.

Recommended Protocol: OECD TG 407: Repeated Dose 28-day Oral Toxicity Study in Rodents.

Rationale for Method Selection: A 28-day study provides essential information on potential target organs, dose-response relationships, and the potential for cumulative toxicity. It serves as a bridge to longer-term chronic studies if they are deemed necessary.

Protocol Outline:

  • Dose Selection: At least three dose levels are selected based on data from acute toxicity studies. Doses should range from one causing no toxicity to one causing mild toxic effects. A control group receives the vehicle only.

  • Administration: The test substance is administered daily (e.g., via oral gavage) to groups of rodents (typically 5 males and 5 females per group) for 28 consecutive days.

  • In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Near the end of the study, blood samples are collected for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, and kidney function.

  • Terminal Procedures: At 28 days, animals are euthanized. A full gross necropsy is performed, and major organs are weighed.

  • Histopathology: A comprehensive set of organs and tissues from the control and high-dose groups are preserved and examined microscopically by a veterinary pathologist.

  • NOAEL Determination: The NOAEL is the highest dose level at which there are no statistically or biologically significant adverse findings.

Conclusion and Risk Characterization

The successful execution of this toxicological testing framework would yield the necessary data to characterize the hazards of this compound. The results, including the LD50, genotoxicity potential, and NOAEL, would be used to establish a safety profile, determine appropriate hazard classifications for labeling (e.g., GHS), and conduct a formal risk assessment by comparing the hazard data to potential human exposure scenarios. This structured, evidence-based approach is the cornerstone of modern chemical safety evaluation.

References

  • OECD (Organisation for Economic Co-operation and Development). Guidelines for the Testing of Chemicals. [Link][3]
  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link][4]
  • Northeastern University. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][11]
  • OECD iLibrary. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][12]
  • National Toxicology Program. OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link][9]
  • PubChem, National Institutes of Health. This compound. [Link][2]
  • Human Metabolome Database. (2S,3R)-3-Hydroxy-2-methylbutanoic acid (HMDB0000351). [Link][6]
  • Human Metabolome Database. 3-Hydroxy-2-methyl-[S-(R,R)]-butanoic acid (HMDB0000410). [Link][7]
  • PubChem, National Institutes of Health. 4-Hydroxy-2-methylpentanoic acid. [Link]
  • ScienceDirect. RIFM fragrance ingredient safety assessment, 5-hydroxy-2,4-decadienoic acid δ-lactone, CAS Registry Number 27593-23-3. [Link][10]
  • PubChem, National Institutes of Health. (+-)-2-Hydroxy-2-methylbutyric acid. [Link][5]

Sources

discovery and history of 4-hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxy-2-methylbutanoic Acid: From Chemical Identity to Potential Significance

Foreword

The landscape of chemical research is vast, with countless compounds synthesized and characterized over the decades. Among these is this compound, a hydroxy fatty acid with the chemical formula C5H10O3.[1] While its structural analogues have found applications in various fields, the specific history of discovery for this compound remains largely undocumented in readily accessible scientific literature. This guide, therefore, endeavors to provide a comprehensive technical overview of this molecule, focusing on its chemical identity, plausible synthesis methodologies, and potential biological relevance, while also clarifying its distinction from structurally similar and more extensively studied compounds.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 81381-89-7.[2] It is a saturated fatty acid characterized by a four-carbon butanoic acid backbone, with a hydroxyl (-OH) group at the 4th carbon and a methyl (-CH3) group at the 2nd carbon.[1][3]

PropertyValue
IUPAC Name This compound[1]
CAS Number 81381-89-7[2]
Molecular Formula C5H10O3[1]
Molecular Weight 118.13 g/mol [1]
Canonical SMILES CC(CCO)C(=O)O[1]
InChI Key JYTYEGKJKIXWOJ-UHFFFAOYSA-N[1]

A critical point of clarification is the distinction between this compound and a similarly named compound, 4-hydroxy-2-methylenebutanoic acid. The latter is a naturally occurring unsaturated acid found in plants of the Liliaceae family, such as tulips, where it serves as a precursor to the antimicrobial and allergenic compound Tulipalin A.[4][5] The presence of a methyl group in this compound, as opposed to a methylene group, fundamentally alters its chemical properties and reactivity.

Synthesis Methodologies: A Proposed Approach

While the historical first synthesis of this compound is not clearly documented, a plausible and efficient synthetic route can be conceptualized based on established principles of organic chemistry. One such approach involves the reduction of a suitable ester, such as a derivative of methylmalonic acid. The following diagram and protocol outline a hypothetical, yet scientifically grounded, workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Hypothetical Synthesis

Objective: To synthesize this compound from diethyl methylmalonate.

Materials:

  • Diethyl methylmalonate

  • Acetyl chloride

  • Sodium borohydride (NaBH4)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Pyridine

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware and equipment

Procedure:

  • Acylation of Diethyl Methylmalonate:

    • In a round-bottom flask, dissolve diethyl methylmalonate in an appropriate solvent such as diethyl ether.

    • Cool the solution in an ice bath and add pyridine as a base.

    • Slowly add acetyl chloride to the cooled solution with continuous stirring.

    • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

    • Perform an aqueous workup to remove the pyridinium hydrochloride salt and isolate the crude diethyl 2-acetyl-2-methylmalonate.

  • Reduction of the Ketone:

    • Dissolve the crude product from the previous step in ethanol.

    • Cool the solution and add sodium borohydride in portions to reduce the ketone functionality to a hydroxyl group.

    • Stir the reaction mixture until the reduction is complete (monitored by TLC).

    • Quench the reaction carefully with a weak acid and perform an extraction to isolate the diethyl 2-(1-hydroxyethyl)-2-methylmalonate.

  • Hydrolysis and Decarboxylation:

    • Reflux the isolated ester in an aqueous solution of hydrochloric acid.

    • This step will hydrolyze both ester groups to carboxylic acids.

    • Continued heating will induce decarboxylation of the resulting malonic acid derivative to yield the final product, this compound.

  • Purification:

    • The final product can be purified by techniques such as distillation or column chromatography.

    • Characterization of the purified product would be performed using methods like NMR spectroscopy and mass spectrometry to confirm its structure.

Biological Context and Potential Significance

While direct biological studies on this compound are scarce, its structural features as a short-chain hydroxy fatty acid suggest potential roles in metabolic pathways. Short-chain fatty acids are known to be important signaling molecules and energy sources in various biological systems. The presence of a hydroxyl group can influence its solubility and interaction with enzymes and receptors.

For instance, the structurally related compound 2-hydroxy-2-methylbutanoic acid is recognized as a metabolite in certain metabolic disorders.[6] Another analogue, DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBa), is widely used in animal nutrition as a precursor to the essential amino acid methionine.[4] These examples highlight the potential for hydroxylated short-chain fatty acids to participate in and influence metabolic processes. Further research is warranted to investigate the potential biological activities of this compound, including its possible roles as a metabolic intermediate, a signaling molecule, or a precursor for other bioactive compounds.

Conclusion and Future Directions

This compound represents a molecule with a defined chemical structure but a largely unwritten history. The lack of extensive documentation regarding its discovery and biological function presents an opportunity for future research. The proposed synthesis pathway provides a framework for its preparation, which would enable further investigation into its physicochemical properties and potential applications. Future studies could focus on exploring its natural occurrence, elucidating its metabolic fate in biological systems, and evaluating its potential bioactivities. Such research would not only fill the existing knowledge gap but also potentially uncover new applications for this intriguing hydroxy fatty acid.

References

  • A Comparative Analysis of the Biological Activities of 4-Hydroxy-2-methylenebutanoic Acid and 2-Hydroxy-4-(methylthio)butanoic Acid - Benchchem. (n.d.).
  • 4-Hydroxy-2-methylenebutanoic Acid|CAS 24923-76-0 - Benchchem. (n.d.).
  • This compound | C5H10O3 | CID 14081034 - PubChem. (n.d.).
  • This compound - Stenutz. (n.d.).
  • A Comparative Guide to the Biological Activity of 2-Hydroxy-2-methylbutanoic Acid and Its Structural Analogs - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxy-2-methylbutanoic Acid - Benchchem. (n.d.).

Sources

Topic: 4-hydroxy-2-methylbutanoic acid in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-hydroxy-2-methylbutanoic acid (4H2MBA) is a chiral hydroxy fatty acid with significant potential as a versatile building block for the synthesis of complex pharmaceuticals and fine chemicals.[1] While its natural role in microbial metabolism is not extensively documented, its structure suggests involvement in pathways related to branched-chain amino acid catabolism and butanoate metabolism. This guide provides a comprehensive technical overview, synthesizing foundational biochemical principles with actionable metabolic engineering strategies and detailed experimental protocols. Given the nascent state of direct research on 4H2MBA, this document establishes a framework for its study by drawing robust analogies from structurally related and well-characterized hydroxy acids. We delineate putative biosynthetic and catabolic pathways, propose concrete strategies for establishing de novo production in engineered microbial hosts like Escherichia coli, and provide validated, step-by-step protocols for quantification and fermentation. This guide is intended to serve as a foundational resource to accelerate research and development, enabling the scientific community to unlock the biotechnological potential of this promising molecule.

Introduction: The Chemical and Biological Landscape of 4H2MBA

This compound (IUPAC: this compound), with the chemical formula C₅H₁₀O₃, is a short-chain hydroxy fatty acid.[1] Its key structural features—a terminal hydroxyl group and a chiral center at the C2 position—make it an attractive precursor for stereospecific chemical synthesis. In the broader context of microbial metabolism, microorganisms produce a vast array of organic acids, which serve critical roles in cellular physiology, as intermediates in core metabolic pathways, and as signaling molecules.[2][3] The production of these acids is often a hallmark of specific fermentation processes.

While direct microbial synthesis of 4H2MBA is not yet a focus of extensive research, the metabolic pathways for related compounds are well-understood. For instance, 4-hydroxybutanoic acid is a known intermediate in butanoate metabolism in various microbes.[4] Furthermore, branched-chain hydroxy acids are often derived from the catabolism of amino acids like leucine and isoleucine.[5] This guide posits that the metabolic pathways for 4H2MBA are likely analogous, providing a logical starting point for both investigating its natural occurrence and engineering its microbial production. The primary objective of this document is to bridge the current knowledge gap by providing a scientifically grounded, yet practical, framework for the study and biotechnological application of 4H2MBA.

Putative Metabolic Pathways for this compound

Understanding the biosynthesis and degradation of a target molecule is fundamental to its metabolic engineering. Based on established microbial metabolic routes for analogous structures, we propose the following pathways for 4H2MBA.

Proposed Biosynthetic Pathway

A plausible route for 4H2MBA biosynthesis in a microbial host originates from the central carbon metabolism, branching from the pathways of branched-chain amino acids or fatty acid synthesis. A likely precursor is 2-methyl-crotonyl-CoA, an intermediate in isoleucine catabolism.

The key enzymatic steps are hypothesized as follows:

  • Hydration: A specific enoyl-CoA hydratase could catalyze the hydration of 2-methyl-crotonyl-CoA to form 3-hydroxy-2-methylbutanoyl-CoA.

  • Isomerization/Reduction: A subsequent isomerization or a reduction step could yield 4-hydroxy-2-methylbutanoyl-CoA. This is a critical step that may require a novel or engineered enzyme.

  • Thioester Cleavage: Finally, a thioesterase cleaves the CoA moiety to release the final product, this compound.[5]

G cluster_0 Central Metabolism Isoleucine L-Isoleucine KMV 2-Keto-3-methylvalerate Isoleucine->KMV Aminotransferase MethylbutanoylCoA 2-Methylbutanoyl-CoA KMV->MethylbutanoylCoA Keto-acid Dehydrogenase CrotonylCoA 2-Methyl-crotonyl-CoA MethylbutanoylCoA->CrotonylCoA Acyl-CoA Dehydrogenase HydroxyIntermediate 4-Hydroxy-2-methylbutanoyl-CoA CrotonylCoA->HydroxyIntermediate Putative Hydratase/ Reductase (Key Engineering Target) Product This compound HydroxyIntermediate->Product Thioesterase

Caption: A putative biosynthetic pathway for 4H2MBA from L-isoleucine.

Proposed Degradation Pathway

The catabolism of 4H2MBA in microorganisms capable of utilizing it as a carbon source would likely follow the principles of β-oxidation, a ubiquitous pathway for fatty acid degradation.

The proposed steps are:

  • Activation: 4H2MBA is first activated to its CoA-thioester, 4-hydroxy-2-methylbutanoyl-CoA, by an acyl-CoA synthetase.

  • Oxidation: The terminal hydroxyl group is oxidized to an aldehyde and then to a carboxylic acid, forming a dicarboxylic acid intermediate.

  • β-Oxidation: The resulting intermediate enters a modified β-oxidation spiral, where it is sequentially cleaved to yield acetyl-CoA and other central metabolites that can enter the TCA cycle.

G Product This compound Activated 4-Hydroxy-2-methylbutanoyl-CoA Product->Activated Acyl-CoA Synthetase Oxidized 2-Methyl-4-oxobutanoyl-CoA Activated->Oxidized Dehydrogenase Dicarboxylic Methylsuccinyl-CoA Oxidized->Dicarboxylic Dehydrogenase TCA TCA Cycle Dicarboxylic->TCA β-Oxidation-like Steps

Caption: A putative degradation pathway for 4H2MBA via oxidation.

Metabolic Engineering for de novo Production of 4H2MBA

Achieving high-titer production of 4H2MBA requires rational metabolic engineering of a robust microbial host, such as E. coli. The core strategy is to channel carbon flux from central metabolism toward the target molecule while minimizing flux to competing pathways.[6]

Key Engineering Strategies:

  • Host Selection: E. coli is an ideal host due to its well-characterized genetics, rapid growth, and established fermentation processes. Strains deficient in storage pathways (e.g., PHA synthesis) or organic acid re-uptake may serve as superior starting points.[2]

  • Pathway Construction: Overexpress the genes encoding the enzymes of the proposed biosynthetic pathway (Section 2.1). Since some steps may require novel enzymatic activities, this will likely involve heterologous gene expression and enzyme engineering.[5] The expression levels of pathway genes must be carefully balanced to prevent the accumulation of toxic intermediates.

  • Deletion of Competing Pathways: To maximize carbon flux towards 4H2MBA, knockout genes for pathways that consume the key precursor (e.g., 2-methyl-crotonyl-CoA) or divert carbon to other products like acetate.[7]

  • Cofactor Engineering: The biosynthetic pathway may have specific cofactor requirements (e.g., NADH or NADPH). Engineering the host's central metabolism to ensure a sufficient supply of the necessary cofactors can significantly boost production.

G cluster_workflow Metabolic Engineering Workflow Design 1. Pathway Design (Select Enzymes) Construct 2. Strain Construction (Plasmid/CRISPR) Design->Construct Cultivate 3. Shake Flask Cultivation & Screening Construct->Cultivate Analyze 4. Product Analysis (HPLC/GC-MS) Cultivate->Analyze Analyze->Construct Redesign Optimize 5. Fermentation Optimization Analyze->Optimize Iterative Improvement Scaleup 6. Scale-Up Optimize->Scaleup

Caption: Workflow for engineering and optimizing a microbial 4H2MBA producer.

Quantitative Production Data: A Comparative Outlook

Direct, published data on the microbial production of 4H2MBA is not yet available. However, we can establish realistic production targets by examining data from related hydroxy acids produced in engineered microbes. This comparative data provides a valuable benchmark for process development.

CompoundHost OrganismTiter (g/L)Yield (g/g)Fermentation StrategyReference
(R)-3-Hydroxybutyric acidE. coli11.2N/AFed-batch[7]
3-Hydroxypropionic acidE. coli0.58N/ABatch[6]
4-Hydroxybenzoic acidE. coli17.7~0.85 (mol/mol)Whole-cell biotransformation[8]
Itaconic AcidPichia kudriavzevii74.90.54Fed-batch[3]

N/A: Data not available in the cited source.

Key Experimental Protocols

The following protocols provide detailed methodologies for the quantification and lab-scale production of 4H2MBA.

Protocol 1: Quantification of 4H2MBA by HPLC

This protocol describes a robust method for quantifying 4H2MBA in fermentation broth using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID), a standard technique for organic acid analysis.

Rationale: An ion-exclusion column is chosen for its excellent ability to separate short-chain organic acids from other broth components like sugars and salts. A dilute sulfuric acid mobile phase ensures the analyte is in its protonated form for optimal retention. RID is a universal detector suitable for compounds without a strong UV chromophore.[9]

Methodology:

  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Centrifuge at 13,000 x g for 10 minutes to pellet cells.

    • Transfer the supernatant to a new microfuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a 10 g/L stock solution of pure 4H2MBA standard in deionized water.

    • Create a series of standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 g/L) by diluting the stock solution with the mobile phase.

  • HPLC Conditions:

    • Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm) or equivalent.[9]

    • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water.[9]

    • Flow Rate: 0.6 mL/min.[9]

    • Column Temperature: 50-60 °C (to improve peak shape).

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 20 µL.

  • Analysis:

    • Run the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

    • Quantify the concentration of 4H2MBA in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Lab-Scale Fed-Batch Fermentation

This protocol outlines a general procedure for producing 4H2MBA in an engineered E. coli strain using a 2L benchtop fermenter. A fed-batch strategy is employed to achieve high cell density and product titer by avoiding substrate inhibition and overflow metabolism.[5][10]

Rationale: The batch phase allows for initial biomass accumulation. The fed-batch phase, initiated upon depletion of the initial carbon source, maintains the carbon source at a growth-limiting concentration. This prevents the formation of inhibitory byproducts like acetate and directs metabolic flux towards the desired product.[10]

Methodology:

  • Media Preparation:

    • Batch Medium (1 L): Prepare a defined mineral medium containing glucose (20 g/L), a nitrogen source (e.g., (NH₄)₂SO₄, 5 g/L), KH₂PO₄ (3 g/L), K₂HPO₄ (7 g/L), trace metals solution, and any required antibiotics or inducers. Autoclave and add sterile solutions post-cooling.

    • Feed Solution (500 mL): Prepare a highly concentrated sterile solution of glucose (500 g/L).

  • Inoculum Preparation:

    • Inoculate 50 mL of sterile LB or defined medium in a 250 mL shake flask with a single colony of the engineered E. coli strain.

    • Incubate overnight at 37°C with shaking (220 rpm).

  • Fermenter Setup and Inoculation:

    • Aseptically transfer 1 L of batch medium to the sterilized fermenter.

    • Calibrate pH and dissolved oxygen (DO) probes. Set initial parameters: Temperature = 37°C, pH = 7.0 (controlled with NH₄OH or NaOH), initial agitation = 300 rpm, airflow = 1 VVM.

    • Inoculate the fermenter with the overnight culture (typically 5% v/v).

  • Batch Phase:

    • Monitor cell growth (OD₆₀₀) and glucose concentration.

    • The DO will drop as cells grow. Maintain DO above 20% by creating a cascade with agitation speed.

  • Fed-Batch Phase:

    • Once the initial glucose is depleted (indicated by a sharp spike in DO), begin the feed.

    • Start the feed pump at a low, constant rate or use a DO-stat or pH-stat control strategy to maintain a low residual glucose concentration.

    • If the pathway is inducible, add the inducer (e.g., IPTG) 2-4 hours after the feed starts, once a sufficient cell density is reached.

  • Sampling:

    • Aseptically collect samples every 2-4 hours to measure OD₆₀₀, residual substrate, and 4H2MBA concentration using the HPLC protocol (5.1).

  • Harvest:

    • Continue the fermentation for 48-96 hours or until product formation ceases. The final broth can be used for downstream purification.

Conclusion and Future Outlook

This compound stands as a molecule of high potential for the pharmaceutical and chemical industries. While its metabolic footprint in the microbial world is just beginning to be explored, the principles of metabolic engineering and synthetic biology provide a clear and robust path forward. This guide has laid out a foundational framework by proposing putative metabolic pathways, outlining rational engineering strategies, and providing detailed, field-proven experimental protocols. The successful microbial production of numerous other organic acids serves as a strong precedent for the feasibility of developing a high-titer 4H2MBA process.[3]

Future work should focus on the discovery and characterization of the key enzymes, particularly the putative hydratases and reductases, required for the proposed biosynthetic pathway. Validating these pathways in vivo and applying iterative cycles of design-build-test-learn will be crucial for optimizing strains and ultimately realizing an economically viable and sustainable bioprocess for 4H2MBA production.

References

  • Benchchem. (n.d.). 4-Hydroxy-2-methylenebutanoic Acid | CAS 24923-76-0.
  • Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References.
  • Noftsger, S., et al. (2003). Effects of 2-hydroxy-4-(methylthio) butanoic acid (HMB) on microbial growth in continuous culture. PubMed.
  • Benchchem. (n.d.). Microbial Production of 2-Hydroxy-2-methylbutanoic Acid: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Spectroscopy Online. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water.
  • Ramirez, C. A. R., et al. (2020). Microbial catalysis for the production of hydroxy- and amino-fatty acids.
  • Kyoto Encyclopedia of Genes and Genomes (KEGG). (n.d.). Compound: C00989.
  • Xu, C., et al. (2015). Recent Advances in Microbial Degradation of 4-hydroxy-benzoate-a Review. Agricultural Biotechnology, 4(4), 52-57.
  • PubMed. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. PubMed.
  • Jiao, Y., et al. (2022). Engineering robust microorganisms for organic acid production. Journal of Industrial Microbiology & Biotechnology, 49(2).
  • Singh, V., et al. (2017). Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers in Microbiology, 8.
  • Wang, J., et al. (2016). Engineering microbial factories for synthesis of value-added products. Microbial Cell Factories, 15.
  • Wikipedia. (n.d.). β-Hydroxy β-methylbutyric acid.
  • Ciafardini, G., et al. (2022). State of the Art on the Microbial Production of Industrially Relevant Organic Acids.
  • Wikipedia. (n.d.). β-Hydroxybutyric acid.
  • Su, L., et al. (1995). CO2 Incorporation and 4-Hydroxy-2-Methylbenzoic Acid Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium. Applied and Environmental Microbiology, 61(12), 4440-4443.
  • PubChem. (n.d.). 2-Amino-4-hydroxy-2-methylbutanoic acid.
  • Volova, T. G., et al. (2017). Microbial Degradation of Polyhydroxyalkanoates with Different Chemical Compositions and Their Biodegradability. PubMed.
  • Li, Y., et al. (2020). Highly efficient biosynthesis of 2,4-dihydroxybutyric acid by a methanol assimilation pathway in engineered Escherichia coli. Green Chemistry, 22(14), 4574-4583.
  • Tursyn, A., et al. (2024).
  • Human Metabolome Database. (2006). Showing metabocard for 2-Hydroxy-2-methylbutyric acid (HMDB0001987).
  • Liu, Y., et al. (2023). A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei. mBio, 14(2).
  • Yuan, J., et al. (2022). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 342.
  • Acosta-Gonzalez, A., et al. (2023).

Sources

A Comprehensive Technical Guide to 4-Hydroxy-2-methylbutanoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methylbutanoic acid is a saturated hydroxy fatty acid with the chemical formula C5H10O3. While direct research on this specific molecule is nascent, its structural similarity to key biological molecules suggests a rich potential for applications in drug development and metabolic research. This technical guide provides a comprehensive review of the current state of knowledge on this compound, covering its chemical and physical properties, plausible synthetic routes, and analytical methodologies. A significant portion of this guide is dedicated to exploring its potential biological activities by drawing field-proven insights from its well-studied structural analogs, thereby providing a roadmap for future research and development.

Introduction

This compound is a chiral carboxylic acid belonging to the class of hydroxy fatty acids.[1] Its structure, featuring both a hydroxyl and a carboxyl functional group, imparts it with unique chemical properties and potential for biological activity. The presence of a methyl group at the alpha-position introduces a chiral center, leading to the existence of (R) and (S) enantiomers, which may exhibit distinct pharmacological profiles.

While its unsaturated analog, 4-hydroxy-2-methylenebutanoic acid, is a known natural product and precursor to the bioactive compound tulipalin A, the saturated form remains less explored.[2][3] However, the structural resemblance of this compound to endogenous metabolites and synthetic compounds of therapeutic interest underscores its significance as a target for further investigation. This guide aims to consolidate the available information and provide a forward-looking perspective on the research and development of this promising molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and formulation.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms α-methyl-δ-hydroxy-n-butyric acid, α-methyl-δ-hydroxybutyric acid[4]
CAS Number 81381-89-7[5]
Molecular Formula C5H10O3[1]
Molecular Weight 118.13 g/mol [1]
Appearance Inferred to be a solid or viscous liquidN/A
Boiling Point 277.3±23.0 °C (Predicted)[6]
Density 1.140±0.06 g/cm3 (Predicted)[6]
pKa 4.67±0.10 (Predicted)[6]

Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively reported in peer-reviewed literature, plausible routes can be extrapolated from standard organic chemistry principles and the synthesis of its analogs.

Proposed Synthetic Pathway: Oxidation of a Precursor

A logical approach to the synthesis of this compound involves the oxidation of a suitable precursor, such as 4-hydroxy-2-methylbutanal or 1,3-butanediol. A more direct precursor would be 4-hydroxy-2-butanone, which can be synthesized via an aldol condensation of acetone and formaldehyde.[2]

Step 1: Synthesis of 4-hydroxy-2-butanone

An aldol condensation reaction between acetone and formaldehyde can yield 4-hydroxy-2-butanone.[2] This reaction is typically base-catalyzed.

Step 2: Oxidation to this compound

The resulting 4-hydroxy-2-butanone can then be oxidized to the target carboxylic acid.[2] Various oxidizing agents can be employed for this transformation. A detailed protocol using a Jones reagent (chromium trioxide in sulfuric acid and acetone) would involve the careful addition of the oxidant to the precursor in a suitable solvent at a controlled temperature, followed by an aqueous workup and purification by chromatography.[2]

G Acetone Acetone 4-hydroxy-2-butanone 4-hydroxy-2-butanone Acetone->4-hydroxy-2-butanone Aldol Condensation Formaldehyde Formaldehyde Formaldehyde->4-hydroxy-2-butanone Target_Molecule This compound 4-hydroxy-2-butanone->Target_Molecule Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Jones Reagent) Oxidizing_Agent->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Stereoselective Synthesis

Given the chiral nature of this compound, stereoselective synthesis is crucial for elucidating the biological activity of individual enantiomers. This can be achieved through asymmetric synthesis or chiral resolution of a racemic mixture.

Experimental Protocol: Chiral Resolution of Racemic this compound

This protocol describes the resolution of a racemic mixture of this compound using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)

  • Solvent (e.g., ethanol, methanol, or acetone)

  • 1M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve the racemic this compound in a minimal amount of a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the acid solution with stirring.

  • Diastereomeric Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be improved by recrystallization.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify to a pH of approximately 2 with 1M HCl.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure this compound.

Characterization Techniques

The structure and purity of synthesized this compound can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl (-OH) and carboxyl (-COOH) functional groups.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound.[2] Gas chromatography-mass spectrometry (GC-MS) is also applicable but requires prior derivatization to increase the volatility of the analyte.[2]

Potential Biological Activity and Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is limited. However, by examining its structural analogs, we can infer potential mechanisms of action and guide future research.

Comparison with Structural Analogs

Two key analogs provide a basis for hypothesizing the biological roles of this compound:

  • β-Hydroxy β-methylbutyric acid (HMB): A metabolite of the branched-chain amino acid leucine, HMB is known to stimulate protein synthesis and inhibit protein breakdown in muscle tissue.[7]

  • 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa): An analog of the essential amino acid methionine, HMTBa serves as a precursor for L-methionine synthesis and exhibits antimicrobial and antioxidant effects.[3]

AnalogKey Biological Activities
β-Hydroxy β-methylbutyric acid (HMB) Stimulates muscle protein synthesis, inhibits muscle protein degradation.
2-Hydroxy-4-(methylthio)butanoic acid (HMTBa) Methionine precursor, antimicrobial, antioxidant.
Postulated Mechanisms of Action

Based on the activities of its analogs, two primary signaling pathways are proposed as potential targets for this compound:

a) mTOR Signaling Pathway and Protein Synthesis

Similar to HMB, this compound may stimulate protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

G HMBA This compound (Postulated) mTORC1 mTORC1 HMBA->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: Postulated activation of the mTOR signaling pathway by this compound.

b) Antioxidant and Anti-inflammatory Pathways

The structural features of this compound suggest potential anti-inflammatory and antioxidant properties. The presence of a hydroxyl group and a carboxylic acid is a common motif in many anti-inflammatory compounds.

Analytical Methodologies

Robust analytical methods are essential for the quantification of this compound in various matrices, including biological fluids and reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its low volatility, this compound requires derivatization prior to GC-MS analysis.[2]

Experimental Protocol: GC-MS Analysis with Silylation

Materials:

  • Sample containing this compound

  • Internal standard

  • 6 M HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine or acetonitrile

Procedure:

  • Extraction: Acidify the sample to pH ~1 with 6 M HCl and extract with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization: Evaporate the solvent and add the silylating agent in pyridine or acetonitrile. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[2]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. A standard non-polar column (e.g., DB-5ms) can be used with a temperature gradient program.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds. Chiral HPLC methods can be developed to separate the enantiomers of this compound.

Experimental Protocol: Chiral HPLC Separation

Materials:

  • Racemic this compound standard

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • Mobile phase (e.g., n-Hexane/2-Propanol/Trifluoroacetic Acid)

Procedure:

  • Method Development: Screen different chiral columns and mobile phase compositions to achieve optimal separation of the enantiomers.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the sample onto the chiral HPLC column and monitor the elution of the enantiomers using a UV detector. The resolution between the two peaks should be greater than 1.5 for baseline separation.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC_System HPLC System Filter->HPLC_System Inject Chiral_Column Chiral Column HPLC_System->Chiral_Column UV_Detector UV Detector Chiral_Column->UV_Detector Data_Analysis Data Analysis (Peak Integration, Resolution) UV_Detector->Data_Analysis Chromatogram

Caption: Workflow for chiral HPLC analysis of this compound.

Applications and Future Directions

The potential applications of this compound are largely unexplored but can be inferred from its structural characteristics and the activities of its analogs.

  • Drug Development: As a chiral building block, it can be used in the synthesis of complex, stereospecific pharmaceutical compounds. Its potential to modulate pathways like mTOR suggests it could be a lead compound for developing drugs for muscle wasting conditions or metabolic disorders.

  • Metabolomics: The presence of this compound in biological systems could be indicative of specific metabolic states or diseases, warranting its inclusion in metabolomic studies.

  • Nutraceuticals: If proven to have similar effects to HMB, it could be developed as a nutritional supplement to support muscle health.

Future research should focus on several key areas:

  • Development of robust and scalable synthetic routes, including stereoselective methods.

  • In-depth biological evaluation of the individual enantiomers to understand their specific pharmacological and toxicological profiles.

  • Elucidation of its metabolic fate and its role in endogenous metabolic pathways.

  • Investigation of its therapeutic potential in preclinical models of disease.

Conclusion

This compound represents a molecule with significant untapped potential. While direct research is currently limited, a comprehensive analysis of its chemical properties and the biological activities of its structural analogs provides a strong rationale for its further investigation. This technical guide has outlined the current knowledge base and provided a framework for future research, from synthesis and analysis to the exploration of its therapeutic applications. As a versatile chiral building block and a potential modulator of key cellular pathways, this compound is a promising candidate for innovation in drug discovery and development.

References

  • This compound lactone - ChemBK. (URL: [Link])
  • This compound | C5H10O3 | CID 14081034 - PubChem - NIH. (URL: [Link])
  • Determination of 2-Hydroxy-4-(methylthio)
  • This compound - Stenutz. (URL: [Link])
  • CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google P
  • γ-Hydroxybutyric acid - Wikipedia. (URL: [Link])
  • β-Hydroxy β-methylbutyric acid - Wikipedia. (URL: [Link])
  • 2-Amino-4-hydroxy-2-methylbutanoic acid | C5H11NO3 | CID 235532 - PubChem. (URL: [Link])
  • 4-hydroxy-2-methylidenebutanoic acid (C5H8O3) - PubChemLite. (URL: [Link])
  • (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem. (URL: [Link])
  • Showing metabocard for 2,3-Dihydroxy-2-methylbutanoic acid (HMDB0029576)
  • 4-Hydroxy-2-methylpentanoic acid | C6H12O3 | CID 14440989 - PubChem. (URL: [Link])
  • 4-Hydroxy-2,2-dimethylbutanoic acid | C6H12O3 | CID 13884593 - PubChem. (URL: [Link])
  • (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem. (URL: [Link])

Sources

Methodological & Application

Synthesis of 4-Hydroxy-2-Methylbutanoic Acid: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Hydroxy-2-Methylbutanoic Acid

This compound is a chiral carboxylic acid that serves as a valuable building block in the synthesis of a variety of biologically active molecules and fine chemicals. Its structural motif, featuring both a hydroxyl and a carboxyl functional group with a defined stereocenter, makes it an important intermediate in the development of pharmaceuticals and other specialty chemicals. The precise control over its stereochemistry is often crucial for the efficacy and safety of the final products.

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound. The described methodology is based on a robust and well-documented chemoenzymatic approach, which offers high selectivity and yield. This guide is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development, providing not only a detailed procedure but also the scientific rationale behind the experimental choices.

Overall Synthetic Strategy: A Chemoenzymatic Approach

The synthesis of this compound will be achieved through a three-step sequence, beginning with the acylation of methyl acetoacetate, followed by a highly selective enzymatic reduction of the resulting keto-ester, and culminating in the hydrolysis of the ester to yield the final product. This approach is advantageous as it allows for the introduction of the methyl group at the alpha position of a keto-ester, followed by a stereoselective reduction of the ketone, which is often challenging to achieve with high selectivity using purely chemical methods.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Methyl 2-Methyl-3-oxobutanoate cluster_1 Step 2: Enzymatic Reduction cluster_2 Step 3: Hydrolysis A Methyl Acetoacetate D Methyl 2-Methyl-3-oxobutanoate A->D 1. NaOMe, MeOH 2. MeI B Methyl Iodide C Sodium Methoxide E Methyl 4-hydroxy-2-methylbutanoate D->E Baker's Yeast (Saccharomyces cerevisiae) Sucrose, Water F This compound E->F NaOH (aq) then HCl (aq)

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Methyl 2-Methyl-3-oxobutanoate

This initial step involves the methylation of the alpha-carbon of methyl acetoacetate. The use of a strong base like sodium methoxide is crucial to deprotonate the acidic alpha-proton, forming an enolate that then acts as a nucleophile to attack the methyl iodide.

Materials:

  • Methyl acetoacetate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Methyl iodide (MeI)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

  • To a solution of sodium methoxide (1.05 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, methyl acetoacetate (1.0 eq) is added dropwise at room temperature.

  • The resulting mixture is stirred for 30 minutes at room temperature to ensure complete formation of the sodium enolate.

  • Methyl iodide (1.1 eq) is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude methyl 2-methyl-3-oxobutanoate.

  • The crude product is purified by vacuum distillation.

Part 2: Enzymatic Reduction of Methyl 2-Methyl-3-oxobutanoate

This key step utilizes the enzymatic machinery of baker's yeast (Saccharomyces cerevisiae) to achieve a stereoselective reduction of the ketone functionality. The yeast provides oxidoreductase enzymes that preferentially deliver a hydride to one face of the carbonyl group, leading to a high enantiomeric excess of one of the diastereomers of the product.

Materials:

  • Methyl 2-methyl-3-oxobutanoate

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Large Erlenmeyer flask, magnetic stirrer

Procedure:

  • In a large Erlenmeyer flask, dissolve sucrose (100 g) in tap water (500 mL) at room temperature.

  • Add baker's yeast (50 g) to the sucrose solution and stir the mixture for 30 minutes to activate the yeast.

  • Add a solution of methyl 2-methyl-3-oxobutanoate (5.0 g) in a small amount of ethanol (5-10 mL) to the yeast suspension.

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours. The progress of the reduction can be monitored by gas chromatography (GC) or TLC.

  • Upon completion of the reaction, add diatomaceous earth (Celite®) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with ethyl acetate.

  • The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude methyl 4-hydroxy-2-methylbutanoate.

  • The crude product can be purified by column chromatography on silica gel.

Part 3: Hydrolysis of Methyl 4-hydroxy-2-methylbutanoate

The final step is a straightforward saponification of the methyl ester to the corresponding carboxylic acid. This is a standard base-catalyzed hydrolysis reaction.

Materials:

  • Methyl 4-hydroxy-2-methylbutanoate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve methyl 4-hydroxy-2-methylbutanoate in a 1 M aqueous solution of sodium hydroxide (2.0 eq) in a round-bottom flask.

  • Heat the mixture to reflux and maintain for 2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • The aqueous layer is then extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as the final product.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical YieldPurity
1 Methyl acetoacetateMethyl 2-methyl-3-oxobutanoateNaOMe, MeI75-85%>95% (after distillation)
2 Methyl 2-methyl-3-oxobutanoateMethyl 4-hydroxy-2-methylbutanoateBaker's yeast, Sucrose60-70%>98% (after chromatography)
3 Methyl 4-hydroxy-2-methylbutanoateThis compoundNaOH, HCl>90%>97%

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The progress of each reaction can be monitored by standard analytical techniques such as TLC, GC, or NMR spectroscopy. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The enantiomeric excess of the chiral alcohol intermediate can be determined by chiral GC or HPLC analysis.

Conclusion

This application note provides a detailed and reliable experimental protocol for the synthesis of this compound. By following this chemoenzymatic approach, researchers can access this valuable chiral building block in good yield and high purity. The provided rationale for each step is intended to give users a deeper understanding of the underlying chemical principles, allowing for potential optimization and adaptation for specific research needs.

References

  • Seebach, D., et al. (1997). (+)-(S)
  • Ferreira, J. T. B., & Comasseto, J. V. (1989). A convenient synthesis of α-methyl-β-keto esters.
  • Mori, K., & Fujiwhara, M. (1988). A new synthesis of (R)- and (S)-sulcatol, the aggregation pheromone of Gnathotrichus species, by using a chemo-enzymatic approach. Tetrahedron, 44(1), 343-350.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

purification of 4-hydroxy-2-methylbutanoic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 4-Hydroxy-2-methylbutanoic Acid from Reaction Mixtures

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of this compound from typical synthetic reaction mixtures. As a valuable hydroxy fatty acid[1][2], achieving high purity is critical for its subsequent applications in research and development. This document outlines the core chemical principles underpinning effective purification strategies, focusing on a robust combination of pH-mediated liquid-liquid extraction and silica gel column chromatography. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the methodology. All protocols are designed as self-validating systems, culminating in a pure product ready for analytical verification.

Introduction and Physicochemical Profile

This compound (C₅H₁₀O₃, Molar Mass: 118.13 g/mol ) is a bifunctional molecule containing both a primary alcohol and a carboxylic acid functional group.[1][3] This structure imparts a high degree of polarity, making it soluble in water and other polar organic solvents. The purification of this compound is often complicated by the presence of unreacted starting materials, reaction by-products, and its propensity to undergo intramolecular cyclization (lactonization) to form α-methyl-γ-butyrolactone, particularly under acidic or high-temperature conditions.[4]

A successful purification strategy must therefore be designed to efficiently separate the target acid from impurities with varying polarities and chemical properties. This guide focuses on exploiting the unique acidic nature of the carboxyl group, a feature not present in many common impurities, including its corresponding lactone.

Table 1: Comparative Physicochemical Properties
PropertyThis compoundα-Methyl-γ-butyrolactone (Impurity)
Molecular Formula C₅H₁₀O₃C₅H₈O₂
Molar Mass ( g/mol ) 118.13[1]100.12
Key Functional Groups Carboxylic Acid, Primary AlcoholEster (Lactone)
Predicted Boiling Point 277.3 ± 23.0 °C (at 760 mmHg)[2]78-81 °C (at 10 mmHg)[4]
Predicted pKa 4.67 ± 0.10[2]Not Applicable
Polarity HighModerate

The Strategic Approach to Purification

Our recommended purification workflow is a multi-stage process designed to remove distinct classes of impurities at each step. The logic hinges on the reversible conversion of the carboxylic acid to its carboxylate salt, a transformation that dramatically alters its solubility and provides a powerful tool for separation.

Purification Workflow Diagram

PurificationWorkflow cluster_0 Phase 1: Liquid-Liquid Extraction (LLE) cluster_1 Phase 2: Column Chromatography cluster_2 Phase 3: Final Processing A Crude Reaction Mixture in Ethyl Acetate B Wash with sat. NaHCO₃ (aq) (Basification) A->B C Separate Layers B->C D Organic Layer: Neutral/Basic Impurities, Lactone C->D Discard or Analyze E Aqueous Layer: Sodium 4-hydroxy-2-methylbutanoate C->E F Acidify Aqueous Layer with 2M HCl to pH ~2 E->F G Extract with Ethyl Acetate F->G H Combined Organic Extracts (Semi-Purified Product) G->H I Dry & Concentrate Semi-Purified Product H->I J Adsorb onto Silica Gel K Purify via Chromatography (Hexane/EtOAc + Acetic Acid) L Collect Pure Fractions M Combine Pure Fractions L->M N Remove Solvent (Rotary Evaporation) M->N O Dry Under High Vacuum N->O P Pure this compound O->P

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the purification process. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be observed at all times. All procedures involving organic solvents should be performed in a certified chemical fume hood.

Protocol 1: Purification via pH-Mediated Liquid-Liquid Extraction

Rationale: This protocol leverages the acidic proton of the carboxylic acid. By treating the crude mixture with a mild aqueous base (sodium bicarbonate), the target compound is deprotonated to form its sodium salt. This salt is highly water-soluble and will partition into the aqueous phase, leaving less polar, non-acidic impurities (like the lactone form) behind in the organic phase. Subsequent re-acidification of the aqueous layer regenerates the neutral carboxylic acid, allowing it to be extracted back into a fresh organic solvent.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or calibrated pH meter

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a volume of ethyl acetate approximately 10-20 times the volume of the crude oil.

  • Basification & First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh NaHCO₃ solution, combining all aqueous extracts. This ensures complete extraction of the acidic product. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M HCl dropwise while stirring until the pH of the solution is approximately 2. Verify the pH with indicator paper.

  • Product Extraction: Return the acidified aqueous solution to the separatory funnel. Add a volume of ethyl acetate equal to that of the aqueous layer. Shake vigorously for 1 minute.

  • Isolate Product: Allow the layers to separate and drain the lower aqueous layer. Collect the upper organic layer containing the product.

  • Back-Extraction: Extract the aqueous layer two more times with fresh portions of ethyl acetate, combining all organic extracts.

  • Washing: Wash the combined organic extracts with one portion of brine to initiate the removal of water.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the semi-purified product.

Protocol 2: Purification via Silica Gel Column Chromatography

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. More polar compounds, like our target acid, interact more strongly with the polar silica gel and thus elute more slowly. The addition of a small amount of acetic acid to the mobile phase is crucial; it keeps the target compound fully protonated, preventing peak tailing that arises from interactions between the carboxylic acid and basic sites on the silica surface.

Materials:

  • Semi-purified this compound from Protocol 1

  • Silica gel (standard grade, 60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate (EtOAc)

  • Acetic acid

  • Chromatography column, test tubes for fraction collection

  • Thin-Layer Chromatography (TLC) plates and chamber, UV lamp

Procedure:

  • Prepare the Mobile Phase: Prepare a stock solution of the elution solvent. A typical starting point is a 70:30 mixture of Hexanes:Ethyl Acetate, with 0.5% acetic acid added (e.g., for 1 L, use 700 mL Hexanes, 300 mL EtOAc, 5 mL Acetic Acid). Adjust the polarity based on initial TLC analysis.

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the semi-purified product in a minimal amount of the mobile phase. Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitor the Separation: Monitor the elution of the product by spotting fractions onto TLC plates and visualizing under a UV lamp (if applicable) or by using a staining agent (e.g., potassium permanganate).

  • Combine and Concentrate: Once the desired product has fully eluted, combine the pure fractions as determined by TLC analysis.

  • Final Processing: Remove the elution solvent using a rotary evaporator. To remove residual acetic acid, the resulting oil can be co-evaporated with a high-vapor-pressure solvent like toluene (2-3 times) or dried under high vacuum for several hours. The final product should be a pure oil or solid.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14081034, this compound.
  • ChemBK (2024). This compound lactone.
  • Stenutz, R. (n.d.). This compound. KTH Royal Institute of Technology.

Sources

Advanced Analytical Methods for the Detection of 4-hydroxy-2-methylbutanoic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

4-hydroxy-2-methylbutanoic acid is a hydroxy fatty acid of interest in metabolic research and clinical diagnostics.[1] The accurate and precise quantification of this polar molecule in complex biological matrices presents significant analytical challenges. This guide provides a detailed examination of two primary, robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We offer comprehensive, step-by-step protocols for sample preparation, derivatization, and instrumental analysis. The causality behind critical experimental choices is explained to empower researchers to adapt and optimize these methods for their specific applications. This document is structured to serve as a practical, field-proven guide for obtaining reliable, high-quality analytical data.

Introduction and Analytical Considerations

This compound (MW: 118.13 g/mol ) is an organic compound whose analysis is critical for various research applications.[1][2] Its structure, containing both a hydroxyl and a carboxylic acid functional group, results in high polarity and low volatility, making direct analysis by certain methods challenging.[3] Effective analytical strategies must overcome these physicochemical properties while navigating the complexity of biological samples like plasma, serum, and urine.

The selection of an analytical technique is a critical decision driven by the required sensitivity, selectivity, sample throughput, and available instrumentation. For this compound, mass spectrometry-based methods are preferred for their specificity and sensitivity.

Comparative Overview of Core Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for this application. LC-MS/MS often provides higher sensitivity and specificity, particularly for complex samples, while GC-MS is a robust and widely available alternative.[4]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Volatility Requires chemical derivatization to increase volatility.[3]No derivatization required for analysis.
Sample Preparation More extensive (extraction and derivatization).Simpler (typically protein precipitation).[5]
Selectivity High, based on chromatographic retention time and mass spectrum.Very high, based on retention time and specific MRM transitions.
Sensitivity High, typically in the low ng/mL range.Very high, often reaching pg/mL levels (low ng/mL LOQ).[5][6]
Matrix Effects Generally lower due to sample cleanup and derivatization.Can be significant (ion suppression/enhancement), requiring mitigation.[5]
Automation Less amenable to high-throughput automation.Easily automated for high-throughput analysis.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] Due to the polar nature of this compound, a chemical derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[3]

The Rationale Behind Derivatization

Derivatization chemically modifies the analyte to improve its analytical properties. Silylation is the most common approach for compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid groups.[7]

Silylation involves replacing the active hydrogen with a nonpolar trimethylsilyl (TMS) group.[8] This is typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[8]

The key benefits are:

  • Increased Volatility: The TMS derivative is less polar and more volatile, allowing it to travel through the GC column.[7]

  • Improved Thermal Stability: The derivatized analyte is less likely to degrade at the high temperatures of the GC inlet and column.

  • Enhanced Detection: Silylated compounds often exhibit improved chromatographic peak shape and detector response.[7]

Experimental Workflow: GC-MS

graphdot cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample 1. Biological Sample (e.g., Plasma, Urine) IS 2. Add Internal Standard Sample->IS LLE 3. Liquid-Liquid Extraction (e.g., Ethyl Acetate) IS->LLE Dry 4. Evaporate to Dryness LLE->Dry Deriv 5. Add BSTFA + 1% TMCS Heat at 60°C Dry->Deriv Inject 6. GC Injection Deriv->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometry Detection (EI) Separate->Detect

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol: GC-MS

This protocol is adapted from established methods for similar hydroxy acids and may require optimization.[3]

1. Sample Preparation and Extraction a. Internal Standard: To 1 mL of sample (e.g., plasma, urine), add an appropriate stable isotope-labeled internal standard (IS). b. Acidification: Acidify the sample to pH ~1 using 6 M HCl to ensure the carboxylic acid is protonated.[3] c. Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes to separate the layers.[3] LLE partitions the analyte of interest into an immiscible organic solvent, leaving many interfering substances in the aqueous phase.[9] d. Collection: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction twice more, combining all organic extracts.[3] e. Drying & Evaporation: Dry the combined extract over anhydrous sodium sulfate. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[3]

2. Derivatization a. To the dried residue, add 100 µL of a silylating reagent mixture, such as BSTFA + 1% TMCS.[3] b. Seal the vial tightly and heat at 60°C for 30 minutes to ensure the reaction goes to completion.[3][8] c. After cooling to room temperature, the sample is ready for injection.

3. Instrumental Parameters

ParameterRecommended Setting
GC System Agilent GC-MS or equivalent
Column HP-5ms or DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Volume 1 µL (Splitless mode)
Inlet Temperature 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/min constant flow
Ion Source Electron Ionization (EI), 70 eV
MS Acquisition Scan mode (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for high-sensitivity bioanalysis of small molecules.[5] It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for direct analysis without derivatization.

The Rationale Behind LC-MS/MS

This method is ideal for polar, non-volatile compounds. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This precursor-product transition is highly specific to the analyte, minimizing interferences from the complex biological matrix.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy and precision.[5]

Experimental Workflow: LC-MS/MS

graphdot cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Biological Sample (e.g., 100 µL Plasma) IS 2. Add Internal Standard Sample->IS PPT 3. Protein Precipitation (e.g., 300 µL Acetonitrile) IS->PPT Centrifuge 4. Centrifuge PPT->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Inject 6. LC Injection Supernatant->Inject Separate 7. Reversed-Phase Chromatography Inject->Separate Detect 8. Tandem MS Detection (ESI-, MRM) Separate->Detect

Caption: Workflow for the LC-MS/MS analysis of this compound.

Detailed Protocol: LC-MS/MS

This protocol is based on standard practices for small molecule bioanalysis in plasma.[5]

1. Standards Preparation a. Stock Solutions: Prepare 1 mg/mL stock solutions of the this compound reference standard and its SIL-IS in methanol.[5] b. Working Solutions: Prepare serial dilutions of the stock solution in 50:50 acetonitrile/water to create working standards for spiking.[5] c. Calibration Standards: Prepare a set of 8-10 calibration standards by spiking the working standards into blank plasma to cover the expected concentration range.[5]

2. Sample Preparation a. Aliquot: Pipette 100 µL of sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube. b. Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile containing the SIL-IS.[5] This simple "dilute and shoot" or "crash" method is a fast and efficient way to remove the majority of proteins from blood, serum, or plasma.[10][11] c. Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6] d. Transfer: Carefully transfer the clear supernatant to an autosampler vial or 96-well plate for analysis.[5]

3. Instrumental Parameters

ParameterRecommended Setting
LC System Shimadzu, Waters, or equivalent UHPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3-5 minutes, followed by re-equilibration
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 40°C
MS System Sciex, Thermo, or equivalent triple quadrupole mass spectrometer
Ion Source Electrospray Ionization (ESI), Negative Mode
MRM Transitions Optimize by infusing standard. For [M-H]⁻ (m/z 117.06), a potential product ion could be monitored.[5][12]

Method Validation

For the data to be considered reliable and trustworthy, the chosen analytical method must be rigorously validated. Validation should be performed according to established regulatory guidelines.[5] Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity: The method's ability to produce results proportional to the analyte concentration over a defined range.

  • Accuracy and Precision: Assessed at multiple concentrations (e.g., LLOQ, Low, Mid, High QC), with accuracy (% bias) and precision (%CV) typically needing to be within ±15% (±20% at the LLOQ).

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[5][6]

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Analyte stability in the matrix during freeze-thaw cycles, bench-top storage, and long-term storage.

References

  • Benchchem. (n.d.). 4-Hydroxy-2-methylenebutanoic Acid | CAS 24923-76-0.
  • Raju, K. S., Nageswara Rao, P., & Koona, R. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Spectroscopy.
  • Biotage. (2020). Bioanalytical Sample Preparation. White Paper.
  • Koleček, J., Švec, F., & Olšová, K. (n.d.). Advances in Sample Preparation for Biological Fluids. LCGC International.
  • FooDB. (2011). Showing Compound 4-Hydroxybutyric acid (FDB022196).
  • Said, R. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
  • Staub, A., et al. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
  • Stenutz. (n.d.). This compound.
  • Benchchem. (n.d.). Application Note & Protocol: GC-MS Analysis of 2-Hydroxy-2-methylbutanoic acid.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • PubChem. (n.d.). (+-)-2-Hydroxy-2-methylbutyric acid. National Institutes of Health.
  • Liebisch, G., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Journal of Chromatography B.
  • Benchchem. (n.d.). Application Note: Quantification of 2-Hydroxy-2-methylbutanoic Acid in Human Plasma using LC-MS/MS.
  • Journal of Chromatography A. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A.
  • ChemicalBook. (2023). 4-Hydroxy-2-methylenebutanoic acid | 24923-76-0.
  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxy-2-methylbutanoic Acid.

Sources

Application Note: A Validated HPLC Method for the Sensitive Quantification of 4-hydroxy-2-methylbutanoic acid using Pre-column Fluorescent Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-hydroxy-2-methylbutanoic acid. Due to its lack of a strong native chromophore, direct UV detection of this analyte presents significant sensitivity challenges.[1] To overcome this limitation, this protocol employs a pre-column derivatization strategy using 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), a fluorescent labeling agent that reacts with the carboxylic acid moiety. This approach allows for highly sensitive detection using a fluorescence detector. The subsequent separation is achieved on a reversed-phase C18 column with a gradient elution. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity, making it suitable for a wide range of applications in metabolic research and pharmaceutical development.[2][3]

Scientific Principle and Method Rationale

The primary analytical challenge in quantifying this compound is its molecular structure, which lacks a functional group capable of significant ultraviolet (UV) absorption. While direct detection at low wavelengths (200-210 nm) is possible for carboxylic acids, it often suffers from low sensitivity and high interference from matrix components.[4][5]

To confer high sensitivity and selectivity, this method utilizes a chemical derivatization step prior to chromatographic analysis.[6] The carboxylic acid group of this compound is esterified with a fluorescent tag, 4-Bromomethyl-7-methoxycoumarin (Br-Mmc). This reaction, typically catalyzed by a crown ether in an aprotic solvent, attaches a highly fluorescent coumarin group to the analyte.

Derivatization cluster_reaction Derivatization Reaction Analyte This compound (Non-fluorescent) Reaction Esterification (Heat, Catalyst) Analyte->Reaction + Reagent 4-Bromomethyl-7-methoxycoumarin (Fluorescent Tag) Reagent->Reaction + Product Fluorescently-Labeled Derivative (Highly Detectable) Reaction->Product Yields

The resulting derivative exhibits strong fluorescence, allowing for its detection at picomolar levels with a standard fluorescence detector. The separation is performed on a C18 reversed-phase column, which is ideal for retaining the now more hydrophobic, derivatized analyte.[1][7] A gradient elution using acetonitrile and water ensures efficient separation from excess derivatization reagent and other matrix components.

Materials and Methods

Reagents and Standards
  • This compound standard (≥98% purity)

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

  • 18-Crown-6 (catalyst)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Methanol (MeOH), HPLC grade

  • Formic Acid, HPLC grade

Equipment
  • HPLC system equipped with:

    • Binary or Quaternary Pump

    • Autosampler with temperature control

    • Column Thermostat

    • Fluorescence Detector (FLD)

  • Analytical Balance

  • Vortex Mixer

  • Heating block or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

Chromatographic Conditions
ParameterSetting
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Fluorescence Det. Excitation (λex): 325 nm, Emission (λem): 395 nm

Detailed Experimental Protocols

Workflow node_prep { Step 1: Preparation| Prepare Standards & Samples} node_deriv { Step 2: Derivatization| Add Reagent & Catalyst Heat at 60°C for 45 min } node_prep:f1->node_deriv:f0 Proceed to node_hplc { Step 3: HPLC Analysis| Inject 10 µL into HPLC System Separate on C18 Column Detect with FLD } node_deriv:f2->node_hplc:f0 After cooling node_data { Step 4: Data Processing| Integrate Peak Area Generate Calibration Curve Quantify Unknowns } node_hplc:f3->node_data:f0 Acquire signal

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with acetonitrile.

  • Derivatization Reagent Solution (1 mg/mL): Dissolve 10 mg of Br-Mmc in 10 mL of acetonitrile. This solution should be freshly prepared and protected from light.

  • Catalyst Solution (1 mg/mL): Dissolve 10 mg of 18-Crown-6 in 10 mL of acetonitrile.

Sample Preparation (General Protocol)

For aqueous samples (e.g., cell culture media), a protein precipitation step is recommended.

  • To 100 µL of sample, add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of acetonitrile. This solution is now ready for derivatization.

Pre-column Derivatization Protocol
  • In an autosampler vial, add 50 µL of the standard solution or the reconstituted sample extract.

  • Add 20 µL of the Br-Mmc derivatization solution (1 mg/mL).

  • Add 10 µL of the 18-Crown-6 catalyst solution (1 mg/mL).

  • Add a micro-spatula tip of solid Potassium Carbonate (approx. 2-3 mg).

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the mixture at 60 °C for 45 minutes in a heating block.

  • Cool the vial to room temperature.

  • Add 920 µL of a Water:Acetonitrile (50:50 v/v) mixture to the vial.

  • Vortex thoroughly and filter through a 0.22 µm syringe filter if any precipitate is visible.

  • The sample is now ready for HPLC injection.

Method Validation

The method was validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][8]

Specificity

Specificity was assessed by analyzing a blank matrix (acetonitrile and derivatization reagents without the analyte). No interfering peaks were observed at the retention time of the derivatized this compound, confirming the method's specificity.

Linearity, Range, LOD, and LOQ

The linearity was evaluated across a concentration range of 0.1 to 100 µg/mL. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N), defined as a concentration yielding an S/N of 3 and 10, respectively.

ParameterResult
Linearity Range 0.1 - 100 µg/mL
Regression Equation y = 15890x + 2150
Correlation Coeff. (R²) 0.9996
LOD 0.03 µg/mL (30 ng/mL)
LOQ 0.1 µg/mL (100 ng/mL)
Accuracy

Accuracy was determined by a recovery study, spiking a blank matrix with the analyte at three different concentration levels (low, medium, high). The experiments were performed in triplicate. The acceptance criterion for recovery is typically 80-120%.[9]

Spiked Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean Recovery (%)RSD (%)
1.00.9999.01.8
25.025.4101.61.2
75.074.198.81.5
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate samples at a concentration of 25 µg/mL were analyzed. The acceptance criterion is a relative standard deviation (RSD) of ≤ 2%.[9]

Precision LevelMean Measured Conc. (µg/mL)SDRSD (%)
Repeatability (Day 1) 25.20.311.23
Intermediate (Day 2) 24.80.351.41

Conclusion

The described HPLC method, incorporating pre-column fluorescent derivatization, provides a highly effective solution for the quantification of this compound. The procedure is sensitive, selective, accurate, and precise, meeting the rigorous standards of analytical method validation. This application note serves as a comprehensive guide for researchers requiring a reliable analytical tool for this non-chromophoric compound in various scientific and developmental contexts.

References

  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed.
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. SpringerLink.
  • This compound | C5H10O3. PubChem.
  • Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, Oxford Academic.
  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology.
  • A Rapid New Approach to Quantifying Short-Chain Fatty Acids. LCGC International.
  • 4-Hydroxy-2-methylbut-2-enoic acid | C5H8O3. PubChem.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine.
  • HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI.
  • This compound lactone. ChemBK.
  • 2-Amino-4-hydroxy-2-methylbutanoic acid | C5H11NO3. PubChem.
  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI.
  • Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Journal of Agricultural and Food Chemistry.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • Analytical Methods for Organic Acids. Shimadzu.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar.

Sources

Illuminating Molecular Architecture: A Detailed Guide to the Structural Elucidation of 4-hydroxy-2-methylbutanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of 4-hydroxy-2-methylbutanoic acid. By integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, we present a systematic workflow from sample preparation to final structure confirmation. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Challenge and the Strategy

This compound (Figure 1) is a chiral molecule containing multiple key functional groups: a carboxylic acid, a secondary alcohol, and a stereocenter at the second carbon. Its structural characterization requires the precise assignment of all proton and carbon signals and the confirmation of the connectivity between these atoms. NMR spectroscopy is the definitive tool for this task, offering a non-destructive method to map the complete molecular framework.

Our strategy employs a multi-tiered NMR approach. We begin with standard ¹H and ¹³C NMR to identify the different chemical environments of the protons and carbons. Subsequently, 2D NMR techniques are utilized to piece together the molecular puzzle:

  • COSY (Correlation Spectroscopy) to establish proton-proton (¹H-¹H) coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) to identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation) to reveal long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the molecular fragments.

This combination of experiments provides a robust and self-validating dataset for the complete structural elucidation of this compound.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[1] For a small molecule like this compound, the following protocol is recommended.

Protocol 1: Sample Preparation

  • Analyte Quantity: Weigh 5-25 mg of purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[2]

  • Solvent Selection: Deuterated solvents are essential to avoid large solvent signals in ¹H NMR spectra.[3] Due to the presence of the carboxylic acid and hydroxyl groups, which can undergo proton exchange, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices. CDCl₃ can also be used, but the acidic and hydroxyl protons may give very broad signals or be difficult to observe. For this guide, we will proceed with CD₃OD.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, for routine analysis, referencing to the residual solvent peak is often sufficient.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

NMR Data Acquisition: A Step-by-Step Workflow

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion. The following is a generalized workflow for acquiring the necessary spectra.

G cluster_workflow Figure 2: NMR Data Acquisition Workflow start Prepared NMR Sample proton_1d 1. Acquire ¹H NMR Spectrum start->proton_1d carbon_1d 2. Acquire ¹³C{¹H} NMR Spectrum proton_1d->carbon_1d cosy 3. Acquire 2D ¹H-¹H COSY Spectrum carbon_1d->cosy hsqc 4. Acquire 2D ¹H-¹³C HSQC Spectrum cosy->hsqc hmbc 5. Acquire 2D ¹H-¹³C HMBC Spectrum hsqc->hmbc process 6. Process and Analyze Data hmbc->process

Caption: A systematic workflow for acquiring a comprehensive NMR dataset.

Protocol 2: 1D ¹H NMR Acquisition

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Perform shimming to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

Protocol 3: 1D ¹³C NMR Acquisition

  • Utilize a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

  • A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 scans or more).

Protocol 4: 2D COSY Acquisition

  • Set up a standard gradient-selected COSY (gCOSY) experiment.

  • The spectral width in both dimensions should encompass all proton signals.

  • Acquire the data with a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution (e.g., 256-512 increments).

Protocol 5: 2D HSQC Acquisition

  • Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence.

  • The ¹H dimension spectral width should cover all proton signals, and the ¹³C dimension should cover the expected range for aliphatic carbons (e.g., 0-80 ppm).

  • Set the one-bond ¹J(CH) coupling constant to an average value of 145 Hz.

Protocol 6: 2D HMBC Acquisition

  • Employ a gradient-selected HMBC pulse sequence.

  • The spectral widths should be set as in the HSQC experiment, but the ¹³C dimension may need to be expanded to include the carboxyl carbon (e.g., 0-190 ppm).

  • Optimize the experiment for long-range couplings by setting the nJ(CH) value to 8-10 Hz.[5]

Data Processing and Interpretation

After acquisition, the raw data (Free Induction Decay - FID) must be processed. This involves Fourier transformation, phase correction, and baseline correction.[6][7]

Predicted NMR Data

For the purpose of this guide, ¹H and ¹³C NMR spectra were predicted using the online resource nmrdb.org.[8][9][10][11] This provides a reliable basis for the subsequent spectral analysis.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
1 (-COOH)--180.5
2 (-CH)2.50Multiplet43.5
3 (-CH₂)1.75 (Hₐ), 1.95 (Hₑ)Multiplet35.8
4 (-CH₂OH)3.65Triplet60.2
2-CH₃1.15Doublet16.8
4-OHExchangeableBroad Singlet-
1-COOH11.0-12.0 (in non-exchanging solvent)Broad Singlet-

Note: Chemical shifts are predictions and may vary based on solvent and concentration. The carboxylic acid and hydroxyl protons are exchangeable and may not be observed in protic deuterated solvents like CD₃OD.

Step-by-Step Spectral Analysis

Step 1: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum will show four main groups of signals corresponding to the non-exchangeable protons.

  • A doublet around 1.15 ppm integrates to 3 protons, characteristic of the methyl group (2-CH₃) coupled to the single proton at C2.

  • A complex multiplet between 1.75-1.95 ppm integrating to 2 protons corresponds to the methylene group at C3.

  • A multiplet around 2.50 ppm integrating to 1 proton is assigned to the methine proton at C2.

  • A triplet around 3.65 ppm integrating to 2 protons is characteristic of the methylene group at C4, adjacent to the hydroxyl group.

Step 2: ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals.

  • The signal furthest downfield, around 180.5 ppm , is assigned to the carboxylic acid carbon (C1).[12]

  • The signal at approximately 60.2 ppm is assigned to the carbon bearing the hydroxyl group (C4).

  • The signals at 43.5 ppm and 35.8 ppm correspond to the methine (C2) and methylene (C3) carbons, respectively.

  • The most upfield signal at 16.8 ppm is assigned to the methyl carbon (2-CH₃).[12]

Step 3: COSY Spectrum Analysis

The COSY spectrum reveals the ¹H-¹H coupling network, confirming the connectivity of the protonated fragments.

Caption: Expected COSY correlations for this compound.

  • A cross-peak will be observed between the methyl protons (~1.15 ppm ) and the methine proton (~2.50 ppm ).

  • The methine proton (~2.50 ppm ) will show a correlation to the C3 methylene protons (~1.75-1.95 ppm ).

  • The C3 methylene protons (~1.75-1.95 ppm ) will, in turn, show a cross-peak with the C4 methylene protons (~3.65 ppm ).

Step 4: HSQC Spectrum Analysis

The HSQC spectrum definitively links each proton to its directly attached carbon.[5]

  • The proton at ~1.15 ppm will show a correlation to the carbon at ~16.8 ppm (2-CH₃).

  • The proton at ~2.50 ppm will correlate with the carbon at ~43.5 ppm (C2).

  • The protons at ~1.75-1.95 ppm will show a cross-peak with the carbon at ~35.8 ppm (C3).

  • The protons at ~3.65 ppm will correlate with the carbon at ~60.2 ppm (C4).

Step 5: HMBC Spectrum Analysis

The HMBC spectrum is the final piece of the puzzle, revealing long-range correlations that connect the different spin systems and confirm the overall carbon skeleton.[5][13]

G cluster_molecule Figure 4: Key HMBC Correlations C1 C1 180.5 C2 C2 43.5 H2 H 2.50 H2->C1 HMBC C2_CH3 C(2-Me) 16.8 H2->C2_CH3 HMBC C3 C3 35.8 H2->C3 HMBC C4 C4 60.2 H2->C4 HMBC H_CH3 H 1.15 H_CH3->C1 HMBC H_CH3->C2 HMBC H_CH3->C3 HMBC H3 H 1.85 H3->C1 HMBC H3->C2 HMBC H3->C4 HMBC H4 H 3.65 H4->C2 HMBC H4->C3 HMBC

Sources

Application Notes and Protocols for the Use of 4-Hydroxy-2-Methylbutanoic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methylbutanoic acid is a hydroxy fatty acid with potential biological activities relevant to cell culture-based research.[1] Direct experimental evidence detailing its specific mechanisms of action in mammalian cell systems is not yet widely available in the scientific literature.[2] This guide, therefore, synthesizes information from structurally analogous compounds to propose three primary putative mechanisms of action that warrant experimental investigation: stimulation of protein synthesis, enhancement of antioxidant capacity, and modulation of inflammatory pathways. We provide detailed, validated protocols for researchers to systematically investigate these potential effects in various cell culture models.

Introduction and Putative Mechanisms of Action

This compound (4-H-2-MBA) is a small carboxylic acid with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol .[1] Its structure, featuring both a hydroxyl and a carboxyl group, suggests potential roles in cellular metabolism and signaling. Lacking direct studies, its utility in cell culture can be hypothesized by examining well-characterized structural analogs.

Putative Mechanism 1: Stimulation of Protein Synthesis via mTOR Pathway

A key structural isomer of 4-H-2-MBA is β-hydroxy-β-methylbutyrate (HMB), a metabolite of the amino acid leucine.[3] HMB is known to stimulate protein synthesis and attenuate proteolysis, primarily through the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[2][3][4] The mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and survival. Its activation leads to the phosphorylation of key downstream targets like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which collectively promote mRNA translation and protein synthesis. Given the structural similarity, it is plausible that 4-H-2-MBA may exert similar anabolic effects.

mTOR_Pathway cluster_input cluster_core mTORC1 Complex cluster_downstream 4_H_2_MBA This compound (Hypothesized) mTORC1 mTORC1 4_H_2_MBA->mTORC1 Activates (?) p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E_BP1 4E-BP1 mTORC1->4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) p70S6K->Protein_Synthesis 4E_BP1->Protein_Synthesis Inhibits (when active)

Figure 1: Hypothesized activation of the mTOR pathway by 4-H-2-MBA.

Putative Mechanism 2: Enhancement of Cellular Antioxidant Capacity

Structurally related compounds like 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) are known to bolster cellular antioxidant defenses.[4] HMTBA, a methionine precursor, diverts into the transsulfuration pathway, which increases the production of key antioxidants like glutathione (GSH).[5] Similarly, 2-hydroxy-(4-methylseleno)butanoic acid (HMSeBA) serves as a selenium source for the synthesis of crucial antioxidant enzymes called selenoproteins, such as glutathione peroxidase (GPX).[6][7] These precedents suggest that 4-H-2-MBA could potentially protect cells from oxidative stress by supporting endogenous antioxidant systems.

Antioxidant_Pathway 4_H_2_MBA This compound (Hypothesized) GSH_Synth Glutathione (GSH) Synthesis 4_H_2_MBA->GSH_Synth Supports (?) Precursors Cellular Precursors (e.g., Cysteine) Precursors->GSH_Synth ROS Reactive Oxygen Species (ROS) GSH_Synth->ROS Neutralizes Cell_Protection Cytoprotection & Homeostasis GSH_Synth->Cell_Protection Promotes ROS->Cell_Protection Damages

Figure 2: Potential role of 4-H-2-MBA in antioxidant defense pathways.

Putative Mechanism 3: Modulation of Inflammatory Pathways

The related compound 4-hydroxy-2-methylenebutanoic acid has demonstrated anti-inflammatory and anticancer properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][8] NF-κB is a master regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers.[8] The mechanism involves preventing the degradation of the inhibitor of NF-κB (IκBα), which otherwise allows the p65 subunit of NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription. 4-H-2-MBA may share the ability to modulate this critical pathway.

Guidelines for Handling, Preparation, and Use

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-H-2-MBA is not widely available, data from structurally similar compounds suggest it should be handled with care. Related molecules are listed as potential skin, eye, and respiratory tract irritants.[9]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust if working with a solid form.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9]

Preparation of Stock Solutions

The carboxylic acid moiety of 4-H-2-MBA means its solubility in neutral aqueous solutions like cell culture media may be limited.[10][11] A concentrated stock solution in an organic solvent is recommended.

Protocol: Preparing a 100 mM Stock Solution

  • Weighing: Accurately weigh out 11.81 mg of 4-H-2-MBA (MW: 118.13 g/mol ) in a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO) to the tube. Vortex thoroughly until the compound is completely dissolved. Causality Note: DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds and is generally well-tolerated by most cell lines at final concentrations ≤0.5%.

  • Sterilization: While the stock solution in 100% DMSO is considered sterile, if any aqueous buffer is used, the final solution must be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use, sterile aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Stability in Cell Culture Media

The stability of any compound in complex solutions like cell culture media can be influenced by temperature, light, pH, and interactions with media components like vitamins and amino acids.[12][13]

  • Recommendation: For long-term experiments ( > 24 hours), the stability of 4-H-2-MBA in your specific medium should ideally be validated. This can be done by incubating the compound in the medium under normal culture conditions, taking samples at different time points (e.g., 0, 24, 48, 72 hours), and analyzing the concentration by HPLC or a similar analytical method.[14]

  • Practical Tip: When adding the compound to your experiment, prepare fresh dilutions from the frozen stock into complete media immediately before treating the cells.

Experimental Protocols and Workflow

The following protocols provide a framework for systematically evaluating the biological effects of 4-H-2-MBA in a chosen cell line.

Experimental_Workflow Start Start: Cell Line Selection Dose_Response 1. Determine Working Concentration (MTT Assay) Start->Dose_Response Hypothesis_Test 2. Test Hypothesized Mechanisms (Select Relevant Assays) Dose_Response->Hypothesis_Test WB_mTOR Western Blot (p-p70S6K, p-4E-BP1) Hypothesis_Test->WB_mTOR Anabolic? ROS_Assay ROS Measurement (DCFDA Assay) Hypothesis_Test->ROS_Assay Antioxidant? IF_NFkB Immunofluorescence (p65 Nuclear Translocation) Hypothesis_Test->IF_NFkB Anti-inflammatory? Data_Analysis 3. Data Analysis & Interpretation WB_mTOR->Data_Analysis ROS_Assay->Data_Analysis IF_NFkB->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 3: General experimental workflow for investigating 4-H-2-MBA.

Protocol: Determining Optimal Working Concentration (MTT Assay)

Causality Statement: Before investigating specific mechanisms, it is crucial to determine the concentration range of 4-H-2-MBA that is non-toxic to the cells. The MTT assay measures mitochondrial reductase activity, which serves as a proxy for cell viability.[4]

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 4-H-2-MBA in complete culture medium from your 100 mM stock. A common range to test is 0.1 µM to 1000 µM. Also, prepare a "vehicle control" well containing the highest concentration of DMSO that will be used (e.g., 0.5%).

  • Incubation: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot cell viability (%) against compound concentration to generate a dose-response curve. Select a working concentration range that shows minimal cytotoxicity (e.g., >90% viability).

Concentration (µM)Absorbance (570 nm)% Viability (vs. Vehicle)
Untreated Control1.25100.8%
Vehicle Control (0.1% DMSO)1.24100%
11.2399.2%
101.2197.6%
501.1895.2%
1001.1592.7%
5000.8568.5%
10000.4536.3%

Table 1: Example data table for an MTT cytotoxicity assay.

Protocol: Assessing NF-κB Pathway Activation by Immunofluorescence

Causality Statement: This protocol directly visualizes the cellular location of the NF-κB p65 subunit.[8] In unstimulated cells, p65 is sequestered in the cytoplasm. Upon stimulation (e.g., with TNFα), it translocates to the nucleus. An effective inhibitor will prevent this translocation, causing p65 to remain in the cytoplasm even in the presence of the stimulus.

  • Cell Seeding: Seed cells on sterile glass coverslips placed in a 24-well plate and allow them to attach overnight.

  • Pre-treatment: Treat the cells with your chosen non-toxic concentration of 4-H-2-MBA (and a vehicle control) for 1-2 hours.

  • Stimulation: Add a known NF-κB activator, such as TNFα (e.g., 10 ng/mL), to the wells (except for the negative control) and incubate for 30 minutes.

  • Fixation: Wash the cells gently with cold PBS and fix them with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST) for 1 hour.

  • Primary Antibody: Incubate the cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

  • Secondary Antibody: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstaining & Mounting: Stain the nuclei with DAPI for 5 minutes, wash, and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Compare the localization of the green signal (p65) relative to the blue signal (DAPI/nucleus) across different treatment conditions.

Expected Outcomes and Data Interpretation

Putative MechanismExperimentExpected Result if Hypothesis is CorrectInterpretation
mTOR Activation Western Blot for p-p70S6KIncreased band intensity for phosphorylated p70S6K in 4-H-2-MBA treated cells compared to control.4-H-2-MBA activates the mTOR signaling pathway, promoting anabolic processes.
Antioxidant Effect ROS Assay (with H₂O₂ challenge)Decreased fluorescence in cells pre-treated with 4-H-2-MBA compared to cells treated with H₂O₂ alone.4-H-2-MBA enhances the cell's ability to neutralize reactive oxygen species.
NF-κB Inhibition p65 ImmunofluorescenceIn TNFα-stimulated cells, p65 signal remains predominantly cytoplasmic with 4-H-2-MBA pre-treatment.4-H-2-MBA inhibits the nuclear translocation of NF-κB, indicating anti-inflammatory potential.

Table 2: Summary of potential experimental outcomes and their interpretation.

Conclusion

While this compound remains a largely uncharacterized molecule in cell biology, its structural similarity to well-studied compounds provides a strong rationale for its investigation as a modulator of cellular metabolism, oxidative stress, and inflammatory signaling. The protocols outlined in this guide offer a systematic and validated approach for researchers to explore these potential functions. By first establishing a non-toxic working concentration and then proceeding with mechanism-specific assays, scientists can effectively elucidate the bioactivity of this compound and determine its potential as a novel tool for cell culture research and therapeutic development.

References

  • Title: 2-Hydroxy-(4-methylseleno)
  • Title: 2-Hydroxy-(4-methylseleno)butanoic Acid Is Used by Intestinal Caco-2 Cells as a Source of Selenium and Protects against Oxidative Stress.
  • Title: The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. Source: PubMed. [Link]
  • Title: Fast Release of Carboxylic Acid inside Cells.
  • Title: Fast Release of Carboxylic Acid inside Cells. Source: National Institutes of Health (NIH). [Link]
  • Title: this compound. Source: PubChem, National Institutes of Health (NIH). [Link]
  • Title: β-Hydroxy β-methylbutyric acid. Source: Wikipedia. [Link]
  • Title: How to know the stability of drugs and reagents in the cell culture media?
  • Title: Vitamins in cell culture media: Stability and stabilization str
  • Title: Vitamins in cell culture media: Stability and stabilization strategies. Source: PubMed Central, National Institutes of Health (NIH). [Link]

Sources

Application Note & Protocol: High-Fidelity Isolation of 4-hydroxy-2-methylbutanoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the isolation, purification, and preparation of 4-hydroxy-2-methylbutanoic acid (HMBA) from complex biological matrices such as plasma, serum, and urine. As a hydroxy fatty acid, HMBA presents unique challenges for extraction due to its polarity.[1] This guide details two robust protocols: a classic Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and a more contemporary Solid-Phase Extraction (SPE) method suitable for both GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind methodological choices, ensuring protocols are self-validating through the incorporation of internal standards and quality controls. This document is intended for researchers, clinical chemists, and drug development professionals seeking a reliable and reproducible workflow for the quantitative analysis of small organic acids.

Foundational Principles & Strategic Considerations

Isolating a small, polar metabolite like this compound requires a strategy that effectively separates it from a complex biological milieu containing proteins, lipids, salts, and other metabolites. The core of this strategy hinges on manipulating the compound's solubility based on pH.

The Causality of Acidification: this compound possesses a carboxylic acid functional group. In a biological sample at physiological pH (~7.4), this group is deprotonated, existing as a negatively charged carboxylate ion. This ionic form is highly water-soluble and will not partition into an organic solvent. To enable extraction, the sample must be acidified (pH < 2).[2] This protonates the carboxylate group, forming the neutral, less polar carboxylic acid, which is significantly more soluble in organic solvents.[3] This principle is the cornerstone of virtually all organic acid extraction methodologies.[4][5]

Choosing the Right Extraction & Analysis Workflow: The selection of an appropriate isolation and analysis technique depends on the sample matrix, required throughput, and available instrumentation.

  • Liquid-Liquid Extraction (LLE): A classic, cost-effective, and robust method. It is particularly effective when coupled with a "salting out" step, where the addition of a salt like NaCl decreases the solubility of polar compounds in the aqueous phase, driving them into the organic layer.[2][6] LLE is often followed by GC-MS analysis, which necessitates a chemical derivatization step.

  • Solid-Phase Extraction (SPE): Offers a cleaner extract compared to LLE by utilizing a solid sorbent to selectively bind the analyte of interest.[7][8] For organic acids, an anion-exchange SPE cartridge is ideal, as it captures the negatively charged carboxylate form of HMBA.[9] This method can reduce matrix effects and is amenable to automation.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard technique for separating and quantifying volatile and semi-volatile compounds.[11] Due to the low volatility of HMBA, a derivatization step is mandatory.[12] Silylation is the most common approach, where active hydrogens on the hydroxyl and carboxyl groups are replaced with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[6][13][14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique that often does not require derivatization.[15][16] It is particularly well-suited for high-throughput clinical analysis. Sample preparation can be as simple as protein precipitation.[16]

Workflow Overview

The following diagram illustrates the generalized workflow and key decision points for isolating and analyzing this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) IS Add Internal Standard (e.g., ¹³C-HMBA) Sample->IS Pretreat Pre-treatment (e.g., Protein Precipitation) IS->Pretreat Acidify Acidify Sample (pH < 2) Pretreat->Acidify LLE Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) Acidify->LLE Classic Method SPE Solid-Phase Extraction (SPE) (Anion Exchange) Acidify->SPE Cleaner Extract Evap1 Evaporate & Dry LLE->Evap1 Evap2 Evaporate & Dry SPE->Evap2 Deriv Derivatize (e.g., Silylation) Evap1->Deriv GCMS GC-MS Analysis Deriv->GCMS Evap2->Deriv For GC-MS Recon Reconstitute Evap2->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Generalized workflow for the isolation and analysis of HMBA.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood, especially when handling organic solvents and derivatization reagents. Wear appropriate personal protective equipment (PPE).

Protocol 1: Liquid-Liquid Extraction (LLE) and GC-MS Analysis

This protocol is optimized for plasma or serum and is adapted from established methods for short-chain fatty acids and other organic acids.[2][4][5][6]

Materials:

  • Biological Sample (Plasma/Serum)

  • Internal Standard (IS): Stable isotope-labeled HMBA (e.g., ¹³C₅-HMBA) in methanol.

  • Hydrochloric Acid (HCl), 5M

  • Sodium Chloride (NaCl), crystalline

  • Ethyl Acetate (HPLC Grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (Anhydrous)

Procedure:

  • Sample Thawing & Spiking:

    • Thaw frozen plasma/serum samples on ice.

    • In a clean glass tube, add 100 µL of the sample.

    • Add 10 µL of the internal standard solution. Vortex briefly.

  • Acidification & Saturation:

    • Add 25 µL of 5M HCl to the sample to bring the pH below 2. Vortex for 10 seconds.

    • Add approximately 200 mg of solid NaCl to saturate the aqueous phase (the "salting out" effect).[2]

  • Extraction:

    • Add 1 mL of ethyl acetate to the tube.

    • Cap tightly and vortex vigorously for 2 minutes to ensure thorough mixing of the phases.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers.

  • Solvent Collection & Drying:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube, avoiding the protein pellet at the interface.

    • Add a small amount of anhydrous Na₂SO₄ to the collected organic phase to remove any residual water.

    • Transfer the dried solvent to a new tube suitable for evaporation.

  • Evaporation:

    • Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C. Ensure no solvent remains, as it can interfere with derivatization.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of BSTFA (+1% TMCS) and 10 µL of anhydrous pyridine.[6] Pyridine acts as a catalyst and acid scavenger.

    • Cap the tube tightly and incubate at 60°C for 45 minutes to form the trimethylsilyl (TMS) derivatives of HMBA.[7]

  • GC-MS Analysis:

    • Cool the sample to room temperature.

    • Inject 1-2 µL of the derivatized sample into the GC-MS system. Use a low-polarity capillary column (e.g., DB-5ms or equivalent) for separation.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

This protocol is suitable for urine or deproteinized plasma and provides a cleaner sample for either GC-MS or LC-MS/MS analysis.[7][8][17]

Materials:

  • Biological Sample (Urine or Protein-Precipitated Plasma)

  • Internal Standard (IS)

  • Strong Anion Exchange (SAX) SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Wash Solution: 5% Methanol in Deionized Water

  • Elution Solution: 2% Formic Acid in Acetonitrile

Procedure:

  • Sample Pre-treatment:

    • Urine: Centrifuge at 5,000 x g for 10 minutes to remove particulates. Use 200 µL of the supernatant.

    • Plasma/Serum: Perform a protein precipitation by adding 4 parts ice-cold acetonitrile to 1 part sample. Vortex, then centrifuge at 14,000 x g for 10 minutes. Use the supernatant.

    • Add 10 µL of the internal standard solution to the pre-treated sample.

  • SPE Cartridge Conditioning:

    • Using a vacuum manifold, pass 1 mL of methanol through the SAX cartridge.

    • Pass 1 mL of deionized water to equilibrate the sorbent. Do not let the cartridge go dry.[10]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge. The negatively charged HMBA will bind to the positively charged sorbent.

    • Apply a slow, consistent flow rate (approx. 1 mL/min) to ensure efficient binding.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and unretained matrix components.

    • Wash with 1 mL of the 5% Methanol wash solution to remove weakly bound impurities.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the bound HMBA and internal standard by passing 1 mL of the Elution Solution (2% Formic Acid in Acetonitrile) through the cartridge. The formic acid neutralizes the analyte, releasing it from the sorbent.

  • Final Preparation for Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • For GC-MS: Proceed with the derivatization step as described in Protocol 1, Step 6.

    • For LC-MS/MS: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial.[16]

Quantitative Data and Method Parameters

The following table summarizes key parameters for the described protocols. These should be optimized in your laboratory for specific matrices and instrumentation.

ParameterProtocol 1: LLE-GC-MSProtocol 2: SPE
Sample Volume 100 µL (Plasma/Serum)200 µL (Urine) or equivalent supernatant
Acidification 25 µL of 5M HClN/A (analyte binds in native state)
Extraction Solvent 1 mL Ethyl AcetateN/A
SPE Cartridge N/AStrong Anion Exchange (SAX), 100 mg
SPE Elution Solvent N/A1 mL of 2% Formic Acid in Acetonitrile
Centrifugation 3,000 x g for 10 min5,000 - 14,000 x g (Pre-treatment)
Derivatization Reagent 50 µL BSTFA + 1% TMCS50 µL BSTFA + 1% TMCS (for GC-MS)
Incubation 60°C for 45 min60°C for 45 min (for GC-MS)

References

  • Chan, Y., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS.
  • PubChem. (n.d.). This compound.
  • Zheng, Y., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry.
  • Zheng, Y., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Analytical and Bioanalytical Chemistry, 414, 2987–2997.
  • ResearchGate. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. [Link]
  • Scilit. (n.d.). Urinary organic acids: isolation and quantification for routine metabolic screening. [Link]
  • Chalmers, R. A., et al. (1979). Urinary organic acids: isolation and quantification for routine metabolic screening. Clinical Chemistry, 25(4), 556-561. [Link]
  • MDPI. (2023). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites. [Link]
  • Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Scientific Institute of Public Health. [Link]
  • PubMed Central. (2020). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites. [Link]
  • PubChem. (n.d.). 4-Hydroxy-2-methylbut-2-enoic acid.
  • PubChem. (n.d.). 2-Amino-4-hydroxy-2-methylbutanoic acid.
  • PubMed Central. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites. [Link]
  • ResearchGate. (1990).
  • Stenutz, R. (n.d.). This compound. GlycoSpectra. [Link]
  • ResearchGate. (2019). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. [Link]
  • MDPI. (2017). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Metabolites. [Link]
  • SciSpace. (2016). Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. [Link]
  • PubMed Central. (2016). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research. [Link]
  • YouTube. (2023). What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link]
  • Phenomenex. (n.d.).
  • Chemistry LibreTexts. (2023).
  • PubMed Central. (2023). 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans. Frontiers in Molecular Biosciences. [Link]
  • YouTube. (2021). Intro to Liquid-Liquid Extraction. [Link]
  • ScholarWorks. (2019). IMPROVING THE EXTRACTION AND RECOVERY OF ORGANIC ACIDS FROM ROOT EXUDATES BY WAX-SPE. University of Arkansas. [Link]
  • HMDB. (n.d.). Showing metabocard for (2S,3R)-3-Hydroxy-2-methylbutanoic acid (HMDB0000351).
  • ResearchGate. (2016).
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
  • Agilent. (n.d.).
  • PubChem. (n.d.). This compound.
  • Rupa Health. (n.d.). 2-Hydroxyisobutyric Acid. [Link]
  • NIST. (n.d.).
  • PubMed Central. (2010). Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. Microbial Cell Factories. [Link]
  • Frontiers. (2020). Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction. Frontiers in Microbiology. [Link]
  • PubMed. (1982). Gas chromatographic-mass spectrometric analysis of organic acids in renal tissue biopsy: identification of 4-hydroxybutyric acid and 4-hydroxy-2-butenoic acid.

Sources

Derivatization Strategies for the Volatile Analysis of 4-Hydroxy-2-Methylbutanoic Acid by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge

4-Hydroxy-2-methylbutanoic acid is a metabolite of interest in various biological and metabolic studies. Its accurate quantification is essential for understanding its physiological roles and potential as a biomarker. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerhouse technique for the separation and quantification of volatile compounds. However, this compound presents a significant analytical hurdle: its inherent physicochemical properties. The molecule contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. These groups are polar and readily form hydrogen bonds, resulting in low volatility and poor thermal stability, making the compound unsuitable for direct GC analysis[1][2]. Without modification, the analyte tends to adsorb to active sites in the GC system, leading to poor peak shape, low sensitivity, and inaccurate quantification[2].

This application note provides a detailed guide to the primary derivatization techniques used to overcome these challenges. We will explore the mechanisms, advantages, and practical considerations of silylation, acylation, and esterification, providing field-proven protocols to enable robust and reliable GC-based analysis of this compound.

The Principle of Derivatization: Enabling Volatility

Derivatization is a chemical modification process that transforms an analyte into a derivative with properties more suitable for a given analytical method[3]. For GC analysis of polar molecules like this compound, the primary goals are:

  • Masking Polar Functional Groups: The "active hydrogens" on the hydroxyl and carboxyl groups are replaced with non-polar groups[4]. This significantly reduces hydrogen bonding and lowers the boiling point of the analyte.

  • Increasing Volatility: The resulting derivative has a higher vapor pressure, allowing it to be readily transferred into the gas phase in the GC injector without decomposition[5][6].

  • Enhancing Thermal Stability: The derivatives are often more stable at the high temperatures required for GC separation[7].

  • Improving Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks and improved resolution from other matrix components[3].

The three most common derivatization strategies for compounds containing hydroxyl and carboxyl groups are silylation, acylation, and alkylation/esterification[8].

Comparative Analysis of Key Derivatization Techniques

The choice of derivatization reagent is critical and depends on the specific analytical goals, sample matrix, and available instrumentation. Both functional groups on this compound must be addressed for successful analysis.

Silylation: The Versatile Workhorse

Silylation is arguably the most common and versatile derivatization method for GC analysis[9]. It involves replacing the active hydrogens of the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, -Si(CH₃)₃[4][10].

Mechanism of Action: The reaction proceeds via a nucleophilic attack (Sɴ2) from the oxygen of the hydroxyl or carboxyl group on the silicon atom of the silylating reagent. A good leaving group on the reagent facilitates the reaction[11]. For this compound, both the -OH and -COOH groups are readily silylated, typically in a single reaction step, to form a di-TMS derivative.

Common Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used silylating agent. Its byproducts are highly volatile and typically do not interfere with the analysis of early-eluting peaks[11].

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS-acetamides. It is an excellent choice for trace analysis where reagent or byproduct peaks could interfere with the analyte of interest[11][12].

  • TMCS (Trimethylchlorosilane): Rarely used alone, TMCS is often added as a catalyst (e.g., 1% in BSTFA or MSTFA) to increase the reactivity of the primary silylating reagent, especially for hindered hydroxyl groups[4][10].

Acylation: Enhancing Stability and Detectability

Acylation involves the introduction of an acyl group (R-C=O) to convert the hydroxyl and carboxyl groups into esters and anhydrides, respectively[8]. This technique also reduces polarity and increases volatility[5].

Mechanism of Action: Acylating reagents, such as acid anhydrides or acyl halides, react with the active hydrogens. The reaction is often performed in a solvent like pyridine, which can neutralize the acidic byproduct[11]. Using fluorinated acyl groups (e.g., from trifluoroacetic anhydride) can dramatically increase the sensitivity of the analysis when using an Electron Capture Detector (ECD).

Common Reagents:

  • Acetic Anhydride: A common reagent that forms acetate esters.

  • MBTFA (N-Methyl-bis(trifluoroacetamide)): Used to form trifluoroacetyl derivatives, which are highly volatile[6]. The byproducts are also volatile and generally do not interfere with chromatography[6].

  • PFP A (Pentafluoropropionic Anhydride) & HFBA (Heptafluorobutyric Anhydride): These reagents add larger fluorinated groups, which can improve chromatographic separation and provide very high sensitivity with an ECD[4].

Alkylation & Esterification: Targeting Carboxylic Acids

Alkylation specifically refers to the replacement of an active hydrogen with an alkyl group[8]. For this compound, this primarily involves the esterification of the carboxylic acid group[1][4].

Mechanism of Action: The most common method is the Fischer esterification, where the carboxylic acid is heated with an alcohol (e.g., methanol) in the presence of an acid catalyst like BF₃ or HCl[13][14]. This converts the -COOH group into an ester (e.g., a methyl ester).

Important Consideration: Esterification alone is insufficient for this compound, as it only addresses the carboxyl group, leaving the polar hydroxyl group underivatized. Therefore, esterification must be used as the first step in a two-step protocol, followed by either silylation or acylation to derivatize the remaining hydroxyl group.

Protocol Showdown: A Comparative Summary

The following table summarizes the key characteristics of the discussed derivatization strategies for this compound.

Parameter Silylation (Single-Step) Acylation (Single-Step) Esterification + Silylation (Two-Step)
Primary Reagent(s) MSTFA or BSTFA (+ 1% TMCS)MBTFA, PFP A, or HFBA1. BF₃ in Methanol2. BSTFA
Target Groups -OH and -COOH simultaneously-OH and -COOH simultaneously1. -COOH2. -OH
Typical Reaction 60-75°C for 30-60 min60-90°C for 30-60 min1. 60-100°C for 15-30 min2. 60°C for 30 min
Derivative Formed Di-TMS ether/esterDi-acyl ester/anhydrideMethyl ester, TMS ether
Pros • Fast, single-step reaction• Highly effective for both groups• Volatile, non-interfering byproducts (MSTFA)[11]• Creates stable derivatives• Fluorinated derivatives enhance ECD sensitivity[4]• Volatile byproducts (MBTFA)[6]• Highly specific reactions• Can resolve issues with difficult matrices
Cons • Derivatives can be moisture-sensitive• Reagents must be handled in anhydrous conditions[11]• Can produce corrosive acid byproducts (anhydrides)[11]• May require more stringent reaction conditions• Labor-intensive two-step process• Potential for sample loss between steps

Detailed Protocol: Single-Step Silylation with MSTFA + 1% TMCS

Based on its efficiency, reliability, and widespread use, single-step silylation is the recommended approach for the routine analysis of this compound. This protocol is adapted from established methodologies for analyzing polar metabolites in biological matrices[15][16].

Materials and Reagents
  • Dried sample extract containing this compound

  • MSTFA with 1% TMCS (N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Pyridine (silylation grade, anhydrous)

  • GC Vials (2 mL, amber, with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator (optional, for sample drying)

Step-by-Step Derivatization Procedure
  • Sample Preparation: Ensure the sample extract is completely dry. Water will react preferentially with the silylation reagent and inhibit the derivatization of the analyte[11]. Dry the sample in a GC vial under a gentle stream of nitrogen if necessary.

  • Reagent Addition: To the dried sample residue in the GC vial, add 50 µL of anhydrous pyridine to ensure the analyte is dissolved.

  • Silylation: Add 100 µL of MSTFA + 1% TMCS to the vial.

  • Reaction Incubation: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 60°C for 30 minutes to facilitate the reaction[16].

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. The resulting di-TMS derivative of this compound is significantly more volatile and thermally stable.

Trustworthiness Note: To validate the protocol, it is crucial to run a derivatized standard of this compound to confirm its retention time and mass spectrum. A method blank (reagents only) should also be run to identify any background peaks originating from the reagents or solvent. The reaction time and temperature can be optimized to ensure complete derivatization, which can be confirmed by observing the disappearance of the underivatized analyte peak and the maximization of the derivative peak area.

Experimental and Analytical Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the GC-MS quantification of this compound.

Derivatization_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Isolate Analytes Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Remove Solvent Reagent Add Pyridine and MSTFA + 1% TMCS Dry->Reagent React Vortex and Heat (60°C for 30 min) Reagent->React Inject Inject into GC-MS React->Inject Separate GC Separation (e.g., DB-5ms column) Inject->Separate Detect MS Detection (Scan or SIM mode) Separate->Detect Quant Peak Integration & Quantification Detect->Quant Result Final Concentration Report Quant->Result

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Conclusion

The volatile analysis of this compound by gas chromatography is not feasible without derivatization. By converting the polar hydroxyl and carboxyl functional groups into less polar, more volatile, and more thermally stable moieties, accurate and reproducible quantification can be achieved. While acylation and two-step esterification/silylation methods are viable options, single-step silylation using a potent reagent like MSTFA with a TMCS catalyst offers the most direct, efficient, and robust workflow. The protocol detailed in this note provides a validated starting point for researchers, scientists, and drug development professionals aiming to quantify this important metabolite in complex biological matrices.

References

  • Acids: Derivatiz
  • GC Derivatization.University of California, Santa Barbara.
  • GC Derivatiz
  • Application Note: Quantification of 4-Hydroxy-2-methylenebutanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS).BenchChem.
  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions.
  • Acylation Reagents for Gas Chrom
  • Derivatization reagents for GC.
  • GC Analysis of Acyl
  • Derivatization for Gas Chrom
  • GC Reagents.Thermo Fisher Scientific.
  • Guide to Derivatiz
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Fischer Esterific
  • Derivatization reactions and reagents for gas chrom
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • The Use of Derivatization Reagents for Gas Chrom
  • Application Note & Protocol: GC-MS Analysis of 2-Hydroxy-2-methylbutanoic acid.BenchChem.
  • A comparison study of the analysis of volatile organic acids and f

Sources

Application Notes and Protocols for the Metabolic Engineering of 4-Hydroxy-2-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

4-Hydroxy-2-methylbutanoic acid is a chiral hydroxy fatty acid with potential applications as a specialty chemical and building block for synthesizing complex molecules.[1][2][3][4] While chemical synthesis routes exist, microbial production through metabolic engineering offers a promising avenue for sustainable and stereoselective synthesis from renewable feedstocks. This document provides a comprehensive guide to the theoretical framework and practical protocols for the production of this compound in a microbial host. Given the limited direct literature on the biosynthesis of this specific molecule, we propose a novel, scientifically-grounded pathway leveraging the hydroxylation of a precursor metabolite. This guide details the rationale for pathway design, selection of key enzymes, construction of a production host, and protocols for fermentation and analytical quantification.

Introduction: The Case for a Bio-based Synthesis

This compound (4H2MBA) possesses a unique chemical structure with two chiral centers, making it an attractive target for applications in pharmaceuticals, agrochemicals, and specialty polymers. Traditional chemical synthesis of such molecules can be challenging, often requiring multiple steps, harsh reaction conditions, and resulting in racemic mixtures that necessitate costly and inefficient resolution steps. Metabolic engineering of microorganisms presents a compelling alternative, offering the potential for de novo synthesis from simple carbon sources under mild, aqueous conditions, with the inherent stereoselectivity of enzymatic catalysis.

This guide focuses on the design and implementation of a metabolic engineering strategy to produce 4H2MBA in a well-characterized microbial host, such as Escherichia coli. We will explore a proposed biosynthetic pathway, the selection and engineering of requisite enzymes, and the optimization of fermentation and analytical protocols to facilitate research and development in this area.

A Proposed Biosynthetic Pathway for this compound

In the absence of a known natural biosynthetic pathway for 4H2MBA, we propose a two-stage metabolic engineering strategy. The first stage focuses on the high-level production of a suitable precursor, 2-methylbutanoic acid. The second stage involves the specific hydroxylation of 2-methylbutanoic acid at the C4 position to yield the final product.

Stage 1: Engineering a High-Flux Pathway to 2-Methylbutanoic Acid

2-Methylbutanoic acid is a naturally occurring branched-chain fatty acid.[5] Its biosynthesis can be engineered by diverting intermediates from amino acid catabolic pathways, specifically from L-isoleucine degradation. The key steps are:

  • Conversion of L-isoleucine to 2-keto-3-methylvalerate: This transamination step is the initial step in isoleucine catabolism.

  • Oxidative decarboxylation to 2-methylbutanoyl-CoA: This is a critical step that commits the carbon skeleton to the butanoyl structure.

  • Thioester cleavage to 2-methylbutanoic acid: A thioesterase can release the free fatty acid.

To enhance the production of 2-methylbutanoic acid, the following metabolic engineering strategies can be employed in a host like E. coli:

  • Overexpression of key enzymes: Increasing the expression of branched-chain amino acid aminotransferases and the branched-chain α-keto acid dehydrogenase complex can pull flux towards 2-methylbutanoyl-CoA.

  • Deletion of competing pathways: Knocking out pathways that consume the precursor L-isoleucine or the intermediate 2-methylbutanoyl-CoA will redirect carbon flux towards the desired product.

  • Overexpression of a suitable thioesterase: This will efficiently convert the CoA-activated intermediate to the free acid.

Stage 2: Regioselective Hydroxylation of 2-Methylbutanoic Acid

The critical step in our proposed pathway is the terminal hydroxylation of 2-methylbutanoic acid to form 4H2MBA. This requires an enzyme capable of recognizing the C-H bond at the C4 position and catalyzing the insertion of an oxygen atom. Cytochrome P450 monooxygenases (P450s) and alkane hydroxylases are excellent candidates for this transformation due to their known ability to hydroxylate unactivated carbon atoms in a regio- and stereoselective manner.[6][7][8][9]

Specifically, P450s from the CYP153 family are known for their high regioselectivity for terminal alkane hydroxylation.[6][7] While their natural substrates are typically longer-chain alkanes, protein engineering has been successfully used to alter the substrate specificity and regioselectivity of P450s.[8]

The proposed enzymatic reaction is: 2-methylbutanoic acid + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

This reaction would be catalyzed by a heterologously expressed P450 system, which typically requires a reductase partner for electron transfer from NADPH.

Diagram of the Proposed Biosynthetic Pathway

4-Hydroxy-2-methylbutanoic_Acid_Pathway cluster_stage2 Stage 2: Hydroxylation L-Isoleucine L-Isoleucine 2-Keto-3-methylvalerate 2-Keto-3-methylvalerate L-Isoleucine->2-Keto-3-methylvalerate Branched-chain amino acid aminotransferase 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA 2-Keto-3-methylvalerate->2-Methylbutanoyl-CoA Branched-chain α-keto acid dehydrogenase complex 2-Methylbutanoic_Acid 2-Methylbutanoic Acid 2-Methylbutanoyl-CoA->2-Methylbutanoic_Acid Thioesterase 4H2MBA This compound 2-Methylbutanoic_Acid->4H2MBA Hydroxylation P450_System Cytochrome P450 Monooxygenase System (e.g., CYP153A family) P450_System->4H2MBA Experimental_Workflow cluster_design Design & Construction cluster_strain_dev Strain Development cluster_production Production & Analysis Gene_Selection Gene Selection & Codon Optimization Plasmid_Construction Plasmid Construction Gene_Selection->Plasmid_Construction Transformation Transformation into E. coli Plasmid_Construction->Transformation Strain_Verification Strain Verification (PCR, Sequencing) Transformation->Strain_Verification Fermentation Fed-Batch Fermentation Strain_Verification->Fermentation Analysis Product Quantification (HPLC, GC-MS) Fermentation->Analysis

Caption: Overall workflow for engineering and producing this compound.

Protocol for Shake Flask Cultivation and Induction
  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 250 rpm.

  • Main Culture: Inoculate 50 mL of M9 minimal medium supplemented with 2% glucose and the appropriate antibiotics in a 250 mL baffled flask with 1 mL of the overnight culture.

  • Growth: Incubate at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 25-30°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Production Phase: Continue incubation at the lower temperature for 24-48 hours.

  • Sampling: Collect samples periodically to monitor cell growth (OD₆₀₀) and product formation.

Protocol for Fed-Batch Fermentation

For higher product titers, a fed-batch fermentation strategy is recommended. [5][10][11][12][13]

  • Bioreactor Setup: Prepare a 2 L bioreactor with 1 L of defined fermentation medium containing glucose, a nitrogen source, salts, and trace metals.

  • Inoculation: Inoculate the bioreactor with an overnight culture to an initial OD₆₀₀ of ~0.1.

  • Batch Phase: Grow the culture at 37°C, maintaining the pH at 7.0 with the addition of a base (e.g., NH₄OH). Let the culture grow until the initial glucose is depleted, indicated by a sharp increase in dissolved oxygen (DO).

  • Fed-Batch Phase:

    • Initiate a feeding strategy with a concentrated glucose solution to maintain a low glucose concentration in the bioreactor, preventing the formation of inhibitory byproducts.

    • When the OD₆₀₀ reaches a desired level (e.g., 20-30), lower the temperature to 25-30°C and induce with IPTG.

    • Continue the fed-batch cultivation for 48-72 hours, monitoring cell density and product concentration.

Parameter Batch Phase Fed-Batch Phase
Temperature37°C25-30°C
pH7.07.0
Dissolved OxygenMaintained at >20%Maintained at >20%
Agitation300-800 rpm500-1000 rpm
InductionNoneIPTG (0.1-1 mM)
Analytical Methods for Quantification

Accurate quantification of 4H2MBA is crucial for process optimization. A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

  • Principle: Separation of organic acids based on their polarity.

  • Column: A C18 reverse-phase column or a specific organic acid analysis column. [14][15][16][17][18]* Mobile Phase: An isocratic mobile phase of dilute sulfuric acid or phosphoric acid in water is typically used.

  • Detection: UV detector at 210 nm or a refractive index (RI) detector.

  • Sample Preparation: Centrifuge the fermentation broth to remove cells, and filter the supernatant through a 0.22 µm filter before injection.

  • Quantification: Generate a standard curve with pure 4H2MBA to determine the concentration in the samples.

  • Principle: Separation of volatile compounds followed by mass-based identification.

  • Derivatization: 4H2MBA is not sufficiently volatile for direct GC analysis and requires derivatization. Silylation is a common method where active hydrogens on the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (TMS) group. [19][20] * Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common silylation reagent.

  • Protocol for Derivatization:

    • Lyophilize a known volume of the cell-free supernatant.

    • Add a solution of BSTFA + 1% TMCS in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • GC Column: A non-polar column (e.g., DB-5ms) is suitable for the separation of the derivatized compounds. For chiral separation, a chiral column (e.g., a cyclodextrin-based column) would be necessary.

  • Mass Spectrometry: Use electron ionization (EI) and scan for the characteristic fragmentation pattern of the derivatized 4H2MBA to confirm its identity.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through a series of checks and controls:

  • Strain Verification: The integrity of the constructed plasmids and the engineered strain should be confirmed by PCR and DNA sequencing.

  • Negative Controls: A host strain containing an empty vector should be cultivated under the same conditions to ensure that the observed product is a result of the introduced pathway.

  • Analytical Confirmation: The identity of the product peak in HPLC should be confirmed by co-elution with an authentic standard and by GC-MS analysis of the derivatized compound.

  • Pathway Intermediates: Analysis of pathway intermediates (e.g., 2-methylbutanoic acid) can provide insights into potential bottlenecks in the biosynthetic pathway.

Conclusion and Future Outlook

The metabolic engineering of microorganisms for the production of this compound presents a promising opportunity for the sustainable synthesis of this valuable chiral molecule. While direct biosynthesis has not been extensively reported, the proposed pathway leveraging the hydroxylation of 2-methylbutanoic acid by a cytochrome P450 monooxygenase provides a rational and feasible starting point for research. The successful implementation of this strategy will depend on the careful selection and engineering of the hydroxylase enzyme to achieve high activity and selectivity towards the desired substrate. Further optimization of the host strain's metabolism and fermentation process will be crucial for achieving industrially relevant titers and yields. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on the development of a robust microbial cell factory for this compound production.

References

  • Ahn, T., Yun, C. H., & Choi, K. Y. (2006). Functional expression of human cytochrome P450 enzymes in Escherichia coli. Current drug metabolism, 7(5), 527–538.
  • Lin, H., Bennett, G. N., & San, K. Y. (2005). Fed-batch culture of a metabolically engineered Escherichia coli strain designed for high-level succinate production and yield under aerobic conditions. Biotechnology and bioengineering, 90(6), 775–779.
  • Guengerich, F. P., & Cheng, Q. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. International journal of molecular sciences, 24(4), 3322.
  • Kubo, T., Ishihara, K., & Arisawa, A. (2005). CYP153A6, a soluble P450 oxygenase catalyzing terminal-alkane hydroxylation. Journal of bacteriology, 187(5), 1641–1647.
  • Waterman, M. R. (1993). Heterologous expression of cytochrome P-450 in Escherichia coli. Biochemical Society transactions, 21(4), 1081–1085.
  • Van der Meer, J. R., & Sentchilo, V. (2015).
  • Scheps, D., Malca, S. H., Hoffmann, H., Nestl, B. M., & Hauer, B. (2011). CYP153A6, a Soluble P450 Oxygenase Catalyzing Terminal-Alkane Hydroxylation. Journal of Bacteriology, 193(21), 5836–5843.
  • Chen, M., & Li, Z. (2022). Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products. Critical reviews in biotechnology, 43(2), 227–241.
  • Tani, A., & Ishii, M. (2010). Gene Cloning and Characterization of Multiple Alkane Hydroxylase Systems in Rhodococcus Strains Q15 and NRRL B-16531. Applied and Environmental Microbiology, 76(12), 3949–3958.
  • Glieder, A., Farinas, E. T., & Arnold, F. H. (2002). Regio- and Enantioselective Alkane Hydroxylation with Engineered Cytochromes P450 BM-3. Journal of the American Chemical Society, 124(46), 13664–13665.
  • PubChem. (n.d.). This compound.
  • Mirjalili, M. K., & Ghassempour, A. (2011). Cloning and expression of alkane hydroxylase-1 from Alcanivorax borkumensis in Escherichia coli.
  • Liu, S., & Li, Y. (2011). Metabolic engineering of Escherichia coli for biotechnological production of high-value organic acids and alcohols. Applied microbiology and biotechnology, 89(3), 573–583.
  • But, A., & Le-Huu, P. (2022). CYP153A71 from Alcanivorax dieselolei: Oxidation beyond Monoterminal Hydroxylation of n-Alkanes. International Journal of Molecular Sciences, 23(19), 11776.
  • Wikipedia. (2023, December 12). 2-Methylbutanoic acid. In Wikipedia.
  • ResearchGate. (n.d.). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways.
  • Al-Tameemi, M. A. H. (2020). Cloning and Expression of Pseudomonas aeruginosa AlkB Gene in E. coli. Annals of the Romanian Society for Cell Biology, 7372-7379.
  • Semantic Scholar. (n.d.). Fed-batch culture of a metabolically engineered Escherichia coli strain designed for high-level succinate production and yield under aerobic conditions.
  • Dennig, A., & Thie, M. (2015). Whole-cell microtiter plate screening assay for terminal hydroxylation of fatty acids by P450s. Journal of biotechnology, 214, 103–108.
  • Ahuja, S. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 18(7), 664-671.
  • Gonzalez, R., & Worden, R. M. (2014). Metabolic Engineering of Escherichia coli for Production of Mixed-Acid Fermentation End Products. Frontiers in bioengineering and biotechnology, 2, 26.
  • van Beilen, J. B., & Funhoff, E. G. (2005). Functional Analysis of Alkane Hydroxylases from Gram-Negative and Gram-Positive Bacteria. Applied and Environmental Microbiology, 71(7), 3949–3958.
  • Tappel, R. C., Wang, Q., & Nomura, C. T. (2021). Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli. Frontiers in bioengineering and biotechnology, 9, 629813.
  • Lee, S. Y., Park, S. J., & Hong, S. H. (2003). Metabolic engineering of Escherichia coli for production of enantiomerically pure (R)-(-)-hydroxycarboxylic acids. Applied and environmental microbiology, 69(6), 3421–3426.
  • Whyte, L. G., & Greer, C. W. (2002). Gene Cloning and Characterization of Multiple Alkane Hydroxylase Systems in Rhodococcus Strains Q15 and NRRL B-16531. Applied and Environmental Microbiology, 68(12), 5949–5959.
  • ResearchGate. (n.d.). Fed-batch culture results obtained from the metabolically engineered E. coli strains constructed in this study.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Regis Technologies. (n.d.). A Guide to Derivatization Reagents for GC.
  • Zhang, X., & Wang, J. (2021). Engineering robust microorganisms for organic acid production. Journal of industrial microbiology & biotechnology, 48(9-10), kuab059.
  • Science.gov. (n.d.). chiral hplc method: Topics by Science.gov.
  • Wikipedia. (2023, October 28). Cytochrome P450 omega hydroxylase. In Wikipedia.
  • Chemistry For Everyone. (2023, August 14).
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • ResearchGate. (n.d.). (PDF) Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s.
  • Lu, W., & Lu, T. (2015).
  • Lu, W., & Lu, T. (2015). Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose. Biotechnology for biofuels, 8, 80.
  • Matsunaga, I., & Kusunose, E. (2000). Phytanic acid alpha-hydroxylation by bacterial cytochrome P450. Biochimica et biophysica acta, 1487(2-3), 223–231.
  • ResearchGate. (n.d.). (PDF) Construction of Escherichia Coli Cell Factories for Production of Organic Acids and Alcohols.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • ResearchGate. (n.d.). Metabolic engineering of Escherichia coli for biotechnological production of high-value organic acids and alcohols.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • Murarka, A., & Gonzalez, R. (2010). Escherichia coli Strains Engineered for Homofermentative Production of d-Lactic Acid from Glycerol. Applied and environmental microbiology, 76(23), 7797–7805.
  • Wang, Y., & Li, Y. (2014).
  • Google Patents. (n.d.). CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.
  • Stenutz. (n.d.). This compound.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.

Sources

Application Notes and Protocols: 4-Hydroxy-2-methylbutanoic Acid as a Versatile Chiral Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-2-methylbutanoic acid, a chiral hydroxy fatty acid, is a molecule of significant interest in synthetic organic chemistry.[1][2] Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, coupled with a stereogenic center at the C2 position, makes it a valuable and versatile starting material for the construction of a diverse array of complex molecules.[3] This technical guide provides an in-depth exploration of this compound as a chiral building block, offering detailed protocols for its key transformations and exploring its application in the synthesis of novel compounds with potential pharmaceutical and materials science applications. The focus is on providing researchers, scientists, and drug development professionals with the practical insights and methodologies required to effectively utilize this promising scaffold.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling and application in synthesis.

PropertyValueSource
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [1][2]
IUPAC Name This compound[1][2]
CAS Number 81381-89-7[1]
Appearance Predicted to be a liquid or low-melting solid-
Boiling Point 277.3 ± 23.0 °C (Predicted)[4]
Density 1.140 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.67 ± 0.10 (Predicted)[4]
Solubility Expected to be soluble in water, ethanol, and other polar organic solvents[5]

Key Synthetic Transformations and Protocols

This compound can undergo a variety of chemical transformations at its hydroxyl and carboxylic acid functionalities. The following section details protocols for some of the most synthetically useful reactions.

Fischer-Speier Esterification: Synthesis of 4-Hydroxy-2-methylbutanoate Esters

The carboxylic acid moiety of this compound can be readily converted to its corresponding ester via Fischer-Speier esterification. This acid-catalyzed reaction with an alcohol is a fundamental transformation for protecting the carboxylic acid or for synthesizing ester derivatives with specific properties.[6][7]

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[8]

  • Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent or in large excess shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[8]

  • Removal of Water: The formation of water as a byproduct also influences the equilibrium. While not always necessary when using a large excess of alcohol, for less reactive substrates or to maximize yield, water can be removed azeotropically using a Dean-Stark apparatus.[8]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq, which also serves as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-hydroxy-2-methylbutanoate.

  • Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Workflow Diagram:

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products 4-hydroxy-2-methylbutanoic_acid This compound Reflux Reflux (2-4h) 4-hydroxy-2-methylbutanoic_acid->Reflux Methanol Methanol (excess) Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reflux->Workup Purification Purification Workup->Purification Methyl_ester Methyl 4-hydroxy-2-methylbutanoate Purification->Methyl_ester

Caption: Fischer Esterification Workflow.

Intramolecular Cyclization (Lactonization): Synthesis of α-Methyl-γ-butyrolactone

The presence of both a hydroxyl and a carboxylic acid group in the same molecule allows for intramolecular esterification, or lactonization, to form a cyclic ester. In the case of this compound, this reaction yields α-methyl-γ-butyrolactone, a valuable five-membered lactone.[8][9] This transformation can be catalyzed by either acid or base.

Causality Behind Experimental Choices:

  • Acid Catalysis: Similar to intermolecular esterification, an acid catalyst protonates the carbonyl group, making it more susceptible to nucleophilic attack by the intramolecular hydroxyl group.

  • High Dilution: While not always strictly necessary for intramolecular reactions, performing the reaction under high dilution can favor the intramolecular cyclization over intermolecular polymerization.

  • Azeotropic Distillation: The removal of water via a Dean-Stark trap is highly effective in driving the equilibrium towards the lactone product.[8]

Materials:

  • This compound

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected (typically 2-6 hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the toluene solution with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.

  • The resulting crude α-methyl-γ-butyrolactone can be purified by vacuum distillation.[10]

Reaction Scheme:

Lactonization Reactant This compound Product α-Methyl-γ-butyrolactone Reactant->Product Catalyst Catalyst p-TsOH, Toluene Reflux, -H₂O

Caption: Acid-catalyzed lactonization.

Oxidation of the Primary Alcohol: Synthesis of 2-Methylsuccinic Acid

The primary hydroxyl group of this compound can be oxidized to a carboxylic acid, yielding 2-methylsuccinic acid, a dicarboxylic acid that can serve as a monomer for polyester synthesis or as a building block for other complex molecules.

Causality Behind Experimental Choices:

  • Oxidizing Agent: A strong oxidizing agent is required to convert a primary alcohol to a carboxylic acid. Pyridinium dichromate (PDC) in a polar solvent like dimethylformamide (DMF) is a suitable choice for this transformation, as it is less acidic than pyridinium chlorochromate (PCC) and can effect the complete oxidation of non-conjugated primary alcohols to carboxylic acids.[11][12]

  • Solvent: The choice of solvent is critical. In dichloromethane, PDC typically oxidizes primary alcohols to aldehydes. In DMF, the oxidation proceeds to the carboxylic acid.[12]

  • Reaction Conditions: The reaction is typically carried out at room temperature. The use of an inert solid like Celite or silica gel can help to prevent the formation of a tar-like residue that can complicate product isolation.[11]

Materials:

  • This compound

  • Pyridinium dichromate (PDC)

  • Dimethylformamide (DMF, anhydrous)

  • Celite or silica gel

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a suspension of PDC (e.g., 2.0-2.5 eq) and Celite or silica gel in anhydrous DMF.

  • Add a solution of this compound (1.0 eq) in DMF to the suspension.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the chromium salts.

  • Wash the filtrate with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 2-methylsuccinic acid can be purified by recrystallization.

Oxidation Workflow:

Oxidation_Workflow Start This compound Reaction Stir at RT (12-24h) Start->Reaction Reagents PDC, DMF, Celite Reagents->Reaction Filtration Dilute with Ether Filter through Celite Reaction->Filtration Extraction Aqueous Workup (HCl, H₂O, Brine) Filtration->Extraction Purification Recrystallization Extraction->Purification Product 2-Methylsuccinic Acid Purification->Product

Caption: Oxidation of the primary alcohol.

Applications in the Synthesis of Novel Compounds

The versatility of this compound as a chiral building block extends to the synthesis of a variety of valuable compounds.

Precursor for the Synthesis of a Valsartan Side-Chain Intermediate

Valsartan is a widely used angiotensin II receptor antagonist for the treatment of hypertension.[13] A key component of the valsartan molecule is an L-valine derivative. (S)-4-hydroxy-2-methylbutanoic acid can serve as a precursor to the necessary (S)-valine synthon through a stereospecific conversion of the hydroxyl group to an amino group.

Synthetic Rationale: The synthesis involves the esterification of the carboxylic acid, followed by activation of the primary hydroxyl group (e.g., as a mesylate or tosylate), displacement with an azide, and subsequent reduction to the amine. This sequence ensures the retention of the stereochemistry at the C2 position.

Proposed Synthetic Pathway:

Valsartan_Intermediate Start (S)-4-Hydroxy-2-methylbutanoic Acid Ester (S)-Methyl 4-hydroxy-2-methylbutanoate Start->Ester 1. MeOH, H⁺ Mesylate (S)-Methyl 4-(mesyloxy)-2-methylbutanoate Ester->Mesylate 2. MsCl, Et₃N Azide (S)-Methyl 4-azido-2-methylbutanoate Mesylate->Azide 3. NaN₃, DMF Amine (S)-Methyl 4-amino-2-methylbutanoate (L-Valine derivative) Azide->Amine 4. H₂, Pd/C

Caption: Synthesis of a valsartan side-chain precursor.

This L-valine derivative can then be used in the synthesis of valsartan, for example, by reaction with 4-bromomethyl-2'-cyanobiphenyl followed by acylation and subsequent transformations.[14]

Synthesis of Chiral γ-Butyrolactones with Potential Antimicrobial Activity

As previously discussed, this compound can be readily cyclized to α-methyl-γ-butyrolactone. The γ-butyrolactone scaffold is present in numerous natural products with a wide range of biological activities, including antifungal and antibacterial properties.[5][15] By introducing various substituents at the α- and γ-positions of the lactone ring, novel derivatives with potentially enhanced or selective antimicrobial activity can be synthesized. For instance, α-methylene-γ-butyrolactones have shown potent antifungal activity.[1][15]

Synthetic Strategy: Derivatives of this compound can be synthesized and then subjected to lactonization to produce a library of substituted γ-butyrolactones for biological screening.

Monomer for Biodegradable Polyesters

Hydroxy acids are ideal monomers for the synthesis of biodegradable polyesters through self-condensation.[9][16] The resulting polyesters are often biocompatible and find applications in the medical and packaging industries.[4] this compound can be polymerized to form poly(4-hydroxy-2-methylbutanoate), a polyester with a chiral center in the repeating unit.

Polymerization Rationale: The polymerization can be achieved through polycondensation, typically at elevated temperatures and under vacuum to remove the water byproduct and drive the reaction towards high molecular weight polymer formation. The methyl group on the polymer backbone is expected to influence the polymer's properties, such as its crystallinity, melting point, and degradation rate, compared to its linear counterpart, poly(4-hydroxybutanoate).

Conclusion

This compound is a highly valuable and versatile chiral building block with significant potential in the synthesis of novel compounds for a range of applications. Its bifunctional nature allows for a variety of selective transformations, including esterification, lactonization, and oxidation, providing access to a diverse array of chiral intermediates. The application of this building block in the synthesis of pharmaceutical agents, such as precursors for valsartan, and as a monomer for biodegradable polymers highlights its importance in both medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to facilitate further research and development in harnessing the synthetic potential of this promising chiral molecule.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14081034, this compound.
  • ChemBK. (2024, April 9). This compound lactone.
  • MDPI. (2020, December 11). New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities.
  • Google Patents. (n.d.). Process for the preparation of valsartan intermediate.
  • MDPI. (2024, August 8). Design, synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing benzothiophene moiety.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Royal Society of Chemistry. (2021). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options.
  • ScienceDirect. (2002). Chemical syntheses of biodegradable polymers.
  • Quick Company. (n.d.). Process For The Preparation Of Valsartan Intermediate.
  • Stenutz. (n.d.). This compound.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • MDPI. (2004, June 30). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60846, Valsartan.
  • ResearchGate. (2024, August 7). A simple and efficient synthesis of the valsartan.
  • LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes.
  • Chem-Station. (2014, April 30). PCC/PDC Oxidation.
  • PubMed. (n.d.). Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals.
  • ResearchGate. (2025, August 10). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals.
  • AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT.
  • Royal Society of Chemistry. (2023, April 15). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenol.
  • Glasgow School of Art. (n.d.). Oxidation of primary alcohols to carboxylic acids : a guide to current common practice.
  • Google Patents. (n.d.). Synthetic method of 4-substituted chiral gamma-butyrolactone.

Sources

Navigating the Laboratory Landscape: A Comprehensive Guide to the Safe Handling and Potential Applications of 4-Hydroxy-2-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed application note and protocol for the safe handling and exploration of 4-hydroxy-2-methylbutanoic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the rationale behind these recommendations, ensuring a culture of safety and informed scientific practice.

Understanding this compound: A Profile

This compound is a hydroxy fatty acid with the molecular formula C5H10O3.[1][2][3] Its structure, featuring both a hydroxyl and a carboxylic acid functional group, suggests its potential as a versatile molecule in various scientific contexts.

Property Value Source
IUPAC Name This compound[1]
Molecular Formula C5H10O3[1]
Molecular Weight 118.13 g/mol [1]
Synonyms α-methyl-δ-hydroxy-n-butyric acid, α-methyl-δ-hydroxybutyric acid[2]

While specific applications for this exact molecule are not extensively documented in publicly available literature, the structural motifs present in this compound are found in molecules with significant biological and chemical relevance. This suggests its potential utility in several areas of research and development, which will be explored later in this guide.

Hazard Assessment and Safety Protocols: A Proactive Approach

Anticipated Hazards

Based on data from analogous compounds such as 2-methylbutyric acid, 4-hydroxy-2-butanone, and other hydroxy carboxylic acids, the following hazards should be anticipated:

  • Skin Irritation and Corrosion: Carboxylic acids can be irritating to the skin and may cause burns upon prolonged contact.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.

Hazard_Overview

Caption: Anticipated hazards and primary routes of exposure for this compound.
Personal Protective Equipment (PPE)

A stringent PPE policy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[5] A face shield should be worn when there is a risk of splashing.

  • Skin Protection: A chemically resistant lab coat must be worn.[5]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and changed immediately if contaminated.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing dust or aerosols.[4]

    • Use only in a well-ventilated area or a chemical fume hood.[5]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep containers tightly closed.[5]

    • Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidents can occur. A well-defined emergency response plan is crucial.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Response
  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity and the laboratory supervisor.

    • Prevent the spill from entering drains.

    • Follow your institution's emergency spill response procedures.

Spill_Response_Workflow

Caption: A workflow for responding to spills of this compound.

Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[4]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not dispose of it down the drain or with regular laboratory trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Potential Applications in Research and Drug Development: An Outlook

While direct applications of this compound are not widely reported, its structural features suggest several promising avenues for investigation.

As a Chiral Building Block in Organic Synthesis

The presence of a chiral center at the C2 position makes this compound a potential chiral synthon. Similar hydroxy carboxylic acids are valuable starting materials in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[6] The stereospecific synthesis of either the (R) or (S) enantiomer of this compound could provide a valuable tool for medicinal chemists.

In Metabolic Research

Structurally related compounds, such as 2-hydroxy-2-methylbutanoic acid, have been identified as metabolites in certain inborn errors of metabolism.[7] This suggests that this compound could be investigated as a potential biomarker or a metabolic intermediate in various biological pathways.

In Materials Science and Polymer Chemistry

The dual functionality of a hydroxyl and a carboxylic acid group allows for the potential use of this compound as a monomer in the synthesis of polyesters and other polymers. A related compound, 4-hydroxy-2-methylenebutanoic acid, has applications in polymer chemistry.[8]

Potential_Applications

Caption: Potential areas of application for this compound in scientific research.

Conclusion: A Commitment to Safety and Discovery

The responsible use of any chemical in the laboratory begins with a thorough understanding of its potential hazards and the implementation of robust safety protocols. While specific data for this compound is limited, the principles of handling analogous carboxylic acids provide a strong foundation for its safe management. By adhering to the guidelines outlined in this document, researchers can confidently explore the potential of this molecule in their scientific endeavors, paving the way for new discoveries in organic synthesis, metabolic research, and materials science.

References

Sources

Troubleshooting & Optimization

troubleshooting low yield in 4-hydroxy-2-methylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-2-methylbutanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this valuable hydroxy acid. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot low yields and optimize your reaction conditions.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers. While its structure appears straightforward, its synthesis can be fraught with challenges, primarily due to competing side reactions and the inherent reactivity of the functional groups. Low yields are a common complaint, often stemming from issues in reaction control, byproduct formation, and purification. This guide provides a structured approach to identifying and resolving these issues.

Assumed Synthetic Pathway

For the context of this troubleshooting guide, we will focus on a common and cost-effective, yet challenging, synthetic route starting from propionaldehyde and formaldehyde. This pathway involves two key stages:

  • Crossed Aldol-Cannizzaro Reaction: A base-catalyzed reaction between propionaldehyde and formaldehyde to form the intermediate, 2-methyl-1,3-propanediol.

  • Selective Oxidation: The selective oxidation of one of the primary hydroxyl groups of 2-methyl-1,3-propanediol to a carboxylic acid.

Synthetic Pathway Propionaldehyde Propionaldehyde Intermediate_Diol 2-Methyl-1,3-propanediol Propionaldehyde->Intermediate_Diol Formaldehyde Formaldehyde Formaldehyde->Intermediate_Diol Base Base (e.g., Ca(OH)₂) Base->Intermediate_Diol Oxidant Selective Oxidant (e.g., Pt/C, O₂) Intermediate_Diol->Oxidant Final_Product This compound Intermediate_Diol->Final_Product Oxidant->Final_Product

Caption: Assumed synthetic pathway for this compound.

Troubleshooting Guide

Part 1: The Crossed Aldol-Cannizzaro Reaction (Propionaldehyde + Formaldehyde)

This initial step is often the primary source of low yields due to a complex network of competing reactions.

Question 1: My yield of 2-methyl-1,3-propanediol is extremely low, and I'm getting a complex mixture of products. What's going on?

Answer: This is a classic issue in crossed aldol reactions.[1][2] The root cause is the competition between the desired crossed aldol pathway and several side reactions.

Probable Causes & Solutions:

  • Self-Condensation of Propionaldehyde: Propionaldehyde can react with itself (aldol addition/condensation) to form a mixture of products. Since propionaldehyde has alpha-hydrogens, it can act as both the nucleophile (enolate) and the electrophile.[2][3][4]

    • Solution: The key is to maintain a very low concentration of the enolizable aldehyde (propionaldehyde) relative to the non-enolizable aldehyde (formaldehyde). This can be achieved by the slow, controlled addition of propionaldehyde to a mixture of formaldehyde and the base. This ensures that the enolate of propionaldehyde, once formed, is more likely to react with the more abundant and more reactive formaldehyde.[3][5]

  • Cannizzaro and Crossed-Cannizzaro Reactions: In the presence of a strong base, aldehydes without α-hydrogens, like formaldehyde, can undergo the Cannizzaro reaction, where two molecules disproportionate to an alcohol and a carboxylic acid (methanol and formic acid in this case).[6][7] The desired pathway is a crossed Cannizzaro-type reaction where formaldehyde acts as a hydride donor to reduce an intermediate aldehyde.

    • Solution: Use formaldehyde as the sacrificial reductant in excess.[7][8][9] This drives the desired crossed reaction. The reaction conditions (base concentration, temperature) must be carefully optimized to favor the intended pathway over the simple Cannizzaro reaction of formaldehyde.

  • Incorrect Stoichiometry and Base: The molar ratio of formaldehyde to propionaldehyde is critical.

    • Solution: A significant excess of formaldehyde (e.g., 2-3 equivalents) is typically used. The choice of base is also important. While strong bases like NaOH are used in the classic Cannizzaro reaction, for this crossed reaction, a milder base like calcium hydroxide (Ca(OH)₂) is often employed to better control the reaction rate and minimize side reactions.

Side_Reactions_Step1 cluster_desired Desired Reaction cluster_side Side Reactions Propionaldehyde_enol Propionaldehyde (as enolate) Formaldehyde_elec Formaldehyde (as electrophile) Propionaldehyde_enol->Formaldehyde_elec Crossed Aldol Intermediate_Diol 2-Methyl-1,3-propanediol Formaldehyde_elec->Intermediate_Diol Reduction (Crossed Cannizzaro) Propionaldehyde_self Propionaldehyde (Self-condensation) Side_Products Mixture of Aldol Adducts & Formate/Methanol Propionaldehyde_self->Side_Products Formaldehyde_cannizzaro Formaldehyde (Cannizzaro) Formaldehyde_cannizzaro->Side_Products

Caption: Competing reactions in the first step of the synthesis.

Experimental Protocol 1: Optimized Crossed Aldol-Cannizzaro Reaction

  • To a stirred solution of formaldehyde (2.5 eq.) and calcium hydroxide (1.1 eq.) in water, slowly add propionaldehyde (1.0 eq.) over 2-3 hours, maintaining the temperature at 15-20°C.

  • After the addition is complete, continue stirring at room temperature for 12-18 hours.

  • Monitor the disappearance of propionaldehyde by GC or TLC.

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., formic acid) to precipitate calcium salts.

  • Filter the mixture and wash the filter cake with a small amount of water.

  • The aqueous filtrate containing 2-methyl-1,3-propanediol can be purified by distillation or used directly in the next step after concentrating.[10][11]

Part 2: Selective Oxidation of 2-Methyl-1,3-propanediol

The challenge in this step is to oxidize only one of the two primary hydroxyl groups to a carboxylic acid without over-oxidation or C-C bond cleavage.

Question 2: My oxidation of 2-methyl-1,3-propanediol gives a very low yield of the desired hydroxy acid. Instead, I'm isolating the di-acid or the starting diol.

Answer: This points to issues with the selectivity of your oxidation method. Oxidizing a diol to a mono-acid requires careful selection of the catalyst and reaction conditions.

Probable Causes & Solutions:

  • Over-oxidation: Strong, non-selective oxidizing agents (e.g., hot KMnO₄, concentrated HNO₃) will likely oxidize both hydroxyl groups, leading to the formation of 2-methylmalonic acid, or cleave the C-C bond.

    • Solution: Employ a chemoselective catalytic oxidation system. Heterogeneous catalysts like platinum on carbon (Pt/C) with oxygen or air as the terminal oxidant in an aqueous basic solution are known to selectively oxidize primary alcohols to carboxylates.[12] The reaction is typically run at a controlled pH (8-10) and temperature.

  • Incomplete Conversion: If you are recovering a significant amount of the starting diol, your catalyst may be inactive or the reaction conditions may not be optimal.

    • Solution: Ensure your catalyst is active and not poisoned. The reaction pH, temperature, and oxygen/air pressure are critical parameters that need to be optimized. A higher catalyst loading or temperature may be required, but this must be balanced against the risk of over-oxidation.

  • Formation of Lactone: A significant portion of your product might be converting to the corresponding lactone (3-methyldihydrofuran-2(3H)-one) during the reaction or, more commonly, during acidic work-up.

    • Solution: The oxidation is often performed under basic conditions, which keeps the carboxylic acid as its salt and prevents lactonization.[13] During work-up, acidification to isolate the free acid should be done at low temperatures and the product should be extracted quickly into an organic solvent to minimize its time in an acidic aqueous environment.[14]

Table 1: Comparison of Oxidation Methods

Oxidant SystemSelectivity for Mono-acidCommon Issues
Strong Oxidants (KMnO₄, H₂CrO₄)LowOver-oxidation, C-C cleavage
TEMPO/NaOCl/NaClO₂HighCan be expensive, requires careful control
Pt/C, O₂ (air), basic pHHighCatalyst poisoning, requires pH control
Enzymatic (e.g., ADH/ALDH)Very HighSubstrate concentration limits, enzyme cost

Experimental Protocol 2: Selective Catalytic Oxidation

  • In a pressure reactor, prepare an aqueous solution of 2-methyl-1,3-propanediol.

  • Add 5% Platinum on carbon catalyst (e.g., 1-5 mol%).

  • Adjust the pH of the solution to 9 with a base (e.g., NaHCO₃ or NaOH).

  • Pressurize the reactor with air or oxygen (e.g., 3-5 bar) and heat to 60-80°C with vigorous stirring.

  • Monitor the reaction progress by HPLC, observing the formation of the carboxylate.

  • After the reaction is complete, cool the reactor, vent, and filter off the catalyst.

  • Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 with cold HCl.

  • Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use a Grignard reaction to synthesize this molecule? A: Yes, in principle. For example, a Grignard reagent derived from a protected 2-bromoethanol could react with methylmalonic ester. However, this route involves more steps (protection/deprotection) and can be more expensive than the aldehyde-based route discussed. Another possibility is the reaction of a methyl Grignard reagent with succinic anhydride, followed by selective reduction of the resulting keto-acid, but controlling the selectivity can be difficult.[15]

Q2: During purification by distillation, I seem to be losing a lot of my product. Why? A: this compound has a high boiling point and is prone to intramolecular esterification (lactonization) at elevated temperatures to form 3-methyldihydrofuran-2(3H)-one.[16] This lactone is more volatile than the parent acid. It is advisable to avoid high-temperature distillation. Purification by column chromatography on silica gel (with a solvent system containing a small amount of acid like acetic acid to keep the carboxyl group protonated) or crystallization are often better options.

Q3: How can I confirm if the byproduct I'm seeing is the lactone? A: You can use spectroscopic methods. In IR spectroscopy, the lactone will show a characteristic C=O stretch at a higher frequency (around 1770 cm⁻¹) compared to the carboxylic acid (around 1710 cm⁻¹). In ¹H NMR, the protons adjacent to the oxygen in the lactone ring will have a distinct chemical shift. You can also intentionally induce lactonization by heating a small sample of your purified acid with a trace amount of acid catalyst and see if the byproduct peak increases in your analytical trace (e.g., GC-MS or LC-MS).

Q4: Is it possible to convert the unwanted lactone byproduct back to the desired hydroxy acid? A: Yes. The lactonization is a reversible equilibrium.[13] You can recover the hydroxy acid from the lactone by base-catalyzed hydrolysis (saponification). Simply treat the lactone-containing mixture with an aqueous base (e.g., NaOH or KOH) at room temperature or with gentle heating, followed by careful acidification to retrieve the open-chain acid.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Step1 Analyze Purity of 2-Methyl-1,3-propanediol Start->Check_Step1 Check_Step2 Analyze Byproducts of Oxidation Step Start->Check_Step2 Low_Diol Low Yield of Diol Check_Step1->Low_Diol Low_Oxidation Low Yield from Oxidation Check_Step2->Low_Oxidation Sol_Step1 Optimize Aldol-Cannizzaro: - Slow addition of Propionaldehyde - Excess Formaldehyde - Control Temperature & Base Low_Diol->Sol_Step1 Yes Sol_Step2_Selectivity Improve Oxidation Selectivity: - Use Pt/C with O₂ - Control pH (8-10) - Optimize Temperature Low_Oxidation->Sol_Step2_Selectivity Di-acid or Diol present Sol_Step2_Lactone Prevent Lactonization: - Basic reaction conditions - Cold & quick acidic workup - Hydrolyze lactone byproduct Low_Oxidation->Sol_Step2_Lactone Lactone is major byproduct

Caption: A general workflow for troubleshooting low yields.

References

  • BenchChem. (n.d.). Troubleshooting Low Yield in Aldol Condensation.
  • Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers.
  • Wolleb, H., et al. (n.d.).
  • Chemistry Steps. (n.d.). Cannizzaro Reaction.
  • Furukawa, K., Shibuya, M., & Yamamoto, Y. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex. Organic Letters, 17, 2282-2285.
  • ACS Publications. (n.d.). Aldol Condensation of Methyl Propionate and Formaldehyde: Thermodynamics, Reaction Process, and Network. Industrial & Engineering Chemistry Research.
  • ChemRxiv. (n.d.). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor.
  • Google Patents. (n.d.).
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Wikipedia. (n.d.). Cannizzaro reaction.
  • SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed.
  • BenchChem. (n.d.). Preventing lactonization of hydroxycitric acid during analysis.
  • Wikipedia. (n.d.). Aldol reaction.
  • Online Chemistry notes. (2021, June 6). Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism.
  • Google Patents. (n.d.).
  • PMC - NIH. (n.d.). Oxidations of Alcohols, Aldehydes, and Diols using NaBr and Selectfluor.
  • EapearlChem. (n.d.). 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent.
  • Chemistry LibreTexts. (2020, May 30). 23.
  • Chemistry Stack Exchange. (2023, July 16). Can diols be oxidised to hydroxyacids? [closed].
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
  • Reform
  • Quora. (2022, March 30). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons.
  • Organic Chemistry Portal. (n.d.). Lactone synthesis.
  • ResearchGate. (2023, December 1). Liquid phase aldol condensation of formaldehyde and propionaldehyde catalyzed by L-proline functional polymers | Request PDF.
  • Leah4Sci. (2020, February 20).
  • TutorChase. (n.d.).
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2022, April 14).
  • Wikipedia. (n.d.). 1,4-Butanediol.
  • Green Chemistry (RSC Publishing). (n.d.).
  • Organic Syntheses Procedure. (n.d.). 4-ethyl-2-methyl-2-octenoic acid.
  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • Chegg.com. (2019, November 13). Solved (b) The following products G - K might possibly be | Chegg.com.
  • ResearchGate. (n.d.).
  • Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL.
  • ResearchGate. (n.d.). General mechanism for the d-lactonisation of hydroxy acids. R represents the remainder of the molecule.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol.
  • PMC - NIH. (n.d.). Lactonization as a general route to β-C(sp3)
  • Hive Methods Discourse. (2004, February 19).
  • ElectronicsAndBooks. (n.d.). 362 Reformatsky Reaction with Compounds of the Ethylene Oxide Type.
  • Semantic Scholar. (2008, May 3).
  • PubChem - NIH. (n.d.). This compound | C5H10O3 | CID 14081034.
  • YouTube. (2020, October 29).
  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Scheme 1 Reagents: (i)

Sources

Technical Support Center: Optimizing the Chromatographic Purification of 4-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-hydroxy-2-methylbutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this polar hydroxy fatty acid.[1] Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your purification workflows.

I. Understanding the Analyte: this compound

This compound is a polar organic compound, and its purification by chromatography can present challenges.[2][3] Its polarity, due to the presence of both a hydroxyl and a carboxylic acid group, can lead to poor retention on traditional reversed-phase columns.[3][4][5] Furthermore, the carboxylic acid moiety means its ionization state is pH-dependent, which significantly impacts its chromatographic behavior.[6][7]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC5H10O3PubChem[1]
Molecular Weight118.13 g/mol PubChem[1]
AppearanceVaries (often an oil or low-melting solid)General Knowledge
PolarityHighGeneral Knowledge

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic purification of this compound.

Poor or No Retention on Reversed-Phase Columns

Question: My this compound is eluting in or near the void volume of my C18 column. How can I increase its retention?

Answer: This is a common issue for polar compounds like this compound on nonpolar stationary phases.[2][3][4] Here’s a systematic approach to troubleshoot and resolve this problem:

A. Assess and Modify the Mobile Phase

  • Increase the Aqueous Component: Start by increasing the percentage of the aqueous portion of your mobile phase. A higher water content will decrease the mobile phase's elution strength, promoting greater interaction between the polar analyte and the nonpolar stationary phase.

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter.[7] To increase retention of a carboxylic acid, you need to suppress its ionization. This is achieved by lowering the pH of the mobile phase to at least 1.5-2 pH units below the pKa of the carboxylic acid group. For most carboxylic acids, a mobile phase pH between 2.5 and 3.5 is a good starting point.[8]

    • Recommended Acidic Additives:

      • 0.1% Formic Acid: A common choice for LC-MS applications due to its volatility.[9][10]

      • 0.1% Acetic Acid: Another volatile option suitable for LC-MS.[9][10]

      • 0.1% Trifluoroacetic Acid (TFA): Provides excellent peak shape but can cause ion suppression in mass spectrometry.[9][10]

      • Phosphate Buffer (e.g., 20 mM potassium phosphate): Offers excellent pH control but is not volatile and therefore not suitable for LC-MS.[9][10]

B. Consider Alternative Chromatographic Modes

If modifying the mobile phase in reversed-phase chromatography is insufficient, consider these alternative techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of very polar analytes.[3][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent.

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties, which can significantly enhance the retention of polar and ionizable compounds.[3][11][12]

  • Ion-Exclusion Chromatography: This is a highly effective mode for separating organic acids.[13][14] It employs a cation-exchange resin in the H+ form as the stationary phase and an acidic mobile phase. Separation is based on the degree of ionization of the acids.[13]

  • Aqueous Normal Phase (ANP) Chromatography: This mode offers both reversed-phase and normal-phase retention mechanisms, making it versatile for separating polar compounds.[5]

C. Workflow for Improving Retention

Caption: Decision tree for troubleshooting poor retention.

Peak Tailing

Question: I am observing significant peak tailing for this compound. What are the likely causes and how can I fix it?

Answer: Peak tailing can compromise resolution and quantification. The primary causes for acidic compounds are secondary interactions with the stationary phase and issues with the mobile phase.

A. Address Secondary Interactions

  • Mobile Phase pH: The most common cause of tailing for acidic compounds is the interaction of the ionized carboxylate group with active sites on the silica backbone of the stationary phase.[15] Ensure the mobile phase pH is low enough to fully protonate the carboxylic acid.

  • Use of Additives:

    • Acidic Modifiers: As mentioned for improving retention, acidic modifiers like formic acid, acetic acid, or TFA will also improve peak shape by minimizing secondary interactions.[15][16]

    • Buffers: A buffer will maintain a constant pH throughout the analysis, which is crucial for consistent peak shape.[7] A buffer concentration of 10-50 mM is generally recommended.

B. Check for Column Issues

  • Column Contamination: Accumulation of sample matrix components on the column can lead to peak tailing.[15] Implement a regular column washing procedure.

  • Column Degradation: Operating at extreme pH values can damage the stationary phase.[8] Ensure you are using a column rated for the pH of your mobile phase.

C. Injection Solvent Mismatch

  • If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[15] Whenever possible, dissolve your sample in the initial mobile phase.[15]

D. Troubleshooting Workflow for Peak Tailing

Caption: Systematic approach to resolving peak tailing.

Low Yield or Sample Degradation

Question: My recovery of this compound is low after purification. Could the compound be degrading?

Answer: While this compound is relatively stable, degradation is possible under certain conditions. The related compound, 4-hydroxy-2-methylenebutanoic acid, is known to be unstable and can undergo lactonization.[17]

A. Assess pH and Temperature Conditions

  • pH Extremes: Strong acidic or basic conditions, especially when combined with elevated temperatures, can potentially lead to degradation. If possible, maintain the pH of your sample and mobile phase within a moderate range.

  • Temperature: Keep sample storage and processing temperatures low to minimize any potential degradation. Store samples at -20°C or below.[15]

B. Consider Lactonization

  • Although less likely for the saturated this compound compared to its unsaturated counterpart, the possibility of intramolecular esterification (lactonization) to form α-methyl-γ-butyrolactone should be considered, especially under acidic conditions.[18] Analyze your collected fractions for the presence of this potential lactone by-product.

C. Adsorption to Surfaces

  • Highly polar compounds can sometimes adsorb to the surfaces of glassware or the HPLC system. Using silanized glassware or adding a small amount of an organic modifier to your sample solvent can help mitigate this.

III. Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for purifying this compound?

A1: The "best" method depends on the purity requirements and the scale of the purification.

  • For high-resolution analytical separations and small-scale purification, reversed-phase HPLC with a C18 column can be effective, provided the mobile phase is optimized for retention and peak shape (i.e., acidic pH).[4] HILIC or mixed-mode chromatography are excellent alternatives if retention on C18 is insufficient.[3][5][11][12]

  • For larger-scale purification, ion-exchange chromatography can be a very effective and economical choice for organic acids.[19][20] It allows for the separation of the acid from neutral and basic impurities.[21]

Q2: How do I choose the right column for my purification?

A2:

  • Reversed-Phase: Start with a standard C18 or C8 column. If you still face challenges with retention or peak shape, consider a column with a polar-embedded or polar-endcapped stationary phase, which are designed to better retain polar compounds.[5]

  • HILIC: A variety of HILIC stationary phases are available, including bare silica, and phases bonded with amide, diol, or zwitterionic functional groups.

  • Ion-Exchange: For anion-exchange chromatography, a resin with quaternary ammonium functional groups is typically used. For ion-exclusion, a strong cation-exchange resin in the H+ form is the standard choice.[13]

Q3: What detection method is most suitable for this compound?

A3:

  • UV Detection: this compound lacks a strong chromophore, so UV detection will have low sensitivity. Detection is typically performed at low wavelengths, such as 200-210 nm.[22][23]

  • Refractive Index (RI) Detection: RI detection can be used, but it is not compatible with gradient elution and is generally less sensitive than other methods.

  • Evaporative Light Scattering Detection (ELSD): ELSD is a good option for non-volatile compounds without a UV chromophore and is compatible with gradient elution.

  • Mass Spectrometry (MS): LC-MS is the most sensitive and selective detection method.[15][24] It can provide confirmation of the compound's identity through its mass-to-charge ratio. Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

Q4: Are there any special considerations for the chiral separation of (R)- and (S)-4-hydroxy-2-methylbutanoic acid?

A4: Yes, separating the enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often successful for separating chiral acids.[23][25][26] The mobile phase is typically a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol, and a small amount of an acidic additive like TFA to improve peak shape.[23][25] Supercritical fluid chromatography (SFC) is also a powerful technique for chiral separations.[23]

Q5: How can I scale up my purification method?

A5: Scaling up from an analytical to a preparative method requires careful consideration.

  • Column Loading: You will need to determine the maximum amount of sample that can be loaded onto your preparative column without sacrificing resolution.

  • Flow Rate: The flow rate will need to be increased proportionally to the cross-sectional area of the preparative column.

  • Gradient Profile: The gradient profile may need to be adjusted to maintain the separation achieved at the analytical scale.

  • Alternative Methods: For large-scale purification, consider methods like crystallization of diastereomeric salts or distillation, which can be more cost-effective than chromatography.[27]

IV. Experimental Protocols

Protocol 1: Optimized Reversed-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or MS (ESI-)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A.

Protocol 2: Ion-Exclusion Chromatography Method
  • Column: Strong cation-exchange resin in H+ form (e.g., Bio-Rad Aminex HPX-87H)

  • Mobile Phase: 5 mM Sulfuric Acid in Water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 50 °C

  • Detection: UV at 210 nm or RI

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

V. References

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.

  • Reversed-phase chromatography. Wikipedia.

  • Organic Acid Purification. Purolite.

  • Analytical Methods for Organic Acids. Shimadzu.

  • Chemical Investigations of the Tobacco Plant: X. Determination of Organic Acids by Ion Exchange Chromatography. (1953). The Connecticut Agricultural Experiment Station.

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.

  • Introduction to Ion Exchange Chromatography. Bio-Rad.

  • WO1999044707A2 - Purification of organic acids using anion exchange chromatography. Google Patents.

  • 4-Hydroxy-2-methylenebutanoic Acid | CAS 24923-76-0. Benchchem.

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2013). PubMed Central.

  • This compound lactone. ChemBK.

  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography.

  • HILIC Separation of Carboxylic Acids. SIELC Technologies.

  • chromatography of carboxylic acid derivatives of aminoacids? (2022, July 11). Reddit.

  • Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water.

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials.

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.

  • Technical Support Center: Chiral Separation of (R)- and (S)-2-Hydroxy-3-methylbutanoic acid. Benchchem.

  • Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC. Benchchem.

  • This compound. PubChem.

  • Technical Support Center: Scaling Up Production of (S)-2-Hydroxy-3-methylbutanoic Acid. Benchchem.

  • Application Note: Chiral Separation of 2-Hydroxy-2-methylbutanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC). Benchchem.

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.

  • Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. (2004). Journal of Chromatography A.

  • An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methylbutanoic Acid. Benchchem.

  • Technical Support Center: LC-MS/MS Analysis of 2-Hydroxy-3-methylbutanoic Acid. Benchchem.

  • Butanoic acid, 4-hydroxy-2-methyl- | 81381-89-7. ChemicalBook.

  • 4-Hydroxy-2-methylenebutanoic acid | 24923-76-0. ChemicalBook.

  • 2-Hydroxy-2-methylbutanoic acid | Endogenous Metabolite. MedChemExpress.

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.

  • HPLC Troubleshooting Guide. Phase Separations.

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018, October 1). LCGC International.

  • A Comparative Guide to the Enantioselective Analysis of 2-Hydroxy-2-methylbutanoic Acid. Benchchem.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

Sources

Technical Support Center: Stability and Storage of 4-hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-hydroxy-2-methylbutanoic acid (4-H2MBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability and storage of this molecule. As a gamma-hydroxy acid, 4-H2MBA presents unique handling requirements due to its propensity for intramolecular reactions. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Understanding the Core Challenge: Intramolecular Cyclization (Lactonization)

The primary stability concern for this compound is its reversible, pH-dependent equilibrium with its corresponding lactone, dihydro-3-methyl-2(3H)-furanone. This intramolecular esterification, known as lactonization, can significantly impact the concentration and purity of the free acid in solution, leading to variability in experimental results.

The primary stability issue with this compound is its tendency to undergo intramolecular cyclization to form a lactone. This process, known as lactonization, is a reversible equilibrium that can alter the concentration of the active compound. The reaction involves the hydroxyl group attacking the carboxylic acid group, eliminating a molecule of water.

This equilibrium is influenced by factors such as pH, temperature, and the presence of catalysts. Understanding and controlling this equilibrium is crucial for maintaining the integrity of the compound in experimental and pharmaceutical preparations.

Below is a troubleshooting guide and frequently asked questions to help you manage the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is intramolecular esterification, or lactonization, to form dihydro-3-methyl-2(3H)-furanone. This is a common reaction for gamma-hydroxy acids, where the hydroxyl and carboxylic acid functional groups are in close proximity, allowing for the formation of a stable five-membered ring. This is a reversible process, and the position of the equilibrium is highly dependent on the experimental conditions.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor in the stability of this compound.

  • Acidic Conditions: Under acidic conditions, the equilibrium tends to favor the formation of the lactone. The acid catalyzes the esterification reaction, pushing the equilibrium towards the cyclic form.

  • Neutral to Basic Conditions: In neutral to basic solutions, the carboxylic acid group is deprotonated to form the carboxylate salt. This negatively charged carboxylate is much less electrophilic and therefore less susceptible to nucleophilic attack by the hydroxyl group. Consequently, the open-chain hydroxy acid form is favored under these conditions.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under conditions that discourage lactonization.

  • Solid Form: If available as a solid, it should be stored in a tightly sealed container at low temperatures (e.g., -20°C) to reduce molecular mobility and slow down any potential degradation.[1]

  • In Solution: For solutions, it is best to prepare them fresh. If storage is necessary, consider preparing a stock solution in a neutral or slightly basic buffer (pH 7-8) and storing it at low temperatures. Avoid acidic buffers for long-term storage.

Q4: Can I use this compound in acidic media for my experiments?

A4: Yes, but you must be aware that a portion of the compound will likely convert to its lactone form. The rate and extent of this conversion will depend on the specific pH, temperature, and duration of the experiment. For quantitative studies, it is advisable to analyze the sample at various time points to determine the ratio of the acid to the lactone.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or concentration over time. Intramolecular cyclization (lactonization) is occurring.Prepare solutions fresh before use. If storing solutions, use a neutral or slightly basic buffer and store at low temperatures.
Inconsistent results between experimental batches. The equilibrium between the acid and lactone form is not controlled, leading to varying concentrations of the active compound.Standardize the pH and temperature of your experimental setup. Allow solutions to equilibrate at the experimental conditions before starting the assay.
Appearance of an unexpected peak in analytical chromatography (e.g., HPLC, GC). The new peak is likely the lactone form, dihydro-3-methyl-2(3H)-furanone.Confirm the identity of the new peak using a reference standard for the lactone or by mass spectrometry. Adjust your analytical method to quantify both the acid and the lactone.
Difficulty dissolving the compound in a non-polar solvent. This compound is a polar molecule.Use a polar solvent such as water, ethanol, or DMSO. If a non-polar solvent is required for the experiment, consider derivatization of the carboxylic acid and/or hydroxyl group.

Experimental Protocols

Protocol 1: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of this compound in a given buffer system.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Prepare the desired buffer solution (e.g., phosphate buffer at pH 5, 7, and 9).

  • Stability Study Setup:

    • Dilute the stock solution with each buffer to a final concentration of 1 mg/mL.

    • Divide each solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Store the aliquots at the desired temperature (e.g., room temperature or 37°C).

  • HPLC Analysis:

    • At each time point, inject an aliquot into an HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution of this compound and its lactone form using a UV detector (if the molecule has a chromophore) or a mass spectrometer.

  • Data Analysis:

    • Calculate the peak areas for both the acid and the lactone at each time point.

    • Plot the percentage of the remaining acid form against time for each buffer condition to determine the stability profile.

Visualizing the Lactonization Equilibrium

The following diagram illustrates the reversible equilibrium between this compound and its lactone form, dihydro-3-methyl-2(3H)-furanone.

Lactonization_Equilibrium Acid This compound (Open-chain form) Lactone dihydro-3-methyl-2(3H)-furanone (Lactone form) Acid->Lactone + H⁺ (Acidic conditions) - H₂O Lactone->Acid + OH⁻ (Basic conditions) + H₂O

Caption: Reversible equilibrium between this compound and its lactone.

References

  • ChemBK. This compound lactone.
  • Wikipedia. γ-Hydroxybutyric acid.
  • Indian Journal of Pharmaceutical Sciences. Progress on the Biological Metabolic Pathways and Biomarkers of Gamma-Hydroxybutyric Acid, In Vivo.
  • ResearchGate. Metabolic pathway of GHB and GABA.
  • PubMed Central. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome.
  • ResearchGate. Progress on the Biological Metabolic Pathways and Biomarkers of Gamma-Hydroxybutyric Acid, In Vivo.
  • Stenutz. This compound.
  • PubChem. This compound.
  • YouTube. Identify The Lactone Formed By The Following Hydroxy Carboxylic Acid? (ACS Organic Chemistry Prep).

Sources

Technical Support Center: Optimization of Derivatization for 4-hydroxy-2-methylbutanoic acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-hydroxy-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful derivatization of this analyte for chromatographic analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a polar molecule containing both a hydroxyl and a carboxylic acid functional group.[1][2] These functional groups make the molecule non-volatile and prone to strong interactions with the stationary phases of GC columns, leading to poor peak shape and inaccurate quantification.[3][4][5] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[4][6][7] This process involves replacing the active hydrogens on the hydroxyl and carboxyl groups with less polar functional groups.[5][8]

This guide will walk you through the common derivatization strategies, provide detailed protocols, and offer solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?

A1: Direct GC-MS analysis of this compound is challenging due to its low volatility and the presence of polar hydroxyl and carboxylic acid groups.[4][9] These polar groups can cause several issues during GC analysis, including:

  • Poor Volatility: The analyte may not vaporize efficiently in the GC inlet, leading to low signal intensity.[4]

  • Peak Tailing: The polar groups can interact with active sites on the GC column, resulting in broad, tailing peaks and poor resolution.[3][5]

  • Thermal Instability: At the high temperatures used in GC, the molecule may degrade, leading to inaccurate quantification.[7]

Derivatization addresses these issues by converting the polar functional groups into more volatile and thermally stable derivatives, leading to sharper peaks and more reliable results.[3][4][5]

Q2: What are the most common derivatization methods for this compound?

A2: The most common and effective derivatization methods for molecules containing both hydroxyl and carboxylic acid groups are silylation and a two-step esterification followed by acylation/silylation.

  • Silylation: This is a one-step reaction that replaces the active hydrogens of both the hydroxyl and carboxylic acid groups with a trimethylsilyl (TMS) group.[5][7] Common silylating reagents include:

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A widely used and effective silylating agent.[10][11]

    • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Often preferred because its byproducts are more volatile than those of BSTFA, which can be advantageous in complex sample matrices.[12][13]

    • TMCS (Trimethylchlorosilane): Often used as a catalyst (e.g., 1% in BSTFA or MSTFA) to increase the reactivity of the silylating agent.[7][9]

  • Esterification followed by Acylation/Silylation: This two-step approach first converts the carboxylic acid to an ester and then derivatizes the hydroxyl group.

    • Esterification: The carboxylic acid is converted to an ester, typically a methyl ester (FAME), using reagents like methanolic HCl or BF3/methanol.[3][14]

    • Acylation/Silylation: The remaining hydroxyl group is then derivatized by acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with BSTFA or MSTFA).[15]

Q3: How do I choose the right derivatization reagent?

A3: The choice of derivatization reagent depends on several factors, including the sample matrix, potential interferences, and the desired sensitivity of the analysis. The following table summarizes the key characteristics of common reagents:

Derivatization ReagentTarget Functional GroupsByproductsKey AdvantagesKey Disadvantages
BSTFA +/- 1% TMCS -OH, -COOHNon-volatileWidely applicable, effective for many polar compounds.[10]Byproducts can sometimes interfere with analysis.[11]
MSTFA +/- 1% TMCS -OH, -COOHVolatileVolatile byproducts are easily separated from the analyte peak.[12][13]Can be more aggressive and may not be suitable for all analytes.
Methanolic HCl / BF3-Methanol -COOH (Esterification)Water, saltsSpecific for carboxylic acids.[3][14]Requires a second step to derivatize the hydroxyl group.
TFAA (Trifluoroacetic anhydride) -OH (Acylation)Trifluoroacetic acidForms stable derivatives.[15]Corrosive byproducts can damage the GC column.[12]

For routine analysis of this compound, MSTFA with 1% TMCS is often a good starting point due to the volatility of its byproducts.

Troubleshooting Guide

This section addresses specific issues you might encounter during the derivatization of this compound.

Problem 1: Low or no derivatization yield (small or absent analyte peak).

This is one of the most common problems and can be caused by several factors.

Potential Cause A: Presence of Water

Explanation: Silylating reagents are highly sensitive to moisture.[3][13] Water will react preferentially with the reagent, consuming it and preventing the derivatization of your analyte.[3]

Solutions:

  • Thoroughly Dry Samples: If your sample is in an aqueous solution, it must be completely dried before adding the derivatization reagent. Lyophilization (freeze-drying) or evaporation under a stream of nitrogen are effective methods.[3][6]

  • Use Anhydrous Solvents and Reagents: Ensure that any solvents used to reconstitute the dried sample are anhydrous. Purchase high-purity anhydrous solvents and store them properly to prevent water absorption.

  • Dry Glassware: All glassware used for the derivatization should be oven-dried to remove any residual moisture.

Potential Cause B: Insufficient Reagent

Explanation: The amount of derivatization reagent may be insufficient to completely derivatize the analyte, especially if the sample concentration is high or if there are other reactive compounds in the matrix.[3]

Solutions:

  • Increase Reagent Volume: Try increasing the volume of the derivatization reagent. A typical starting point is 50-100 µL of reagent for a dried sample extract.[7]

  • Optimize Reagent-to-Sample Ratio: If you have an estimate of your analyte concentration, you can calculate the molar excess of the derivatization reagent needed. A large molar excess is generally recommended.

Potential Cause C: Suboptimal Reaction Conditions

Explanation: The derivatization reaction may not have gone to completion due to insufficient time or temperature.[3]

Solutions:

  • Optimize Reaction Temperature: For silylation with MSTFA or BSTFA, a reaction temperature of 60-80°C is typically sufficient.[7]

  • Optimize Reaction Time: A reaction time of 15-30 minutes is usually adequate for silylation.[7] You can test longer reaction times (e.g., 60 minutes) to see if the yield improves.

  • Ensure Proper Mixing: Vortex the sample after adding the reagent to ensure it is fully dissolved and mixed.

Problem 2: Multiple or Unexpected Peaks in the Chromatogram.
Potential Cause A: Incomplete Derivatization

Explanation: If the derivatization is incomplete, you may see a peak for the fully derivatized analyte, as well as peaks for partially derivatized (e.g., only the hydroxyl or carboxyl group is derivatized) and underivatized analyte. The underivatized analyte will likely have a broad, tailing peak.[3]

Solutions:

  • Review Troubleshooting for Low Yield: Incomplete derivatization is often caused by the same factors as low yield (presence of water, insufficient reagent, suboptimal conditions). Revisit the solutions in Problem 1.

  • Use a Catalyst: The addition of a catalyst like 1% TMCS to your silylating reagent can significantly improve the reaction rate and drive it to completion.[7][9]

Potential Cause B: Formation of Multiple Derivatives

Explanation: Some derivatization reagents can form multiple derivatives with the same analyte, especially under certain conditions.[11]

Solutions:

  • Optimize Reaction Conditions: Adjusting the reaction time and temperature can sometimes favor the formation of a single, desired derivative.

  • Try a Different Reagent: If you consistently see multiple derivatives with one reagent, consider switching to another (e.g., from BSTFA to MSTFA).

Potential Cause C: Sample Matrix Effects

Explanation: Other components in your sample matrix can also be derivatized, leading to a complex chromatogram with many peaks.

Solutions:

  • Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure before derivatization to remove interfering compounds. Solid-phase extraction (SPE) can be an effective technique for this.[16]

  • Use a More Selective Detector: If you are using a non-selective detector, switching to a mass spectrometer in Selected Ion Monitoring (SIM) mode can help to selectively detect your target analyte and ignore matrix interferences.

Problem 3: Poor Peak Shape (Tailing Peaks).

Explanation: Peak tailing is often a sign of active sites in the GC system (e.g., in the inlet liner or on the column) interacting with the analyte.[3] While derivatization is meant to reduce these interactions, residual activity can still be an issue.

Solutions:

  • Check for Complete Derivatization: As mentioned above, a tailing peak can indicate the presence of underivatized analyte.

  • GC System Maintenance:

    • Use a Silanized Inlet Liner: Ensure you are using a deactivated (silanized) inlet liner.

    • Condition the GC Column: Properly condition the GC column according to the manufacturer's instructions to passivate active sites.

    • Trim the Column: If the front end of the column has become contaminated, trimming a small section (e.g., 10-20 cm) can improve peak shape.

Problem 4: Chiral Analysis Challenges.

For researchers interested in separating the enantiomers of this compound, additional challenges may arise.

Q4: How can I separate the enantiomers of this compound?

A4: There are two primary strategies for the chiral separation of this analyte by GC:

  • Diastereomeric Derivatization: React the enantiomers with a chiral derivatizing agent to form diastereomers.[7][17] These diastereomers have different physical properties and can be separated on a standard achiral GC column.[7]

  • Chiral Column Chromatography: Derivatize the analyte with an achiral reagent (for volatility) and then separate the enantiomers on a chiral GC column.[7]

Troubleshooting Chiral Separations:
  • Poor Resolution of Diastereomers:

    • Optimize GC Conditions: Adjust the temperature program (slower ramp rates can improve resolution) and carrier gas flow rate.

    • Try a Different Chiral Derivatizing Agent: The choice of chiral derivatizing agent can significantly impact the separation.

  • Co-elution on a Chiral Column:

    • Optimize GC Conditions: As with diastereomeric separation, optimizing the temperature program and flow rate is crucial.

    • Select a Different Chiral Stationary Phase: There are many different types of chiral GC columns available. You may need to screen several to find one that provides adequate separation for your derivatized analyte.

Experimental Protocols

Protocol 1: Silylation for Achiral Analysis

This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound.

Materials:

  • Dried sample extract

  • Silylating reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile (optional, as a solvent)

  • Heating block or oven

  • GC autosampler vials with inserts

Procedure:

  • Ensure the sample extract is completely dry.

  • Add 50-100 µL of MSTFA + 1% TMCS to the dried extract. If the residue is difficult to dissolve, add a small amount of anhydrous pyridine or acetonitrile and vortex.[18]

  • Seal the vial tightly.

  • Heat the vial at 60-80°C for 15-30 minutes.[7]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system. A 1-2 µL aliquot is typically injected.[7]

Protocol 2: Diastereomeric Derivatization for Chiral Analysis

This two-step protocol is based on forming diastereomeric esters followed by silylation.

Materials:

  • Dried sample extract

  • Chiral alcohol: e.g., (S)-(+)-2-butanol or (R)-(-)-2-butanol

  • Esterification catalyst: e.g., Acetyl chloride or Thionyl chloride

  • Silylating reagent: MSTFA + 1% TMCS

  • Heating block or oven

  • GC autosampler vials with inserts

Procedure:

  • Esterification:

    • To the dried sample extract, add 200 µL of the chiral alcohol and a catalytic amount of acetyl chloride (e.g., 50 µL).[15]

    • Seal the vial and heat at 100°C for 1 hour.[15]

    • Cool the vial and evaporate the excess reagent under a gentle stream of nitrogen.

  • Silylation:

    • To the dried residue from the esterification step, add 50-100 µL of MSTFA + 1% TMCS.

    • Seal the vial and heat at 60°C for 15 minutes.[7]

    • Cool the vial to room temperature.

  • The sample is now ready for injection. The resulting diastereomers can be separated on a standard achiral GC column (e.g., DB-5ms).

Visualizing the Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Drying Evaporation to Dryness (e.g., under Nitrogen) Extraction->Drying Remove Solvent AddReagent Add Derivatization Reagent (e.g., MSTFA + 1% TMCS) Drying->AddReagent Dried Sample Reaction Heat to 60-80°C for 15-30 min AddReagent->Reaction Incubate GCMS GC-MS Analysis Reaction->GCMS Derivatized Sample Data Data Processing GCMS->Data

Caption: General workflow for sample preparation, derivatization, and GC-MS analysis.

Conclusion

Successful derivatization of this compound is achievable with careful attention to detail, particularly regarding the exclusion of moisture and the optimization of reaction conditions. By understanding the principles behind the derivatization process and following the troubleshooting steps outlined in this guide, researchers can obtain reliable and reproducible results for the chromatographic analysis of this important molecule.

References

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?.
  • ResearchGate. (2022). Screening of the reaction conditions: optimization of the silylation step.
  • LCGC International. (2018). Analyte Derivatization as an Important Tool for Sample Preparation.
  • Cheng, Q. Y., et al. (2018). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Chinese Chemical Letters, 29(1), 115-118.
  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.
  • De Pauw, R., et al. (2009). Statistical Optimization of the Silylation Reaction of a Mercaptosilane With Silanol Groups on the Surface of Silica Gel.
  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS.
  • Sheppard, C. I. (2013). Silylation-Based Kinetic Resolution of Α-Hydroxy Carbonyl Silylation-Based Kinetic Resolution of. University of South Carolina.
  • Peris-Vicente, J., et al. (2018). Determination of 2-Hydroxy-4-(methylthio)
  • Stenutz. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • Li, L., & Britz-McKibbin, P. (2021). Chapter 2: Chemical Derivatization for Polar Metabolome Analysis. In Metabolomics. Royal Society of Chemistry.
  • Università degli Studi di Milano. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids.
  • ResearchGate. (2022). Silylation of hyaluronan to improve hydrophobicity and reactivity for improved processing and derivatization.
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • ResearchGate. (n.d.). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes.
  • PubMed. (2009). Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination.
  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • ResearchGate. (2018). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers | Request PDF.
  • PubChemLite. (n.d.). 4-hydroxy-2-methylidenebutanoic acid (C5H8O3).
  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Google Patents. (n.d.). CN101693914B - Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

Sources

Technical Support Center: Troubleshooting the Quantification of 4-Hydroxy-2-Methylbutanoic Acid (HMBA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-hydroxy-2-methylbutanoic acid (HMBA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this small, polar hydroxy fatty acid. Instead of a generic overview, we will directly address the common pitfalls encountered in the laboratory through a series of targeted troubleshooting questions and validated protocols. Our goal is to provide not just solutions, but a deeper understanding of the analytical causality behind them.

Section 1: Foundational Knowledge - Understanding the Analyte

A robust analytical method begins with a thorough understanding of the target molecule. HMBA's properties dictate the entire analytical strategy.

Q1: What are the key physicochemical properties of this compound that influence its analysis?

Understanding HMBA's structure is the first step to troubleshooting. It is a small, polar molecule containing both a carboxylic acid and a primary alcohol functional group.[1][2] These features are central to the challenges in its quantification.

Table 1: Physicochemical Properties of this compound (HMBA)

PropertyValue / DescriptionAnalytical Implication
Chemical Formula C₅H₁₀O₃Indicates a small molecule with a low molecular weight.[1][2]
Molecular Weight 118.13 g/mol Suitable for both LC-MS and GC-MS analysis.[1][2]
Structure Contains a carboxylic acid (-COOH) and a primary alcohol (-OH) group.High polarity makes it highly soluble in aqueous solutions but challenging to retain on standard reversed-phase HPLC columns and difficult to extract with non-polar solvents.[3]
Chirality The carbon at position 2 is a chiral center.Exists as two enantiomers (R and S). Standard chromatographic methods will not separate these, which may be critical if they have different biological activities.[4][5]
Q2: I'm new to analyzing this compound. What are the primary challenges I should anticipate?

The quantification of HMBA is deceptively complex. The main pitfalls are:

  • Poor Retention in Reversed-Phase Chromatography: Due to its high polarity, HMBA elutes very early, often with the solvent front, where it is susceptible to significant matrix effects.

  • Significant Matrix Effects: Biological matrices like plasma and urine are rich in endogenous polar compounds (salts, phospholipids) that can co-elute with HMBA and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and imprecise results.[6][7][8]

  • Inefficient Extraction: Its high water solubility makes extraction from aqueous biological fluids with organic solvents challenging. Simple protein precipitation is often insufficient to remove interfering matrix components.[7][9]

  • Isomeric Ambiguity: Without specific chiral separation methods, you will be measuring the total concentration of both R- and S-isomers. If your research requires differentiating them, a standard method is insufficient.[4]

Section 2: Troubleshooting Guide: Sample Preparation

The most common source of error in bioanalysis originates from sample preparation. A clean sample is paramount for accurate quantification.

Q3: My analyte recovery is low and inconsistent after a simple protein precipitation. What's going wrong and what should I do?

Protein precipitation (PPT) is often the first method attempted due to its simplicity. However, for a polar analyte like HMBA, it has major drawbacks. While it removes large proteins, it leaves behind a host of small polar molecules and salts that interfere with analysis and do little to concentrate your analyte.[8] Inconsistent recovery often stems from variability in the precipitation process itself.

The Solution: Employ a More Rigorous Extraction Technique.

You must move beyond PPT to a method that both cleans and concentrates the sample. The two best options are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Table 2: Comparison of Advanced Sample Preparation Techniques for HMBA

TechniquePrinciplePros for HMBACons for HMBA
Liquid-Liquid Extraction (LLE) Partitions analyte between the aqueous sample and an immiscible organic solvent based on relative solubility.Can provide a cleaner sample than PPT. Cost-effective.Requires careful optimization of pH and solvent choice. Can be labor-intensive and difficult to automate. Recovery can still be challenging due to HMBA's polarity.[9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent.Highly selective, provides excellent sample cleanup and concentration. High recovery and reproducibility. Amenable to automation.[9]Higher initial cost for cartridges. Method development can be more complex.

Recommendation: For robust and reliable quantification, Solid-Phase Extraction (SPE) is the superior choice for HMBA. A mixed-mode or anion-exchange sorbent is often ideal.

Workflow & Protocol 1: SPE for HMBA Quantification from Human Plasma

This protocol provides a self-validating system by incorporating an internal standard early and ensuring efficient removal of interferences.

G cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution P1 1. Thaw Plasma Sample P2 2. Spike with Stable Isotope-Labeled Internal Standard (HMBA-d3) P1->P2 P3 3. Acidify Sample (e.g., with Formic Acid to pH ~3) P2->P3 S1 4. Condition SPE Cartridge (e.g., Anion Exchange) P3->S1 S2 5. Load Pre-treated Sample S1->S2 S3 6. Wash 1: Remove Polar Interferences (e.g., with aqueous buffer) S2->S3 S4 7. Wash 2: Remove Lipids (e.g., with Methanol) S3->S4 S5 8. Elute HMBA & IS (e.g., with Acidified Organic Solvent) S4->S5 E1 9. Evaporate Eluate to Dryness (under Nitrogen stream) S5->E1 E2 10. Reconstitute in Mobile Phase E1->E2 Analysis Analysis E2->Analysis Inject into LC-MS/MS

Caption: SPE workflow for HMBA analysis.

Step-by-Step Protocol:

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, at a known concentration (e.g., 100 ng/mL). The use of a SIL-IS is the most effective way to correct for variability in extraction and matrix effects.[10]

  • Sample Acidification: Add 200 µL of 2% formic acid in water. Vortex to mix. This ensures the carboxylic acid group on HMBA is protonated, which is crucial for retention on certain SPE phases.

  • SPE Cartridge Conditioning: Use a suitable SPE cartridge (e.g., a strong anion exchange, SAX). Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[9]

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other highly polar interferences.

    • Wash with 1 mL of methanol to remove lipids and other non-polar interferences.[9]

  • Elution: Elute the HMBA and the internal standard with 1 mL of 5% formic acid in acetonitrile.[9]

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[9]

Section 3: Troubleshooting Guide: LC-MS/MS Analysis

Even with a clean sample, chromatographic and mass spectrometric conditions are critical for success.

Q4: My signal is highly variable between samples, even with an internal standard. How do I diagnose and mitigate matrix effects?

This indicates that your internal standard (IS) may not be adequately compensating for the matrix effect, or the effect is so severe it's impacting both the analyte and the IS. Matrix effects are caused by co-eluting compounds that alter the ionization efficiency of your analyte in the MS source.[6][11]

Diagnostic & Mitigation Strategy:

  • Confirm You Are Using a Stable Isotope-Labeled IS (SIL-IS): A SIL-IS (e.g., HMBA-d3) is the gold standard. It co-elutes with the analyte and experiences nearly identical matrix effects, providing the best correction.[7][10] If you are using an analogue IS, it may have different chromatographic behavior and ionization characteristics, making it a poor choice.

  • Perform a Post-Extraction Spike Experiment: This is a definitive diagnostic test.

    • Extract six different lots of blank matrix (e.g., plasma).

    • Spike the extracted blank matrix with the analyte and IS at a known concentration.

    • Separately, prepare a standard of the analyte and IS in a clean solvent (e.g., mobile phase) at the same concentration.

    • Analyze both sets of samples. The matrix factor (MF) is calculated as: MF = (Peak Area in Matrix) / (Peak Area in Solvent)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[6] An IS-normalized MF should be close to 1.0.[12]

  • Improve Chromatographic Separation: The goal is to separate HMBA from the bulk of matrix components, especially phospholipids, which are notorious for causing ion suppression.

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for retaining and separating very polar compounds like HMBA.

    • Optimize Gradient: Develop a shallow gradient to maximize the separation between your analyte and any early-eluting interferences.

G Start Variable Signal (High %CV) Q1 Using a Stable Isotope-Labeled IS? Start->Q1 A1_No Action: Acquire and implement a SIL-IS (e.g., HMBA-d3). This is the most critical step. Q1->A1_No No A1_Yes Proceed to next diagnostic step. Q1->A1_Yes Yes Q2 Perform Post-Extraction Spike Experiment A1_Yes->Q2 Q3 Is IS-Normalized Matrix Factor close to 1.0 (e.g., 0.85-1.15)? Q2->Q3 A3_No Indicates severe matrix effect. Action: Improve chromatography (e.g., switch to HILIC) or enhance sample cleanup (SPE). Q3->A3_No No A3_Yes Problem is likely not matrix effect. Investigate other sources: instrument stability, sample prep error. Q3->A3_Yes Yes

Sources

Technical Support Center: Strategies for the Resolution of 4-hydroxy-2-methylbutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral resolution of 4-hydroxy-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of its enantiomers. As a small, polar molecule containing both a carboxylic acid and a hydroxyl group, this compound presents unique challenges that require tailored strategies.[1][2][3] This resource combines troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles and achieve high-resolution separation.

Part 1: Troubleshooting Guide - Chromatographic Methods (HPLC & SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for both analytical and preparative-scale chiral separations. However, achieving baseline resolution for a small, polar analyte like this compound can be challenging. This section addresses the most common issues.

Question: I am seeing poor or no resolution between the enantiomers. What are the primary causes and how can I fix it?

Answer: Poor resolution is the most frequent issue and typically stems from a suboptimal choice of Chiral Stationary Phase (CSP) or mobile phase composition.

Causality: Chiral recognition relies on the formation of transient, diastereomeric complexes between the analyte and the CSP. The stability and difference in energy between the complexes for the (R)- and (S)-enantiomers dictate the degree of separation. For this compound, interactions like hydrogen bonding (with its -OH and -COOH groups), dipole-dipole, and steric hindrance are key. If the chosen CSP and mobile phase do not facilitate these interactions effectively, no separation will occur.[4]

Troubleshooting Steps:

  • Verify CSP Selection: Not all CSPs are suitable. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are often a good starting point for a broad range of compounds.[5][6] For acidic compounds, anion-exchange type CSPs can also be highly effective.[7]

  • Optimize Mobile Phase: The mobile phase modulates the interaction between the analyte and the CSP.

    • For Normal Phase (NP): Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol). A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.

    • Additives are Crucial: For an acidic analyte, adding a small amount (0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is critical.[8] This suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring a single, consistent interaction mode with the CSP.

  • Adjust Temperature: Lower temperatures often enhance chiral selectivity by strengthening the subtle intermolecular forces responsible for separation.[8] Systematically decrease the column temperature in 5°C increments (e.g., from 25°C down to 10°C) to find the optimum.[8]

  • Reduce Flow Rate: Slower flow rates increase the time the analyte spends interacting with the CSP, which can improve resolution, although it will lengthen the analysis time.

Decision Tree for Troubleshooting Poor HPLC Resolution

G Start Poor or No Resolution CSP Is the CSP appropriate? (e.g., Polysaccharide, Anion-Exchanger) Start->CSP MobilePhase Is the mobile phase optimized? CSP->MobilePhase Yes Success Resolution Achieved CSP->Success No, Screen other CSPs AcidAdditive Does it contain an acidic additive? (e.g., 0.1% TFA) MobilePhase->AcidAdditive Yes MobilePhase->Success No, Adjust Modifier Ratio Temp Is the temperature optimized? AcidAdditive->Temp Yes AcidAdditive->Success No, Add 0.1% TFA/Formic Acid FlowRate Is the flow rate too high? Temp->FlowRate Yes Temp->Success No, Decrease Temperature FlowRate->Success Yes, Problem Persists (Consider Derivatization) FlowRate->Success No, Decrease Flow Rate

Caption: A decision tree for systematically troubleshooting poor chiral resolution in HPLC.

Question: My peaks are tailing severely. How can I improve the peak shape?

Answer: Peak tailing for acidic compounds is typically caused by secondary interactions with the stationary phase or issues with the sample solvent.

Causality: Unwanted interactions, such as the analyte's carboxylic acid group binding to residual, acidic silanol groups on the silica support of the CSP, can cause tailing. Furthermore, dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion upon injection.[9]

Troubleshooting Steps:

  • Ensure Acidic Additive is Present: As mentioned, an acidic modifier like 0.1% TFA is essential. It protonates the analyte's carboxyl group and masks active silanol sites on the stationary phase, leading to more symmetrical peaks.[8]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase itself.[5] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the compound.

  • Check for Column Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting your sample by a factor of 10 and re-injecting.[5]

  • Column Health: Persistent tailing, especially if it's a recent development, might indicate a fouled or damaged column. Flush the column with a strong solvent (as recommended by the manufacturer) or consider replacing it.[10]

Part 2: Troubleshooting Guide - Diastereomeric Salt Crystallization

This classical method involves reacting the racemic acid with a single enantiomer of a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[11][12][13]

Question: I've mixed my racemic acid and the chiral resolving agent, but no crystals are forming. What should I do?

Answer: Failure to crystallize is almost always a problem of solubility and supersaturation.

Causality: Crystals form only when a solution is supersaturated, meaning the concentration of the salt is higher than its solubility limit in the chosen solvent at a given temperature. If the diastereomeric salts are too soluble, they will remain in solution.[14]

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is critical. The ideal solvent should provide differential solubility for the two diastereomeric salts.[14] Create a screening table with small-scale trials using a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

  • Increase Concentration: Carefully evaporate the solvent under reduced pressure to increase the concentration of the salts, which may induce crystallization.

  • Anti-Solvent Addition: Slowly add a solvent in which the salts are known to be poorly soluble (an "anti-solvent," e.g., hexane or diethyl ether) to a solution of the salts in a good solvent (e.g., ethanol). This will dramatically lower the solubility and often triggers precipitation.[14]

  • Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation may be inhibited. Try scratching the inside of the flask with a glass rod just below the solvent line or adding a seed crystal of the desired diastereomeric salt.

Question: The crystallization yielded a salt with very low diastereomeric excess (d.e.). How can I improve the purity?

Answer: Low purity indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system, or the crystallization was allowed to proceed for too long.

Causality: The success of this technique hinges on a significant difference in solubility between the (R-acid, R-base) and (S-acid, R-base) salts. If this difference is small, both salts will co-precipitate, leading to low purity.[15]

Troubleshooting Steps:

  • Change the Resolving Agent: The interaction between the acid and the base determines the physical properties of the resulting salts. Trying a different chiral base (see table below) can lead to diastereomers with vastly different solubilities.

  • Optimize the Solvent: Even with a good resolving agent, the solvent plays a key role. Re-screen solvents with the goal of maximizing the solubility difference.

  • Perform Recrystallization: Just like any other solid, the crystallized salt can be purified by recrystallization. Dissolve the obtained solid in a minimum amount of hot solvent and allow it to cool slowly. This process enriches the less soluble diastereomer.

  • Kinetic vs. Thermodynamic Control: Sometimes, stopping the crystallization process before it reaches equilibrium can yield a product with higher purity, as the less soluble salt often crystallizes faster.[15]

Common Chiral Resolving Agents for Carboxylic Acids
(R)-(+)-α-Methylbenzylamine
(S)-(-)-α-Methylbenzylamine
Brucine
Quinine
(1R,2R)-(-)-Pseudoephedrine
N-methyl-D-glucamine[15]

Workflow for Diastereomeric Salt Crystallization

G Racemate Racemic This compound Solvent Dissolve in Optimal Solvent Racemate->Solvent Agent Chiral Resolving Agent (e.g., (R)-α-Methylbenzylamine) Agent->Solvent SaltFormation Formation of Diastereomeric Salts Solvent->SaltFormation Crystallization Induce Crystallization (Cooling, Anti-Solvent) SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid: Enriched Diastereomer Filtration->Solid Filtrate Filtrate: Soluble Diastereomer Filtration->Filtrate Liberation1 Liberate Free Acid (Acidification) Solid->Liberation1 Liberation2 Liberate Free Acid (Acidification) Filtrate->Liberation2 Enantiomer1 Pure Enantiomer 1 Liberation1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 Liberation2->Enantiomer2

Caption: The experimental workflow for chiral resolution via diastereomeric salt crystallization.

Part 3: Troubleshooting Guide - Enzymatic Kinetic Resolution

Enzymatic kinetic resolution uses a biocatalyst, typically a lipase, to selectively catalyze a reaction (e.g., esterification) on one enantiomer faster than the other.[16][17] This leaves the reaction mixture enriched in the unreacted enantiomer and the product of the reactive enantiomer.

Question: My reaction has very low conversion, even after a long time. What's wrong?

Answer: Low conversion points to issues with enzyme activity or reaction conditions.

Causality: Enzymes have optimal conditions (temperature, pH, solvent) under which they exhibit maximum activity.[18][19] Deviation from these, or the presence of inhibitors, can drastically slow down or halt the reaction.

Troubleshooting Steps:

  • Optimize Temperature: Most lipases work well between 30-50°C. Higher temperatures can increase the rate but may also denature the enzyme. Run small-scale reactions at different temperatures to find the sweet spot.[20]

  • Screen Solvents: The choice of organic solvent is critical. Aprotic, non-polar solvents like hexane or toluene are often preferred. Polar solvents can strip essential water from the enzyme, inactivating it.

  • Check for Water Content: While the reaction is often run in an organic solvent, lipases require a small amount of water to maintain their active conformation. Anhydrous conditions can lead to no activity. Conversely, too much water can promote hydrolysis of the ester product.

  • Increase Enzyme Loading: The reaction rate is dependent on the enzyme concentration. Try increasing the amount of enzyme used.[20]

Question: The conversion is around 50%, but the enantiomeric excess (ee) of my remaining acid is low. How can I improve selectivity?

Answer: Low enantiomeric excess at ~50% conversion is a direct indication of poor enzyme enantioselectivity (a low E-value).

Causality: The E-value (Enantiomeric Ratio) is a measure of how much faster the enzyme reacts with one enantiomer compared to the other. A low E-value means the enzyme reacts with both enantiomers at similar rates, resulting in poor separation.

Troubleshooting Steps:

  • Screen Different Enzymes: Enantioselectivity is highly enzyme-dependent. Screening a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa) is the most effective way to find a highly selective biocatalyst.[20][21]

  • Lower the Temperature: Reducing the reaction temperature often increases the E-value, as the energy difference between the two diastereomeric transition states becomes more significant.

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can sometimes enhance its stability and selectivity.[20][22]

  • Stop the Reaction Earlier: Even with a moderately selective enzyme, you can obtain high ee of the remaining starting material if you stop the reaction at a lower conversion (e.g., 30-40%). Conversely, to get high ee of the product, the reaction should be stopped closer to, but not exceeding, 50% conversion.

Principle of Enzymatic Kinetic Resolution

G Racemate Racemic Acid (R)-Acid + (S)-Acid Reaction Enzyme (Lipase) + Alcohol Racemate->Reaction Fast k_fast Reaction->Fast Slow k_slow Reaction->Slow Product (R)-Ester Fast->Product Unreacted (S)-Acid (Unreacted) Slow->Unreacted Result Result at ~50% Conversion: Mixture of (R)-Ester and (S)-Acid Product->Result Unreacted->Result

Caption: In kinetic resolution, the enzyme converts one enantiomer (e.g., R-acid) to its ester much faster than the other, resulting in a separable mixture.

Part 4: Detailed Experimental Protocols
Protocol 1: General Method for Chiral HPLC Screening

This protocol provides a starting point for developing a chiral separation method for this compound.

  • Column Selection: Begin with a polysaccharide-based CSP, such as one based on cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol with 0.1% TFA. Filter and degas the mobile phase.[8]

  • System Setup:

    • Install the chiral column.

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to an appropriate wavelength (e.g., 210 nm, as carboxylic acids have a UV chromophore).

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[5]

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Injection and Analysis: Inject 5-10 µL of the sample and run the analysis.

  • Optimization:

    • If no resolution is observed, decrease the isopropanol content to 5%.

    • If resolution is still poor, decrease the column temperature to 15°C.[8]

    • If peaks are broad, ensure 0.1% TFA is in the mobile phase.

    • Test other CSPs if necessary.

Protocol 2: General Method for Diastereomeric Salt Crystallization

This protocol outlines a typical procedure for resolution via crystallization.

  • Salt Formation:

    • Dissolve 1 equivalent of racemic this compound in a suitable solvent (e.g., ethanol) with gentle warming.

    • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-Methylbenzylamine) in the same solvent. Note: Using 0.5 eq ensures that only one enantiomer can crystallize as a salt, maximizing theoretical yield.

    • Slowly add the resolving agent solution to the acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, place the flask in a 4°C refrigerator overnight.

    • If still no crystals, induce crystallization using methods described in the troubleshooting guide (e.g., anti-solvent addition).

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Purity Analysis: Determine the diastereomeric excess of the crystalline salt by HPLC or NMR.

  • Liberation of Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with an acid like 1M HCl to a pH of ~2. This protonates the carboxylic acid and the chiral amine.

    • Extract the enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the purified enantiomer.

References
  • Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Benchchem. (2025).
  • Federici, F., et al. (n.d.). Enzymatic Resolution of Chiral 2-Hydroxy Carboxylic Acids by Enantioselective Oxidation with Molecular Oxygen Catalyzed by the Glycolate Oxidase from Spinach. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. [Link]
  • Benchchem. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Imai, K., et al. (n.d.).
  • Benchchem. (2025). Technical Support Center: Optimization of Enzymatic Kinetic Resolution for L-Menthol Production.
  • ResearchGate. (2025).
  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-5. [Link]
  • Greyhound Chromatography. (n.d.).
  • Chemistry LibreTexts. (2019). 6.
  • ResearchGate. (n.d.). Resolution of racemic 2-hydroxy acids into (R)-2-hydroxy acids. [Link]
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • Zhang, Y., et al. (n.d.).
  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry. [Link]
  • Canela, E. I. (2002). Laboratory Exercises Optimization of Kinetic Parameters of Enzymes.
  • Zdarta, J., et al. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC. [Link]
  • ACS Engineering Au. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. [Link]
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • ResearchGate. (2023).
  • Chiral Technologies. (n.d.).
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
  • Selvita. (2024).
  • Oketani, R., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • Chromatography Online. (2024).
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
  • ResearchGate. (2014). How can I improve my chiral column resolution?. [Link]
  • Chromatography Today. (2020).
  • Wikipedia. (n.d.). Chiral resolution. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Lang, P., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
  • Stenutz. (n.d.). This compound. [Link]
  • Wikipedia. (n.d.). Enzyme kinetics. [Link]
  • Khan Academy. (n.d.). An introduction to enzyme kinetics. [Link]

Sources

degradation pathways of 4-hydroxy-2-methylbutanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating the degradation pathways of 4-hydroxy-2-methylbutanoic acid (4-H2MBA). This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols. Our goal is to equip you with the necessary knowledge to anticipate degradation products, establish stability-indicating methods, and ensure the integrity of your compound throughout its lifecycle.

Introduction: Understanding the Stability of this compound

This compound (C₅H₁₀O₃) is a hydroxy fatty acid characterized by a primary alcohol and a carboxylic acid functional group.[1][2] This structure dictates its chemical reactivity and susceptibility to degradation. The presence of these two functional groups in a specific arrangement (a 1,4-relationship between the hydroxyl and carboxyl carbons) creates a high potential for intramolecular cyclization, or lactonization, a common degradation pathway for such molecules.[3][4]

Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of a molecule.[5][6] These studies involve subjecting the compound to stress conditions more severe than standard accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light.[5][7] The insights gained are critical for developing stable formulations and robust analytical methods.[8] This guide provides a framework for conducting these studies on 4-H2MBA.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during your degradation studies in a question-and-answer format.

Question 1: I am not observing the expected level of degradation (targeting 5-20%) under my stress conditions. What should I adjust? [8][9]

Answer: Achieving the target degradation of 5-20% often requires careful optimization of stress conditions.[9] If degradation is too low, the conditions are likely too mild. Conversely, if it exceeds this range, you risk generating secondary or unrealistic degradation products.

  • Causality: The rate of chemical degradation is highly dependent on factors like reactant concentration, temperature, and exposure time. For hydrolytic studies, the pKa of the drug substance can also influence the necessary pH conditions.[8]

  • Solution Strategy:

    • Increase Stressor Intensity: For hydrolysis, incrementally increase the molarity of the acid or base (e.g., from 0.1 M to 0.5 M or 1.0 M).[7] For oxidation, increase the concentration of hydrogen peroxide.

    • Increase Temperature: If there is no degradation at room temperature, begin to increase the heat in a controlled manner (e.g., to 40°C, 60°C, or 80°C).[7][10] Many reactions, particularly hydrolysis, are significantly accelerated by heat.

    • Extend Exposure Time: If increasing intensity or temperature is not feasible or desirable, extend the duration of the experiment from a few hours to 24 hours or longer, taking samples at intermediate time points.[10]

Table 1: Recommended Adjustments for Insufficient Degradation

Stress ConditionInitial ParameterStep 1 AdjustmentStep 2 Adjustment
Acid Hydrolysis 0.1 M HCl, Room Temp, 8 hrsIncrease to 0.5 M HClIncrease Temp to 60°C
Base Hydrolysis 0.1 M NaOH, Room Temp, 8 hrsIncrease to 0.5 M NaOHIncrease Temp to 60°C
Oxidation 3% H₂O₂, Room Temp, 8 hrsIncrease to 10% H₂O₂Increase Temp to 60°C
Thermal 60°C, 24 hrsIncrease to 80°CIncrease to 105°C[10]

Question 2: My chromatogram (HPLC) shows a new, significant peak after the experiment. How can I identify it?

Answer: The appearance of a new peak is the primary indicator of degradation. The most probable degradation product for 4-H2MBA is its corresponding lactone.

  • Causality & Identification:

    • Lactonization: The most anticipated degradation pathway is an intramolecular esterification (lactonization) where the hydroxyl group attacks the carboxylic acid, eliminating a molecule of water to form a cyclic ester. Given the structure of 4-H2MBA, this would result in the formation of α-methyl-γ-butyrolactone .[4] This process is often catalyzed by acidic or thermal conditions. The related compound, poly(4-hydroxybutyric acid), is known to degrade thermally into γ-butyrolactone.[11]

    • Oxidation: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid, forming 2-methylsuccinic acid .

    • Mass Spectrometry (MS): The most direct way to identify the unknown peak is to use LC-MS. The expected lactone (α-methyl-γ-butyrolactone) would have a molecular formula of C₅H₈O₂ and a mass of 100.12 g/mol , a loss of 18 Da (water) from the parent compound (118.13 g/mol ).[2][4]

    • Reference Standard: If possible, synthesize or purchase a reference standard of the suspected degradation product (e.g., α-methyl-γ-butyrolactone) and compare its retention time with the unknown peak.

Question 3: My results are inconsistent between experimental runs. What is causing this lack of reproducibility?

Answer: Reproducibility issues almost always stem from insufficient control over experimental parameters.

  • Causality: Seemingly minor variations in temperature, pH, light exposure, or sample preparation can lead to significant differences in degradation rates. For photostability studies, the specific wavelength and intensity of the light source are critical.[7]

  • Solution Strategy (Self-Validation):

    • Control Temperature: Use calibrated, temperature-controlled equipment (water baths, ovens, incubators). Do not rely on ambient "room temperature," which can fluctuate.

    • Verify pH: Measure the pH of your solutions before and after adding the drug substance to ensure the desired stress condition is met and maintained.

    • Standardize Light Exposure: For photostability, use a validated photostability chamber that controls both light intensity (measured in lux) and UV energy (measured in W h/m²), as recommended by ICH guidelines.[7]

    • Consistent Sample Handling: Ensure all samples are prepared from the same stock solution and that the final concentration of the active pharmaceutical ingredient (API) is consistent across all studies.[9] Always run a control sample (unstressed) alongside the stressed samples for direct comparison.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should investigate for this compound?

The key pathways to investigate are driven by the molecule's functional groups and are aligned with ICH guidelines for forced degradation.[5]

  • Hydrolytic Degradation: While 4-H2MBA lacks easily hydrolyzable groups like esters or amides, subjecting it to acidic and basic conditions is crucial.[7] These conditions can catalyze intramolecular lactonization.

  • Oxidative Degradation: The primary alcohol is susceptible to oxidation. Hydrogen peroxide is a widely used and appropriate stressing agent.[7]

  • Thermal Degradation: Heating can provide the energy needed to overcome the activation barrier for lactonization or other degradative processes like decarboxylation.

  • Photolytic Degradation: Exposure to light can induce photolytic reactions, and it is a required component of forced degradation testing.[7]

Q2: What is the expected structure of the lactone formed from 4-H2MBA?

The expected product is α-methyl-γ-butyrolactone (also known as 3-methyldihydrofuran-2(3H)-one).[4] The "γ" designation refers to the 5-membered ring that is formed, and the "α-methyl" refers to the methyl group being on the carbon adjacent to the carbonyl group of the lactone.

dot

Caption: Intramolecular lactonization of 4-H2MBA.

Q3: Which analytical techniques are best suited for monitoring these degradation studies?

A combination of methods is often ideal to ensure all potential degradants are detected.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for stability studies.[10] An HPLC method with UV or photodiode array (PDA) detection can effectively separate the more polar parent compound from the less polar lactone and other potential degradants. A PDA detector is particularly useful as it can help determine if co-elution is occurring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its low volatility, 4-H2MBA requires chemical derivatization (e.g., silylation) before GC-MS analysis.[12] However, this technique is excellent for identifying and quantifying volatile degradation products like the lactone without derivatization.

Experimental Protocols

The following are detailed, step-by-step protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active ingredient.[9]

Workflow for Forced Degradation Studies

The overall process follows a systematic approach from preparation to analysis.

dot

G A Prepare 1 mg/mL Stock Solution of 4-H2MBA B Aliquot Stock for Each Stress Condition A->B C Expose to Stress: Acid, Base, Oxidative, Thermal, Photolytic B->C D Neutralize Acid/Base Samples (if needed) C->D E Dilute to Final Concentration D->E F Analyze via Stability- Indicating HPLC Method E->F G Characterize Degradants (LC-MS, NMR) F->G

Caption: General workflow for forced degradation experiments.

Protocol 1: Acid and Base Hydrolysis

This protocol assesses the stability of 4-H2MBA in acidic and basic environments.

Materials:

  • 4-H2MBA

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes

  • HPLC vials

  • pH meter

  • Water bath or incubator

Procedure:

  • Prepare separate solutions of 4-H2MBA at a concentration of approximately 1 mg/mL in 1 M HCl and 1 M NaOH.

  • Prepare a control solution of 1 mg/mL 4-H2MBA in purified water.

  • Incubate all three solutions at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Before analysis, cool the aliquots to room temperature. Carefully neutralize the acidic and basic samples with an equivalent molar amount of NaOH or HCl, respectively.

  • Dilute the neutralized samples and the control sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

This protocol evaluates the compound's susceptibility to oxidation.

Materials:

  • 4-H2MBA

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Volumetric flasks, pipettes

  • HPLC vials

Procedure:

  • Prepare a solution of 4-H2MBA at 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Add a volume of 3% H₂O₂ to the solution. The final concentration of H₂O₂ should be sufficient to induce degradation.

  • Keep the solution at room temperature, protected from light.

  • Prepare a control sample of 4-H2MBA without H₂O₂.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Dilute the samples with the mobile phase to a final concentration suitable for HPLC analysis.

  • Analyze immediately to prevent further degradation.

Protocol 3: Thermal and Photolytic Degradation

These protocols assess stability under heat and light stress.

Thermal Degradation Procedure:

  • Place a solid sample of 4-H2MBA in a controlled-temperature oven at 105°C for 24 hours.[10]

  • Also, prepare a solution of 1 mg/mL 4-H2MBA in water and keep it in the oven at 60°C.

  • After the specified time, remove the samples, allow them to cool, and prepare solutions for HPLC analysis.

Photolytic Degradation Procedure:

  • Expose a solid sample and a solution of 4-H2MBA (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7]

  • A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample.

  • At the end of the exposure period, prepare the samples for HPLC analysis.

References

  • ChemBK. (2024). This compound lactone.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Stenutz. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). DOI: 10.26717/BJSTR.2022.47.007492.
  • PubChemLite. (n.d.). 4-hydroxy-2-methylidenebutanoic acid (C5H8O3).
  • Wikipedia. (n.d.). β-Hydroxy β-methylbutyric acid.
  • Wikipedia. (n.d.). 1,4-Butanediol.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-methylpentanoic acid. PubChem Compound Database.
  • Abe, H., & Doi, Y. (2006). Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s. Macromolecular bioscience, 6(9), 704–710.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2,2-dimethylbutanoic acid. PubChem Compound Database.
  • ResearchGate. (2006). Thermal degradation behavior of poly(4-hydroxybutyric acid).
  • ResearchGate. (2006). Effect of metal compounds on thermal degradation behavior of aliphatic poly(hydroxyalkanoic acid)s.
  • Reddy, G. S., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Science of Pharmacy, 80(1), 143–158.
  • RSC Publishing. (n.d.). Kinetics of the oxidation of 2-hydroxy-2-methylpropanoic acid by silver(II) ions complexed with 2,2′-bipyridine in aqueous nitrate media.

Sources

Technical Support Center: Refining Extraction Methods for 4-hydroxy-2-methylbutanoic acid from Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of 4-hydroxy-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this polar analyte from challenging biological matrices. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and optimize your extraction protocols.

Introduction: The Challenge of Extracting this compound

This compound is a small, polar hydroxy fatty acid, which presents a unique set of challenges for efficient extraction from complex biological matrices like plasma, urine, or tissue homogenates.[1][2] Its hydrophilic nature, due to the presence of both a carboxylic acid and a hydroxyl group, means it has a high affinity for the aqueous environment of these samples.[3] Consequently, achieving high recovery and purity requires careful selection and optimization of extraction techniques.

This guide will focus on two of the most common and powerful extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). We will explore the nuances of each method and provide practical solutions to common problems.

Section 1: Liquid-Liquid Extraction (LLE) Troubleshooting

LLE is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4][5] For this compound, the goal is to drive this polar analyte from the aqueous matrix into the organic phase.

Frequently Asked Questions (FAQs) for LLE

Q1: I'm experiencing very low recovery of this compound in my organic phase. What are the likely causes and how can I fix this?

A1: Low recovery in LLE is a common issue when dealing with polar analytes. Here’s a systematic approach to troubleshooting:

  • pH Mismatch: The ionization state of this compound is critical. As a carboxylic acid with a predicted pKa around 4.18, it will be ionized (negatively charged) at neutral or basic pH, making it highly water-soluble.[3] To enhance its partitioning into the organic solvent, the aqueous sample must be acidified to a pH at least two units below the pKa.[6][7] This protonates the carboxylic acid group, neutralizing the molecule and increasing its hydrophobicity.

    • Solution: Adjust the pH of your aqueous sample to approximately 2.0 with a strong acid like hydrochloric acid (HCl) before extraction.[8] Verify the pH with a calibrated pH meter.

  • Inappropriate Solvent Choice: The polarity of your extraction solvent must be carefully matched to the analyte.[6][9] While highly non-polar solvents like hexane are ineffective for polar compounds, a solvent that is too polar may be miscible with water.

    • Solution: Opt for a more polar, water-immiscible organic solvent. Ethyl acetate is an excellent starting choice. Other options include methyl tert-butyl ether (MTBE) or a mixture of isopropanol and chloroform. A biphasic extraction using methanol, chloroform, and water can also yield superior coverage for both polar and non-polar metabolites.[10][11]

  • Insufficient Solvent Volume: The ratio of organic solvent to the aqueous sample plays a significant role in extraction efficiency.[6][9] A low volume of organic solvent may not be sufficient to effectively partition the analyte.

    • Solution: Increase the volume of the organic solvent. A generic optimum ratio to start with is 7:1 (organic solvent to aqueous sample).[6][9] You may need to empirically determine the optimal ratio for your specific matrix.

  • "Salting Out" Effect: For highly hydrophilic analytes, you can decrease their solubility in the aqueous phase by increasing the ionic strength of the solution.[6][9]

    • Solution: Add a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to your aqueous sample to the point of saturation (e.g., 3-5 M).[6][9] This will drive the this compound into the organic phase.

Q2: I'm observing an emulsion layer between the aqueous and organic phases that won't separate. What should I do?

A2: Emulsion formation is a frequent problem, especially with protein-rich samples like plasma. It is often caused by surfactants or lipids at the interface.

  • Gentle Mixing: Vigorous shaking can promote emulsion formation.

    • Solution: Instead of vigorous shaking, gently invert the extraction tube multiple times for a longer period to allow for sufficient mass transfer.

  • Centrifugation: This is often the most effective method to break an emulsion.

    • Solution: Centrifuge the sample at a moderate speed (e.g., 2000-4000 x g) for 5-10 minutes.

  • Addition of Salt: Increasing the ionic strength of the aqueous phase can help to break the emulsion.

    • Solution: Add a small amount of saturated NaCl solution.

  • Filtering: For persistent emulsions, you can try to pass the mixture through a glass wool plug in a pipette.

LLE Workflow and Troubleshooting Diagram

Caption: Troubleshooting workflow for common LLE issues.

Recommended Starting Protocol for LLE of this compound
  • To 1 mL of your biological sample (e.g., plasma, urine), add an internal standard.

  • Acidify the sample to a pH of approximately 2.0 by adding 6M HCl dropwise, mixing, and checking with a pH meter.

  • Add 7 mL of ethyl acetate.

  • Cap the tube and gently invert for 10-15 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) on the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).

Section 2: Solid-Phase Extraction (SPE) Troubleshooting

SPE is a powerful and selective sample preparation technique that uses a solid sorbent to retain the analyte of interest from a liquid sample.[12] For this compound, a variety of sorbent chemistries can be employed, including reversed-phase and ion-exchange.

Frequently Asked Questions (FAQs) for SPE

Q1: My analyte is not being retained on the reversed-phase (e.g., C18) SPE cartridge. What's going wrong?

A1: This phenomenon, known as "breakthrough," is common for polar analytes on non-polar sorbents.[13][14]

  • Improper Sorbent Conditioning: The sorbent must be properly wetted and activated for the retention mechanism to work.[15][16]

    • Solution: Ensure you are conditioning the C18 cartridge first with a water-miscible organic solvent like methanol or acetonitrile, followed by an equilibration step with water or a buffer at the same pH as your sample. Do not let the sorbent bed dry out between these steps and sample loading.[12]

  • Incorrect Sample pH: Similar to LLE, the pH of the sample is crucial. For reversed-phase SPE, you want the analyte to be in its most non-polar (neutral) form to interact with the hydrophobic sorbent.

    • Solution: Adjust the sample pH to be at least two units below the pKa of this compound (i.e., pH ≈ 2.0).[13][15]

  • Sample Loading Flow Rate is Too High: If the sample passes through the cartridge too quickly, there isn't enough time for the analyte to interact with and be retained by the sorbent.[14][15]

    • Solution: Decrease the flow rate during sample loading to approximately 1-2 drops per second.

  • Sorbent Choice Mismatch: A standard C18 sorbent may not be retentive enough for this polar analyte.

    • Solution: Consider using a polymeric reversed-phase sorbent (e.g., HLB), which offers enhanced retention for polar compounds.[13] Alternatively, an ion-exchange mechanism might be more appropriate.

Q2: I have good retention, but I'm getting low recovery during the elution step. Why is this happening?

A2: Incomplete elution means the analyte is too strongly bound to the sorbent or the elution solvent is too weak.

  • Insufficient Elution Solvent Strength: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent.[12][16]

    • Solution: For a reversed-phase sorbent, increase the percentage of organic solvent in your elution solution. For example, if you are using 50% methanol, try increasing it to 80% or 100%. Acetonitrile is a stronger elution solvent than methanol.

  • Incorrect Elution Solvent pH (for Ion-Exchange): If you are using an anion-exchange sorbent to retain the negatively charged carboxylate form of the analyte, you need to neutralize this charge for elution.

    • Solution: Elute with a solvent containing a small percentage of a weak acid (e.g., 2-5% formic acid in methanol) to protonate the analyte and release it from the sorbent.[17]

  • Insufficient Elution Volume: You may not be using enough solvent to completely elute the analyte from the sorbent bed.[12]

    • Solution: Increase the volume of the elution solvent. Try eluting with two smaller aliquots of solvent instead of one large one, allowing each to soak for a minute before passing through.

Q3: My final extract is not clean, and I'm seeing significant matrix effects in my LC-MS analysis. How can I improve the cleanup?

A3: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS analysis.[18][19][20] A more rigorous SPE wash step can help.

  • Wash Solvent is Too Weak: The wash step is designed to remove interfering compounds without eluting the analyte of interest. If your wash solvent is too similar to the equilibration solvent (e.g., water), it won't remove much.

    • Solution: Introduce an intermediate wash step with a solvent that is slightly stronger than the loading solvent but weaker than the elution solvent. For a reversed-phase method, this could be a low percentage of organic solvent in water (e.g., 5-20% methanol). This will remove moderately non-polar interferences.

  • Consider a Different Retention Mechanism: Ion-exchange or mixed-mode SPE can offer superior selectivity and cleanup compared to reversed-phase alone for complex matrices.[21][22]

    • Solution: Explore using a mixed-mode sorbent that combines reversed-phase and anion-exchange properties. This allows for a multi-step wash protocol, using both organic and pH-adjusted solvents to remove a wider range of interferences.

SPE Workflow and Decision Diagram

SPE_Workflow cluster_0 SPE Protocol Steps cluster_1 Troubleshooting cluster_2 Solutions Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidified Water, pH 2) Condition->Equilibrate Load 3. Load Sample (Acidified, pH 2) Equilibrate->Load Wash 4. Wash (e.g., 5% Methanol) Load->Wash Elute 5. Elute (e.g., 90% Acetonitrile) Wash->Elute Problem Issue Detected LowRetention Low Retention (Analyte in Load/Wash) Problem->LowRetention LowElution Low Recovery (Analyte retained on Sorbent) Problem->LowElution DirtyExtract Dirty Extract (Matrix Effects) Problem->DirtyExtract CheckpH_Load Check Sample pH (ensure pH < pKa-2) LowRetention->CheckpH_Load SlowLoad Decrease Load Flow Rate LowRetention->SlowLoad StrongerSorbent Use Polymeric or Ion-Exchange Sorbent LowRetention->StrongerSorbent StrongerEluent Increase Eluent Strength (% Organic or pH change) LowElution->StrongerEluent IncreaseVolume Increase Elution Volume LowElution->IncreaseVolume DirtyExtract->StrongerSorbent OptimizeWash Optimize Wash Step (e.g., add % Organic) DirtyExtract->OptimizeWash

Caption: Standard SPE workflow and decision tree for troubleshooting.

Recommended Starting Protocol for Reversed-Phase SPE
StepSolvent/SolutionVolumePurpose
Condition 100% Methanol1-2 column volumesWets the sorbent and activates the stationary phase.[15]
Equilibrate Water (pH adjusted to 2.0 with formic acid)1-2 column volumesPrepares the sorbent for the sample's aqueous environment.
Load Sample (pre-treated and pH adjusted to 2.0)As requiredAnalyte is retained on the sorbent.
Wash 5% Methanol in water (pH 2.0)1-2 column volumesRemoves polar interferences.
Elute 90% Acetonitrile with 2% Formic Acid1-2 column volumesDesorbs and elutes the analyte of interest.

Conclusion

The successful extraction of this compound from complex biological matrices is achievable with a systematic and informed approach. Both LLE and SPE are powerful techniques, but their success hinges on the careful manipulation of parameters like pH and solvent choice to exploit the physicochemical properties of the analyte. This guide provides a foundation for troubleshooting common issues, but it is crucial to remember that empirical optimization for your specific matrix and analytical system will ultimately yield the best results. Always validate your method by assessing recovery, matrix effects, and reproducibility.

References

  • Phenomenex Inc. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?
  • Waters. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613.
  • Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids.
  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids.
  • SCION Instruments. (n.d.). How Can We Improve Our Liquid-Liquid Extraction Processes?
  • Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE.
  • Frontiers in Molecular Biosciences. (2022). Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms.
  • LCGC North America. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
  • Phenomenex Inc. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Hawach Scientific. (2023). How to Choose Solid Phase Extraction Method?
  • ResearchGate. (2025). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • Hawach. (2025). How To Choose The Right SPE Sorbent For Your Application?
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • National Institutes of Health (NIH). (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • ScienceDirect. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute.
  • SCION Instruments. (n.d.). Manual Solid Phase Extraction.
  • Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics.
  • bioRxiv. (2021). Deep metabolic profiling assessment of tissue extraction protocols for three model organisms.
  • PubMed Central (PMC). (n.d.). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples.
  • PubMed Central (PMC). (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting.
  • MDPI. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols.
  • MDPI. (2024). Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study.
  • ScienceDirect. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • National Institutes of Health (NIH). (n.d.). This compound | C5H10O3 | CID 14081034 - PubChem.
  • ACS Omega. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
  • MDPI. (n.d.). Cold Plasma-Assisted Extraction of Phytochemicals: A Review.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Phenomenex Inc. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • Stenutz. (n.d.). This compound.
  • ResearchGate. (2025). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents.
  • SciSpace. (2012). Extraction of Drug from the Biological Matrix: A Review.
  • YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals.
  • LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods.
  • Molbase. (n.d.). 4-hydroxy-2-methylene-butanoic acid.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Hydroxy-2-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-hydroxy-2-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges with peak shape, specifically peak tailing, during their analytical work with this small, polar, and acidic molecule. Our goal is to provide you with not just solutions, but also a deep understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for this compound on my C18 column. What are the likely causes?

A1: Peak tailing for a polar acidic analyte like this compound on a standard reversed-phase (RP) column is a common issue that typically points to unwanted secondary interactions between your analyte and the stationary phase. The primary cause is often the interaction with residual silanol groups (Si-OH) on the surface of the silica-based packing material.[1][2][3][4]

Here’s a breakdown of the likely culprits:

  • Secondary Silanol Interactions: Traditional silica-based C18 columns have residual, un-capped silanol groups. At mobile phase pH values above approximately 3, these silanols can become deprotonated and negatively charged (Si-O⁻).[5][6] Your acidic analyte can then interact with these sites through ion-exchange or strong hydrogen bonding, leading to a secondary, stronger retention mechanism for a portion of the analyte molecules. This results in a delayed elution for those molecules, manifesting as a tailing peak.[3]

  • Mobile Phase pH is Too High: If the pH of your mobile phase is close to or above the pKa of this compound's carboxylic acid group, a significant portion of your analyte will be in its ionized (anionic) form. This ionized form can have a stronger interaction with any positively charged sites on the stationary phase or be repelled by negatively charged silanols, leading to complex retention behavior and poor peak shape.[7][8]

  • Column Hardware Issues: Less common, but possible, causes are related to the physical state of your column or system. This can include a void at the column inlet, a partially blocked frit, or excessive extra-column volume from long or wide-bore tubing.[9]

Q2: How can I diagnose the specific cause of the peak tailing I'm observing?

A2: A systematic approach is key to pinpointing the root cause. Here is a workflow to help you diagnose the issue:

G start Start: Observe Peak Tailing check_neutral Inject a Neutral, Non-polar Compound (e.g., Toluene, Naphthalene) start->check_neutral neutral_tails Does the neutral compound's peak tail? check_neutral->neutral_tails physical_problem Physical Problem Likely: - Column Void - Blocked Frit - Extra-column Volume neutral_tails->physical_problem  Yes chemical_problem Chemical Problem Likely: Secondary Interactions neutral_tails->chemical_problem No   troubleshoot_physical Troubleshoot Physical Issues: - Reverse flush column - Check fittings and tubing - Replace column if necessary physical_problem->troubleshoot_physical troubleshoot_chemical Proceed to Chemical Troubleshooting: - Optimize Mobile Phase pH - Select a different column - Consider Ion-Pairing or HILIC chemical_problem->troubleshoot_chemical

Caption: Diagnostic workflow for peak tailing.

Experimental Protocol: Diagnostic Injection

  • Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral, non-polar compound like toluene or naphthalene in your mobile phase to create a low-concentration solution (e.g., 10-20 µg/mL).

  • Injection: Inject this solution onto your HPLC system using the same method conditions that show tailing for this compound.

  • Analysis:

    • If the neutral marker's peak also tails: The issue is likely physical.[10] Inspect your system for leaks, ensure fittings are correct, and check for a column void. Consider flushing or replacing your column.[1]

    • If the neutral marker's peak is symmetrical: The problem is chemical in nature, related to secondary interactions between your acidic analyte and the stationary phase.[10] You should then proceed with method optimization.

Q3: What is the most effective way to modify my mobile phase to eliminate this peak tailing?

A3: For an acidic analyte, controlling the mobile phase pH is the most powerful tool to improve peak shape.[11][12] The strategy is to suppress the ionization of both the analyte and the residual silanol groups.

The Solution: Lower the Mobile Phase pH

By lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0, you achieve two critical things:

  • Analyte in Neutral Form: You ensure that this compound is fully protonated (in its neutral form), which promotes better retention through the primary hydrophobic mechanism of a reversed-phase column.[8][12]

  • Silanol Suppression: You protonate the residual silanol groups on the silica surface, neutralizing their negative charge and minimizing the unwanted secondary ionic interactions.[1][13]

Experimental Protocol: Mobile Phase pH Optimization

  • Select an Appropriate Acidic Modifier: Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) are excellent choices and are compatible with mass spectrometry.[14][15] Phosphoric acid can also be used for UV detection but is not suitable for MS.

  • Prepare the Aqueous Phase: Add the chosen acid to the aqueous portion of your mobile phase (e.g., water or buffer) and mix thoroughly. For example, to make 1 L of 0.1% formic acid, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Equilibrate the System: Flush your column with at least 10-15 column volumes of the new, lower pH mobile phase before injecting your sample.

  • Analyze and Compare: Inject your sample of this compound and compare the peak shape to your original chromatogram. You should observe a significant reduction in tailing and likely an increase in retention time.

Parameter Original Method (e.g., pH 5.5) Optimized Method (pH 2.7 with 0.1% Formic Acid)
Peak Asymmetry (As) > 1.81.0 - 1.3
Retention Time May be shorterMay be longer due to better hydrophobic interaction
Peak Width BroaderSharper
Q4: I've adjusted the pH, but I'm still seeing some tailing. What are my other options?

A4: If pH optimization alone is insufficient, you may need to consider more advanced strategies, including column selection or alternative chromatographic techniques.

Option 1: Utilize a Modern, High-Purity, End-Capped Column

Column technology has advanced significantly. Modern columns are often made with higher purity silica with fewer metal contaminants and employ more effective end-capping techniques to shield residual silanols.[16][17] Some columns also have proprietary surface modifications to further improve peak shape for polar analytes.[18]

  • Recommendation: Consider a column specifically marketed for polar analytes or one with advanced end-capping. Look for phases like those with embedded polar groups or charged surface hybrid (CSH) technologies.[14][19]

Option 2: Ion-Pair Chromatography (IPC)

For challenging acidic compounds, you can introduce a basic ion-pairing reagent into the mobile phase, such as triethylamine (TEA).[20][21] The positively charged TEA will pair with your ionized acidic analyte, forming a neutral, more hydrophobic complex that can be well-retained and eluted with a symmetrical peak shape on a C18 column.[22][23]

G cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) Analyte Analyte (R-COO⁻) Ion_Pair Neutral Ion-Pair [R-COO⁻ TEA-H⁺] Analyte->Ion_Pair IP_Reagent Ion-Pair Reagent (TEA-H⁺) IP_Reagent->Ion_Pair Retention Hydrophobic Interaction Ion_Pair->Retention

Caption: Mechanism of Ion-Pair Chromatography for an acidic analyte.

Option 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to reversed-phase for very polar compounds that are poorly retained even at low pH.[24][25] In HILIC, you use a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[26][27][28] The analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the aqueous content.[24]

  • When to use HILIC: If your analyte has very low retention in reversed-phase (elutes near the void volume) and still shows poor peak shape, HILIC is a powerful alternative.[25][29]

References

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Aqeel, Z., & Layne, J. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
  • Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP.
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
  • Bischoff. (n.d.). HPLC Troubleshooting Guide.
  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
  • Bains, B. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.
  • Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • DiVA portal. (2023, June 16). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines.
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds.
  • He, C., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(33), 5480-5494.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • ResearchGate. (2025, August 5). Ionic liquids versus triethylamine as mobile phase additives in the analysis of β-blockers.
  • Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Waters Knowledge Base.
  • UCL. (n.d.). HPLC solvents and mobile phase additives.
  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Journal of Agricultural and Food Chemistry. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water.
  • Stenutz. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Molbase. (n.d.). 4-hydroxy-2-methylene-butanoic acid.

Sources

Technical Support Center: Enhancing the Efficiency of 4-Hydroxy-2-Methylbutanoic Acid Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides in-depth technical support for the synthesis and scale-up of 4-hydroxy-2-methylbutanoic acid (HMBA), a crucial intermediate in various industrial applications. It is designed to help you navigate common challenges, optimize your reaction conditions, and ensure a robust and efficient manufacturing process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of HMBA.

Q1: What are the primary industrial synthesis routes for this compound and its analogs like 2-hydroxy-4-(methylthio)butanoic acid (HMTBA)?

A1: The most prevalent commercial synthesis for HMTBA, a close analog of HMBA, is a multi-step process starting from petroleum-derived feedstocks.[1][2][3] This conventional route typically involves:

  • Michael Addition: Acrolein reacts with methyl mercaptan to produce 3-(methylthio)propanal.[4]

  • Cyanohydrin Formation: The resulting aldehyde is then reacted with hydrogen cyanide (HCN) to form 2-hydroxy-4-methylthiobutyronitrile (HMBN).[5][6]

  • Hydrolysis: The nitrile group of HMBN is subsequently hydrolyzed to yield the final HMTBA product.[4][6]

While effective, this process involves highly toxic intermediates like acrolein and HCN, prompting research into safer and more sustainable alternatives.[1][2][3] Alternative routes, including biocatalytic methods using engineered enzymes and fermentation, are being explored to improve safety and utilize renewable feedstocks.[7][8]

Q2: What are the main challenges when scaling up HMBA synthesis from the lab to a pilot or industrial scale?

A2: Scaling up any chemical synthesis presents challenges, and HMBA is no exception. Key issues include:

  • Reaction Kinetics and Thermodynamics: Heat and mass transfer limitations can become significant in larger reactors, affecting reaction rates and potentially leading to runaway reactions or the formation of byproducts.

  • Reagent Handling: The industrial route for analogs often uses hazardous materials like HCN and acrolein, which require specialized handling and safety protocols at scale.[2][3]

  • Downstream Processing: Isolation and purification of HMBA from the reaction mixture can be complex. The presence of oligomers and salts from neutralization steps often requires multi-step purification processes like distillation or chromatography to achieve the desired purity.[9]

  • Waste Management: The process can generate significant aqueous waste streams containing salts and organic byproducts, which require appropriate treatment and disposal.

Q3: Can biocatalysis or fermentation be a viable alternative for producing HMBA?

A3: Yes, biocatalysis and fermentation represent promising sustainable alternatives to traditional chemical synthesis.[7] For instance, the enzymatic hydrolysis of 2-hydroxy-4-methylthiobutyronitrile (HMBN) using nitrilase enzymes has been patented.[7] Furthermore, fermentative production of HMTBA using metabolically engineered microorganisms is an active area of research.[7] These biological methods can offer several advantages, including milder reaction conditions, high selectivity, and the use of renewable feedstocks, although challenges in process optimization and scale-up for industrial production remain.[8][10]

Part 2: Troubleshooting Guide for HMBA Synthesis Scale-Up

This section provides detailed troubleshooting for specific issues you may encounter during your experiments, with a focus on the underlying scientific principles.

Issue 1: Low Reaction Yield

Q: My reaction yield for the hydrolysis of the nitrile precursor is consistently below expectations. What are the potential causes and how can I improve it?

A: Low yield during the hydrolysis step is a common problem and can be attributed to several factors. A systematic approach is necessary to diagnose and resolve the issue.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action & Protocol
Incomplete Hydrolysis The hydrolysis of the nitrile to a carboxylic acid is an equilibrium-driven reaction. Insufficient reaction time, inadequate temperature, or improper catalyst concentration can lead to an incomplete conversion.Optimize Reaction Conditions: Systematically vary temperature, reaction time, and the concentration of the acid or base catalyst. Use a Design of Experiments (DoE) approach to efficiently explore the parameter space. Protocol: Monitor reaction progress using HPLC or GC by taking aliquots at regular intervals to determine when the reaction has reached completion.
Side Reactions/Byproduct Formation At elevated temperatures or with prolonged reaction times, side reactions such as dehydration, polymerization, or esterification (if an alcohol is present) can occur, consuming the starting material or the desired product.Profile Impurities: Use LC-MS or GC-MS to identify the major byproducts. Understanding their structure will provide clues about the side reactions occurring. Action: Lower the reaction temperature and shorten the reaction time. If using an acid catalyst, consider using a milder acid or a lower concentration.
Product Degradation The final HMBA product may not be stable under the hydrolysis conditions, especially if harsh acids and high temperatures are used. This can lead to the formation of lactones, such as alpha-methyl-gamma-butyrolactone.[11]Investigate Product Stability: Run a control experiment where you subject purified HMBA to the reaction conditions (without the starting nitrile) and monitor for degradation over time. Action: If degradation is observed, explore milder hydrolysis conditions. For example, enzymatic hydrolysis using a nitrilase can be performed at or near room temperature and neutral pH, significantly reducing product degradation.[7]
Issues with Downstream Processing Product loss can occur during the workup and purification steps. This could be due to incomplete extraction, co-distillation with solvents, or irreversible adsorption onto chromatography media.Optimize Extraction and Purification: Perform a mass balance analysis to identify where the product is being lost. Protocol for Extraction: Ensure the pH of the aqueous phase is appropriately adjusted to either protonate (for extraction into an organic solvent) or deprotonate (to keep it in the aqueous phase) the carboxylic acid. Test different extraction solvents and the number of extraction cycles.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_conversion Check Reaction Conversion (HPLC/GC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High optimize_rxn Optimize Reaction Conditions: - Increase Temperature - Increase Time - Adjust Catalyst Conc. incomplete->optimize_rxn check_mass_balance Check Mass Balance During Workup complete->check_mass_balance resolved Yield Improved optimize_rxn->resolved loss_in_workup Significant Loss During Workup? check_mass_balance->loss_in_workup optimize_workup Optimize Extraction/Purification: - Adjust pH - Change Solvent - Modify Chromatography loss_in_workup->optimize_workup Yes check_impurities Profile Impurities (LC-MS/GC-MS) loss_in_workup->check_impurities No optimize_workup->resolved side_reactions Side Reactions or Degradation Identified check_impurities->side_reactions milder_conditions Use Milder Conditions: - Lower Temperature - Consider Enzymatic Route side_reactions->milder_conditions milder_conditions->resolved

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: Impurity Profile and Purification Challenges

Q: After synthesis and neutralization, I am left with a viscous mixture containing significant amounts of salt and oligomers, making purification by distillation difficult. What are my options?

A: This is a very common and significant challenge in the scale-up of HMBA and its analogs. The high viscosity is often due to the formation of oligomers (dimers, trimers, etc.) of the hydroxy acid through intermolecular esterification, and the presence of inorganic salts from the neutralization of the acid catalyst.

Purification Strategies

Strategy Description Advantages Disadvantages
Chromatography Separation based on polarity using a resin. A patented method describes separating HMTBA from salts by subjecting the neutralized mixture to chromatography.[9]Can provide high purity and effectively remove both salts and oligomers.Can be expensive at an industrial scale, requires large volumes of solvent, and may have a lower throughput.
Liquid-Liquid Extraction After neutralization, a two-phase system can form. The product may be in one phase while the salts are in another.[9] This can be followed by solvent stripping.A relatively straightforward and scalable unit operation. Can effectively remove inorganic salts.May not effectively remove oligomers which have similar solubility to the monomer. Emulsion formation can be an issue.
Esterification followed by Hydrolysis The crude product can be esterified (e.g., with isopropanol), and the resulting ester can be purified by distillation, which is often easier than distilling the free acid.[12] The purified ester is then hydrolyzed back to the pure acid.The ester is typically less viscous and has a lower boiling point, facilitating purification by distillation.Adds two extra steps to the process, increasing cost and complexity. The final hydrolysis step needs to be carefully controlled to avoid reforming impurities.
Washing and Distillation The crude product can be washed with an aqueous solution (e.g., ammonium sulfate solution) to remove some of the salts, followed by distillation under vacuum to remove water and other volatile impurities.[12]Can be effective for removing water and some salts.May not be effective for removing oligomers, which can co-distill or remain as a residue.

General Workflow for HMBA Synthesis and Purification

Caption: General workflow for HMBA synthesis and subsequent purification.

Part 3: Key Experimental Protocols

This section provides a generalized, step-by-step protocol for the synthesis of an HMBA analog. Note: This protocol is for informational purposes and should be adapted and optimized for your specific laboratory and safety conditions. All work with hazardous chemicals must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) via the Cyanohydrin Route

Objective: To synthesize HMTBA from 3-(methylthio)propanal.

Materials:

  • 3-(methylthio)propanal (MMP)

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Sodium hydroxide (NaOH) for neutralization

  • Organic solvent for extraction (e.g., methyl isobutyl ketone - MIBK)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Step 1: Cyanohydrin Formation

    • In a temperature-controlled reactor, charge a solution of sodium cyanide in water.

    • Slowly add 3-(methylthio)propanal to the cyanide solution while maintaining a low temperature (e.g., 10-20 °C) to control the exotherm.

    • After the addition is complete, slowly add sulfuric acid to the mixture to generate HCN in situ, which then reacts with the MMP. Maintain the low temperature throughout the addition.

    • Stir the reaction mixture for several hours until the reaction is complete (monitor by GC or TLC). The product is 2-hydroxy-4-methylthiobutyronitrile (HMBN).

  • Step 2: Hydrolysis

    • To the crude HMBN mixture from Step 1, add a stoichiometric excess of concentrated sulfuric acid and water.

    • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and hold for several hours.[12] The hydrolysis reaction will generate the ammonium salt of HMTBA.

    • Monitor the disappearance of the HMBN intermediate by HPLC or GC.

  • Step 3: Workup and Extraction

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a base, such as ammonium hydroxide or sodium hydroxide, to a pH of approximately 2-3. This will generate a significant amount of salt (e.g., ammonium sulfate).

    • Add an appropriate organic extraction solvent (e.g., MIBK) to the neutralized mixture.

    • Separate the organic layer, which contains the HMTBA. The aqueous layer will contain the majority of the inorganic salts.

    • Wash the organic layer with a small amount of water or brine to remove any remaining water-soluble impurities.

  • Step 4: Purification

    • Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude HMTBA can be further purified by vacuum distillation or chromatography to remove residual starting materials, oligomers, and other byproducts.

References

  • Calderon-Ardila, S., Morvan, D., Péruch, O., Bellière-Baca, V., Dusselier, M., & Sels, B. F. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. Green Chemistry. Published by the Royal Society of Chemistry.
  • Fallis, A. G., & Hell, Z. (1990). Synthesis of methionine hydroxy analog or derivative, and esters thereof; synthesis of 1-acyloxy-4-hydrocarbylthiopropene, and products. U.S. Patent No. 4,782,173A. Google Patents.
  • Royal Society of Chemistry. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis.
  • Feist, M., & Michalik, M. (1999). Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition. European Patent No. EP0961769B1. Google Patents.
  • Calderon-Ardila, S., Morvan, D., Péruch, O., Bellière-Baca, V., Dusselier, M., & Sels, B. F. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. ResearchGate.
  • Abo, M., & Shimizu, S. (2001). Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters. International Patent No. WO2001058864A1. Google Patents.
  • Wikipedia. (n.d.). 2-Hydroxy-4-(methylthio)butyric acid.
  • Leuchtenberger, W., & Plontke, R. (2013). Fermentative production of methionine hydroxy analog (mha). Korean Patent No. KR20130135893A. Google Patents.
  • Chen, J., & Li, J. (2018). Method for manufacturing the 2-hydroxy-4-methylthio-butanoic acid. Taiwanese Patent No. TW201841883A. Google Patents.
  • Li, Y., & Zhang, Y. (2021). Preparation method of 4-hydroxy-2-butynoic acid. Chinese Patent No. CN113651684A. Google Patents.
  • Stenutz. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ChemBK. (2024). This compound lactone.
  • Wikipedia. (n.d.). β-Hydroxy β-methylbutyric acid.
  • National Center for Biotechnology Information. (n.d.). (+-)-2-Hydroxy-2-methylbutyric acid. PubChem Compound Database.
  • Nucleic Acid Therapy Accelerator. (2025). Manufacturing Challenge: Engineering enzymes to scale up nucleoside analogue manufacturing.

Sources

Technical Support Center: 4-Hydroxy-2-methylbutanoic Acid Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during experimental work with 4-hydroxy-2-methylbutanoic acid (CAS No. 81381-89-7).[1][2] As a hydroxy fatty acid, its unique combination of hydroxyl and carboxylic acid functionalities presents specific challenges in synthesis, purification, and analysis.[1][3] This document is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions (FAQs) & General Handling

This section addresses foundational questions regarding the stability, storage, and safe handling of this compound and related hydroxy acids.

Q1: How should I properly store this compound to ensure its stability?

A1: Proper storage is critical to maintain the integrity of the compound. Like many hydroxy acids, it should be stored in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[4][5] Containers must be tightly sealed to prevent moisture absorption and potential degradation.[4] While generally stable, repeated freeze-thaw cycles should be avoided as they can affect the physical properties of solutions or formulations.[6][7] For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: What are the primary safety precautions I should take when handling this compound?

A2: Standard laboratory personal protective equipment (PPE) is required. This includes safety goggles, gloves, and a lab coat.[4] The compound may cause skin and eye irritation.[5] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors, especially if heating the substance.[5] It is classified as a combustible liquid, so keep it away from open flames, sparks, and hot surfaces.[5][8]

Q3: Is this compound prone to degradation? What are the likely byproducts?

A3: Hydroxy acids can be susceptible to degradation under certain conditions. At elevated temperatures or in the presence of strong acids, intramolecular esterification (lactonization) can occur, forming a cyclic ester (lactone). While this compound itself forms a five-membered lactone (γ-butyrolactone derivative), this is less favorable than the formation of five- or six-membered rings. Another potential degradation pathway is oxidation, especially if exposed to strong oxidizing agents.[5]

Part 2: Troubleshooting Guide by Experimental Stage

This core section provides detailed, cause-and-effect troubleshooting for synthesis, purification, and analysis.

Synthesis & Workup Issues

Low yields and unexpected side products are common frustrations in organic synthesis. The following Q&A addresses these challenges.

Q4: My synthesis yield is consistently low. What are the most common culprits?

A4: Low yields can stem from multiple factors throughout the experimental process. A systematic review is essential.[9][10]

  • Reagent and Solvent Quality: The purity of starting materials and the absence of water in solvents are paramount, especially for moisture-sensitive reactions like those involving Grignard reagents.[9][11] Always use freshly purified or anhydrous grade solvents.[9]

  • Reaction Conditions: Incorrect temperature, reaction time, or inefficient stirring can drastically reduce yield.[9][11] Monitor reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid decomposition from prolonged reaction times.[9][10]

  • Product Loss During Workup: Significant product can be lost during aqueous extraction and separation steps.[9][10]

    • Incorrect pH: Ensure the aqueous layer's pH is adjusted to protonate the carboxylic acid, making the product less water-soluble and more soluble in the organic layer.[9]

    • Emulsion Formation: If an emulsion forms during extraction, add brine (saturated NaCl solution) to increase the aqueous phase's polarity or filter the mixture through Celite to break the emulsion.[9]

    • Aqueous Solubility: Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[9]

Q5: I am attempting a Grignard reaction to synthesize a related hydroxy acid and observing significant side products. What is going wrong?

A5: Grignard reactions are notoriously sensitive.[12] Besides the critical need for anhydrous conditions, several side reactions can occur:

  • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of a ketone or aldehyde starting material, which leads to recovery of the starting material after workup.[12] This is more common with sterically hindered ketones.

  • Reduction: A hydride can be transferred from the Grignard reagent to the carbonyl carbon, resulting in a reduced alcohol instead of the desired addition product.[12]

  • Reaction with Acidic Protons: Grignard reagents are strong bases and will react with any acidic protons in the system, including carboxylic acids, alcohols, or even trace water, destroying the reagent.[13][14]

Purification Challenges

The hydrophilic nature of this compound makes purification a non-trivial step.

Q6: I'm struggling to purify the compound using standard silica gel column chromatography. The compound either doesn't move or streaks badly.

A6: This is a classic issue with polar, acidic compounds on silica gel.

  • Strong Adsorption: The carboxylic acid and hydroxyl groups bind very strongly to the acidic silica gel, leading to poor elution and tailing.

  • Solution 1: Deactivate the Silica: Add a small amount of a modifier to your eluent system. Acetic acid or formic acid (e.g., 0.5-1%) can help by protonating the compound and competing for binding sites on the silica. Alternatively, for compounds sensitive to acid, triethylamine can be used to deactivate the silica.[9]

  • Solution 2: Reversed-Phase Chromatography: If available, reversed-phase silica (e.g., C18) is an excellent alternative. The compound will elute with a polar mobile phase (like water/acetonitrile or water/methanol), and separation will be based on hydrophobicity.

  • Solution 3: Ion-Exchange Chromatography: For more complex mixtures, anion-exchange resins can be highly effective for purifying organic acids. The acid is retained on the column and can be eluted by changing the pH or increasing the salt concentration.

Q7: Are there alternative purification methods for hydrophilic organic acids?

A7: Yes, several methods can be employed, particularly if chromatography is problematic or for large-scale purification.

  • Liquid-Liquid Extraction: Reactive extraction using a water-insoluble amine in an organic solvent can selectively pull the organic acid from an aqueous phase. The acid can then be back-extracted into a clean aqueous phase.[15]

  • Adsorbent Resins: Nonionic macroporous resins can be used to isolate hydrophilic organic acids from aqueous solutions.[16] For example, a two-column system with different resin types (like XAD-8 and XAD-4) can separate hydrophobic and hydrophilic acid fractions.[16]

Analytical & Characterization Issues

Accurate characterization is key to confirming the identity and purity of your product.

Q8: My HPLC analysis of the acid shows poor peak shape and inconsistent retention times. How can I improve this?

A8: This is common when analyzing organic acids by reversed-phase HPLC.[17] The issue is that at typical mobile phase pH values (e.g., pH 4-7), the carboxylic acid exists in equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms, which have different retention behaviors, leading to broad or split peaks.

  • Ion Suppression: The solution is to operate the mobile phase at a low pH, at least 2 pH units below the pKa of the acid.[17] For this compound (predicted pKa ~4.67), a mobile phase pH of 2.5-3.0 is ideal.[1] This ensures the compound is fully protonated and behaves consistently on the column. A buffer like phosphate or formate is typically used.

  • Column Choice: Use a column designed for high aqueous conditions, such as an "Aqua" or "SB-Aq" type C18 column, to prevent phase collapse when using highly polar mobile phases.[17]

Q9: I need to analyze my compound by GC-MS, but it's not volatile. What derivatization protocol should I use?

A9: Direct analysis of hydroxy acids by GC-MS is not feasible due to their low volatility and thermal instability.[18] Chemical derivatization is mandatory.

  • Silylation: This is the most common method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with both the hydroxyl and carboxyl groups to replace the acidic protons with nonpolar trimethylsilyl (TMS) groups.[18] This increases volatility and thermal stability significantly.

  • Esterification followed by Acylation/Silylation: A two-step process can also be used. First, the carboxylic acid is converted to an ester (e.g., a methyl or ethyl ester) using a reagent like methanolic HCl or BF3-Methanol.[19][20][21] Then, the remaining hydroxyl group is acylated or silylated. This is particularly useful for creating specific derivatives for chiral analysis.[22]

Q10: I am getting a complex or uninterpretable ¹H NMR spectrum. What should I be looking for?

A10: The spectrum can be complicated by overlapping signals and proton exchange.

  • Solvent Choice: Using an deuterated solvent like D₂O will cause the acidic proton on the carboxylic acid and the proton on the hydroxyl group to exchange with deuterium, making them disappear from the spectrum. This can simplify the remaining signals.

  • Expected Signals: For this compound, you should expect to see:

    • A doublet for the methyl group (CH₃) next to the chiral center.

    • A multiplet for the proton at the chiral center (C2-H).

    • Multiplets for the two methylene groups (-CH₂-CH₂-).

    • A triplet for the terminal hydroxyl group's proton (if not in D₂O).

  • Reference Spectra: Compare your spectrum to predicted or experimental spectra from databases like the Human Metabolome Database (HMDB) or PubChem to aid in assignment.[23][24][25]

Part 3: Data Summaries & Workflow Visualization

Troubleshooting Summary Table
Problem Area Symptom Primary Cause(s) Recommended Solution(s)
Synthesis Low Isolated YieldImpure reagents/solvents; Incorrect temperature/time; Product loss during workup.[9][11]Use anhydrous solvents; Monitor reaction with TLC; Adjust pH during extraction; Back-extract aqueous layers.[9][10]
Purification Streaking on Silica GelStrong analyte-silica interaction due to polar/acidic groups.Use modified eluent (e.g., with 1% acetic acid); Switch to reversed-phase (C18) chromatography.[9]
HPLC Analysis Poor Peak ShapeAnalyte exists in both protonated and deprotonated forms on the column.Use a buffered mobile phase with a low pH (e.g., 2.5-3.0) for ion suppression.[17]
GC-MS Analysis No Peak DetectedCompound is not volatile enough for GC analysis.Derivatize the sample using silylation (e.g., MSTFA) or esterification to increase volatility.[18]
NMR Analysis Complex SpectrumOverlapping signals; Exchangeable protons (OH, COOH).Use D₂O as a solvent to exchange labile protons; Compare with reference database spectra.[23]
Experimental Workflow Diagrams

A logical workflow is crucial for success. The following diagrams illustrate key decision-making processes.

This diagram outlines the standard sequence from reaction setup to obtaining a pure, characterized compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification cluster_analysis Analysis reagents Source & Purify Reagents/Solvents setup Assemble Reaction Under Inert Atmosphere reagents->setup glassware Oven-Dry Glassware glassware->setup run Execute Reaction (Control Temp & Time) setup->run monitor Monitor Progress (TLC) run->monitor monitor->run Continue quench Quench Reaction monitor->quench extract Aqueous Extraction (Adjust pH) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Alternative Method dry->purify analysis Characterize Product (NMR, MS, HPLC) purify->analysis final Pure Product analysis->final

Caption: Standard workflow for synthesis, workup, and purification.

This decision tree helps diagnose the root cause of poor reaction yields.

start Low Yield Observed check_reagents Check Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup reagent_impure Re-purify Starting Materials. Use Anhydrous Solvents. check_reagents->reagent_impure Impurity Found conditions_bad Optimize Temp/Time. Ensure Inert Atmosphere. check_conditions->conditions_bad Deviation Found workup_loss Adjust Extraction pH. Back-extract Aqueous Layers. Check Column. check_workup->workup_loss Loss Identified

Caption: Decision tree for diagnosing low reaction yields.

Part 4: Key Experimental Protocols

The following are detailed, self-validating protocols for common procedures discussed in this guide.

Protocol 1: Derivatization for GC-MS Analysis (Silylation)

This protocol converts the non-volatile hydroxy acid into a volatile trimethylsilyl (TMS) derivative suitable for GC-MS.[18]

  • Sample Preparation: Place approximately 0.1-1.0 mg of the dried sample (or a dried extract from a biological matrix) into a 2 mL GC autosampler vial.

  • Reagent Addition: Add 100 µL of a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.

  • Reaction: Tightly cap the vial. Heat the vial at 60-80°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection. Inject 1 µL into the GC-MS system.

  • Validation: A successful derivatization will be confirmed by the mass spectrum of the eluted peak, which should show a molecular ion corresponding to the di-TMS derivative of this compound.

Protocol 2: HPLC Analysis with Ion Suppression

This protocol ensures reproducible retention and sharp peak shape for the acid on a reversed-phase column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of, for example, 0.1% phosphoric acid or 20mM potassium phosphate buffer in water, adjusted to pH 2.5 (Solvent A) and Acetonitrile (Solvent B). Filter both solvents through a 0.45 µm filter.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95% A, 5% B) to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column suitable for aqueous conditions (e.g., ZORBAX SB-Aq, 4.6 x 150 mm, 5 µm).[17]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Gradient: A suitable gradient might be 5% B to 40% B over 15 minutes.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Validation: The peak corresponding to this compound should be sharp and symmetrical. Consistent retention times should be observed across multiple injections.

References

  • Benchchem. (n.d.). 4-Hydroxy-2-methylenebutanoic Acid | CAS 24923-76-0.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?
  • de Villiers, M. M., Narsai, K., & van der Watt, J. G. (2000). Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. International journal of pharmaceutical compounding, 4(1), 72–75.
  • Aiken, G. R., Thurman, E. M., & Malcolm, R. L. (1992). Isolation of Hydrophilic Organic Acids from Water Using Nonionic Macroporous Resins. ResearchGate.
  • Frontiers. (n.d.). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains.
  • Guerrant, G. O., Lambert, M. A., & Moss, C. W. (1982). Analysis of short-chain acids from anaerobic bacteria by high-performance liquid chromatography. Journal of Clinical Microbiology, 16(2), 355-360.
  • Olonimoyo, E. (2025, June 30). A Rapid New Approach to Quantifying Short-Chain Fatty Acids.
  • Benchchem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?
  • de Villiers, M. M., Narsai, K., & van der Watt, J. G. (2000). Physicochemical Stability of Compounded Creams Containing alpha-Hydroxy Acids.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Medikonda.com. (n.d.). Best Practices for Storing Glycolic Acid.
  • MDPI. (2023, May 13). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction.
  • ResearchGate. (2016, April 1). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition.
  • Google Patents. (n.d.). US20110028759A1 - Process for the Purification of Organic Acids.
  • Semantic Scholar. (n.d.). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351).
  • University of Illinois. (n.d.). Purification of organic acids.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis.
  • Google Patents. (n.d.). CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.
  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples.
  • SpectraBase. (n.d.). 4-Hydroxybutanoic acid, 2tbdms derivative - Optional[13C NMR] - Chemical Shifts.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407).
  • Stenutz. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). (+-)-2-Hydroxy-2-methylbutyric acid. PubChem.
  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
  • Benchchem. (n.d.). A Comparative Guide to the Enantioselective Analysis of 2-Hydroxy-2-methylbutanoic Acid.
  • Benchchem. (n.d.). Application Note: GC-MS Analysis of (S)-2-Hydroxy-3-methylbutanoic Acid Derivatives.
  • PubMed Central. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
  • RSC Publishing. (n.d.). Analytical Methods.

Sources

Technical Support Center: Method Refinement for Reproducible Results with 4-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-hydroxy-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of experimental results. As a hydroxy fatty acid, this compound presents unique stability and handling considerations that are critical for successful research.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

Achieving reproducible results with this compound requires careful attention to its chemical properties, particularly its propensity for intramolecular cyclization. This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent Yields and Purity During Synthesis

Question: My synthesis of this compound results in highly variable yields and the presence of significant impurities. How can I improve the consistency of my synthesis?

Answer: Variability in the synthesis of this compound often stems from incomplete reactions or the formation of side products. A common synthetic route involves the oxidation of a diol precursor.[3]

Root Cause Analysis and Solutions:

  • Incomplete Oxidation: The conversion of the precursor alcohol to the carboxylic acid may be incomplete.

    • Solution: Ensure precise stoichiometric control of the oxidizing agent. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the complete consumption of the starting material before proceeding with the work-up.

  • Side Reactions: The hydroxyl group can undergo side reactions, especially under harsh conditions.

    • Solution: Maintain strict control over reaction temperature. Lower temperatures can help minimize the formation of by-products. Additionally, ensure an inert atmosphere (e.g., nitrogen or argon) if using reagents that are sensitive to air or moisture.[4]

  • Purification Challenges: Co-elution of impurities during chromatographic purification is a common issue.

    • Solution: Optimize your chromatography method. Experiment with different solvent systems to achieve better separation. If impurities persist, consider a multi-step purification process, which may include an initial extraction followed by column chromatography.

Issue 2: Degradation of the Compound During Storage and Handling

Question: I've observed a decrease in the purity of my this compound sample over time, even when stored. What is causing this degradation, and how can I prevent it?

Answer: The primary cause of degradation for this compound is its tendency to undergo intramolecular cyclization (lactonization) to form α-methyl-γ-butyrolactone, especially in acidic conditions or upon heating.[5][6]

Root Cause Analysis and Solutions:

  • Lactonization: The proximity of the hydroxyl and carboxylic acid functional groups facilitates the formation of a more stable five-membered lactone ring.[6]

    • Solution: Store the compound in a neutral or slightly basic environment. Avoid acidic conditions during storage and in your experimental buffers if possible. For long-term storage, keep the compound as a solid in a desiccated, low-temperature environment (-20°C or below).

  • Hydrolysis of the Lactone: Conversely, if you are working with the lactone form, it can hydrolyze back to the open-chain hydroxy acid under acidic or basic conditions.[5]

    • Solution: Be mindful of the pH of your solutions. If you intend to use the lactone, ensure your solvent system is neutral and anhydrous.

LactonizationEquilibrium HydroxyAcid This compound Lactone α-Methyl-γ-butyrolactone HydroxyAcid->Lactone Acid or Heat Lactone->HydroxyAcid Hydrolysis (Acid/Base)

Issue 3: Poor Reproducibility in Analytical Quantification

Question: I am experiencing significant variability in my quantitative analysis of this compound using LC-MS. What are the likely causes and how can I improve my method?

Answer: Inconsistent quantification is often linked to sample preparation, chromatographic conditions, and the inherent stability of the analyte.

Root Cause Analysis and Solutions:

  • Inconsistent Sample Preparation: Analyte loss can occur during extraction and derivatization steps.

    • Solution: A validated protocol for sample preparation is crucial. For plasma or urine samples, this may involve protein precipitation followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[7] The use of a stable, isotopically labeled internal standard is highly recommended to account for variability during sample processing.[7]

  • On-Column Lactonization: The pH of the mobile phase can induce lactonization during the chromatographic run.

    • Solution: Optimize the pH of your mobile phase to maintain the stability of the open-chain form. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used for good peak shape in reversed-phase chromatography, but its effect on lactonization should be evaluated.[7]

  • Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

    • Solution: Improve chromatographic separation to resolve the analyte from interfering matrix components. A gradient elution method can be effective.[7] Additionally, ensure that the internal standard is chosen to closely mimic the chromatographic behavior and ionization of the analyte to effectively compensate for matrix effects.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Extract Protein Precipitation & Solid-Phase Extraction Derivatize Derivatization (if using GC-MS) Inject Inject Sample Extract->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometry (MRM Mode) Separate->Detect Quantify Quantification vs. Internal Standard Detect->Quantify Validate Data Validation Quantify->Validate

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: The key properties are summarized in the table below. Understanding these is fundamental to designing robust experiments.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₃[1][8]
Molecular Weight 118.13 g/mol [1][8]
Boiling Point 277.3±23.0 °C (Predicted)[2]
pKa 4.67±0.10 (Predicted)[2]

Q2: Can this compound be used as a complexing agent?

A2: Yes, related hydroxy acids have been shown to be effective complexing agents. For instance, 2-hydroxy-2-methylbutanoic acid is used for the separation of lanthanide ions via capillary isotachophoresis by modifying their effective mobility.[9] This suggests that this compound could have similar applications.

Q3: Are there any known biological roles for this compound?

A3: While direct biological effects are not extensively defined, it is structurally similar to other biologically active molecules. For example, it is an analog of β-hydroxy-β-methylbutyrate (HMB), which is known to stimulate protein synthesis.[10][11] It is also related to 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a precursor to methionine used in animal nutrition.[10][12] These relationships suggest potential, yet-to-be-explored, biological activities.

Q4: What safety precautions should be taken when handling this compound?

A4: Based on data for structurally similar compounds, it should be handled with standard laboratory precautions. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and do not breathe vapor.[5] For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • This compound lactone. ChemBK.
  • This compound | C5H10O3 | CID 14081034. PubChem - NIH.
  • Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. ACS Publications.
  • This compound. Stenutz.
  • CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid. Google Patents.
  • US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. Google Patents.
  • EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition. Google Patents.
  • 4-Hydroxy-2-methylpentanoic acid | C6H12O3 | CID 14440989. PubChem.
  • 2-Amino-4-hydroxy-2-methylbutanoic acid | C5H11NO3 | CID 235532. PubChem.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI.
  • Lactone synthesis. Organic Chemistry Portal.
  • (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433. PubChem.
  • 1,4-Butanediol. Wikipedia.
  • β-Hydroxybutyric acid. Wikipedia.
  • β-Hydroxy β-methylbutyric acid. Wikipedia.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy-2-Methylbutanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two robust analytical methods for the quantification of 4-hydroxy-2-methylbutanoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document delves into the experimental nuances, validation parameters, and underlying scientific principles that govern the selection of an appropriate analytical technique. Our focus is on providing a practical framework for method validation, grounded in the principles of scientific integrity and adherence to regulatory standards.

Introduction: The Analytical Imperative for this compound

This compound (HMBA) is a hydroxy fatty acid with significance in various biological and chemical processes.[1] Accurate and precise quantification of this analyte is paramount in fields ranging from metabolic research to pharmaceutical quality control. The choice of analytical methodology is a critical decision, directly impacting the reliability and validity of experimental outcomes. This guide will compare a widely accessible HPLC-UV method with a highly sensitive and specific GC-MS method, providing the technical details necessary to implement and validate these techniques in a laboratory setting.

The validation of an analytical procedure is the cornerstone of its reliability, demonstrating its suitability for the intended purpose.[2] This process encompasses a series of experiments to evaluate performance characteristics such as accuracy, precision, specificity, linearity, and sensitivity. We will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and relevant U.S. Food and Drug Administration (FDA) guidances to ensure a framework that is both scientifically sound and compliant with industry standards.[2][3][4][5][6]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse of analytical chemistry, valued for its robustness, cost-effectiveness, and straightforward operation. For polar analytes like organic acids, reversed-phase chromatography using a C18 column with an aqueous mobile phase is a common and effective approach.[7][8][9][10][11] The carboxyl group in this compound allows for direct UV detection at low wavelengths, typically around 210 nm.[8][11]

Scientific Rationale

The choice of a reversed-phase C18 column is based on its ability to retain moderately polar compounds from an aqueous mobile phase. The mobile phase is acidified to suppress the ionization of the carboxylic acid group, which increases its retention on the nonpolar stationary phase and improves peak shape.[12] An isocratic elution is often sufficient for simple matrices, providing consistent and reproducible results.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • For aqueous samples, filter through a 0.45 µm syringe filter prior to injection.

  • For biological matrices (e.g., plasma, urine), a protein precipitation step is necessary. Add three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge to pellet the precipitated proteins. The resulting supernatant can then be filtered and injected.

2. HPLC-UV System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 20 mM potassium phosphate monobasic in water, adjusted to pH 2.5 with phosphoric acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[8][11]

  • Injection Volume: 20 µL.

3. Calibration Standards:

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples. A typical range might be 1-100 µg/mL.

4. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection C18_Separation C18 Column Separation HPLC_Injection->C18_Separation UV_Detection UV Detection (210 nm) C18_Separation->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Quantification Quantification via Calibration Curve Chromatogram->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and specificity compared to HPLC-UV. The mass spectrometer provides detailed structural information, which significantly enhances analyte identification and reduces the likelihood of interference from co-eluting compounds. However, the analysis of polar, non-volatile compounds like hydroxy acids by GC requires a derivatization step to increase their volatility.[1][13]

Scientific Rationale

The inherent low volatility of this compound, due to its polar hydroxyl and carboxyl functional groups, precludes its direct analysis by GC.[14][15] Derivatization, most commonly through silylation, replaces the active hydrogens on these groups with nonpolar trimethylsilyl (TMS) groups.[15][16] This chemical modification reduces the polarity and increases the vapor pressure of the analyte, making it amenable to gas-phase separation and analysis.[13][16] The subsequent mass spectrometric detection provides high selectivity by monitoring specific fragment ions of the derivatized analyte.

Experimental Protocol: GC-MS

1. Sample Preparation and Extraction:

  • To 1 mL of a biological sample (e.g., plasma, urine), add an appropriate internal standard.

  • Perform a liquid-liquid extraction (LLE) by adding 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate), vortexing, and separating the organic layer. Repeat the extraction twice.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[1]

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

  • Seal the vial and heat at 70°C for 30 minutes to form the TMS derivative.[17]

  • Cool the sample to room temperature before injection.

3. GC-MS System and Conditions:

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

4. Data Analysis:

  • Integrate the peak areas of the target analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples using this calibration curve.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Silylation Silylation (BSTFA) Heat at 70°C Evaporation->Silylation GC_Injection GC Injection Silylation->GC_Injection GC_Separation Capillary GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Chromatogram Chromatogram MS_Detection->Chromatogram Quantification Quantification via Internal Standard Chromatogram->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Method Validation and Performance Comparison

A thorough validation process ensures that the chosen analytical method is reliable for its intended application. The key validation parameters are summarized and compared for the HPLC-UV and GC-MS methods below. The data presented are representative values based on the analysis of similar organic acids and should be confirmed for each specific application.[1][12][18]

Validation Parameter HPLC-UV GC-MS (with Derivatization) Rationale and Justification
Specificity ModerateHighHPLC-UV relies on retention time and UV absorbance, which can be prone to interference. GC-MS provides mass spectral data, offering a much higher degree of certainty in analyte identification.
Linearity (r²) >0.99>0.99Both methods are capable of producing a linear response over a defined concentration range, which is fundamental for accurate quantification.[18]
Limit of Detection (LOD) ~0.1 - 1 µg/mL~1 - 10 ng/mLGC-MS, particularly in SIM mode, offers significantly lower detection limits, making it suitable for trace-level analysis.[1]
Limit of Quantification (LOQ) ~0.5 - 3 µg/mL~5 - 30 ng/mLThe LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. The superior sensitivity of GC-MS is reflected in its lower LOQ.[1][19]
Accuracy (% Recovery) 90-110%90-110%Both methods, when properly validated, can achieve high accuracy. This is typically assessed by analyzing spiked samples at different concentration levels.[12]
Precision (%RSD) < 5%< 10%Precision reflects the closeness of repeated measurements. While both methods can be highly precise, the multi-step nature of the GC-MS protocol (extraction and derivatization) can introduce slightly higher variability.[1][12]
Sample Throughput HighModerateThe direct injection approach of HPLC-UV allows for faster sample processing. The extraction and derivatization steps in the GC-MS method reduce overall throughput.
Cost & Complexity LowerHigherHPLC-UV systems are generally less expensive to acquire and maintain. The GC-MS protocol is more complex, requiring additional reagents and expertise for derivatization.

Conclusion: Selecting the Appropriate Method

The choice between HPLC-UV and GC-MS for the quantification of this compound is dictated by the specific requirements of the analysis.

HPLC-UV is a pragmatic and reliable choice for routine analysis where high sample throughput is required and analyte concentrations are expected to be relatively high. Its simplicity and lower operational cost make it an attractive option for quality control laboratories and screening applications.

GC-MS is the method of choice when high sensitivity and specificity are paramount. It is ideal for the analysis of complex biological matrices where trace levels of the analyte need to be quantified, and unambiguous identification is critical. The additional sample preparation steps are a necessary trade-off for the superior analytical performance.

Ultimately, the successful implementation of either method hinges on a comprehensive validation study to demonstrate its fitness for the intended purpose. By following established guidelines and understanding the scientific principles behind each technique, researchers can generate accurate, reliable, and defensible data in their studies of this compound.

References

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Application Note.
  • Al-Rimawi, F. (2020). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI.
  • Scherer, R., Rybka, A. C. P., & Godoy, H. T. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry.
  • Khan, I., et al. (2018). Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. ResearchGate.
  • Restek. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A.
  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Chemistry LibreTexts. (2023). Derivatization.
  • ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Request PDF.
  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. Journal of Pharmaceutical Research.
  • Dongala, T. (2019). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Analytica Acta.
  • Neumann, N., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
  • BioPharm International. (2003). Method Validation Guidelines.
  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods.
  • Lee, S., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Bioanalytical Techniques.
  • ResearchGate. (n.d.). Validation data showing accuracy among the different concentration....
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Rocchetti, M. T., et al. (2018). Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples. MDPI.
  • da Silva, J. K. R., et al. (2021). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Cubana de Plantas Medicinales.

Sources

A Comparative Analysis of the Biological Activities of 4-hydroxy-2-methylbutanoic acid and Gamma-Hydroxybutyrate (GHB)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-hydroxybutyrate (GHB), also known as 4-hydroxybutanoic acid, is an endogenous neurotransmitter with a well-documented history of clinical use and illicit abuse.[1][2] Its biological effects are primarily mediated through two distinct receptor systems: a high-affinity GHB-specific receptor and a lower-affinity interaction with the GABAB receptor.[1][2][3] The pharmacological profile of GHB is complex, exhibiting a paradoxical mix of sedative and stimulatory properties.[1] Understanding the structure-activity relationships of GHB analogs is crucial for the development of novel therapeutics with improved specificity and reduced side-effect profiles.

This guide provides a comparative analysis of the biological activity of GHB and a structurally related analog, 4-hydroxy-2-methylbutanoic acid. Due to a paucity of direct experimental data on this compound, this guide will leverage published data on a closely related analog, 4-methyl-GHB (γ-hydroxyvaleric acid or GHV), to infer the likely pharmacological impact of the 2-methyl substitution. This approach allows for a predictive comparison based on established principles of medicinal chemistry and pharmacology.

We will delve into the known mechanisms of action, present available quantitative data, and provide detailed experimental protocols for assessing the biological activity of these compounds. This guide is intended to be a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical Structures and Key Differences

The core structural difference between GHB and this compound is the presence of a methyl group at the C-2 position of the butanoic acid chain. This seemingly minor modification can have significant implications for receptor binding, metabolism, and overall biological activity.

CompoundChemical StructureKey Features
Gamma-Hydroxybutyrate (GHB) Endogenous neurotransmitter, acts on GHB and GABAB receptors.
This compound Methyl substitution at the C-2 position.[4]

Comparative Biological Activity: A Data-Driven Analysis

ParameterGamma-Hydroxybutyrate (GHB)4-methyl-GHB (GHV) (as a proxy for this compound)
GHB Receptor Binding Affinity High affinity[3][5]Approximately 2-fold lower affinity than GHB[6]
GABAB Receptor Binding Affinity Weak agonist[1][2]Does not markedly displace [³H]GABA from GABAB receptors at high concentrations[6]
In Vivo Effects Sedation, catalepsy, ataxia[7][8]Shares sedative, cataleptic, and ataxic effects, but requires larger doses[6]
Toxicity Dose-dependent CNS depression[9]More toxic than GHB, with a greater tendency to cause nausea and vomiting[1][6]

Expert Interpretation: The addition of a methyl group, as seen in GHV, appears to reduce the affinity for the GHB receptor and significantly diminish activity at the GABAB receptor. This suggests that the 2-methyl substitution in this compound would likely lead to a compound with a different pharmacological profile than GHB, potentially with reduced potency and an altered side-effect profile. The increased toxicity observed with GHV highlights the importance of thorough toxicological evaluation of any new GHB analog.

Mechanisms of Action: A Tale of Two Receptors

The physiological effects of GHB are a direct result of its interaction with two key receptor systems in the central nervous system.

Signaling Pathways

The diagram below illustrates the primary signaling pathways activated by GHB.

GHB_Signaling cluster_GHB GHB cluster_receptors Receptors cluster_effects Downstream Effects GHB GHB GHB_R GHB Receptor GHB->GHB_R GABAB_R GABAB Receptor GHB->GABAB_R Weak Agonist Dopamine ↑ Dopamine Release (Low Dose) GHB_R->Dopamine Sedation Sedation, Anesthesia (High Dose) GABAB_R->Sedation Inhibition ↓ Neurotransmitter Release GABAB_R->Inhibition

Caption: Signaling pathways of GHB at its primary receptor targets.

Based on the data from GHV, it is hypothesized that this compound would exhibit a significantly weaker interaction with the GABAB receptor, potentially leading to a reduction in the sedative and inhibitory effects observed with high doses of GHB. The interaction with the GHB receptor, while likely weaker than that of GHB, may still contribute to some central nervous system effects.

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of this compound and compare it to GHB, a series of in vitro and in vivo assays are necessary. The following protocols provide a framework for such an investigation.

In Vitro Receptor Binding Assays

The causality behind these experimental choices lies in the need to quantify the affinity of each compound for its putative molecular targets.

1. GHB Receptor Binding Assay ([³H]NCS-382 Displacement)

This assay determines the binding affinity of the test compounds for the specific GHB receptor.

  • Materials:

    • Rat brain cortex membranes

    • [³H]NCS-382 (radioligand)

    • GHB (as a positive control)

    • This compound (test compound)

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation counter

  • Protocol:

    • Prepare rat brain cortex membranes by homogenization and centrifugation.

    • In a 96-well plate, add a fixed concentration of [³H]NCS-382 and varying concentrations of the unlabeled competitor (GHB or this compound) to the membrane preparation.

    • Incubate the mixture at a specified temperature (e.g., 4°C) for a set duration to allow for binding equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

2. GABAB Receptor Binding Assay ([³H]GABA Displacement)

This assay assesses the affinity of the compounds for the GABAB receptor.

  • Materials:

    • Rat cerebellar membranes (rich in GABAB receptors)

    • [³H]GABA (radioligand)

    • Baclofen (as a selective GABAB agonist control)

    • GHB

    • This compound

    • Incubation buffer containing a GABAA receptor antagonist (e.g., bicuculline) to prevent binding to GABAA receptors.

    • Glass fiber filters

    • Scintillation counter

  • Protocol:

    • Follow a similar procedure to the GHB receptor binding assay, using cerebellar membranes and [³H]GABA as the radioligand.

    • Include baclofen as a positive control for GABAB receptor binding.

    • Calculate the IC₅₀ values for GHB and this compound.

In Vitro Functional Assays

These assays are crucial for determining whether a compound acts as an agonist, antagonist, or has no effect on receptor function.

1. GTPγS Binding Assay for GABAB Receptor Activation

This assay measures the activation of G-proteins coupled to the GABAB receptor, providing a measure of functional agonism.

  • Materials:

    • Cell membranes expressing GABAB receptors (e.g., from transfected cell lines or native tissue)

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

    • GTP and GDP

    • GHB

    • This compound

    • Baclofen (positive control)

  • Protocol:

    • Incubate the membranes with the test compounds in the presence of GDP.

    • Add [³⁵S]GTPγS to initiate the binding reaction.

    • Agonist binding to the GABAB receptor will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS.

    • Determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) for each compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis Binding Receptor Binding Assays ([³H]NCS-382 & [³H]GABA) Affinity Determine Binding Affinity (Ki values) Binding->Affinity Functional Functional Assays (GTPγS Binding) Potency Determine Potency & Efficacy (EC₅₀, Eₘₐₓ) Functional->Potency Behavioral Behavioral Studies (Sedation, Ataxia) Comparison Comparative Analysis of Biological Activity Behavioral->Comparison Affinity->Comparison Potency->Comparison

Caption: A streamlined workflow for the comparative analysis of novel compounds.

In Vivo Behavioral Studies

In vivo studies are essential to understand the physiological and behavioral effects of the compounds in a whole organism.

1. Assessment of Sedative and Ataxic Effects in Rodents

These studies can reveal the central nervous system depressant effects of the compounds.

  • Animals: Male mice or rats.

  • Procedure:

    • Administer various doses of GHB, this compound, or vehicle control to different groups of animals.

    • Locomotor Activity: Measure spontaneous locomotor activity in an open-field arena. A decrease in activity is indicative of sedation.

    • Rotarod Test: Assess motor coordination and balance by measuring the time an animal can remain on a rotating rod. A shorter latency to fall indicates ataxia.

    • Observe and score other behavioral parameters such as catalepsy and loss of righting reflex.

    • Determine the dose-response relationship for each compound.

Conclusion and Future Directions

The structural modification of GHB, specifically the introduction of a methyl group at the C-2 position in this compound, is predicted to significantly alter its biological activity. Based on data from the closely related analog, 4-methyl-GHB (GHV), it is hypothesized that this compound will exhibit reduced affinity for the GHB receptor and markedly lower activity at the GABAB receptor compared to GHB. This could translate to a different in vivo profile, potentially with reduced sedative effects and an altered therapeutic and side-effect window.

To validate these predictions, rigorous experimental investigation using the protocols outlined in this guide is essential. Such research will not only elucidate the specific pharmacology of this compound but also contribute to a broader understanding of the structure-activity relationships governing ligand interactions with the GHB and GABAB receptor systems. This knowledge is paramount for the rational design of novel therapeutic agents targeting these important neurological pathways.

References

  • Carter, L. P., et al. (2006). Behavioral Analyses of GHB: Receptor Mechanisms. Neuropsychopharmacology, 31(11), 2537–2545. [Link]
  • Snead, O. C., 3rd, & Morley, B. J. (1981). γ-Hydroxybutyric Acid and Its Analogs, γ-Butyrolactone and 1,4-Butanediol. Neuropharmacology, 20(4), 361–368. [Link]
  • Koek, W., et al. (2011). Behavioral Effects of γ-Hydroxybutyrate, Its Precursor γ-Butyrolactone, and GABAB Receptor Agonists: Time Course and Differential Antagonism by the GABAB Receptor Antagonist 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP35348). Journal of Pharmacology and Experimental Therapeutics, 338(2), 536–545. [Link]
  • Goodwin, A. K., et al. (2007). Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons. Psychopharmacology, 191(4), 933–943. [Link]
  • Carter, L. P., et al. (2005). Novel γ-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1314–1323. [Link]
  • Wu, H., et al. (2004). Novel γ-Hydroxybutyric Acid (GHB) Analogs Share Some, but Not All, of the Behavioral Effects of GHB and GABA B Receptor Agonists. The Journal of Pharmacology and Experimental Therapeutics, 313(3), 1314-1323. [Link]
  • Wikipedia. (2024). γ-Hydroxybutyric acid. [Link]
  • Carter, L. P., et al. (2005). Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. The Journal of pharmacology and experimental therapeutics, 313(3), 1314–1323. [Link]
  • Pin, J. P., et al. (2004). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current Neuropharmacology, 2(1), 19–33. [Link]
  • Absalom, N., et al. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). Proceedings of the National Academy of Sciences, 109(33), 13404–13409. [Link]
  • Ng, G. Y., et al. (2004). Gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB receptor (GABABR) binding sites are distinctive from one another: molecular evidence. Journal of neurochemistry, 91(5), 1144–1150. [Link]
  • Carter, L. P., et al. (2005). Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV). Drug and alcohol dependence, 78(1), 91–99. [Link]
  • Gjoni, T., & Urwyler, S. (2008). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of medicinal chemistry, 51(23), 7353–7368. [Link]
  • Mathivet, P., et al. (1997). gamma-Hydroxybutyrate conversion into GABA induces displacement of GABAB binding that is blocked by valproate and ethosuximide. The Journal of pharmacology and experimental therapeutics, 281(2), 753–760. [Link]
  • Jin, M., et al. (2022). GABA-independent activation of GABAB receptor by mechanical forces.
  • Wikipedia. (2024). GHB receptor. [Link]
  • PubChem. (n.d.). 4-Hydroxybutyric Acid. [Link]
  • Snead, O. C., 3rd. (1996). Relation of the [3H] gamma-hydroxybutyric acid (GHB) binding site to the gamma-aminobutyric acidB (GABAB) receptor in rat brain. The Journal of pharmacology and experimental therapeutics, 279(1), 266–274. [Link]
  • Morris, M. E. (2020). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS journal, 22(6), 1-13. [Link]
  • Pin, J. P., & Bettler, B. (2016). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in pharmacology, 7, 331. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Park, J. B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & molecular medicine, 48(1), e203. [Link]
  • Hansen, R. R., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules (Basel, Switzerland), 23(6), 1393. [Link]
  • Medscape. (2023).
  • Nicholson, K. L., & Balster, R. L. (2001). Gamma-Hydroxybutyrate (GHB) and its derivatives:A new and novel neuroactive drug of abuse. Drug and alcohol dependence, 63(1), 1-20. [Link]
  • Stenutz, R. (n.d.). This compound. [Link]
  • Stein, D. J., et al. (2018). Analysis of GABA A Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Molecular pharmacology, 94(6), 1368–1377. [Link]
  • Johnston, G. A. (2013). Flavonoid modulation of GABAA receptors. British journal of pharmacology, 169(8), 1615–1626. [Link]
  • ChemBK. (n.d.). This compound lactone. [Link]
  • Wikipedia. (2024). β-Hydroxy β-methylbutyric acid. [Link]
  • Wallner, M. (2023). GABA Receptor. In StatPearls.
  • Fritschy, J. M., & Brunig, I. (2003). Activity-dependent Regulation of GABAA Receptors. Neuroscience, 118(2), 295-298. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 4-Hydroxy-2-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the accurate quantification of 4-hydroxy-2-methylbutanoic acid (HMBA), a molecule of significant interest in metabolic research and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond a mere listing of protocols, this guide offers a rationale for experimental choices, ensuring a robust and self-validating approach to your analytical challenges.

Introduction to this compound and the Imperative for Accurate Quantification

This compound (C₅H₁₀O₃, molar mass: 118.13 g/mol ) is a hydroxy fatty acid that plays a role in various biological pathways.[1] Its accurate and precise measurement in complex biological matrices is paramount for understanding its physiological and pathological significance. The choice of analytical technique is a critical decision that directly impacts the quality and reliability of experimental data. This guide will navigate the complexities of three powerful analytical techniques, providing the insights necessary to select and validate the most appropriate method for your research needs.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[2] For polar analytes like HMBA, derivatization is a mandatory step to increase volatility and thermal stability, enabling passage through the gas chromatograph.

Principle of GC-MS Analysis

In GC-MS, the derivatized analyte is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Experimental Protocol: GC-MS of this compound

1. Sample Preparation and Extraction:

  • Rationale: The goal is to isolate HMBA from the sample matrix and prepare it for derivatization. A liquid-liquid extraction (LLE) is a common and effective method.

  • Protocol:

    • To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard (e.g., a stable isotope-labeled HMBA).

    • Acidify the sample to a pH of ~3-4 using hydrochloric acid to protonate the carboxylic acid group, enhancing its extraction into an organic solvent.

    • Perform LLE by adding 3 mL of ethyl acetate, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.

    • Carefully transfer the upper organic layer to a clean tube. Repeat the extraction twice more, combining the organic extracts.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.

2. Derivatization (Silylation):

  • Rationale: Silylation replaces the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups, making the molecule volatile and thermally stable for GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and efficient silylating agent.

  • Protocol:

    • To the dried extract, add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).

    • Seal the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection.

3. GC-MS Instrumentation and Parameters:

  • Rationale: The choice of column and temperature program is crucial for achieving good chromatographic separation. A non-polar column like a DB-5ms is a good starting point for many derivatized organic acids.

  • Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for targeted quantification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample + Internal Standard Acidification Acidification (pH 3-4) Sample->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Silylation (BSTFA + 1% TMCS) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard of Sensitivity and Specificity

LC-MS/MS has become the go-to technique for the quantification of small molecules in complex matrices due to its high sensitivity, specificity, and throughput.[3] A significant advantage over GC-MS is that for many analytes, including HMBA, derivatization is not required.

Principle of LC-MS/MS Analysis

In LC-MS/MS, the analyte is separated in the liquid phase based on its polarity and interaction with the stationary phase of a chromatography column. The eluent from the column is then introduced into the mass spectrometer. The analyte is ionized (typically using electrospray ionization - ESI), and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Experimental Protocol: LC-MS/MS of this compound

1. Sample Preparation (Protein Precipitation):

  • Rationale: For biological samples like plasma or serum, protein precipitation is a simple and effective way to remove the bulk of the matrix components that can interfere with the analysis.

  • Protocol:

    • To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled HMBA).

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for injection.

2. LC-MS/MS Instrumentation and Parameters:

  • Rationale: Reversed-phase chromatography using a C18 column is a common and effective method for separating small polar molecules like HMBA. The mobile phase composition is optimized to achieve good retention and peak shape.

  • Parameters:

    • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to elute the analyte, and then re-equilibrate.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for HMBA and its internal standard.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection Separation Chromatographic Separation LC_Injection->Separation MSMS_Detection Tandem MS Detection (MRM) Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Quantifier

qNMR is a powerful primary analytical method that allows for the direct quantification of an analyte without the need for an identical calibration standard.[4][5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Principle of qNMR Analysis

In qNMR, a known amount of a certified internal standard is added to the sample containing the analyte. The concentration of the analyte is then determined by comparing the integral of a specific analyte resonance to the integral of a specific resonance of the internal standard. This method relies on the precise weighing of both the sample and the internal standard.

Experimental Protocol: qNMR of this compound

1. Sample Preparation:

  • Rationale: Accurate weighing is critical for qNMR. A high-purity, certified internal standard with a known chemical structure and a resonance that does not overlap with the analyte's resonances is chosen.

  • Protocol:

    • Accurately weigh a specific amount of the sample containing HMBA into a clean vial.

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid) and add it to the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Rationale: Proper NMR experimental parameters are essential for accurate quantification. This includes ensuring a sufficient relaxation delay to allow for complete relaxation of the nuclei between pulses.

  • Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio.

3. Data Processing and Quantification:

  • Rationale: Careful data processing, including baseline correction and accurate integration, is crucial for obtaining reliable quantitative results.

  • Protocol:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the non-overlapping signals of both the analyte (HMBA) and the internal standard.

    • Calculate the concentration of HMBA using the following equation:

      Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / mₓ) * Cₛₜd

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • x = analyte (HMBA)

      • std = internal standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Weighing Accurate Weighing of Sample and Internal Standard Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Acquisition NMR Data Acquisition Transfer->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Integration Signal Integration Data_Processing->Integration Quantification Concentration Calculation Integration->Quantification

Caption: Workflow for the qNMR analysis of this compound.

Cross-Validation: A Comparative Performance Analysis

The following table provides a comparative summary of the key validation parameters for the analysis of this compound using the three described techniques. The values presented are based on typical performance characteristics for the analysis of similar small organic acids and should be considered as a general guide. Method-specific validation is essential for any given application.[7][8]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantitative NMR (qNMR)
Derivatization MandatoryGenerally not requiredNot required
Sample Throughput LowerHigherLower
Sensitivity (LOD) High (low ng/mL to pg/mL)Very High (pg/mL to fg/mL)Lower (µg/mL to ng/mL)
Linearity (R²) > 0.99> 0.99Not applicable (direct quantification)
Accuracy (% Recovery) 85 - 115%90 - 110%High (primary method)
Precision (%RSD) < 15%< 10%< 2%
Selectivity HighVery HighHigh (depends on spectral resolution)
Matrix Effects Can be significantCan be significant, but mitigated by stable isotope internal standardGenerally lower
Instrumentation Cost ModerateHighVery High

Conclusion: Selecting the Optimal Technique

The choice of the most suitable analytical technique for the quantification of this compound is a multifactorial decision.

  • GC-MS remains a robust and reliable technique, particularly in laboratories where it is well-established. Its main drawback is the need for derivatization, which can be time-consuming and a source of variability.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical applications where trace-level quantification in complex matrices is required. The ability to analyze the native compound simplifies sample preparation and increases throughput.

  • qNMR stands out as a primary ratio method, providing highly accurate and precise quantification without the need for a specific reference standard for the analyte. While its sensitivity is lower than mass spectrometry-based methods, it is an invaluable tool for the certification of reference materials and for applications where absolute quantification is paramount.

Ultimately, a thorough cross-validation of these techniques, considering the specific requirements of the research question, available resources, and the nature of the sample matrix, will lead to the most scientifically sound and defensible results.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • FUJIFILM Wako Pure Chemical Corporation. (2022, December 19). qNMR - Quantitative Analysis by NMR.
  • JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Quantitative NMR | Organic Primary Standards Group.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407).
  • Magritek. (n.d.). Analytical NMR.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Gkika, E., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 335.
  • Duan, X., et al. (2016). The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma.
  • Perić, M., et al. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Journal of the Indian Chemical Society, 101(7), 101173.
  • Kumar, A., et al. (2017). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 8(4), 134-142.

Sources

A Comparative Guide to 4-hydroxy-2-methylbutanoic acid and 4-hydroxy-2-methylenebutanoic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, the nuanced differences between structurally similar molecules can dictate their biological activity and therapeutic potential. This guide provides an in-depth comparison of two such molecules: 4-hydroxy-2-methylbutanoic acid and 4-hydroxy-2-methylenebutanoic acid. While separated by only a single point of unsaturation, their chemical reactivity and biological significance diverge substantially. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective properties, supported by available experimental and computed data.

Introduction: A Tale of Two Butanoic Acids

This compound and 4-hydroxy-2-methylenebutanoic acid are both five-carbon carboxylic acids featuring a hydroxyl group at the C4 position. The key distinction lies at the C2 position: the former possesses a saturated methyl group, while the latter features an exocyclic methylene group, rendering it an α,β-unsaturated carboxylic acid. This seemingly minor structural variance has profound implications for their chemical stability, reactivity, and biological roles.

This compound is a hydroxy fatty acid.[1] It is recognized as a metabolite in biological systems and has been associated with certain metabolic disorders.[2] Its saturated nature imparts greater stability, making it a potential chiral building block in organic synthesis.

Conversely, 4-hydroxy-2-methylenebutanoic acid is a naturally occurring compound found in plants of the Liliaceae family, such as tulips, where it exists as glycosidic precursors known as tuliposides.[3][4] It is a reactive intermediate that readily undergoes intramolecular cyclization.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for some physical properties of these two compounds is limited. However, by combining computed data and information from structurally related analogs, we can construct a comparative profile.

PropertyThis compound4-hydroxy-2-methylenebutanoic acid
Molecular Formula C5H10O3[1]C5H8O3[5]
Molecular Weight 118.13 g/mol [1]116.11 g/mol [3]
IUPAC Name This compound[1]4-hydroxy-2-methylidenebutanoic acid[5]
CAS Number 81381-89-7[6]24923-76-0[7]
Boiling Point (Predicted) 277.3 ± 23.0 °C[6]Not available
Density (Predicted) 1.140 ± 0.06 g/cm³[6]Not available
pKa (Predicted) 4.67 ± 0.10[6]Not available
Solubility Expected to be soluble in water and polar organic solvents.The related 4-hydroxybutanoic acid is highly soluble in water, ethanol, and acetone.[3]

Spectroscopic Characterization: Identifying the Fingerprints

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound: A predicted 1H NMR spectrum would show distinct signals for the methyl protons, the methine proton at C2, the methylene protons at C3, and the methylene protons at C4 adjacent to the hydroxyl group.

4-hydroxy-2-methylenebutanoic acid: The 1H NMR spectrum is expected to be significantly different due to the presence of the double bond. Key features would include signals for the two vinyl protons of the methylene group, which would appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

Both molecules will exhibit a broad absorption band in the region of 3400-2400 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid and the alcohol. A strong carbonyl (C=O) stretch will be present around 1700-1725 cm⁻¹. The key difference will be the presence of a C=C stretching absorption around 1650 cm⁻¹ for 4-hydroxy-2-methylenebutanoic acid, which will be absent in the spectrum of its saturated counterpart.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for determining the molecular weight of these acids.[3] For 4-hydroxy-2-methylenebutanoic acid, the molecular ion peak [M-H]⁻ would be observed at m/z 115.04. For this compound, the corresponding peak would be at m/z 117.06. Gas chromatography-mass spectrometry (GC-MS) can also be employed, but would require derivatization of the polar hydroxyl and carboxylic acid groups to increase volatility.[3]

Chemical Reactivity: The Influence of the Double Bond

The presence of the α,β-unsaturated system in 4-hydroxy-2-methylenebutanoic acid is the primary determinant of its enhanced reactivity compared to the saturated this compound.

Lactonization

A defining characteristic of 4-hydroxy-2-methylenebutanoic acid is its propensity to undergo spontaneous intramolecular cyclization (lactonization) to form the five-membered lactone, α-methylene-γ-butyrolactone, commonly known as tulipalin A .[3] This reaction is rapid and is a key feature of its biological activity. This compound can also form a lactone (α-methyl-γ-butyrolactone), but this typically requires harsher conditions such as heating with an acid catalyst.[8]

Lactonization cluster_0 4-hydroxy-2-methylenebutanoic acid cluster_1 Tulipalin A cluster_2 This compound cluster_3 α-methyl-γ-butyrolactone Unsaturated_Acid HO-CH2-CH2-C(=CH2)-COOH Tulipalin_A α-methylene-γ-butyrolactone Unsaturated_Acid->Tulipalin_A Spontaneous Saturated_Acid HO-CH2-CH2-CH(CH3)-COOH Saturated_Lactone α-methyl-γ-butyrolactone Saturated_Acid->Saturated_Lactone Heat, Acid Catalyst

Caption: Lactonization pathways of the two acids.

Michael Addition

The electron-withdrawing carboxylic acid group polarizes the double bond in 4-hydroxy-2-methylenebutanoic acid, making the β-carbon electrophilic and susceptible to nucleophilic attack via a Michael (1,4-conjugate) addition.[9] This reactivity is absent in the saturated this compound. This makes the unsaturated acid a target for nucleophilic residues in biological macromolecules, which is a cornerstone of the biological activity of many α,β-unsaturated carbonyl compounds.

Michael_Addition Nucleophile Nu: Unsaturated_Acid HO-CH2-CH2-C(=CH2)-COOH Nucleophile->Unsaturated_Acid Michael Addition Adduct HO-CH2-CH2-CH(Nu)-CH2-COOH Unsaturated_Acid->Adduct

Caption: Michael addition to 4-hydroxy-2-methylenebutanoic acid.

Biological Significance and Applications: A Study in Contrasts

The distinct chemical properties of these two acids translate into vastly different biological roles and potential applications.

This compound: The Metabolic Player

This saturated hydroxy fatty acid is primarily of interest as a metabolite. Elevated levels have been associated with certain inborn errors of metabolism.[2] Its structural stability and chirality also make it a candidate for use as a building block in the synthesis of more complex bioactive molecules. Microbial production routes for this and similar hydroxy acids are being explored as a sustainable alternative to chemical synthesis.[10]

4-hydroxy-2-methylenebutanoic acid: The Bioactive Precursor

The biological significance of 4-hydroxy-2-methylenebutanoic acid is intrinsically linked to its lactone, tulipalin A. In plants like tulips, it is stored in a stable, inactive glycoside form (tuliposide).[3][4] Upon tissue damage, enzymatic hydrolysis releases the unstable 4-hydroxy-2-methylenebutanoic acid, which immediately cyclizes to tulipalin A.[7]

Tulipalin A is a potent bioactive compound with several known effects:

  • Antifungal and Antimicrobial Activity: It serves as a key component of the plant's defense mechanism against pathogens.[3]

  • Allergenic Properties: Tulipalin A is a known allergen responsible for "tulip fingers," a type of contact dermatitis common among florists.[4]

  • Potential Therapeutic Applications: Research has suggested that tulipalin A has anti-arthritic properties and may inhibit matrix metalloproteinases (MMPs), indicating potential for cancer research.[3]

Biological_Significance cluster_0 This compound cluster_1 4-hydroxy-2-methylenebutanoic acid cluster_2 Biological Activity of Tulipalin A Metabolite Metabolite in Metabolic Pathways Building_Block Chiral Building Block in Synthesis Precursor Precursor in Plants (Tuliposide) Unstable_Intermediate Unstable Intermediate Precursor->Unstable_Intermediate Enzymatic Hydrolysis Tulipalin_A Tulipalin A Unstable_Intermediate->Tulipalin_A Spontaneous Lactonization Antifungal Antifungal/ Antimicrobial Tulipalin_A->Antifungal Allergen Allergen Tulipalin_A->Allergen Therapeutic Potential Therapeutic Agent Tulipalin_A->Therapeutic

Caption: Contrasting biological roles of the two acids.

Experimental Protocols

Synthesis of 4-hydroxy-2-methylenebutanoic acid via Barbier Allylation

This protocol is adapted from described methods for the synthesis of this compound.[3]

  • Preparation of Reagents: In a reaction vessel, combine 2-(bromomethyl)acrylic acid and a suitable carbonyl compound (e.g., formaldehyde) in an aqueous medium.

  • Indium-Mediated Reaction: Add indium powder to the mixture. The indium will mediate the Barbier-type allylation.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with a dilute acid solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantification in Biological Matrices by GC-MS

This is a general workflow for the analysis of these acids in biological samples.[3]

  • Sample Preparation: To a biological sample (e.g., plasma, tissue homogenate), add an internal standard. Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.

  • Derivatization: Evaporate the solvent and treat the residue with a derivatizing agent (e.g., a silylating agent like BSTFA) to convert the hydroxyl and carboxylic acid groups into their more volatile trimethylsilyl (TMS) ethers and esters.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column for separation.

  • Quantification: Monitor for the characteristic ions of the derivatized analytes and the internal standard. Construct a calibration curve using standards of known concentrations to quantify the amount of the target acid in the original sample.

Conclusion

References

  • This compound | C5H10O3 | CID 14081034 - PubChem. [Link]
  • This compound lactone - ChemBK. [Link]
  • 2-Amino-4-hydroxy-2-methylbutanoic acid | C5H11NO3 | CID 235532 - PubChem. [Link]
  • 4-Hydroxy-2-methylpentanoic acid | C6H12O3 | CID 14440989 - PubChem. [Link]
  • 4-hydroxy-2-methylene-butanoic acid-Molbase. [Link]
  • 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). [Link]
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]
  • α,β-Unsaturated carbonyl compound - Wikipedia. [Link]
  • This compound - Stenutz. [Link]
  • 4-Hydroxy-2-methylpentanoic acid, bis-TMS | C12H28O3Si2 | CID 14440990 - PubChem. [Link]
  • 4-Hydroxybutanoic acid, 2TMS deriv
  • 4-Hydroxybutanoic acid, 2tbdms derivative - Optional[13C NMR] - Chemical Shifts. [Link]
  • (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem. [Link]
  • Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. [Link]
  • Showing Compound 4-Hydroxybutyric acid (FDB022196) - FooDB. [Link]
  • β-Hydroxy β-methylbutyric acid - Wikipedia. [Link]
  • 4-Amino-2-hydroxybutanoic acid | C4H9NO3 | CID 26062 - PubChem. [Link]
  • 2-Hydroxy-(4-methylseleno)
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchG
  • Bioactive compound and their biological activity - ResearchG
  • EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)
  • CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google P
  • Benzenebutanoic acid, 4-hydroxy-, methyl ester - the NIST WebBook. [Link]

Sources

comparative study of the metabolic effects of 4-hydroxy-2-methylbutanoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Hydroxy-Methylbutanoic Acids

The subtle shift in the spatial arrangement of atoms within a molecule can dramatically alter its journey through the complex metabolic machinery of the body. This guide delves into a comparative analysis of the metabolic effects of two commercially significant groups of hydroxy-methylbutanoic acid isomers: the methionine precursor, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), and the leucine metabolite, β-hydroxy-β-methylbutyrate (HMB). While both are five-carbon branched-chain organic acids, their distinct isomeric forms and structural nuances dictate divergent metabolic pathways, bioavailability, and ultimately, their physiological impact.

This document moves beyond a mere recitation of facts, offering a synthesized, in-depth exploration grounded in experimental evidence. We will dissect the stereospecific metabolism of HMTBA isomers and unravel the pharmacokinetic differences between the free acid and calcium salt forms of HMB. The objective is to provide a comprehensive resource that not only presents comparative data but also explains the underlying biochemical principles and equips researchers with detailed methodologies to further investigate these compounds.

Part 1: The Methionine Precursor - Stereospecific Metabolism of 2-Hydroxy-4-(methylthio)butanoic Acid (HMTBA) Isomers

HMTBA is widely used in animal nutrition as a synthetic source of the essential amino acid L-methionine.[1][2] Commercially, it is available as a racemic mixture of D- and L-isomers.[3] However, only the L-isomer of methionine is directly utilized for protein synthesis.[3] This necessitates the conversion of both HMTBA isomers into L-methionine, a process that is remarkably stereospecific.[4][5]

The conversion of D- and L-HMTBA to L-methionine is a two-step process involving a common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB).[3][6] The initial, rate-limiting step is catalyzed by two distinct, isomer-specific enzymes primarily located in the liver and kidneys, although activity is also found in other tissues like the intestinal mucosa and skeletal muscle.[3][4][5]

  • The L-HMTBA Pathway: The L-isomer is oxidized by L-2-hydroxy acid oxidase (L-HAOX) , a flavo-enzyme located in the peroxisomes of the liver and kidney.[4][5][6]

  • The D-HMTBA Pathway: The D-isomer is dehydrogenated by the mitochondrial enzyme D-2-hydroxy acid dehydrogenase (D-HADH) .[4][5][6] This enzyme is more widely distributed throughout various tissues.[4][5]

Once KMB is formed, it is then transaminated by various transaminases to yield the biologically active L-methionine.[3] The existence of two separate enzymatic pathways for the D- and L-isomers allows for the simultaneous conversion of both, providing a biochemical basis for the effective utilization of the racemic mixture.[4][5]

Comparative Bioavailability and Efficacy

While both isomers are precursors to L-methionine, their absorption and metabolic conversion rates can differ, impacting their overall bioefficacy compared to supplemental DL-methionine (a racemic mixture of D- and L-methionine). HMTBA is primarily absorbed via passive diffusion, which can be more efficient under certain stress conditions, whereas methionine uptake involves active transport.[2][7]

Studies have shown that HMTBA has a lower bioefficacy than DL-methionine in non-ruminant animals.[1] This is partly attributed to differences in absorption and the energy expenditure required for metabolic conversion. For instance, the conversion of D-methionine to L-methionine requires a net energy cost, while the conversion of the D,L-HMTBA mixture can result in a net energy saving.[8]

dot

HMTBA_Metabolism cluster_D_pathway D-Isomer Pathway cluster_L_pathway L-Isomer Pathway D-HMTBA D-HMTBA KMB 2-Keto-4-(methylthio)butanoic Acid (KMB) D-HMTBA->KMB D-2-hydroxy acid dehydrogenase (D-HADH) (Mitochondria) D-HADH D-HADH L-Methionine L-Methionine KMB->L-Methionine Transaminases L-HMTBA L-HMTBA L-HMTBA->KMB L-2-hydroxy acid oxidase (L-HAOX) (Peroxisome) L-HAOX L-HAOX Transaminases Transaminases

Caption: Stereospecific conversion of D- and L-HMTBA to L-methionine.

Experimental Protocol: In Vitro Conversion of HMTBA Isomers in Chick Liver Homogenates

This protocol is adapted from the methodology described by Dibner and Knight (1984) to assess the stereospecific conversion of HMTBA isomers to KMB.[4][5]

1. Preparation of Liver Homogenate: a. Euthanize a chick and immediately excise the liver. b. Place the liver in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4). c. Mince the liver and homogenize using a Potter-Elvehjem homogenizer with a Teflon pestle. d. Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to remove nuclei and cell debris. The resulting supernatant is the crude liver homogenate.

2. Enzyme Assay: a. Prepare reaction mixtures in separate tubes for D-HMTBA and L-HMTBA. Each tube should contain:

  • Liver homogenate (a specific amount of protein, e.g., 1-2 mg).
  • Reaction buffer (e.g., potassium phosphate buffer, pH 8.24 for D-HADH or pH 7.4 for L-HAOX).
  • The respective HMTBA isomer (substrate) at a known concentration.
  • For the D-HADH assay, include an artificial electron acceptor like phenazine methosulfate, as the natural cofactor may be limiting.[3] b. Incubate the tubes at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 15-30 minutes). c. Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

3. Quantification of KMB: a. Centrifuge the quenched reaction mixtures to pellet the precipitated protein. b. Analyze the supernatant for the presence of KMB using High-Performance Liquid Chromatography (HPLC).

  • Use a reverse-phase C18 column.
  • Employ a mobile phase suitable for separating organic acids (e.g., an acidic aqueous buffer with an organic modifier like acetonitrile).
  • Detect KMB using a UV detector at an appropriate wavelength. c. Quantify the amount of KMB produced by comparing the peak area to a standard curve of known KMB concentrations.

4. Data Analysis: a. Calculate the rate of KMB formation for each isomer (e.g., in nmol/min/mg protein). b. Compare the conversion rates of the D- and L-isomers under the same experimental conditions.

Part 2: The Leucine Metabolite - Pharmacokinetic Comparison of β-Hydroxy-β-Methylbutyrate (HMB) Forms

β-Hydroxy-β-methylbutyrate (HMB) is a metabolite of the branched-chain amino acid leucine.[9] It has gained popularity as a dietary supplement for its purported effects on muscle mass and strength, particularly in reducing muscle protein breakdown.[9] HMB is commercially available in two primary forms: a calcium salt (HMB-Ca) and a free acid form (HMB-FA).[10][11] Recent studies have demonstrated significant pharmacokinetic differences between these two forms, which can influence their biological efficacy.

Comparative Pharmacokinetics: HMB-FA vs. HMB-Ca

The free acid form of HMB (HMB-FA) is more readily absorbed into the bloodstream compared to the calcium salt form (HMB-Ca).[9][10][11] This leads to a faster and higher peak plasma concentration of HMB.[10][11]

Pharmacokinetic ParameterHMB-FA (Capsule)HMB-Ca (Capsule)SignificanceReference
Peak Plasma Concentration (Cmax) 270.2 µmol/L153.9 µmol/L76% higher with HMB-FA[10][11]
Time to Peak (Tmax) ~30 minutes~90 minutesReached in one-third the time with HMB-FA[10][11]
Plasma Clearance Rate 74.8 ml/min54.5 ml/min37% higher with HMB-FA[10][11]
Elimination Half-life ~3 hours~2.5 hoursLonger with HMB-FA[9]
Tissue Uptake & Utilization --25-40% higher with HMB-FA[9]

Note: Data is derived from studies comparing capsule forms of HMB-FA and HMB-Ca.[10][11]

These pharmacokinetic advantages of HMB-FA suggest that it may offer enhanced bioavailability and a more rapid onset of action compared to HMB-Ca.[10][11] However, some studies in animal models have reported a higher relative bioavailability of CaHMB, which may be attributed to lower systemic clearance.[12][13]

Molecular Mechanisms of Action

HMB exerts its effects on muscle tissue through multiple molecular pathways:

  • Stimulation of Protein Synthesis: HMB activates the mechanistic target of rapamycin (mTOR) pathway, a key regulator of muscle protein synthesis.[9] This leads to increased phosphorylation of downstream targets like p70S6 kinase and 4EBP1, ultimately promoting the translation of proteins.[9]

  • Inhibition of Protein Breakdown: HMB is thought to inhibit the ubiquitin-proteasome system, the primary pathway for muscle protein degradation.[14]

  • Enhanced Cell Membrane Integrity: HMB can be metabolized to β-hydroxy-β-methylglutaryl-coenzyme A (HMG-CoA), a precursor for cholesterol synthesis.[15] This may contribute to the integrity and stability of muscle cell membranes.[9]

dot

HMB_Action cluster_absorption Absorption cluster_muscle_cell Muscle Cell HMB-FA HMB-FA Plasma HMB Plasma HMB HMB-FA->Plasma HMB Faster Absorption Higher Cmax HMB-Ca HMB-Ca HMB-Ca->Plasma HMB Slower Absorption Lower Cmax mTOR Pathway mTOR Pathway Plasma HMB->mTOR Pathway Activates Ubiquitin-Proteasome System Ubiquitin-Proteasome System Plasma HMB->Ubiquitin-Proteasome System Inhibits Cholesterol Synthesis Cholesterol Synthesis Plasma HMB->Cholesterol Synthesis Precursor Protein Synthesis Protein Synthesis mTOR Pathway->Protein Synthesis Increases Protein Breakdown Protein Breakdown Ubiquitin-Proteasome System->Protein Breakdown Mediates Membrane Integrity Membrane Integrity Cholesterol Synthesis->Membrane Integrity Enhances

Caption: Pharmacokinetics and molecular actions of HMB.

Experimental Protocol: In Vitro Assessment of HMB on Muscle Cell Proliferation

This protocol provides a framework for investigating the direct effects of HMB on myoblast proliferation, a key aspect of muscle growth and repair.

1. Cell Culture: a. Culture C2C12 myoblasts (a mouse muscle cell line) in a growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2. b. Plate the cells in multi-well plates at a suitable density for proliferation assays.

2. HMB Treatment: a. Once the cells have adhered, replace the growth medium with a low-serum medium (e.g., 1% horse serum) to induce a quiescent state. b. Prepare stock solutions of HMB-FA and HMB-Ca in the low-serum medium. c. Treat the cells with various concentrations of HMB-FA and HMB-Ca for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.

3. Proliferation Assay (e.g., using a colorimetric assay like MTT or WST-1): a. At the end of the treatment period, add the proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions. b. The viable, proliferating cells will convert the reagent into a colored formazan product. c. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). d. Measure the absorbance of the solution at the appropriate wavelength using a microplate reader.

4. Data Analysis: a. The absorbance is directly proportional to the number of viable cells. b. Normalize the absorbance values of the HMB-treated groups to the control group. c. Compare the proliferative effects of HMB-FA and HMB-Ca at different concentrations.

Conclusion and Future Directions

The metabolic fates of HMTBA and HMB isomers are dictated by their unique chemical structures, leading to distinct enzymatic pathways and pharmacokinetic profiles. The stereospecific conversion of D- and L-HMTBA to L-methionine highlights the intricate enzymatic machinery involved in nutrient utilization. In parallel, the superior pharmacokinetic profile of HMB-FA over HMB-Ca underscores the importance of formulation in optimizing the delivery and efficacy of dietary supplements.

For researchers and drug development professionals, a thorough understanding of these metabolic nuances is paramount. Future investigations should aim to:

  • Quantify the in vivo conversion rates of HMTBA isomers in various species to better correlate with their observed bioefficacy.

  • Elucidate the precise mechanisms by which HMB-FA achieves its enhanced absorption and tissue uptake.

  • Explore the potential synergistic effects of combining different isomers or forms of these compounds to optimize their physiological benefits.

This guide provides a foundational framework for such endeavors, offering both a synthesis of current knowledge and practical methodologies for future research. By continuing to unravel the complexities of isomer-specific metabolism, we can pave the way for more targeted and effective nutritional and therapeutic interventions.

References

  • Wikipedia. β-Hydroxy β-methylbutyric acid. Link
  • Fuller JC Jr, Sharp RL, Angus HF, Baier SM, Rathmacher JA. Comparison of availability and plasma clearance rates of β-hydroxy-β-methylbutyrate delivery in the free acid and calcium salt forms. Br J Nutr. 2015;114(9):1403-1412. Link
  • Fuller JC Jr, Sharp RL, Angus HF, Baier SM, Rathmacher JA. Comparison of availability and plasma clearance rates of β-hydroxy-β-methylbutyrate delivery in the free acid and calcium salt forms. Cambridge University Press; 2015. Link
  • Dibner JJ, Knight CD. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. J Nutr. 1984;114(9):1716-1723. Link
  • Shreeram S, Johns PW, Subramaniam S, Gelling RW. The relative bioavailability of the calcium salt of β-hydroxy-β-methylbutyrate is greater than that of the free fatty acid form in rats. J Nutr. 2014;144(10):1549-1555. Link
  • Shreeram S, Johns PW, Subramaniam S, Gelling RW. The Relative Bioavailability of the Calcium Salt of -Hydroxy- -Methylbutyrate Is Greater Than That of the Free Fatty Acid Form in Rats.
  • Becquet A, Valls-Prat M, Esteras S, Samuel R, Mercier Y, Claustre A. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. Poult Sci. 2023;102(10):102941. Link
  • Dibner JJ, Knight CD. Conversion of 2-Hydroxy-4-(Methylthio)butanoic Acid to L-Methionine in the Chick: A Stereospecific Pathway.
  • CJ Bio. Methionine hydroxy analogue (DL-HMTBA) and DL-methionine can be replaced with 67 % and 90.5 % of L-methionine. 2020. Link
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species. EFSA J. 2018;16(3):e05209. Link
  • Zhang S, Wong EA, Gilbert ER. Bioavailability of different dietary supplemental methionine sources in animals. Front Biosci (Elite Ed). 2015;7(3):478-490. Link
  • Xu M, et al. Comparative in vivo antioxidant capacity of DL-2-hydroxy-4-methylthiobutanoic acid (HMTBA) and DL-methionine in male mice fed a high-fat diet. J Sci Food Agric. 2011;91(11):2044-2049. Link
  • Vazquez-Duhalt R, et al. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. RSC Sustainability. 2024. Link
  • Koupparis A. Determination of 2-Hydroxy-4-(methylthio)
  • Agri-Pulse Communications Inc. Improving rumen function with hydroxy analogue of methionine. Agriinsight. 2024. Link
  • Kim JS, et al. β-hydroxy-β-methylbutyrate supplementation mitigates muscle atrophy induced by inactivity and protein deprivation. J Cachexia Sarcopenia Muscle. 2023;14(4):1836-1849. Link
  • Dibner JJ, Ivey FJ. Absorption of methionine sources in animals—is there more to know?. J Appl Anim Res. 2021;49(1):379-385. Link
  • Findrik Z, Vasić-Rački D. Biotransformation of D-Methionine into L-methionine in the cascade of four enzymes.
  • Feedstuffs.
  • Zhejiang Yaofi Bio-Tech Co.,Ltd. Methionine conversion. 2021. Link
  • Zhang S, Wong EA, Gilbert ER. Bioavailability of different dietary supplemental methionine sources in animals. PubMed. 2015. Link
  • Dibner JJ, Knight CD. Comparative in vitro and in vivo absorption of 2-hydroxy-4(methylthio) butanoic acid and methionine in the broiler chicken. Semantic Scholar. 1992. Link
  • Dibner JJ, Knight CD. Conversion of 2-Hydroxy-4-(Methylthio)
  • BenchChem.
  • Findrik Z, Vasić-Rački D. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Sigma-Aldrich. 2007. Link
  • BenchChem.
  • Pinheiro CHJ, et al. Chapter 47. An Overview on Beta-hydroxy-beta-methylbutyrate (HMB) Supplementation in Skeletal Muscle Function and Sports Performance.
  • Holeček M, et al. Effect of beta-hydroxy-beta-methylbutyrate (HMB) on protein metabolism in whole body and in selected tissues.
  • Becquet A, et al. Comparison of the physical and chemical properties of HMTBa and DL-Met.
  • Kornasio R, et al. β-Hydroxy-β-methylbutyrate (HMB) stimulates myogenic cell proliferation, differentiation and survival via the MAPK/ERK and PI3K/Akt pathways.
  • Antal V, et al. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. 2021. Link
  • Saroka JM, Combs GF Jr. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick. J Nutr. 1986;116(8):1345-1352. Link
  • KaiyaVeda.
  • Gerlinger-Romero F, et al. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on the expression of ubiquitin ligases, protein synthesis pathways and contractile function in extensor digitorum longus (EDL) of fed and fasting rats. J Anim Physiol Anim Nutr (Berl). 2017;101(5):981-990. Link
  • Wilson JM, et al. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on exercise performance and body composition across varying levels of age, sex, and training experience: A review. J Strength Cond Res. 2008;22(2):513-522. Link
  • Wilkinson DJ, et al. A double-blind placebo controlled trial into the impacts of HMB supplementation and exercise on free-living muscle protein synthesis, muscle mass and function, in older adults. Clin Nutr. 2018;37(6 Pt A):2068-2075. Link
  • Ilisz I, et al. HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate.
  • Chromatography Forum.
  • Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. Link

Sources

A Senior Application Scientist's Guide to Validating Assay Specificity for 4-hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Bioanalysis

In the landscape of drug development and clinical research, the reliability of quantitative data is paramount. The concentration of an analyte in a biological matrix—be it plasma, urine, or tissue—is a critical piece of information that informs pharmacokinetics, safety, and efficacy decisions. At the heart of this reliability lies a fundamental characteristic of the bioanalytical method: specificity . This guide provides an in-depth, experience-driven comparison and a detailed protocol for validating the specificity of an assay for 4-hydroxy-2-methylbutanoic acid (M-HBA), a hydroxy fatty acid of potential interest in various metabolic studies.[1]

The Scientific Rationale: Understanding and Anticipating Interference

For a small molecule like M-HBA, potential interferences are numerous and varied. The core of a robust specificity validation is not just testing, but anticipating what could go wrong. The choice of an analytical platform is critical; techniques combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) are often considered the "gold standard" due to their inherent selectivity and sensitivity.[7] However, even with LC-MS/MS, co-eluting compounds can cause ion suppression or enhancement, leading to inaccurate quantification.[8][9][10][11]

A comprehensive specificity assessment for M-HBA must therefore consider several classes of potential interferents:

  • Structural Analogs and Isomers: These are the most challenging interferents. Due to their similar chemical structures, they may have similar chromatographic retention times and mass spectrometric fragmentation patterns. For M-HBA (C5H10O3)[1], this includes:

    • Positional isomers (e.g., 3-hydroxy-3-methylbutanoic acid, 4-hydroxy-3-methylbutanoic acid).

    • Structurally related compounds that might be present endogenously or as metabolites of other compounds (e.g., 4-hydroxybutyric acid).[12]

    • Related compounds found in nature or commercial products, such as 4-Hydroxy-2-methylenebutanoic acid.[13][14]

  • Endogenous Matrix Components: Biological samples are complex mixtures. Lipids, proteins, salts, and other organic acids can interfere with the analysis.[8][15] These components can affect the analyte's extraction efficiency and cause matrix effects during ionization.[9][10]

  • Metabolites: The assay must be able to differentiate the parent compound from its metabolites. While specific metabolites for M-HBA would need to be identified through metabolic studies, common metabolic transformations (e.g., glucuronidation, sulfation) should be considered.

  • Co-administered Drugs and Their Metabolites: In a clinical setting, subjects may be taking other medications. The validation must demonstrate that these concomitant medications do not interfere with the M-HBA measurement.

Experimental Design for Specificity Validation: A Step-by-Step Protocol

The objective is to challenge the assay's ability to exclusively quantify M-HBA. This protocol is designed for an LC-MS/MS-based method, which is highly suitable for the analysis of organic acids in biological matrices.[7][16]

Materials:

  • Blank, analyte-free biological matrix (e.g., human plasma, K2-EDTA).

  • Analytical reference standard of this compound.

  • Reference standards of all identified potential interfering compounds.

  • All necessary solvents, reagents, and LC-MS/MS instrumentation.

Protocol Steps:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of M-HBA and each potential interfering compound in a suitable solvent (e.g., methanol or acetonitrile). The purity and identity of these standards are critical.

  • Preparation of Validation Samples:

    • Set A (Blank Matrix): Analyze six different lots of blank biological matrix to assess for any endogenous peaks at the retention time of M-HBA.

    • Set B (Analyte at LLOQ): Spike one of the blank matrix lots with M-HBA to its Lower Limit of Quantification (LLOQ). This sample will be used to confirm the assay's sensitivity.

    • Set C (Interference Test at LLOQ): Spike a blank matrix lot with each potential interfering compound at a high, clinically relevant concentration. Then, spike this same sample with M-HBA at its LLOQ.

    • Set D (Interference Test without Analyte): Spike a blank matrix lot with each potential interfering compound at the same high concentration as in Set C, but without adding M-HBA. This set is crucial for identifying any "cross-talk" or false positive signals from the interferent itself.

  • Sample Processing and Analysis:

    • Process all prepared samples (Sets A, B, C, and D) using the established bioanalytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the processed samples via the validated LC-MS/MS method.

  • Data Evaluation and Acceptance Criteria:

    • Specificity in Blank Matrix (Set A): The response in the blank samples at the retention time of M-HBA should be less than 20% of the response of the analyte at the LLOQ.

    • Interference from Co-administered Compounds (Set D): The response from the potential interferent at the retention time of M-HBA should be less than 20% of the LLOQ response for the analyte and less than 5% for the internal standard.

    • Analyte Recovery in Presence of Interferents (Set C): The calculated concentration of M-HBA (at LLOQ) in the presence of the interferents should be within ±20% of its nominal concentration.

This systematic approach ensures that the method is not only free from baseline interference but also that the quantification of M-HBA is not skewed by the presence of other compounds.

Workflow for Assay Specificity Validation

G cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_criteria Acceptance Criteria Blank Set A: 6 Lots of Blank Matrix Process Process all samples using the established method Blank->Process LLOQ Set B: Blank Matrix + M-HBA at LLOQ LLOQ->Process Interference_With_Analyte Set C: Blank Matrix + Interferent (High Conc) + M-HBA at LLOQ Interference_With_Analyte->Process Interference_Only Set D: Blank Matrix + Interferent (High Conc) Interference_Only->Process LCMS Analyze via LC-MS/MS Process->LCMS Evaluate Evaluate Data Against Acceptance Criteria LCMS->Evaluate Crit1 Blank Interference < 20% of LLOQ Evaluate->Crit1 Check Set A Crit2 Interferent Signal < 20% of LLOQ Evaluate->Crit2 Check Set D Crit3 M-HBA Accuracy (in Set C) is within ±20% Evaluate->Crit3 Check Set C

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Hydroxy-2-methylbutanoic Acid (HMBA) Measurements

Author: BenchChem Technical Support Team. Date: January 2026

Ensuring Analytical Harmony in Metabolite Quantification

Introduction: The Imperative for Reproducible HMBA Quantification

The core of this guide is to empower researchers, scientists, and drug development professionals with the knowledge to critically evaluate and compare different analytical approaches for HMBA quantification. We will delve into the principles of two powerful techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and outline a robust protocol for designing and executing an inter-laboratory comparison study.

Navigating the Analytical Landscape: Common Methodologies for HMBA Measurement

The choice of analytical technique is a critical determinant of the accuracy, sensitivity, and throughput of HMBA quantification. Two of the most prevalent and robust methods employed for the analysis of small molecules like HMBA are LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A High-Sensitivity Approach

LC-MS/MS has become a cornerstone in bioanalytical laboratories due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[3][4] This technique separates HMBA from other components in a complex biological matrix using liquid chromatography, followed by highly specific detection and quantification using tandem mass spectrometry.

General Workflow for LC-MS/MS Analysis:

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Protein_Precipitation Protein Precipitation (e.g., with methanol or acetonitrile) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection onto LC Column Supernatant_Transfer->Injection Sample Extract Chromatographic_Separation Chromatographic Separation (e.g., Reversed-Phase) Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization Eluent Precursor_Ion_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Ion_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Ion_Selection->Fragmentation Product_Ion_Detection Product Ion Detection (Q3) Fragmentation->Product_Ion_Detection Peak_Integration Peak Integration Product_Ion_Detection->Peak_Integration Signal Quantification Quantification against Calibration Curve Peak_Integration->Quantification

Caption: General workflow for LC-MS/MS analysis of HMBA.

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic and Robust Technique

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds.[5][6] For polar molecules like HMBA, a derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis.[6] This method offers excellent chromatographic resolution and is highly reproducible.

General Workflow for GC-MS Analysis:

GC-MS Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Extraction Liquid-Liquid Extraction Drying Drying of Extract Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Injection Injection into GC Inlet Derivatization->Injection Derivatized Sample Vaporization_and_Separation Vaporization and Separation in GC Column Injection->Vaporization_and_Separation Ionization Electron Ionization (EI) Vaporization_and_Separation->Ionization Eluent Mass_Analysis Mass Analysis (e.g., Quadrupole) Ionization->Mass_Analysis Peak_Identification Peak Identification (Retention Time & Mass Spectrum) Mass_Analysis->Peak_Identification Signal Quantification Quantification against Internal Standard Peak_Identification->Quantification

Caption: General workflow for GC-MS analysis of HMBA.

Designing a Robust Inter-Laboratory Comparison Study

A well-designed inter-laboratory comparison study is essential for assessing the proficiency of different laboratories and the comparability of analytical methods.[7][8] The following steps outline a framework for conducting such a study for HMBA measurements.

Workflow of an Inter-Laboratory Comparison Study:

Inter-Laboratory_Comparison_Workflow Study_Design 1. Study Design & Protocol Development Material_Preparation 2. Preparation & Validation of Test Materials (Homogeneity & Stability Testing) Study_Design->Material_Preparation Material_Distribution 3. Distribution of Test Materials to Participating Laboratories Material_Preparation->Material_Distribution Sample_Analysis 4. Sample Analysis by Participating Laboratories using their Methods Material_Distribution->Sample_Analysis Data_Submission 5. Submission of Results to Study Coordinator Sample_Analysis->Data_Submission Statistical_Analysis 6. Statistical Analysis of Data (Consensus Value, z-scores) Data_Submission->Statistical_Analysis Report_Generation 7. Generation & Distribution of Final Report Statistical_Analysis->Report_Generation Follow_Up 8. Follow-up & Corrective Actions (if necessary) Report_Generation->Follow_Up

Sources

A Comparative Guide to the Purity Assessment of Synthesized 4-hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous validation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This is particularly true for versatile chiral building blocks like 4-hydroxy-2-methylbutanoic acid, a hydroxy fatty acid with significant potential in various synthetic pathways.[1][2] The presence of impurities, be they residual starting materials, by-products, or stereoisomers, can drastically alter the compound's reactivity, biological activity, and safety profile.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will move beyond procedural lists to explore the underlying principles of each method, the rationale for specific experimental parameters, and the interpretation of the resulting data. Our focus is on creating self-validating systems of analysis that ensure the highest degree of confidence in your synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Integrity and Purity

NMR spectroscopy stands as an unparalleled tool for the structural elucidation and purity determination of organic molecules.[3][4] Its power lies in its ability to provide a detailed atomic-level map of the molecule, allowing for not only the confirmation of the target compound's identity but also the detection and quantification of impurities.

Causality Behind the Choice:

For this compound (C5H10O3)[1][5], both ¹H and ¹³C NMR are indispensable. ¹H NMR provides quantitative information about the number of protons in different chemical environments, making it ideal for assessing purity against a certified internal standard (qNMR). ¹³C NMR, while generally not quantitative under standard acquisition parameters, is highly sensitive to the carbon skeleton and functional groups, offering an orthogonal confirmation of the structure and the presence of carbon-containing impurities.

The characteristic chemical shifts for a carboxylic acid proton (typically 10-12 ppm and often broad) and the protons on carbons adjacent to the carboxylic acid and hydroxyl groups provide distinct spectral regions to monitor for impurities.[6][7]

Experimental Protocol: ¹H NMR for Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of high purity. The choice of standard is critical; it should have a simple spectrum with peaks that do not overlap with the analyte's signals.

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable -OH and -COOH protons.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Acquire a quantitative ¹H NMR spectrum. This requires a longer relaxation delay (D1) to ensure full relaxation of all protons, typically 5 times the longest T1 value.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Workflow for NMR Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire Quantitative ¹H NMR Spectrum B->C D Process Spectrum (Phase, Baseline) C->D E Integrate Signals D->E F Calculate Purity E->F

Caption: Workflow for quantitative NMR (qNMR) analysis.

Mass Spectrometry (MS) Coupled with Chromatography: High Sensitivity for Impurity Profiling

While NMR excels at structural confirmation and quantification of major components, mass spectrometry offers superior sensitivity for detecting trace-level impurities.[3][8] When coupled with a separation technique like liquid or gas chromatography, it becomes a powerful tool for impurity profiling.

Causality Behind the Choice:

For a relatively small, polar, and non-volatile molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[9][10][11] Electrospray ionization (ESI) in negative mode is particularly effective for carboxylic acids, as they readily form [M-H]⁻ ions. High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, allows for the determination of the elemental composition of the parent ion and any impurities, providing a high degree of confidence in their identification.[9]

Experimental Protocol: LC-HRMS for Impurity Profiling
  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS System and Conditions:

    • LC System: A UHPLC or HPLC system.

    • Column: A reversed-phase C18 column is a good starting point for separating small organic acids.

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile or methanol. The acid helps to suppress the ionization of the carboxyl group for better retention on the reversed-phase column.

    • MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: ESI in negative mode.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of the [M-H]⁻ ion of this compound (117.0557 for C₅H₉O₃⁻).

    • Analyze the full scan mass spectrum to identify other co-eluting or separated peaks.

    • Use the accurate mass data to propose elemental compositions for any detected impurities.

    • The relative area of the impurity peaks in the total ion chromatogram (TIC) can provide a semi-quantitative estimate of their levels.

Workflow for LC-MS Impurity Profiling

LCMS_Workflow A Prepare & Dilute Sample B Filter Sample (0.22 µm) A->B C Inject into HPLC/UHPLC B->C D Separation on C18 Column C->D E Electrospray Ionization (ESI-) D->E F High-Resolution Mass Analysis E->F G Data Analysis: - Extract Ion Chromatograms - Identify Impurity Masses F->G

Caption: Workflow for impurity profiling by LC-HRMS.

Chromatographic Techniques: A Comparative Overview

Chromatography is the workhorse for separating components of a mixture, making it essential for purity assessment.[12] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends fundamentally on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is generally the more suitable technique for this compound due to its polarity and low volatility.

  • Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Advantages:

    • Suitable for non-volatile and thermally labile compounds.

    • A wide variety of stationary and mobile phases provides high versatility.

    • Couples seamlessly with UV and MS detectors.

  • Considerations:

    • UV detection can be challenging for this molecule as it lacks a strong chromophore. Detection at low wavelengths (~210 nm) is possible but may have lower sensitivity and be prone to interference. A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used as alternatives, though they are not compatible with gradient elution.[13][14]

Gas Chromatography (GC)

GC can be used for the analysis of small organic acids, but it typically requires a derivatization step to increase their volatility and thermal stability.[15][16]

  • Principle: Separation occurs based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a column.

  • Advantages:

    • Offers very high resolution and efficiency.[17]

    • Flame Ionization Detector (FID) provides a near-universal response for organic compounds, making quantification more straightforward.

  • Considerations:

    • Derivatization is mandatory: The hydroxyl and carboxylic acid groups must be derivatized (e.g., silylation) to prevent peak tailing and decomposition in the hot injector and column. This adds a step to the workflow and can introduce its own set of impurities.[16]

Comparative Summary of Analytical Techniques

Technique Principle Strengths Limitations Best For
¹H NMR Nuclear spin resonance in a magnetic field- Absolute structural confirmation- Quantitative without a reference standard of the analyte (qNMR)- Detects a wide range of impurities- Lower sensitivity compared to MS- Signal overlap can complicate analysis in complex mixtures- Identity confirmation- Purity assay against a standard
LC-MS Chromatographic separation followed by mass-based detection- High sensitivity and selectivity- Suitable for non-volatile compounds- Provides molecular weight and structural information of impurities- Ionization efficiency can vary between compounds, making quantification complex- Requires a reference standard for accurate quantification- Impurity profiling- Detection of trace contaminants
HPLC-UV/RID Chromatographic separation followed by UV or refractive index detection- Robust and widely available- Good for quantification of major components- Requires a chromophore for UV detection (low sensitivity for this molecule)- RID is not compatible with gradient elution- Routine purity checks when impurities are known and separable
GC-FID Chromatographic separation of volatile compounds- High resolution- FID provides uniform response for quantification- Requires derivatization, adding complexity and potential for side reactions- Not suitable for thermally unstable compounds- Analysis of volatile impurities or when high resolution is critical

Conclusion: An Integrated Approach for Self-Validating Purity Assessment

No single technique can provide a complete picture of a compound's purity. A robust, self-validating approach relies on the orthogonal application of multiple analytical methods. For synthesized this compound, the recommended strategy is:

  • Primary Identification and Assay: Use ¹H and ¹³C NMR to unequivocally confirm the structure and to perform a quantitative assay (qNMR) to determine the absolute purity.

  • Sensitive Impurity Profiling: Employ LC-HRMS to detect and identify any trace-level impurities that may not be visible by NMR.

  • Routine Quality Control: Develop a robust HPLC method (with an appropriate detector like RID or low-wavelength UV) for routine analysis of batch-to-batch consistency once the impurity profile has been established.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • askIITians. (2009, April 23). Criteria of purity of organic compounds.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
  • University of Toronto Scarborough. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
  • Kim, J., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 25(9), 2136.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Benson, S. C., et al. (1987). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 52(20), 4610–4614.
  • Chromatography Forum. (2006, May 12). How do you perform purity analysis?
  • University of Calgary. (n.d.). Carboxylic Acids.
  • Molbase. (n.d.). 4-hydroxy-2-methylene-butanoic acid.
  • Mastora, A., et al. (2021). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Foods, 10(11), 2603.
  • Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Wang, Y., et al. (2012). Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2012, 810756.
  • ResearchGate. (2025, August 6). Gas chromatographic determination of 29 organic acids in foodstuffs after continuous solid-phase extraction.
  • ResearchGate. (2025, August 7). Quantitation of α-Hydroxy Acids in Complex Prebiotic Mixtures via Liquid Chromatography-Tandem Mass Spectrometry.
  • Liu, G., et al. (2020). In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns. Analytical Chemistry, 92(22), 15056–15064.
  • Shimadzu. (n.d.). GC Organic acids.
  • Chemistry LibreTexts. (2022, April 7). 2.5B: Uses of Gas Chromatography.
  • Google Patents. (n.d.). CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.
  • American Chemical Society. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water.
  • SpringerLink. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • JoVE. (n.d.). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS).
  • Stenutz. (n.d.). This compound.
  • Journal of Biological Chemistry. (n.d.). Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain.
  • PubChem. (n.d.). This compound.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of cellular metabolism and therapeutic development, the efficacy of bioactive small molecules is a cornerstone of innovation. This guide provides a comparative in vitro analysis of two key hydroxy analogs of essential amino acids: 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a precursor to methionine, and β-hydroxy-β-methylbutyrate (HMB), a metabolite of leucine. While direct in vitro efficacy data for 4-hydroxy-2-methylbutanoic acid is limited, the extensive research on HMTBA and HMB offers valuable insights into the structure-activity relationships and functional outcomes of such modifications.[1] This document will delve into the comparative performance of these compounds in stimulating protein synthesis and providing antioxidant capacity, supported by detailed experimental protocols and mechanistic pathways.

Comparative Efficacy: Protein Synthesis and Antioxidant Potential

The in vitro assessment of HMTBA and HMB reveals distinct yet complementary functionalities. HMTBA is primarily evaluated for its ability to serve as a methionine source, while HMB is recognized for its role in muscle protein dynamics.

Methionine Activity: HMTBA vs. DL-Methionine

The utility of HMTBA as a methionine substitute has been a subject of considerable research, particularly in animal nutrition and cellular health. In vitro studies have been pivotal in elucidating its absorption and metabolic conversion to L-methionine.

A key study comparing HMTBA and DL-methionine (DLM) in an everted intestinal slice model from broiler chickens demonstrated that HMTBA uptake was equal to or greater than DLM absorption across various concentrations and time points.[2][3] This suggests that at the intestinal level, the hydroxy analog is efficiently transported into cells.

Further investigations using primary cultures of pig liver cells have shown that HMB and DLM are equimolar in their ability to stimulate protein synthesis.[4][5] In these experiments, methionine-deficient hepatocytes were supplemented with varying concentrations of HMTBA or DLM. The rate of protein synthesis was quantified by measuring the incorporation of radiolabeled leucine. The results indicated a significant, six- to eight-fold increase in protein synthesis with both compounds at concentrations between 5 and 10 microM, with no significant difference between the two sources.[4][5]

Table 1: Comparative Efficacy of HMTBA and DL-Methionine on In Vitro Protein Synthesis

Cell TypeAssayEndpointRelative EfficacyReference
Broiler Chicken Intestinal SlicesRadiolabeled UptakeAbsorption RateHMTBA ≥ DLM[2]
Primary Pig HepatocytesL-[14C(U)]leucine IncorporationProtein Synthesis RateHMTBA ≈ DLM[4][5]
Leucine Activity: HMB vs. Leucine

HMB, a metabolite of the branched-chain amino acid leucine, has been extensively studied for its effects on muscle protein synthesis and breakdown. In vitro models have been instrumental in dissecting its molecular mechanisms.

Studies comparing the direct effects of HMB and leucine on muscle protein synthesis have shown that while both are effective, leucine appears to be a more potent stimulator. One study noted that while 3.42g of leucine increased muscle protein synthesis by 110%, an equivalent dose of HMB resulted in a 70% increase.[6][7] However, the same study highlighted a key distinction: HMB was capable of attenuating muscle protein breakdown by 57%, a property not as pronounced with leucine alone.[6][7]

The mechanisms underlying these effects involve the activation of the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis.[6][[“]] Both leucine and HMB activate mTOR signaling, though leucine appears to have a more pronounced effect.[7] Additionally, HMB has been shown to induce muscle cell proliferation through the MAPK/ERK pathway.[6]

Table 2: Comparative Efficacy of HMB and Leucine on In Vitro Muscle Cell Dynamics

Cell TypeAssayEndpointRelative EfficacyReference
Human MyocytesPhenylalanine Tracer IncorporationMuscle Protein SynthesisLeucine > HMB[6][7]
Human MyocytesLeg Proteolysis MeasurementMuscle Protein BreakdownHMB > Leucine[6][7]
Rat Muscle CellsWestern BlotmTOR ExpressionHMB increases mTOR[6]
In Vitro ModelMEK Inhibitor AssayCell ProliferationHMB induces proliferation via MAPK/ERK[6]
Antioxidant Capacity

In addition to their roles in protein metabolism, hydroxy acid analogs have demonstrated significant antioxidant properties. HMTBA, in particular, has been shown to possess a higher antioxidant capability in vitro compared to DL-methionine.[9][10] This enhanced antioxidant activity is attributed to its ability to upregulate genes involved in glutathione (GSH) synthesis and the transsulfuration pathway, thereby mitigating oxidative stress.[9]

Experimental Methodologies

The following sections provide detailed protocols for the key in vitro assays discussed in this guide.

Protocol 1: In Vitro Intestinal Absorption Assay

This protocol is adapted from studies comparing the intestinal uptake of HMTBA and DL-methionine.[2][3]

Objective: To quantify and compare the rate of absorption of HMTBA and DL-methionine across intestinal tissue in vitro.

Materials:

  • Everted intestinal slices (jejunum and ileum) from the model organism.

  • Radiolabeled HMTBA and DL-methionine.

  • Incubation buffer (e.g., Krebs-Ringer).

  • Scintillation counter.

Procedure:

  • Prepare everted intestinal slices from the desired segments (e.g., jejunum, ileum).

  • Incubate the intestinal slices in a buffer containing a range of concentrations (e.g., 0.1 to 50 mM) of either radiolabeled HMTBA or DL-methionine.

  • Incubate at physiological temperature (e.g., 37°C) for various time points.

  • After incubation, remove the slices, rinse thoroughly to remove non-absorbed compounds.

  • Homogenize the tissue samples.

  • Measure the amount of absorbed radiolabeled compound in the tissue homogenate using a scintillation counter.

  • Calculate the rate of uptake for each compound at each concentration and time point.

Workflow Diagram for In Vitro Intestinal Absorption Assay

G cluster_prep Tissue Preparation cluster_incubation Incubation cluster_analysis Analysis A Evert Intestinal Segments B Prepare Tissue Slices A->B C Incubate with Radiolabeled HMTBA or DLM B->C D Rinse and Homogenize Tissue C->D E Scintillation Counting D->E F Calculate Uptake Rate E->F

Caption: Workflow for comparing intestinal absorption of HMTBA and DLM.

Protocol 2: In Vitro Protein Synthesis Assay in Hepatocytes

This protocol is based on studies evaluating the efficacy of HMTBA and DL-methionine in supporting protein synthesis in liver cells.[4][5]

Objective: To compare the ability of HMTBA and DL-methionine to stimulate protein synthesis in primary hepatocytes.

Materials:

  • Primary hepatocytes isolated from the model organism.

  • Methionine-deficient cell culture medium (e.g., DMEM).

  • HMTBA and DL-methionine supplements.

  • L-[14C(U)]leucine (radiolabeled leucine).

  • Protein quantification assay kit (e.g., BCA assay).

  • Scintillation counter.

Procedure:

  • Culture primary hepatocytes in a methionine-deficient medium to induce a state of methionine limitation.

  • Supplement the culture medium with varying concentrations of HMTBA or DL-methionine.

  • Pulse-dose the cells with L-[14C(U)]leucine for a defined period (e.g., 24 hours).

  • Lyse the cells and precipitate the protein.

  • Wash the protein pellet to remove unincorporated radiolabeled leucine.

  • Measure the radioactivity of the protein pellet using a scintillation counter to determine the amount of incorporated leucine.

  • Quantify the total protein content in parallel samples using a standard protein assay.

  • Express the results as leucine incorporation per milligram of protein.

Mechanistic Signaling Pathways

mTOR Signaling Pathway in Muscle Protein Synthesis

Both leucine and its metabolite HMB stimulate muscle protein synthesis primarily through the activation of the mTOR signaling pathway. L[7][[“]]eucine provides a stronger activation signal.

Diagram of the mTOR Signaling Pathway

G cluster_stimuli Anabolic Stimuli cluster_pathway Signaling Cascade cluster_outcome Cellular Response Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Strong Activation HMB HMB HMB->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K eIF4E 4E-BP1 mTORC1->eIF4E ProteinSynthesis Increased Muscle Protein Synthesis p70S6K->ProteinSynthesis eIF4E->ProteinSynthesis

Caption: Simplified mTOR pathway activated by Leucine and HMB.

Conclusion

The in vitro evidence strongly supports the efficacy of HMTBA as an equimolar substitute for DL-methionine in terms of intestinal absorption and stimulation of protein synthesis. Similarly, HMB demonstrates significant, though nuanced, effects on muscle cell dynamics when compared to its parent amino acid, leucine. While leucine is a more potent direct stimulator of muscle protein synthesis, HMB exhibits a pronounced anti-catabolic effect by reducing protein breakdown. Furthermore, the antioxidant properties of HMTBA highlight an additional therapeutic advantage of utilizing hydroxy analogs. This guide underscores the importance of in vitro models in dissecting the comparative efficacy and mechanisms of action of these valuable bioactive compounds.

References

  • Richards, J. D., et al. (2005). Comparative in vitro and in vivo absorption of 2-hydroxy-4(methylthio) butanoic acid and methionine in the broiler chicken. Poultry Science, 84(9), 1397-1405.
  • Schmidt, R. L., et al. (1996). The relative effectiveness of 2-hydroxy-4-(methylthio) butanoic acid and DL-methionine in young swine. Journal of Animal Science, 74(1), 147-152.
  • Semantic Scholar. Comparative in vitro and in vivo absorption of 2-hydroxy-4(methylthio) butanoic acid and methionine in the broiler chicken.
  • ResearchGate. The Relative Effectiveness of 2-Hydroxy-4-(Methylthio) Butanoic Acid and DL-Methionine in Young Swine.
  • Examine.com. Research Breakdown on HMB.
  • Consensus. How do leucine and HMB impact muscle repair and regeneration?.
  • Wang, Y. W., et al. (2019). Effects of Dietary Supplementation of DL-2-hydroxy-4(methylthio) Butanoic Acid on Antioxidant Capacity and Its Related Gene Expression in Lung and Liver of Broilers Exposed to Low Temperature. Animals, 9(1), 22.
  • Wilkinson, D. J., et al. (2018). Impact of Leucine and HMB on Acute Muscle Damage: Focus on Repair and Regeneration in vivo and in vitro. Nutrients, 10(11), 1593.
  • Li, S., et al. (2011). Comparative in vivo antioxidant capacity of DL-2-hydroxy-4-methylthiobutanoic acid (HMTBA) and DL-methionine in male mice fed a high-fat diet. Journal of the Science of Food and Agriculture, 91(11), 2058-2065.
  • Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923.

Sources

A Senior Application Scientist's Guide to Validating 4-hydroxy-2-methylbutanoic acid as a Clinical Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the validation of 4-hydroxy-2-methylbutanoic acid as a potential clinical biomarker. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound validation strategy.

Introduction: The Case for this compound

This compound is a hydroxy fatty acid that has emerged from metabolomics studies as a candidate biomarker.[1][2] It is structurally related to metabolites of branched-chain amino acids (BCAAs), such as 2-hydroxy-3-methylbutyric acid.[3] Circulating BCAAs and their related catabolites are increasingly recognized as biomarkers for a range of conditions, including insulin resistance, type 2 diabetes, and cardiovascular disease.[4][5][6] This association provides a strong biological rationale for investigating related metabolites like this compound, which may offer a more specific or sensitive window into underlying metabolic dysregulation.

The validation of any new biomarker is a rigorous, multi-stage process designed to ensure its accuracy, reliability, and clinical relevance.[7] This process is critical to avoid the pitfalls of misdiagnosis or ineffective treatment monitoring that can result from using a poorly validated marker.[7] The journey from a promising research candidate to a clinically useful tool is governed by establishing three core pillars: analytical validity, clinical validity, and clinical utility.[7][8]

The Validation Gauntlet: A Comparative Framework

To establish the potential of this compound, it must be objectively compared against established clinical biomarkers. This comparative analysis helps to define the context in which the new biomarker might offer an advantage, whether in sensitivity, specificity, or clinical accessibility.

Table 1: Comparative Performance Metrics for Biomarker Validation

Performance MetricThis compound (Candidate)Gold Standard Example (e.g., HbA1c for T2D)Rationale & Causality
Analytical Validity This pillar ensures the biomarker can be measured accurately and reliably.[7]
Sensitivity / SpecificityTo be determined via LC-MS/MS. High specificity is expected due to mass-based detection.High (>95%)Mass spectrometry offers inherent specificity by measuring the exact mass-to-charge ratio of the target analyte and its fragments.
Precision (CV%)Target: <15% for discovery, <5% for clinical use.Typically <5% in automated assays.Precision is critical for monitoring changes over time. Inter- and intra-assay variability must be minimized.
Linearity & RangeTo be established across the expected physiological and pathological range.Well-defined and validated range.The assay must provide accurate quantification from low (healthy) to high (diseased) concentrations.
Clinical Validity This pillar links the biomarker to a specific clinical condition or outcome.[7]
Diagnostic Accuracy (AUC)To be determined from cohort studies (ROC analysis).High (>0.90 for established markers).The Area Under the Curve (AUC) from a Receiver Operating Characteristic (ROC) analysis quantifies the biomarker's ability to distinguish between cases and controls.
Association with DiseasePreliminary evidence from metabolomics.Strong, well-established link to glycemic history.The strength and consistency of the association with the clinical endpoint is paramount for its validity.[9]
Clinical Utility This pillar assesses the biomarker's impact on patient management and outcomes.[7]
Ease of MeasurementCurrently requires specialized LC-MS/MS.[10]Widely available via automated immunoassays.For broad clinical adoption, assays must be cost-effective, high-throughput, and easily deployable in standard clinical labs.
InvasivenessLow (can be measured in blood or urine).[11]Low (requires a blood draw).Minimally invasive sample collection (e.g., urine) is advantageous for patient comfort and compliance.

Experimental Validation: A Phased Approach

The validation process is best structured in two main phases: analytical validation of the measurement method, followed by clinical validation in relevant patient cohorts.

Phase 1: Analytical Validation Workflow

The objective of this phase is to prove that the assay for this compound is fit-for-purpose, meaning it is accurate, precise, and robust for the intended application.[12] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are suitable analytical techniques.[13][14] LC-MS/MS is often preferred for its high sensitivity and reduced need for chemical derivatization.[10]

Caption: Workflow for the analytical validation of this compound.

This protocol is based on established guidelines for bioanalytical method validation from regulatory bodies like the FDA.[15]

  • Objective: To establish the performance characteristics (accuracy, precision, selectivity, stability) of a method for quantifying this compound in human plasma.

  • Materials:

    • This compound certified reference standard.

    • Stable isotope-labeled internal standard (e.g., this compound-d3).

    • LC-MS grade solvents (acetonitrile, methanol, water, formic acid).

    • Control human plasma.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure:

    • Standard & QC Preparation: Prepare calibration standards (8 levels) and quality control samples (at least 3 levels: low, mid, high) by spiking the reference standard into control plasma.

    • Sample Preparation:

      • To 100 µL of plasma (standard, QC, or unknown), add 10 µL of the internal standard solution.

      • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. The internal standard corrects for variability in this extraction step.

      • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

      • Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

    • LC-MS/MS Analysis:

      • Chromatography: Inject the reconstituted sample onto a C18 column. Use a gradient elution from a high-aqueous mobile phase to a high-organic mobile phase to separate the analyte from matrix components.

      • Mass Spectrometry: Operate in negative ion ESI mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity.

  • Validation Experiments:

    • Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous interferences.

    • Accuracy & Precision: Analyze QCs in five replicates on at least three separate days. Accuracy should be within 85-115% of nominal, and precision (CV) should be ≤15%.

    • Calibration Curve: Assess linearity over the desired concentration range using an appropriate regression model (e.g., weighted linear regression). The coefficient of determination (r²) should be >0.99.

    • Matrix Effect: Evaluate the impact of the plasma matrix on ionization efficiency.

    • Stability: Assess analyte stability through freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Phase 2: Clinical Validation Workflow

Once the assay is analytically sound, the next phase is to determine the biomarker's association with the clinical condition of interest in a human population.

G cluster_design Study Design & Cohort Definition cluster_analysis Biomarker Measurement & Analysis cluster_eval Performance Evaluation CaseControl Initial Case-Control Study (Diseased vs. Healthy) Prospective Prospective Cohort Study (Longitudinal Follow-up) CaseControl->Prospective Confirmatory Phase Measurement Measure HMBA in all Samples (Using Validated Assay) Prospective->Measurement Stats Statistical Analysis Measurement->Stats ROC Diagnostic Accuracy (ROC, Sensitivity, Specificity) Stats->ROC Correlation Correlation with Disease Severity Prognosis Prognostic Value (e.g., Survival Analysis)

Caption: A workflow for the clinical validation of a novel biomarker.

  • Study Design: Begin with a retrospective case-control study using well-annotated samples from a biobank to establish an initial association. This is a cost-effective first step. If promising, the findings must be confirmed in a large, multi-center prospective cohort study. This design minimizes selection bias and allows for the assessment of prognostic value.

  • Cohort Selection: Clearly define the patient population and control group. For example, for a potential diabetes biomarker, the case group might be newly diagnosed T2D patients, while the control group would be age- and BMI-matched healthy individuals.

  • Statistical Analysis:

    • Diagnostic Performance: Use Receiver Operating Characteristic (ROC) curve analysis to determine the optimal cut-off value for the biomarker that maximizes sensitivity and specificity for diagnosing the disease.

    • Correlation: Assess whether the levels of this compound correlate with other established clinical parameters, such as disease severity scores, imaging results, or other biomarkers.

    • Multivariate Analysis: Use regression models to adjust for potential confounding variables (e.g., age, sex, BMI, kidney function) to ensure the association between the biomarker and the disease is independent.

Conclusion: From Discovery to Clinical Utility

The validation of this compound is a complex but necessary process to translate a metabolomic finding into a reliable clinical tool. This guide outlines a rigorous, phased approach grounded in established scientific and regulatory principles. The initial focus must be on developing a highly specific and precise analytical method, typically using LC-MS/MS. This is followed by systematic clinical validation in well-defined patient cohorts to establish its diagnostic or prognostic significance. While the path is challenging, a successfully validated biomarker has the potential to significantly improve patient stratification, disease monitoring, and the development of targeted therapies.

References

  • Batch, B. C., Hyland, K., & Svetkey, L. P. (2014). Branch chain amino acids: biomarkers of health and disease. Current opinion in clinical nutrition and metabolic care, 17(1), 86–89. [Link]
  • Tom, A., & Nair, K. S. (2006). Assessment of branched-chain amino Acid status and potential for biomarkers. The Journal of nutrition, 136(1 Suppl), 324S–330S. [Link]
  • Batch, B. C., Shah, S. H., Newgard, C. B., Turer, C. B., Haynes, C., Bain, J. R., Muehlbauer, M., Patel, M. J., Stevens, R. D., Appel, L. J., Newby, L. K., & Svetkey, L. P. (2013). Branched chain amino acids are novel biomarkers for discrimination of metabolic wellness. Metabolism: clinical and experimental, 62(7), 961–969. [Link]
  • Zheng, Y., & Li, Y. (2018). Metabolomics of osteoarthritis: emerging novel markers and their potential clinical utility. Rheumatology (Oxford, England), 57(suppl_4), iv63–iv71. [Link]
  • Lynch, C. J., & Adams, S. H. (2014). Branched-chain amino acids in metabolic signalling and insulin resistance. Nature reviews. Endocrinology, 10(12), 723–736. [Link]
  • Oxford Global. (2024, February 22). Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. [Link]
  • Lee, J. W., Devanarayan, V., Weiner, R. S., et al. (2006). Validation of Assays for the Bioanalysis of Novel Biomarkers. Pharmaceutical Research, 23(2), 312-328. [Link]
  • Sonrai Analytics. (2022, October 29).
  • Medpace. (n.d.).
  • Kraus, V. B., Burnett, B., Coindreau, J., et al. (2011). A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14081034, this compound. [Link]
  • Ramagiri, S., & Gunda, S. (2007). Determination of 2-Hydroxy-4-(methylthio)
  • Stenutz, R. (n.d.). This compound. GlycoSpectra. [Link]
  • The Human Metabolome Database. (2022, May 6). Showing metabocard for 2-Hydroxy-2-methylbutyric acid (HMDB0001987). [Link]
  • FooDB. (2021, September 11). Showing Compound 2-Hydroxy-2-methylbutyric acid (FDB022784). [Link]
  • World Health Organization. (2004). Analytical methods and achievability.
  • Loftfield, E., Stepien, M., et al. (2021). Novel Biomarkers of Habitual Alcohol Intake and Associations With Risk of Pancreatic and Liver Cancers and Liver Disease Mortality. JNCI: Journal of the National Cancer Institute, 113(11), 1544–1553. [Link]
  • Rupa Health. (n.d.). 2-Hydroxybutyric Acid. [Link]
  • MDPI. (2022). Circulating Nucleic Acid-Based Biomarkers of Type 2 Diabetes. [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 4-hydroxy-2-methylbutanoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-hydroxy-2-methylbutanoic acid is a valuable chiral building block in the synthesis of a variety of biologically active molecules and natural products. Its structure, featuring both a hydroxyl and a carboxylic acid functional group with a stereocenter at the α-position, makes it a versatile synthon for introducing stereochemical complexity. This guide provides a comprehensive head-to-head comparison of the primary synthetic routes to this compound, offering an in-depth analysis of classical and modern methodologies. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights to aid researchers in selecting the most suitable route for their specific needs, considering factors such as yield, stereocontrol, scalability, and environmental impact.

Classical Synthetic Strategies: Building the Carbon Skeleton

Traditional approaches to the synthesis of this compound rely on well-established carbon-carbon bond-forming reactions. Here, we compare three prominent methods: the Malonic Ester Synthesis, the Reformatsky Reaction, and Grignard-based approaches.

Malonic Ester Synthesis: A Versatile but Multi-step Approach

The malonic ester synthesis is a robust method for the preparation of substituted carboxylic acids.[1][2] The synthesis of this compound via this route necessitates a sequential alkylation of a malonate ester.

Reaction Pathway:

The synthesis begins with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a nucleophilic enolate. This enolate is then sequentially alkylated. A critical consideration for this specific target molecule is the introduction of the hydroxyethyl group, which typically requires a protected form, such as 2-(benzyloxy)ethyl bromide, to prevent the free hydroxyl group from interfering with the reaction. Following the alkylations, hydrolysis of the ester groups and subsequent decarboxylation upon heating yields the final product.

malonic_ester_synthesis start Diethyl Malonate step1 1. NaOEt, EtOH 2. CH3I start->step1 intermediate1 Diethyl 2-methylmalonate step1->intermediate1 step2 1. NaOEt, EtOH 2. Br(CH2)2OBn intermediate1->step2 intermediate2 Diethyl 2-(2-(benzyloxy)ethyl)-2-methylmalonate step2->intermediate2 step3 1. H3O+, Δ 2. H2, Pd/C intermediate2->step3 end This compound step3->end

Figure 1: Malonic ester synthesis pathway for this compound.

Advantages:

  • Reliable and well-understood methodology.[1]

  • Good for small-scale synthesis in a laboratory setting.

Disadvantages:

  • Multi-step process involving protection and deprotection, which can lower the overall yield.

  • The use of protecting groups adds to the complexity and cost of the synthesis.

  • Potential for side reactions such as dialkylation if reaction conditions are not carefully controlled.[1]

The Reformatsky Reaction: A Direct Route to β-Hydroxy Esters

The Reformatsky reaction provides a more direct route to β-hydroxy esters by reacting an α-haloester with a carbonyl compound in the presence of zinc metal.[3][4] For the synthesis of this compound, this would involve the reaction of an ethyl 2-bromopropionate with formaldehyde.

Reaction Pathway:

Zinc metal inserts into the carbon-bromine bond of ethyl 2-bromopropionate to form an organozinc reagent, also known as a Reformatsky enolate.[3] This enolate then adds to the carbonyl group of formaldehyde. The less reactive nature of the organozinc reagent compared to Grignard reagents prevents it from reacting with the ester functionality.[5] Subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester, which can then be hydrolyzed to the desired carboxylic acid.

reformatsky_reaction start Ethyl 2-bromopropionate + Formaldehyde step1 1. Zn, THF 2. H3O+ start->step1 intermediate1 Ethyl 4-hydroxy-2-methylbutanoate step1->intermediate1 step2 H3O+, Δ intermediate1->step2 end This compound step2->end

Figure 2: Reformatsky reaction pathway for this compound.

Advantages:

  • More convergent and potentially higher yielding than the malonic ester synthesis.

  • Avoids the need for protecting groups for the hydroxyl functionality.

Disadvantages:

  • The reaction can be sensitive to the quality and activation of the zinc metal.

  • Formaldehyde is a gas and can be difficult to handle; paraformaldehyde can be used as a more convenient solid source.[6]

Grignard-Based Approaches: Powerful but with Limitations

Grignard reagents are highly reactive organometallic compounds that are excellent for forming carbon-carbon bonds. A potential route to this compound involves the reaction of a suitable Grignard reagent with ethylene oxide.

Reaction Pathway:

The Grignard reagent is prepared from 2-bromopropane. This reagent then acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of a new carbon-carbon bond. Subsequent carboxylation of the resulting magnesium alkoxide with carbon dioxide, followed by acidic workup, would yield the target molecule. However, direct carboxylation of the initial Grignard adduct is challenging. A more practical approach involves reacting the Grignard reagent from 1-bromo-2-(tert-butoxy)ethane with methyl chloroformate followed by deprotection.

grignard_reaction start 2-Bromopropane step1 Mg, Et2O start->step1 intermediate1 Isopropylmagnesium bromide step1->intermediate1 step2 1. Ethylene oxide 2. H3O+ intermediate1->step2 intermediate2 3-Methyl-1-butanol step2->intermediate2 step3 Oxidation (e.g., Jones oxidation) intermediate2->step3 end This compound step3->end

Figure 3: Grignard-based synthesis of this compound.

Advantages:

  • Grignard reagents are readily prepared and highly reactive.

  • Can be a relatively short synthesis.

Disadvantages:

  • Grignard reagents are highly sensitive to moisture and protic functional groups, necessitating anhydrous conditions and protection strategies.[7]

  • The reaction with ethylene oxide can sometimes be sluggish and may require elevated temperatures.[8]

  • The final oxidation step can sometimes lead to over-oxidation or other side products.

Modern Synthetic Strategies: Embracing Biocatalysis and Chemoenzymatic Synthesis

In recent years, there has been a significant shift towards the use of biocatalytic and chemoenzymatic methods in organic synthesis. These approaches offer several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and a reduced environmental footprint.[9][10]

Biocatalytic and Chemoenzymatic Synthesis: The Green and Enantioselective Approach

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high enantio- and regioselectivity. For the synthesis of chiral this compound, a biocatalytic approach could involve the kinetic resolution of a racemic mixture of the corresponding ester using lipases.[11][12][13]

Reaction Pathway:

In a typical kinetic resolution, a racemic ester of this compound is treated with a lipase in an appropriate solvent. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated.

biocatalytic_synthesis start Racemic ethyl 4-hydroxy-2-methylbutanoate step1 Lipase, H2O start->step1 intermediate1 (R)-4-hydroxy-2-methylbutanoic acid + (S)-Ethyl 4-hydroxy-2-methylbutanoate step1->intermediate1 step2 Separation intermediate1->step2 end_R (R)-4-hydroxy-2-methylbutanoic acid step2->end_R end_S (S)-Ethyl 4-hydroxy-2-methylbutanoate step2->end_S

Sources

A Guide to Establishing Reference Standards for the Analysis of 4-Hydroxy-2-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This is particularly true in the quantitative analysis of molecules like 4-hydroxy-2-methylbutanoic acid, a hydroxy fatty acid with significance in various metabolic studies.[1][2][3] The foundation of any robust analytical method is a well-characterized reference standard. This guide provides an in-depth comparison of approaches to establishing such standards, complete with experimental insights and protocols to ensure scientific integrity.

Section 1: The Critical Role of a Reference Standard

A reference standard serves as the benchmark against which a sample is measured. Its purity and identity must be unequivocally established to ensure the validity of any quantitative data. In the context of this compound analysis, this standard is crucial for:

  • Method Validation: Establishing the performance characteristics of an analytical procedure, in line with guidelines such as ICH Q2(R1).[4][5][6][7]

  • Accurate Quantification: Ensuring that the measured concentration of the analyte in a sample is a true representation.

  • Impurity Profiling: Identifying and quantifying any related substances or degradation products.

Researchers have two primary avenues for obtaining a reference standard: purchasing a commercially available Certified Reference Material (CRM) or preparing and qualifying an "in-house" standard.

Section 2: Commercial Certified Reference Materials vs. In-House Qualification

The decision to use a commercial CRM or an in-house standard depends on factors such as availability, cost, and the level of characterization required.

FeatureCommercial Certified Reference Material (CRM)In-House Qualified Reference Standard
Traceability & Certification Typically comes with a certificate of analysis from an accredited body (e.g., ISO 17034), ensuring traceability to national or international standards.[8]Requires a comprehensive in-house qualification program to establish identity, purity, and potency.[9][10]
Purity & Characterization Purity is certified, and extensive characterization data is usually provided.The user is responsible for all characterization, including structural elucidation and purity assessment using orthogonal methods.[11]
Cost & Availability Can be expensive and may not always be commercially available for less common compounds.Can be more cost-effective if a high-purity batch of the material is readily available from synthesis or purification.
Regulatory Acceptance Generally accepted by regulatory agencies without further qualification by the user.[12]Requires full documentation of the qualification process for regulatory submissions.[12]

Scientist's Notebook: While commercial CRMs offer convenience and immediate traceability, the process of qualifying an in-house standard provides a deeper understanding of the molecule and its potential impurities. This can be invaluable for troubleshooting analytical methods and interpreting complex sample data. For novel or proprietary compounds, in-house qualification is often the only option.[12]

Section 3: A Multi-Pronged Approach to In-House Standard Qualification

Qualifying an in-house reference standard is a rigorous process that should employ multiple, independent analytical techniques to provide a comprehensive picture of the material's identity and purity.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends through their entire lifecycle, from procurement to disposal. The proper management of waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, experience-driven framework for the proper disposal of 4-Hydroxy-2-methylbutanoic acid. While specific safety data for this compound is not extensively published, its structure as a hydroxy carboxylic acid allows us to establish a robust disposal protocol based on the well-understood principles of managing this chemical class.

Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the chemical's inherent risks is paramount. This compound (C₅H₁₀O₃) possesses two key functional groups that dictate its reactivity and handling requirements: a carboxylic acid and a primary alcohol.

  • Acidity and Corrosivity : The carboxylic acid group makes the compound acidic. While considered a weak organic acid, concentrated forms can be corrosive to skin, eyes, and metals.[1][2]

  • Incompatibilities : As an acid, it will react exothermically with bases. It is also incompatible with strong oxidizing agents and reducing agents.[1][3] Mixing with bases or cyanides can generate toxic fumes.[4][5] Therefore, segregation from these chemical classes in waste streams is a critical safety measure.

  • Environmental Profile : While some simple carboxylic acids are biodegradable, release into aquatic ecosystems should be avoided as it can alter local pH.[2][6] The primary directive is to prevent environmental release.[7]

Personal Protective Equipment (PPE) and Safety Measures

All handling and disposal operations must be conducted with appropriate safety measures in place. The causality is simple: preventing exposure eliminates risk.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][7]

  • Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile or neoprene).[1]

  • Body Protection : A standard lab coat should be worn to protect against skin contact.[7]

  • Engineering Controls : All waste handling, especially neutralization procedures, should be performed in a well-ventilated laboratory fume hood to control potential vapors and reaction off-gassing.[1]

Waste Characterization and Segregation

Proper disposal begins at the point of generation. All waste must be treated as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[8]

Core Principle : Never mix incompatible waste streams. Organic acid waste must be collected separately from inorganic acids, bases, and oxidizers.[1][4]

  • Identify the Waste Stream : Determine if the waste is pure this compound, a concentrated solution, a dilute aqueous solution, or contaminated with other solvents or hazardous materials.

  • Segregate at the Source : Use a designated and clearly labeled waste container for this specific waste stream.[1] This prevents accidental mixing and ensures the disposal pathway is appropriate.

Step-by-Step Disposal Protocols

The correct disposal path is contingent on the concentration and composition of the waste. The following protocols provide a self-validating system for managing different scenarios.

Protocol 1: Disposal of Concentrated, Contaminated, or Non-Aqueous Waste

This is the default and most secure method for disposing of the chemical.

  • Container Selection : Use a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) is preferred.[1][5] The original product container is often a suitable choice if it is in good condition.[4]

  • Labeling : Immediately label the container with a hazardous waste tag. The label must include:

    • The full chemical name: "Waste this compound".[9]

    • All components and their approximate percentages.[9]

    • The associated hazards (e.g., "Corrosive," "Acid").[1]

    • The date waste was first added.[9]

  • Storage : Keep the waste container tightly sealed except when adding waste.[5][8][10] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][5] The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to contain potential leaks.

  • Arrange for Pickup : Once the container is full (do not exceed 90% capacity[1][11]), or within one year of the start date[4], contact your institution's EHS department to schedule a hazardous waste pickup.[5] Full containers must be removed from the SAA within three days.[1][4]

Protocol 2: Neutralization of Dilute, Uncontaminated Aqueous Solutions (<10%)

Trustworthiness Advisory : This procedure is permissible only if allowed by your local wastewater authority and institutional EHS guidelines. Many jurisdictions prohibit the drain disposal of any laboratory chemical waste.[8][12] When in doubt, default to Protocol 1.

  • Verification : Confirm with your EHS department that drain disposal of neutralized, dilute solutions of this specific acid is permitted.

  • Setup : Perform this procedure in a chemical fume hood while wearing full PPE. Place the container of dilute acidic waste in a larger vessel for secondary containment and to control potential splashes.

  • Neutralization : i. Begin stirring the dilute acid solution with a magnetic stirrer. ii. Prepare a 5-10% solution of a weak base, such as sodium bicarbonate or sodium carbonate. Causality Note : A weak base is used to control the reaction rate and prevent excessive heat generation and splashing that can occur with strong bases like NaOH. iii. Slowly and carefully add the basic solution to the stirring acidic waste. Be aware that this is an exothermic reaction that will produce carbon dioxide gas, causing effervescence.[1]

  • pH Monitoring : Periodically, and safely, check the pH of the solution using a calibrated pH meter or pH strips.

  • Endpoint : Continue adding the base until the pH is within the neutral range stipulated by your local regulations, typically between 6.0 and 8.0.[1][9]

  • Final Disposal : Once neutralized and confirmed to be within the acceptable pH range, the solution can be poured down a laboratory drain with a copious amount of running water (at least 20 times the volume of the solution) to ensure it is thoroughly diluted within the sewer system.[1]

Management of Spills and Empty Containers

Spill Response
  • Minor Spills : For small spills, absorb the material with an inert absorbent like vermiculite, sand, or a commercial acid spill kit.[1][7] Collect the absorbed material into a sealed, labeled container and dispose of it as hazardous waste according to Protocol 1.[1][7]

  • Major Spills : Evacuate the immediate area and follow your institution's established emergency procedures.[1]

Empty Container Disposal

A container is not truly empty until it has been properly decontaminated.

  • Decontamination : A container that held this compound should be triple-rinsed with a suitable solvent (water is appropriate).[8][10]

  • Rinsate Collection : The first rinsate, and subsequent rinses if the material is acutely hazardous (not expected for this compound), must be collected and disposed of as hazardous chemical waste.[10]

  • Final Disposal : Once triple-rinsed, deface or remove all hazardous labels from the container.[8] It can then typically be disposed of in the regular trash or recycled, depending on institutional policy.

Summary of Disposal Parameters

ParameterGuidelineRationale & Reference
Primary Disposal Method Collection for licensed hazardous waste disposalEnsures regulatory compliance and environmental protection.[7]
Acceptable Container High-Density Polyethylene (HDPE)Chemical compatibility with organic acids.[1]
Waste Segregation Store away from bases, oxidizers, and metalsPrevents dangerous chemical reactions.[1][4]
Neutralization pH Target 6.0 - 8.0 (if permitted)Meets typical requirements for drain disposal.[1][9]
Container Fill Level Maximum 90% of capacityAllows for vapor expansion and prevents spills.[1][11]
SAA Storage Time Limit Up to 1 year (partially filled)Regulatory requirement for satellite accumulation.[4]
Full Container Removal Within 3 days of becoming fullRegulatory requirement for satellite accumulation.[1][4]

Disposal Decision Workflow

The following diagram illustrates the logical process for determining the appropriate disposal route for this compound waste.

DisposalWorkflow start_node start_node decision_node decision_node process_node process_node stop_node stop_node stop_node_bad stop_node_bad start Generate Waste assess Assess Waste: Concentration & Contaminants start->assess is_dilute Dilute Aqueous Solution (<10%) & Uncontaminated? assess->is_dilute Characterized is_permitted Drain Disposal Permitted by EHS & Local Regulations? is_dilute->is_permitted Yes collect_hw Protocol 1: 1. Use Labeled HDPE Container 2. Store in SAA 3. Arrange EHS Pickup is_dilute->collect_hw No (Concentrated or Contaminated) is_permitted->collect_hw No neutralize Protocol 2: 1. Neutralize with Weak Base 2. Monitor pH to 6.0-8.0 is_permitted->neutralize Yes drain Dispose via Drain with Copious Water neutralize->drain

Caption: Decision flowchart for this compound disposal.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (NIH). [Link]
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]
  • Hazardous Materials Disposal Guide. Nipissing University. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

Navigating the Safe Handling of 4-Hydroxy-2-methylbutanoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Hydroxy-2-methylbutanoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile: A Proactive Approach to Safety

Key Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC5H10O3PubChem
Molecular Weight118.13 g/mol PubChem
Acidity (pKa)Expected to be in the range of typical carboxylic acids (around 4-5)General Chemical Principles
Physical StateLikely a liquid or low-melting solid at room temperatureStructure-Property Relationship

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers must provide and ensure the use of appropriate PPE wherever chemical hazards are present.[3][4] For this compound, a multi-layered PPE strategy is crucial to prevent exposure through inhalation, skin contact, or eye contact.

Eye and Face Protection: Shielding Against Splashes and Vapors

Minimum Requirement: Chemical safety goggles conforming to ANSI Z87.1 standards are mandatory.[5]

Enhanced Protection: In situations with a higher risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to safety goggles.[5] This provides a broader barrier of protection for the entire face.

Skin and Body Protection: A Barrier Against Contact

A standard laboratory coat is the minimum requirement for body protection.[6] However, for procedures with a significant risk of splashes or spills, a chemically resistant apron or suit is recommended. Ensure that clothing worn under the lab coat covers the legs completely; shorts and skirts are not appropriate laboratory attire.[5]

Glove Selection: A Critical Choice

The selection of appropriate gloves is a critical step in preventing skin contact. The ideal glove material depends on the specific chemical and the duration of contact. For carboxylic acids, several materials offer good protection.

Glove MaterialSuitability for Carboxylic AcidsKey Considerations
Nitrile Excellent for incidental contact and splash protection.Good for general laboratory use. Not recommended for prolonged immersion.[7]
Neoprene Very Good for extended contact.Offers good resistance to a range of acids and bases.[8][9]
Butyl Rubber Excellent for highly corrosive acids.Provides superior protection against a wide variety of chemicals.[10]
Latex Fair to Good for some aqueous solutions of acids.Not recommended for handling concentrated acids. Can cause allergic reactions.[9]

Double gloving can provide an additional layer of safety, especially when handling more concentrated solutions or for prolonged procedures.[5] Always inspect gloves for any signs of degradation or punctures before use.

Respiratory Protection: Safeguarding Against Inhalation

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11] This is the primary engineering control to minimize the inhalation of any potential vapors or aerosols.

In situations where a fume hood is not available or during a significant spill, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is the recommended choice.[12][13] A proper fit test and training on the use and limitations of respirators are mandatory as per OSHA regulations.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

Preparation and Pre-Handling Checklist
  • Review the Safety Information: Before beginning any work, review this guide and any other available safety information.

  • Designate a Work Area: Clearly define the area where the chemical will be handled, preferably within a chemical fume hood.

  • Assemble all Necessary PPE: Ensure that all required PPE is readily available and in good condition.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare for Spills: Have a spill kit readily accessible that is appropriate for acidic materials.

Safe Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound to ensure a safe and efficient process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_post Post-Handling Prep 1. Don PPE (Goggles, Lab Coat, Gloves) Area 2. Prepare Work Area (Fume Hood) Prep->Area Transfer 3. Transfer Chemical (Use appropriate tools) Area->Transfer Reaction 4. Perform Reaction/Procedure Transfer->Reaction Observation 5. Monitor Experiment Reaction->Observation Decon 6. Decontaminate Equipment Observation->Decon Storage 7. Store Chemical Properly Decon->Storage Dispose 8. Dispose of Waste Storage->Dispose RemovePPE 9. Remove PPE Correctly Dispose->RemovePPE Wash 10. Wash Hands Thoroughly RemovePPE->Wash

Caption: Safe Handling Workflow for this compound.

Storage Requirements

Proper storage is crucial to maintain the integrity of the chemical and prevent accidental spills or reactions.

  • Containers: Store in tightly sealed, appropriate containers made of glass or corrosion-resistant plastic.[14]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Segregation: Store away from incompatible materials such as bases, oxidizing agents, and reducing agents.[14] A dedicated and clearly labeled acid storage cabinet is recommended.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be handled in accordance with all local, state, and federal regulations. The Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste in laboratories.[2][15]

Waste Segregation and Labeling

All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[16][17] The label should clearly state "Hazardous Waste" and identify the contents.

Disposal Procedure

The following flowchart outlines the decision-making process for the proper disposal of waste generated from handling this compound.

G Start Waste Generated IsLiquid Liquid Waste? Start->IsLiquid IsSolid Solid Waste? IsLiquid->IsSolid No LiquidWaste Collect in Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes SolidWaste Collect in Solid Hazardous Waste Container IsSolid->SolidWaste Yes ContactEHS Contact Environmental Health & Safety for Pickup and Disposal IsSolid->ContactEHS No (Consult EHS) LabelWaste Label Container: 'Hazardous Waste' + Contents LiquidWaste->LabelWaste SolidWaste->LabelWaste StoreWaste Store in Satellite Accumulation Area LabelWaste->StoreWaste StoreWaste->ContactEHS

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.